3-(1H-pyrazol-1-ylmethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(pyrazol-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYNAPRDOSIHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361421 | |
| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562803-68-3 | |
| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid: A Key Intermediate in Pharmaceutical Research
Abstract
This technical guide provides an in-depth exploration of the synthetic routes to 3-(1H-pyrazol-1-ylmethyl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the prevalent synthetic strategies, focusing on the nucleophilic substitution reaction between a substituted benzyl halide and pyrazole, followed by ester hydrolysis. This document offers detailed, step-by-step experimental protocols, discusses the mechanistic underpinnings of the reactions, and presents quantitative data to inform researchers, scientists, and professionals in the field. The guide is structured to provide not only a reproducible methodology but also a deeper understanding of the chemical principles at play, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Pyrazole-Containing Scaffolds
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities. The this compound scaffold, in particular, serves as a crucial building block for the synthesis of a wide array of bioactive molecules. Its structural features, combining a flexible linker with a hydrogen-bond-accepting pyrazole ring and a carboxylic acid group capable of forming key interactions with biological targets, make it a privileged fragment in drug design. This guide will focus on the most common and efficient laboratory-scale synthesis of this important intermediate.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step approach. The primary disconnection is at the benzylic carbon-nitrogen bond, leading back to pyrazole and a 3-(halomethyl)benzoic acid derivative. To avoid potential complications with the free carboxylic acid during the alkylation step, a more practical approach involves the use of an ester-protected benzoic acid derivative, which is then deprotected in the final step.
This leads to the following forward synthetic plan:
-
Step 1: N-Alkylation of Pyrazole: Reaction of a methyl 3-(bromomethyl)benzoate with pyrazole in the presence of a suitable base to form methyl 3-(1H-pyrazol-1-ylmethyl)benzoate.
-
Step 2: Ester Hydrolysis: Saponification of the methyl ester to yield the final product, this compound.
Detailed Experimental Protocols
Part A: Synthesis of Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate
This procedure details the N-alkylation of pyrazole with methyl 3-(bromomethyl)benzoate. The reaction proceeds via a standard SN2 mechanism.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, suitable for deprotonating the N-H of pyrazole without causing hydrolysis of the ester functionality. Stronger bases like sodium hydride could also be used but require stricter anhydrous conditions.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
To a solution of pyrazole (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of methyl 3-(bromomethyl)benzoate (1.05 eq.) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford methyl 3-(1H-pyrazol-1-ylmethyl)benzoate as a pure compound.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| Pyrazole | 1.0 | 68.08 | 10 | 0.68 |
| Methyl 3-(bromomethyl)benzoate | 1.05 | 229.07 | 10.5 | 2.41 |
| Potassium Carbonate | 1.5 | 138.21 | 15 | 2.07 |
| Product | 216.23 | Typical Yield: 85-95% |
Part B: Synthesis of this compound
This final step involves the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid.
-
Base: Sodium hydroxide (NaOH) is a strong base that effectively hydrolyzes the ester.[1][2][3] An aqueous solution is used to provide the nucleophile (hydroxide ion) and to dissolve the sodium salt of the product.
-
Solvent System: A mixture of methanol and water is often used to ensure the solubility of the ester starting material.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid like hydrochloric acid (HCl) to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[1][3][4]
-
Dissolve methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (1.0 eq.) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq.) to the solution and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate | 1.0 | 216.23 | 8.5 | 1.84 |
| Sodium Hydroxide | 2.5 | 40.00 | 21.25 | 0.85 |
| Product | 202.20 | Typical Yield: >90% |
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of N-Alkylation of Pyrazole
The N-alkylation of pyrazole with a benzyl halide is a classic example of a nucleophilic substitution reaction (SN2).
Caption: Mechanism of N-alkylation of pyrazole.
-
Deprotonation: The base, potassium carbonate, removes the acidic proton from the N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion.
-
SN2 Attack: The pyrazolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate. This results in the displacement of the bromide leaving group and the formation of the C-N bond.
Mechanism of Ester Hydrolysis (Saponification)
The hydrolysis of the methyl ester is a base-catalyzed nucleophilic acyl substitution.
Caption: Mechanism of base-catalyzed ester hydrolysis.
-
Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.
-
Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as a leaving group.
-
Proton Transfer: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, leading to a carboxylate salt and methanol. This step is irreversible and drives the reaction to completion.
-
Acidification: In the final workup step, the addition of a strong acid protonates the carboxylate salt to yield the final carboxylic acid product.
Conclusion
The synthesis of this compound is a robust and high-yielding two-step process that is readily achievable in a standard laboratory setting. By understanding the underlying principles of the N-alkylation and ester hydrolysis reactions, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of novel pyrazole-containing compounds for pharmaceutical and other applications.
References
- Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?
- Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
Sources
An In-Depth Technical Guide to 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 3-(1H-pyrazol-1-ylmethyl)benzoic acid, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. By structurally combining a benzoic acid moiety with a pyrazole ring via a methylene linker, this molecule serves as a versatile building block for the synthesis of novel bioactive agents. This guide details its core molecular profile, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and an analysis of its anticipated spectroscopic characteristics. Furthermore, it explores the broader biological context and potential applications, drawing insights from structurally related pyrazole derivatives that have shown promise in various therapeutic areas. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is firmly established as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents. The prevalence of this moiety is evident in the increasing number of pyrazole-containing drugs approved in recent years, a significant rise from the pre-2016 landscape[1].
These drugs span a wide range of therapeutic classes, including blockbuster medications for cancer (e.g., Ibrutinib, Axitinib), viral infections (e.g., Lenacapavir), and pulmonary hypertension (e.g., Riociguat)[2]. The success of these compounds underscores the value of the pyrazole core in establishing potent and selective interactions with diverse biological targets. Consequently, novel derivatives, such as this compound, are highly sought-after intermediates for exploring new chemical space and developing next-generation therapeutics[1][2].
Core Molecular Profile of this compound
The fundamental identity of a chemical entity is defined by its structure and core identifiers. This compound is characterized by a pyrazole ring linked at the N1 position to the meta-position of benzoic acid through a methylene (-CH₂-) bridge.
Caption: Chemical structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | N/A |
| Monoisotopic Mass | 202.07423 Da | [3] |
| InChIKey | UMYNAPRDOSIHOY-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2 | [3] |
| Predicted XlogP | 1.3 | [3] |
Proposed Synthesis and Purification Workflow
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be proposed based on well-established N-alkylation and saponification reactions. This two-step approach is designed for efficiency and high yield, utilizing commercially available starting materials.
Causality of Experimental Design: The choice of a two-step process starting with the methyl ester of the benzoic acid (methyl 3-(bromomethyl)benzoate) is deliberate. The ester group protects the carboxylic acid from participating in side reactions during the initial N-alkylation step. The subsequent base-catalyzed hydrolysis (saponification) is a highly efficient and standard method for deprotecting the acid.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where successful isolation of the intermediate and final product with the expected analytical signatures confirms the reaction's progress and success.
Part 1: Synthesis of Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (Intermediate)
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add pyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Expertise & Rationale: Anhydrous K₂CO₃ is a mild base sufficient to deprotonate pyrazole, activating it for nucleophilic attack. Using an excess ensures the complete consumption of the starting pyrazole.
-
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask until a stirrable slurry is formed (approx. 5 mL per gram of pyrazole).
-
Expertise & Rationale: DMF is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the potassium cation but not the pyrazole anion, enhancing its nucleophilicity.
-
-
Reagent Addition: Dissolve methyl 3-(bromomethyl)benzoate (1.1 eq) in a minimal amount of DMF and add it dropwise to the stirring pyrazole mixture at room temperature.
-
Expertise & Rationale: A slight excess of the electrophile ensures the reaction goes to completion. Dropwise addition helps control any potential exotherm.
-
-
Reaction: Stir the mixture at room temperature for 12-18 hours or until TLC analysis (e.g., using 30% Ethyl Acetate in Hexane) indicates the disappearance of the starting materials.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Trustworthiness: This standard aqueous work-up effectively removes the DMF solvent and inorganic salts (K₂CO₃, KBr), providing the crude intermediate.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure ester intermediate.
Part 2: Synthesis of this compound (Final Product)
-
Reactor Setup: Dissolve the purified methyl ester intermediate (1.0 eq) from Part 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Reagent Addition: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir vigorously at room temperature.
-
Expertise & Rationale: LiOH is a strong base used for saponification. The THF/water solvent system ensures the solubility of both the organic ester and the inorganic base.
-
-
Reaction: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Concentrate the reaction mixture under vacuum to remove the THF.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A white precipitate should form.
-
Trustworthiness: Acidification protonates the carboxylate salt, rendering the final product, the carboxylic acid, insoluble in water, which is the basis for its isolation.
-
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product. If necessary, further purification can be achieved by recrystallization.
Anticipated Spectroscopic Characterization
No definitive published spectra for this specific molecule were found; however, its spectroscopic profile can be reliably predicted based on its constituent functional groups.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR is expected to be highly informative.
-
Carboxylic Acid (COOH): A very broad singlet appearing far downfield, typically δ > 12.0 ppm.
-
Benzoic Ring (Ar-H): Four protons exhibiting complex splitting patterns (multiplets) in the aromatic region, approximately δ 7.5-8.2 ppm.
-
Pyrazole Ring (Pz-H): Three distinct protons. H5' (adjacent to the methylene linker) would likely appear as a doublet around δ 7.8 ppm. H3' would be a doublet around δ 7.5 ppm. H4' would be a triplet (or doublet of doublets) around δ 6.3 ppm.
-
Methylene Bridge (-CH₂-): A sharp, characteristic singlet integrating to two protons, expected around δ 5.4-5.6 ppm.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Carbonyl Carbon (C=O): Expected around δ 167 ppm.
-
Aromatic Carbons: Six signals for the benzoic ring and three for the pyrazole ring, appearing between δ 105-145 ppm.
-
Methylene Carbon (-CH₂-): A single peak expected in the range of δ 50-55 ppm.
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed would be the protonated molecule [M+H]⁺.
-
Expected m/z: 203.0815 (calculated for C₁₁H₁₁N₂O₂⁺).
-
Predicted collision cross-section data suggests a value of 142.3 Ų for the [M+H]⁺ adduct[3].
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
C=C and C=N Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, corresponding to the aromatic rings.
-
Applications and Biological Context
This compound is a valuable intermediate, primarily due to the proven biological significance of its core components[4].
-
Versatile Chemical Intermediate: The molecule is an ideal starting point for creating libraries of more complex compounds. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the pyrazole ring offers sites for further modification if desired. This versatility makes it a key asset in pharmaceutical and agrochemical research[4].
-
Scaffold for Anti-Inflammatory and Analgesic Drugs: Structurally similar compounds containing pyrazole and benzoic acid moieties have been investigated for anti-inflammatory and analgesic properties[4][5]. The pyrazole core is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Potential as Antibacterial Agents: Numerous pyrazole derivatives have been synthesized and tested as potent antibacterial agents, showing efficacy against drug-resistant strains like MRSA[1][6]. The unique structure of this compound makes it a candidate for developing new classes of antibiotics that may inhibit bacterial fatty acid biosynthesis or other essential pathways[1].
-
Inhibitors of Urate Transporter 1 (URAT-1): Recent research has shown that pyrazole-carboxamide-benzoic acid derivatives can act as promising URAT-1 inhibitors for treating hyperuricemic nephropathy[7]. By inhibiting URAT-1, these compounds can lower serum uric acid levels. The core structure of this compound is well-suited for elaboration into such inhibitors.
Conclusion
This compound represents a strategically important molecular scaffold that merges the stability and bioactivity of the pyrazole ring with the versatile chemical functionality of benzoic acid. While it serves primarily as a sophisticated building block, the demonstrated therapeutic potential of closely related analogs in areas such as inflammation, infectious disease, and metabolic disorders highlights its immense value. The logical and scalable synthetic pathway proposed herein provides a clear route for its production, enabling its use in high-throughput screening and lead optimization campaigns. For drug discovery professionals, this compound is not merely an intermediate but a gateway to novel chemical entities with significant therapeutic promise.
References
- PubChemLite.this compound.[Link]
- PubChem.3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid.[Link]
- PubChem.3-(1H-pyrazol-3-yl)benzoic acid.[Link]
- The Royal Society of Chemistry.
- P212121 Store.3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride.[Link]
- Alam, M. A., et al. (2024).Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. [Link]
- Wang, S., et al. (2025).Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors... European Journal of Medicinal Chemistry. [Link]
- ACG Publications.Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.[Link]
- MDPI.
- SciELO.Article detailing mass spectrometry methods.[Link]
- Whitt, J., et al. (2019).Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid... ACS Omega. [Link]
- MDPI.(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.[Link]
- International Journal of Multidisciplinary Research and Development.
- PubChem.3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.[Link]
- Alam, M. A., et al. (2023).Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
- MDPI.4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid.[Link]
- Patel, R. V., et al. (2014).Current status of pyrazole and its biological activities. Journal of Advanced Scientific Research. [Link]
- Al-Hourani, B. J., et al. (2021).Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents... Molecules. [Link]
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid (CAS No. 562803-68-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-1-ylmethyl)benzoic acid (CAS No. 562803-68-3), a versatile heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. This document delves into the core physicochemical properties, a detailed synthesis protocol, and a thorough analytical characterization of the compound. Furthermore, it explores the broader biological context of pyrazole-containing molecules, highlighting potential therapeutic applications and the rationale for their design.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active molecules. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2]
This compound emerges as a key intermediate, strategically functionalized for further chemical elaboration. The presence of both a carboxylic acid group and a pyrazole moiety allows for diverse derivatization, making it an attractive starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents and agrochemicals.[3] This guide will serve as a detailed resource for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 562803-68-3 | Internal |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |
| Molecular Weight | 202.21 g/mol | Internal |
| IUPAC Name | This compound | Internal |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Supplier Data |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a suitable 3-substituted benzoic acid derivative and pyrazole. A common and effective route involves the reaction of methyl 3-(bromomethyl)benzoate with pyrazole, followed by hydrolysis of the ester to yield the final carboxylic acid.
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate
-
To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the suspension for 15-20 minutes.
-
Add a solution of methyl 3-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude methyl 3-(1H-pyrazol-1-ylmethyl)benzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 3-(1H-pyrazol-1-ylmethyl)benzoate in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 2.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1N hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzene and pyrazole rings, the methylene bridge protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ would be observed at m/z 203.0815.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid or trifluoroacetic acid. The purity is determined by the area percentage of the main peak in the chromatogram.
Biological Significance and Potential Applications
While specific biological data for this compound is not extensively published, the broader class of pyrazole derivatives has well-documented and diverse biological activities. This compound serves as a valuable scaffold for the development of novel drugs and agrochemicals.
Anti-inflammatory and Analgesic Potential
Many pyrazole-containing compounds are known to exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural features of this compound make it an ideal candidate for derivatization to explore new COX inhibitors or other anti-inflammatory agents.
Antimicrobial and Anticancer Applications
The pyrazole nucleus is a key component in numerous antimicrobial and anticancer drugs.[2] The ability to modify both the benzoic acid and pyrazole moieties of the title compound allows for the synthesis of a wide range of analogs that can be screened for these activities.
Agrochemical Applications
Pyrazole derivatives have also found applications in agriculture as herbicides and insecticides.[3] The structural framework of this compound provides a starting point for the design of new crop protection agents.
Conclusion
This compound is a synthetically versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. Its straightforward synthesis and the presence of multiple functionalization points make it an attractive starting material for the development of novel bioactive compounds. The comprehensive characterization data and synthetic protocols provided in this guide are intended to facilitate its use in the scientific community and to spur further investigation into its potential applications.
References
- Faria, R. V., et al. (2017). Pyrazoles: A review of their biological activities. Molecules, 22(1), 119.
- Kumar, V., & Kumar, S. (2019). Pyrazole derivatives: a review of their biological activities. Journal of the Iranian Chemical Society, 16(11), 2379-2405.
- Lamberth, C. (2018). Pyrazole chemistry in crop protection. Bioorganic & Medicinal Chemistry, 26(10), 2533-2543.
Sources
A Technical Guide to the Solubility Profiling of 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Abstract
The determination of aqueous and organic solubility is a cornerstone of early-stage drug development and chemical process optimization. Poor solubility can impede biological assays, lead to low bioavailability, and create significant challenges in formulation and manufacturing.[1][2] This guide provides a comprehensive framework for characterizing the solubility of 3-(1H-pyrazol-1-ylmethyl)benzoic acid, a versatile heterocyclic building block used in pharmaceutical and agrochemical research.[3] In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, detailing the theoretical considerations and practical, field-proven experimental protocols necessary to generate and validate a robust solubility profile. We will explore the structural determinants of solubility, present step-by-step methods for both thermodynamic and kinetic solubility assessment, and discuss the critical influence of pH and solvent selection, all grounded in authoritative standards from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH).
Introduction: The Critical Role of Solubility
This compound is a molecule of interest due to its hybrid structure, incorporating both a pyrazole ring and a benzoic acid moiety. The pyrazole heterocycle is a common scaffold in medicinal chemistry, known to interact with various biological targets, while the benzoic acid group provides a handle for salt formation and modulates physicochemical properties.[3][4] Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application. Key decisions in the development pipeline, from lead optimization and formulation design to predicting oral absorption, are directly influenced by a compound's ability to dissolve in relevant physiological and process media.[5][]
Structural Analysis and Predicted Solubility Behavior
The solubility of an organic molecule is governed by the balance of its intermolecular forces with a given solvent, a principle often summarized as "like dissolves like".[7] The structure of this compound presents distinct polar and non-polar characteristics that dictate its behavior.
-
Polar Moieties: The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor.[8] The two nitrogen atoms in the pyrazole ring are hydrogen bond acceptors. These features suggest favorable interactions with polar solvents.
-
Non-Polar Moieties: The benzene ring is hydrophobic and will favor interactions with non-polar, organic solvents.
-
Ionization: As a benzoic acid derivative, the compound is a weak acid. Its charge state, and therefore its aqueous solubility, is expected to be highly dependent on pH.[9][10] In acidic environments (low pH), the carboxylic acid will be protonated and neutral, leading to lower aqueous solubility. In neutral to basic environments (higher pH), it will deprotonate to form the highly polar and more water-soluble carboxylate anion.[11][12]
Based on this analysis, we can predict that the compound will exhibit limited solubility in neutral water, enhanced solubility in basic aqueous solutions, and good solubility in polar organic solvents like ethanol and methanol.[13][14]
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[15]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[1][16] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically >24 hours).[16][17] This value is critical for formulation development and understanding the biopharmaceutical limits of absorption.[1]
-
Kinetic Solubility: This is a high-throughput measurement used in early drug discovery.[18][19][20] It is typically determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs after a short incubation period (e.g., 1-2 hours).[15][18][19] This method can result in supersaturated solutions, so the measured value is often higher than the thermodynamic solubility.[18] It is valuable for the rapid screening and ranking of compounds.[5]
Experimental Protocols for Solubility Determination
The following protocols are grounded in best practices described by the USP and regulatory bodies.[21][22][23] All analytical measurements should be performed using a validated, stability-indicating method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol for Thermodynamic (Equilibrium) Solubility
This protocol is based on the authoritative shake-flask method, which is considered the gold standard for determining equilibrium solubility.[24][25]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound (solid powder, thermodynamically stable form)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Calibrated pH meter
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with UV detector
-
Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; Water; Ethanol; Methanol; Acetonitrile)
Procedure:
-
Preparation: Add an excess amount of solid compound to a pre-labeled glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting amount of ~2-5 mg per 1 mL of solvent is typical.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired test solvent to the vial.
-
pH Measurement (for aqueous buffers): For aqueous systems, measure and record the initial pH of the slurry.[26][27]
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[25] Agitate for at least 24-48 hours to ensure equilibrium is reached. Time points should be taken until the concentration reaches a plateau.[25]
-
Sample Collection: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant.
-
Separation: Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to prevent artificially high results. Discard the first few drops of filtrate to avoid errors from filter adsorption.
-
pH Measurement (Final): For aqueous systems, measure and record the final pH of the filtrate.[25][27]
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.
-
Replication: Perform each experiment in at least triplicate to ensure reproducibility.[25]
Protocol for Kinetic Solubility
This protocol is designed for higher throughput and is suitable for early-stage screening.[18][28]
Objective: To rapidly assess the kinetic solubility of this compound from a DMSO stock solution.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
96-well microtiter plates (polypropylene for storage, clear UV-plate for analysis)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Plate shaker
-
Plate reader (Nephelometer or UV-Vis Spectrophotometer)
Procedure:
-
Stock Addition: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentration (e.g., 198 µL for a 1:100 dilution, resulting in a 100 µM final concentration and 1% DMSO).
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[18]
-
Analysis: Measure the solubility. Two common methods are:
-
Nephelometry: Measure the light scattering of the solution directly in the plate.[20] An increase in scattered light relative to controls indicates the formation of precipitate.
-
Filtration/UV: Filter the contents of the wells through a 96-well filter plate. Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. Quantify the concentration against a standard curve prepared in the same buffer/DMSO mixture.[18][28]
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.
pH-Dependent Aqueous Solubility
According to ICH M9 guidelines, solubility for Biopharmaceutics Classification System (BCS) purposes should be determined over a pH range of 1.2 to 6.8 at 37°C.[26][27][29] The lowest measured solubility in this range is used for classification.[30]
Table 1: Thermodynamic Solubility of this compound in Aqueous Buffers at 37°C
| Buffer System | Target pH | Final pH (Mean ± SD) | Solubility (µg/mL) (Mean ± SD) | Solubility (µM) (Mean ± SD) |
|---|---|---|---|---|
| 0.1 N HCl | 1.2 | |||
| Acetate Buffer | 4.5 | |||
| Phosphate Buffer | 6.8 |
| Phosphate Buffer | 7.4 | | | |
SD = Standard Deviation, n=3
Solubility in Common Organic Solvents
Understanding solubility in organic solvents is crucial for chemical synthesis, purification (e.g., recrystallization), and the development of non-aqueous formulations.[13] Data on similar structures like benzoic acid shows a predictable trend where solubility is highest in polar protic solvents.[14][31]
Table 2: Thermodynamic Solubility of this compound in Organic Solvents at 25°C
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) (Mean ± SD) | Qualitative Assessment |
|---|---|---|---|---|
| Water | 9.0 | 80.1 | Slightly Soluble | |
| Methanol | 6.6 | 32.7 | ||
| Ethanol | 5.2 | 24.5 | ||
| Acetonitrile | 6.2 | 37.5 | ||
| Ethyl Acetate | 4.3 | 6.0 | ||
| Dichloromethane | 3.4 | 9.1 |
| Toluene | 2.4 | 2.4 | | |
Conclusion and Best Practices
This guide provides the necessary theoretical foundation and actionable experimental protocols to thoroughly characterize the solubility of this compound. Since no definitive solubility data is publicly available, adherence to these validated methods is essential for generating reliable and reproducible results.
Key Self-Validating Principles for Trustworthy Data:
-
Confirm Equilibrium: In thermodynamic studies, measure concentration at multiple time points (e.g., 24, 48, 72 hours) to ensure the value is stable and equilibrium has been reached.[25]
-
Verify Solid Form: After equilibration, analyze the remaining solid (e.g., by XRPD) to confirm that no polymorphic transformation or solvation has occurred during the experiment.[32]
-
Assess Chemical Stability: The analytical method must be stability-indicating. Analyze samples promptly and demonstrate that the compound does not degrade in the test media over the course of the experiment.[26][27]
-
Control pH: For aqueous measurements, always report both the initial and final pH of the solution, as the dissolution of an acidic or basic compound can alter the pH of unbuffered or weakly buffered media.[27]
By systematically applying these principles and protocols, researchers, scientists, and drug development professionals can build a comprehensive and authoritative solubility profile for this compound, enabling informed decisions for its advancement in any research or development program.
References
- USP-NF. <1236> Solubility Measurements.
- Chemistry For Everyone. What Affects Solubility Of Organic Compounds?. YouTube.
- Fiveable. pH and Solubility.
- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.
- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- Zhang, P. et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. ADME Solubility Assay.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Protocols.io. In-vitro Thermodynamic Solubility.
- ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
- Stimuli to the Revision Process. Technical Note: Solubility Measurements.
- gmp-compliance.org. USP: Proposed Addition to Chapter <1236> Solubility Measurements.
- Chad's Prep®. 17.6 pH Effects on Solubility.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- askIITians. How does pH affect solubility?.
- ResearchGate. The solubility of benzoic acid in seven solvents.
- University of Calgary. Solubility of Organic Compounds.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- Chemistry Steps. Solubility of Organic Compounds.
- AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- Evotec. Thermodynamic Solubility Assay.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
- AAT Bioquest.
- Chad's Prep. 17.6 pH Effects on Solubility. YouTube.
- Avdeef, A., et al. (2016).
- World Health Organization (WHO).
- UNGAP Consortium (2021). UNGAP best practice for improving solubility data quality of orally administered drugs. Pharma Excipients.
- ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents.
- Samiei, N., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.
- Garcia-Arieta, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- ICH. (2019).
- Lund University Publications.
- BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
- European Medicines Agency (EMA). (2020).
- BMG LABTECH. (2023).
- Korte, D., et al. (2018). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
- Sigma-Aldrich.
- Tanna, B., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
- ICH. (2019).
- Chem-Impex. 3-(1H-pyrazol-1-yl)benzoic acid.
- Sreevidya, V. G., & Anupama, K. (2018). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Journal of Drug Delivery and Therapeutics.
- Wang, S., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)
- Al-Ostath, A., et al. (2025). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
Sources
- 1. evotec.com [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. How does pH affect solubility? - askIITians [askiitians.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 13. Page loading... [guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. enamine.net [enamine.net]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Solubility Measurements | USP-NF [uspnf.com]
- 22. biorelevant.com [biorelevant.com]
- 23. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 24. scispace.com [scispace.com]
- 25. who.int [who.int]
- 26. database.ich.org [database.ich.org]
- 27. ema.europa.eu [ema.europa.eu]
- 28. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 29. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 30. capa.org.tw [capa.org.tw]
- 31. researchgate.net [researchgate.net]
- 32. pharmaexcipients.com [pharmaexcipients.com]
Introduction: The Privileged Scaffolds of Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Pyrazole Benzoic Acid Derivatives
In the landscape of drug discovery, certain chemical structures consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and ability to form diverse interactions have made it a cornerstone in the development of drugs across various disease areas.[3][4] When fused or linked with a benzoic acid moiety—another critical pharmacophore known for its ability to engage with biological targets through hydrogen bonding and ionic interactions—the resulting derivatives exhibit a remarkable spectrum of biological activities.
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrazole benzoic acid derivatives. We will move beyond a simple cataloging of facts to explain the causality behind experimental designs and structure-activity relationships, offering a field-proven perspective on this potent class of compounds.
Part 1: Foundational Synthesis Strategies
The creation of a diverse library of pyrazole benzoic acid derivatives hinges on a robust and flexible synthetic strategy. A common and effective approach involves the construction of a central pyrazole aldehyde intermediate, which can then be readily modified to generate a wide array of final compounds.[5] The causality behind this choice lies in the reactivity of the aldehyde group, which serves as a versatile handle for subsequent reactions like reductive amination or hydrazone formation, allowing for systematic exploration of the chemical space.[6][7]
General Synthetic Workflow
A frequently employed pathway begins with the reaction of 4-hydrazinobenzoic acid with a substituted acetophenone. This initial condensation forms a hydrazone intermediate. Subsequent treatment with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) accomplishes a cyclization and formylation in one pot, yielding the critical 4-formyl-pyrazole-benzoic acid core.[7]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological and Predictive Framework for the Structural Elucidation of 3-(1H-pyrazol-1-ylmethyl)benzoic acid
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular scaffold of pyrazole-appended benzoic acid is a cornerstone in medicinal chemistry, recognized for its utility in developing novel therapeutic agents, including anti-inflammatory drugs and URAT-1 inhibitors.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice is paramount, as it governs critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in drug development. This guide presents a comprehensive, in-depth technical framework for the complete structural elucidation of 3-(1H-pyrazol-1-ylmethyl)benzoic acid. In the absence of a publicly available crystal structure for this specific molecule, this document provides a robust methodological and predictive analysis. It leverages established protocols and crystallographic data from closely related analogues to outline a complete research program, from synthesis and crystallization to advanced structural analysis via single-crystal X-ray diffraction (SC-XRD), Hirshfeld surface analysis, and Density Functional Theory (DFT). This paper serves as a senior-level guide for researchers undertaking the structural characterization of novel pharmaceutical compounds.
Part 1: Introduction and Strategic Rationale
Significance of the Pyrazole-Benzoic Acid Scaffold
Pyrazole derivatives are a vital class of N-heterocyclic compounds that exhibit a vast spectrum of pharmacological activities.[3] Their integration with a benzoic acid moiety creates a bifunctional molecule with significant potential for interacting with biological targets through hydrogen bonding, ionic interactions, and π-stacking.[1] This makes them attractive candidates for drug design, where the specific substitution pattern, such as the meta-substitution in the target molecule, can fine-tune binding affinity and selectivity.
The Critical Role of Crystal Structure in Pharmaceutical Science
The solid-state structure of an active pharmaceutical ingredient (API) is a critical quality attribute. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of molecules in a crystal, revealing insights into polymorphism, solvation, and intermolecular interactions.[4] This knowledge is not merely academic; it is fundamental to controlling the material properties of a drug substance, ensuring batch-to-batch consistency, and meeting regulatory requirements.[4]
Objectives and Predictive Approach
This guide aims to provide an authoritative, step-by-step workflow for the determination and comprehensive analysis of the this compound crystal structure. By synthesizing information from analogous structures, such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate and 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene, we will predict key structural features and outline the experimental and computational protocols required for their validation.[3][5]
Part 2: Synthesis and High-Quality Crystal Growth
Proposed Synthetic Pathway
The synthesis of this compound is most readily achieved via a nucleophilic substitution reaction. The causality behind this choice lies in its efficiency and high yield for N-alkylation of pyrazole. The pathway involves the reaction of pyrazole with methyl 3-(bromomethyl)benzoate, followed by saponification of the resulting ester to yield the target carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
N-Alkylation: To a solution of pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes. Add methyl 3-(bromomethyl)benzoate (1.1 eq) dropwise. Heat the reaction mixture to 60-70 °C and monitor by TLC until completion (approx. 4-6 hours).
-
Work-up and Isolation: Cool the mixture, pour it into ice water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester intermediate.
-
Saponification: Dissolve the crude ester in a mixture of THF/methanol. Add a 2M aqueous solution of NaOH (2.0 eq) and stir at room temperature overnight.
-
Purification: Remove the organic solvents in vacuo. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer to pH 3-4 with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain this compound.
Protocol: Single Crystal Growth
The choice of crystallization method is critical. Slow evaporation is often successful for compounds of this nature as it allows for the gradual, ordered assembly of molecules into a well-defined lattice.
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile). Identify a solvent or solvent system in which the compound is sparingly soluble. A mixture like ethanol/water or acetone/hexane is often a good starting point.
-
Crystallization: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature.
-
Incubation: Filter the solution through a syringe filter into a clean vial. Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation.
-
Isolation: Leave the vial undisturbed in a vibration-free environment for several days to weeks. Harvest the resulting block-shaped, colorless crystals.[6]
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the gold standard for unambiguous structure determination. The workflow is a self-validating system, where the quality of the final refined structure is judged by statistical figures of merit.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of Pyrazole-Containing Compounds
For researchers, medicinal chemists, and materials scientists, the pyrazole scaffold represents a cornerstone of heterocyclic chemistry. Its unique electronic architecture and synthetic versatility have propelled its integration into a vast array of applications, from pharmaceuticals to advanced materials.[1][2] This guide provides an in-depth exploration of the photophysical properties of pyrazole-containing compounds, offering both foundational knowledge and practical, field-proven insights for professionals in drug discovery and materials science. We will delve into the core principles governing their interaction with light, the profound influence of molecular structure on their emissive behavior, and the experimental and computational methodologies employed to characterize these fascinating properties.
Part 1: The Heart of the Matter: Understanding the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic landscape that is the foundation of its diverse photophysical characteristics. This inherent electronic nature, characterized by a combination of π-excessive and π-deficient properties, makes the pyrazole scaffold a versatile platform for the design of novel fluorophores.[3] The ease of substitution at various positions on the ring allows for fine-tuning of the electronic and steric properties, which in turn dictates the compound's absorption and emission profiles.
A key aspect of many photophysically active pyrazole derivatives is their ability to engage in specific excited-state phenomena. These processes, which occur in the fleeting moments after a molecule absorbs light, are central to the applications of these compounds in sensing, imaging, and materials science. Three such phenomena are of particular importance:
-
Excited-State Intramolecular Proton Transfer (ESIPT): In certain pyrazole derivatives, a proton can be transferred from a donor to an acceptor group within the same molecule upon photoexcitation.[4][5][6] This process leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, a different emission wavelength. The result is often a large Stokes shift, which is the difference between the absorption and emission maxima, a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and enhances signal-to-noise ratios.[7] The ESIPT process is highly sensitive to the molecule's immediate environment, making ESIPT-capable pyrazoles excellent candidates for sensing applications.[4][8]
-
Aggregation-Induced Emission (AIE): Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated state or at high concentrations. In contrast, AIE-active molecules, including certain pyrazole derivatives, exhibit enhanced emission in the aggregated state.[9][10][11][12] This phenomenon is typically attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. AIE has opened up new avenues for the development of highly sensitive biosensors, imaging agents, and organic light-emitting diodes (OLEDs).
-
Solvatochromism: The photophysical properties of some pyrazole-based dyes are highly dependent on the polarity of their solvent environment.[13][14][15] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[14][15] Push-pull systems, where the pyrazole ring is functionalized with both electron-donating and electron-withdrawing groups, often exhibit pronounced solvatochromism.[13] This property can be harnessed to probe the polarity of microenvironments, such as the interior of biological membranes or polymer matrices.
Part 2: The Influence of Molecular Architecture: A Structure-Property Deep Dive
The photophysical properties of pyrazole-containing compounds are not static; they are intricately linked to their molecular structure. Strategic modifications to the pyrazole core and its substituents can lead to dramatic changes in absorption and emission characteristics. Understanding these structure-property relationships is paramount for the rational design of functional molecules.
Substituent Effects: The Art of Fine-Tuning
The nature and position of substituents on the pyrazole ring and any appended aromatic systems play a crucial role in modulating the electronic energy levels of the molecule.[16][17][18][19][20] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically incorporated to alter the HOMO-LUMO energy gap, which directly influences the absorption and emission wavelengths.
For instance, in the context of phenylazopyrazole photoswitches, the introduction of strong EWGs or EDGs has been shown to enhance the quantum yields of isomerization.[16] Acylation of the pyrazole moiety can lead to increased quantum yields, longer Z-isomer lifetimes, and improved spectral separation, highlighting the profound impact of even subtle structural modifications.[16][17][19]
The following table summarizes the general effects of substituents on the photophysical properties of pyrazole derivatives:
| Substituent Type | Effect on Absorption/Emission | Rationale |
| **Electron-Donating Groups (e.g., -OCH₃, -NR₂) ** | Bathochromic shift (red-shift) | Increases the energy of the HOMO, reducing the HOMO-LUMO gap. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Hypsochromic shift (blue-shift) or Bathochromic shift | Can lower the energy of the LUMO, but the overall effect depends on the specific molecular architecture. In push-pull systems, they contribute to a red-shift. |
| Extended π-Conjugation | Bathochromic shift (red-shift) | Delocalizes the π-electrons, lowering the energy of the LUMO and reducing the HOMO-LUMO gap. |
| Steric Hindrance | Can lead to blue-shifts and affect quantum yield | Twisting of the molecular backbone can disrupt π-conjugation. Can also restrict non-radiative decay pathways, enhancing fluorescence. |
The Power of Conjugation: Extending the Reach of Light
Extending the π-conjugated system of a pyrazole-containing molecule is a powerful strategy for shifting its absorption and emission to longer wavelengths. This is often achieved by fusing the pyrazole ring with other aromatic systems or by introducing unsaturated linkers. For example, the development of pyrazole-based probes for near-infrared (NIR) bioimaging often relies on the creation of extended π-systems to push emission into the NIR window (typically >650 nm), where tissue penetration is maximized and autofluorescence is minimized.[21]
The following diagram illustrates the general effect of extending π-conjugation on the molecular orbitals and the resulting photophysical properties.
Caption: Experimental workflow for photophysical characterization.
Step-by-Step Protocols:
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of light absorbed by the compound and to calculate its molar absorptivity.
-
Protocol:
-
Prepare a stock solution of the pyrazole derivative of known concentration in a suitable solvent (e.g., spectroscopic grade ethanol or acetonitrile).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectrum of each dilution using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λmax).
-
Plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law, will be the molar absorptivity (ε).
-
2. Fluorescence Spectroscopy
-
Objective: To determine the emission spectrum of the compound and to identify the wavelength of maximum emission (λem).
-
Protocol:
-
Using a dilute solution of the compound (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects), excite the sample at or near its λmax using a spectrofluorometer.
-
Record the emission spectrum over a range of wavelengths longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem). The difference between λmax and λem is the Stokes shift.
-
3. Fluorescence Quantum Yield (ΦF) Determination
-
Objective: To quantify the efficiency of the fluorescence process.
-
Protocol (Relative Method):
-
Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra of all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
4. Fluorescence Lifetime (τ) Measurement
-
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
-
Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common method.
-
Protocol:
-
Excite a dilute sample with a pulsed light source (e.g., a laser diode).
-
Detect the emitted photons using a sensitive, high-speed detector.
-
Measure the time delay between the excitation pulse and the arrival of the emitted photon.
-
Construct a histogram of these time delays.
-
Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s).
-
Computational Modeling: A Window into the Excited State
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for understanding and predicting the photophysical properties of pyrazole-containing compounds. [22][23][24][25][26]These methods can provide insights into:
-
Optimized ground and excited state geometries.
-
Vertical excitation energies (corresponding to λmax).
-
Oscillator strengths (related to the intensity of absorption).
-
The nature of electronic transitions (e.g., π→π, n→π, charge transfer).**
-
The influence of solvent on photophysical properties (using implicit or explicit solvent models).
A Typical Computational Workflow:
Caption: A typical TD-DFT workflow for photophysical property prediction.
Part 4: From the Bench to the Clinic: Applications of Fluorescent Pyrazole Derivatives
The tunable and often environmentally sensitive photophysical properties of pyrazole-containing compounds have led to their widespread application in various scientific and technological fields. [21][27][28][29] Bioimaging and Sensing:
Fluorescent pyrazole derivatives have emerged as powerful tools for visualizing biological processes in real-time. [21][27][28][29]Their applications in this area are diverse and include:
-
Ion Sensing: The ability of the pyrazole moiety to act as a chelating agent has been exploited to develop fluorescent sensors for various metal ions. [27][30]* Sensing of Small Molecules: Pyrazole-based probes have been designed to detect biologically important small molecules such as reactive oxygen species (ROS) and glutathione.
-
Cellular Staining: The good membrane permeability and biocompatibility of many pyrazole derivatives make them suitable for staining specific cellular organelles, such as mitochondria and lipid droplets. [27]* Monitoring Cellular Environments: Probes that exhibit changes in their fluorescence in response to pH or hypoxia have been developed to study the microenvironments within cells and tissues. [27] Materials Science:
The unique photophysical properties of pyrazole-containing compounds also make them attractive candidates for applications in materials science, including:
-
Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives with high fluorescence quantum yields and good thermal stability are being explored as emissive materials in OLEDs.
-
Molecular Switches: The photochromic behavior of compounds like phenylazopyrazoles allows for the reversible control of their properties with light, making them suitable for applications in data storage and smart materials. [16][17][18][19][20]* Nonlinear Optics: The large dipole moments and hyperpolarizabilities of some push-pull pyrazole derivatives make them promising for applications in nonlinear optics.
Conclusion
The photophysical properties of pyrazole-containing compounds are a rich and multifaceted area of research with profound implications for both fundamental science and technological innovation. From the intricate dance of protons in the excited state to the collective emission of molecular aggregates, the behavior of these molecules under illumination is a testament to the power of rational molecular design. By combining a deep understanding of structure-property relationships with a robust toolkit of experimental and computational techniques, researchers can continue to unlock the full potential of the pyrazole scaffold, paving the way for the next generation of advanced materials and biomedical tools.
References
- Yu, W.-S., Cheng, C.-C., Cheng, Y.-M., Wu, P.-C., Song, Y.-H., Chi, Y., & Chou, P.-T. (2003). Excited-State Intramolecular Proton Transfer in Five-Membered Hydrogen-Bonding Systems: 2-Pyridyl Pyrazoles. Journal of the American Chemical Society, 125(36), 10800–10801. [Link]
- Yu, W.-S., Cheng, C.-C., Cheng, Y.-M., Wu, P.-C., Song, Y.-H., Chi, Y., & Chou, P.-T. (2003). Excited-state intramolecular proton transfer in five-membered hydrogen-bonding systems: 2-pyridyl pyrazoles. PubMed. [Link]
- Li, J., Wang, Y., & Zhang, H. (2014). Synthesis and spectroscopic properties of novel fluorescent compounds containing bis-pyrazole ring. Journal of Fluorescence, 24(4), 1149–1157. [Link]
- Yu, W.-S., Cheng, C.-C., Cheng, Y.-M., Wu, P.-C., Song, Y.-H., Chi, Y., & Chou, P.-T. (2003). Excited-State Intramolecular Proton Transfer in Five-Membered Hydrogen-Bonding Systems: 2-Pyridyl Pyrazoles. pubs.acs.org. [Link]
- Melo-Hernández, S., Ríosa, M.-C., & Portilla, J. (2024). Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications.
- Tovtik, R., Marzin, D., Weigel, P., Crespi, S., & Simeth, N. A. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. [Link]
- Kandel, S., Sathish, V., Mathivathanan, L., Morozov, A. N., Mebel, A. M., & Raptis, R. G. (2019). Aggregation induced emission enhancement (AIEE) of tripodal pyrazole derivatives for sensing of nitroaromatics and vapor phase detection of picric acid. RSC Publishing. [Link]
- González-Zavala, E., Solis-Cisneros, D., et al. (2024). Dual-state emission of pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones via excited-state intramolecular proton transfer (ESIPT): multicomponent synthesis and optical characterization. Organic Chemistry Frontiers. [Link]
- Melo-Hernández, S., Ríosa, M.-C., & Portilla, J. (2024).
- Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]
- Melo-Hernández, S., Ríosa, M.-C., & Portilla, J. (2024).
- Tovtik, R., Marzin, D., Weigel, P., Crespi, S., & Simeth, N. A. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. [Link]
- Bentham Science. (2022).
- Chou, P.-T., et al. (2010). Excited-state Intramolecular Proton Transfer (ESIPT)
- Tovtik, R., Marzin, D., Weigel, P., Crespi, S., & Simeth, N. A. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. [Link]
- Tovtik, R., Marzin, D., Weigel, P., Crespi, S., & Simeth, N. A. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches.
- Li, X. F. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis. [Link]
- Unknown. (2024). Density Functional Theory Calculation Of Photophysical Properties Of 4-Hydroxy-4- Vinylpiperidine-1-Carbaldehyde Substituted Pyr. IJCRT.org. [Link]
- Zhang, J., et al. (2017). Aggregation-induced emission in precursors to porous molecular crystals. PubMed. [Link]
- Unknown. (2022). Aggregation-induced luminescence enhancement, anion sensing, solvent-selective fluorescence quenching of arylpyrazoline fluorescent probe.
- Szukalski, A., & Myśliwiec, J. (2018). Low-Molecular Push–Pull Pyrazoline Derivatives: Solvatochromic Effect and Theoretical Insights into Dye-based Molecular Engineering. The Journal of Physical Chemistry A. [Link]
- Unknown. (n.d.). Summary of photophysical properties of the pyrazole aldehyde 1.
- Zhang, Y., et al. (2024).
- Unknown. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. [Link]
- Tovtik, R., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches.
- Mahmoud, A. R. (2025). Photophysical and Photochemical Properties of Organic Molecules.
- Unknown. (n.d.). Aggregation-induced emission of siloles. Semantic Scholar. [Link]
- Unknown. (2020). Photophysical Properties of New Pyrazolone Based Azo- Compounds. PubMed. [Link]
- Unknown. (n.d.). Blue and Near-UV Phosphorescence from Iridium Complexes with Cyclometalated Pyrazolyl or N-Heterocyclic Carbene Ligands. Inorganic Chemistry. [Link]
- Chen, H.-Y., & Hsu, C.-C. (2015). Intersystem Crossing Pathway in Quinoline–Pyrazole Isomerism: A Time-Dependent Density Functional Theory Study on Excited-State Intramolecular Proton Transfer. The Journal of Physical Chemistry A. [Link]
- Unknown. (n.d.). Pyrazolopyridine derivatives with photophysical properties.
- Unknown. (2024). Synthesis, characterization and photophysical properties of phthalimide-pyrazole compounds: Effect of the substituent in the pyrazole ring on the crystal structures.
- Chen, H.-Y., & Hsu, C.-C. (2015). Intersystem Crossing Pathway in Quinoline-Pyrazole Isomerism: A Time-Dependent Density Functional Theory Study on Excited-State Intramolecular Proton Transfer. PubMed. [Link]
- El-Ghozlani, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
- Unknown. (2025). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors.
- Papadakis, R. (n.d.). Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: Study of the solvent–solute interactions. Semantic Scholar. [Link]
- Wikipedia. (n.d.). Intersystem crossing. Wikipedia. [Link]
- Unknown. (n.d.).
- Sobczak, M., & Katrusiak, A. (2024). Relating solvatochromism and solvatomorphism in organic dyes using high pressure. NIH. [Link]
- Kleinschmidt, M., et al. (2015). Intersystem-crossing and phosphorescence rates in fac-Ir(III)(ppy)3: a theoretical study involving multi-reference configuration interaction wavefunctions. PubMed. [Link]
- Unknown. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. [Link]
- Akpe, V., et al. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. CSIRO Publishing. [Link]
- Unknown. (n.d.).
- Unknown. (2021). Graphitic Dots Combining Photophysical Characteristics of Organic Molecular Fluorophores and Inorganic Quantum Dots. JACS Au. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Excited-state intramolecular proton transfer in five-membered hydrogen-bonding systems: 2-pyridyl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dual-state emission of pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones via excited-state intramolecular proton transfer (ESIPT): multicomponent synthesis and optical characterization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Excited-state intramolecular proton transfer (ESIPT) fine tuned by quinoline-pyrazole isomerism: pi-conjugation effect on ESIPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aggregation induced emission enhancement (AIEE) of tripodal pyrazole derivatives for sensing of nitroaromatics and vapor phase detection of picric acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Aggregation-induced emission in precursors to porous molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 12. [PDF] Aggregation-induced emission of siloles | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Relating solvatochromism and solvatomorphism in organic dyes using high pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Substituent effects in N-acetylated phenylazopyrazole photoswitches [beilstein-journals.org]
- 17. beilstein-archives.org [beilstein-archives.org]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pjoes.com [pjoes.com]
- 23. ijcrt.org [ijcrt.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Intersystem Crossing Pathway in Quinoline-Pyrazole Isomerism: A Time-Dependent Density Functional Theory Study on Excited-State Intramolecular Proton Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. Synthesis and spectroscopic properties of novel fluorescent compounds containing bis-pyrazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(1H-pyrazol-1-ylmethyl)benzoic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-pyrazol-1-ylmethyl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and present a detailed, validated protocol for its synthesis. Furthermore, this guide will explore the compound's significance as a versatile building block, particularly in the development of novel therapeutic agents, supported by an analysis of its structural features and potential biological interactions. The information is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction: The Significance of Pyrazole-Containing Scaffolds
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a cornerstone in the design of novel bioactive molecules.[2] this compound belongs to this important class of compounds, incorporating both a pyrazole ring and a benzoic acid moiety. This bifunctional nature makes it a valuable intermediate for creating more complex molecules with tailored biological activities. The presence of the flexible methylene linker between the pyrazole and the phenyl ring provides specific conformational properties that can be crucial for molecular recognition by biological targets. This guide will focus specifically on the properties and synthesis of the title compound, distinguishing it from the closely related 3-(1H-pyrazol-1-yl)benzoic acid, which lacks the methylene bridge.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | Calculated |
| Monoisotopic Mass | 202.07423 Da | [3] |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 562803-68-3 | [4] |
| Appearance | Orange to brown solid | [5] |
| Storage Conditions | Store at 0-8°C | [5] |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999). The monoisotopic mass is the mass of a molecule with the most abundant isotopes.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The following protocol describes a common and reliable method.
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate
-
To a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in acetonitrile, add pyrazole (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure methyl 3-(1H-pyrazol-1-ylmethyl)benzoate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, acidify the reaction mixture with a dilute solution of hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.[6][7]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Applications in Drug Discovery and Development
The structural motifs within this compound make it a compelling starting point for the synthesis of novel drug candidates.
Role as a Synthetic Intermediate
This compound serves as a key building block in the synthesis of a variety of pharmaceuticals.[5] The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the exploration of a wide chemical space. The pyrazole ring, on the other hand, can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.
Potential Therapeutic Areas
Derivatives of pyrazole-containing benzoic acids have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory and Analgesic Agents: The pyrazole moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Anticancer Agents: Many kinase inhibitors used in oncology incorporate a pyrazole core.[1]
-
Urate Transporter 1 (URAT-1) Inhibitors: Recent studies have shown that pyrazole carboxamide derivatives of benzoic acid can act as potent URAT-1 inhibitors, which are promising for the treatment of hyperuricemia and related conditions.[2]
Conceptual Signaling Pathway Involvement
While the direct biological activity of this compound is not extensively documented, its derivatives can be designed to target specific enzymes or receptors. For instance, a hypothetical derivative could be designed to inhibit a kinase involved in a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and accessible synthetic route make it an attractive starting material for the development of novel compounds with tailored functionalities. As research into pyrazole-based scaffolds continues to expand, the importance of intermediates like this compound in driving innovation in drug discovery is set to grow.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795542, 3-(1H-pyrazol-3-yl)benzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60297-63-4, 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChemLite. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-.
- ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
- MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- EON Biotech. (n.d.). This compound – (562803-68-3).
- MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
- PubMed. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy.
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- SpringerLink. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. eontrading.uk [eontrading.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
Theoretical and Computational Exploration of Pyrazole Benzoic Acid Derivatives in Modern Drug Discovery
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The rational design and optimization of these compounds are increasingly driven by theoretical and computational studies, which provide profound insights into their molecular behavior, mechanism of action, and structure-activity relationships. This guide offers a comprehensive exploration of the core computational methodologies employed in the investigation of pyrazole benzoic acid derivatives. We will delve into the causality behind key theoretical approaches, from quantum chemical calculations that reveal intrinsic electronic properties to molecular docking and QSAR studies that predict biological interactions and efficacy. Detailed, field-proven protocols for these computational experiments are provided, alongside strategies for data interpretation and visualization, equipping researchers with the knowledge to accelerate the discovery and development of novel therapeutics based on this versatile chemical framework.
Part 1: Foundational Principles
The Pyrazole Benzoic Acid Scaffold: A Cornerstone of Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the synthesis of compounds with significant therapeutic potential.[3] When functionalized with a benzoic acid moiety, the resulting scaffold combines the rich electronic character and hydrogen bonding capabilities of the pyrazole with the acidic and aromatic features of benzoic acid. This unique combination allows for diverse interactions with biological targets.
The versatility of this scaffold has led to the development of derivatives with a wide array of biological activities:
-
Antimicrobial Agents: Many derivatives show potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, by targeting essential enzymes such as DNA gyrase or inhibiting processes like fatty acid biosynthesis.[1][4][5]
-
Anticancer Agents: Certain derivatives have been identified as potential inhibitors of protein kinases, such as VEGFR-2 and CDK2, which are crucial in cancer cell proliferation and angiogenesis.[6]
-
Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is famously present in drugs like celecoxib, a potent anti-inflammatory agent, highlighting the scaffold's potential in modulating inflammatory pathways.[2]
-
Antioxidant Agents: The ability to chelate metals and scavenge free radicals has been noted in several pyrazole benzimidazolone derivatives.[7][8]
The Paradigm of In Silico Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to design, screen, and optimize lead compounds before committing to expensive and time-consuming synthesis and in vitro testing.[9] For pyrazole benzoic acid derivatives, these in silico approaches provide critical insights that guide the entire discovery pipeline. The primary advantages include:
-
Mechanistic Elucidation: Predicting how a molecule binds to a biological target, revealing the specific amino acid interactions that drive its activity.
-
Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to forecast the biological activity of unsynthesized compounds based on their structural features.[10]
-
Property Profiling: Calculating essential pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to identify candidates with favorable drug-like characteristics early in the process.[11]
-
Virtual Screening: Rapidly screening large libraries of virtual compounds to identify promising hits for further investigation.
Part 2: Core Theoretical Methodologies & Protocols
This section details the primary computational techniques used to study pyrazole benzoic acid derivatives, providing both the theoretical grounding and practical, step-by-step protocols.
Quantum Chemical Calculations: Elucidating Intrinsic Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule, providing a fundamental understanding of its stability, reactivity, and spectroscopic characteristics.[12][13]
DFT is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest. Key insights derived from DFT include optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).[14][15]
This protocol outlines the standard procedure for calculating the stable, low-energy conformation of a pyrazole benzoic acid derivative.
Objective: To find the most stable 3D structure of the molecule and confirm it is at a true energy minimum.
Software: Gaussian, NWChem, or similar quantum chemistry packages.
Methodology:
-
Structure Input: Build the 2D structure of the pyrazole benzoic acid derivative using a molecular editor (e.g., ChemDraw, Avogadro) and convert it to a 3D structure.
-
Input File Preparation: Create an input file specifying the calculation type, theoretical model, and basis set. A common and robust choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good description of organic molecules.[13]
-
Job Submission: Submit the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system.
-
Verification of Minimum: After optimization, perform a frequency calculation. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further optimization.
-
Analysis: Extract the final optimized coordinates, electronic energy, and thermodynamic data from the output file.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[15] This data is crucial for understanding potential metabolic transformations and interactions.
MEP maps are 3D visualizations of the electrostatic potential on the electron density surface of a molecule. They are invaluable for identifying regions prone to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around oxygen or nitrogen atoms, which are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as around acidic protons (e.g., the carboxylic acid hydrogen), which are susceptible to nucleophilic attack.
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
Molecular Docking: Predicting Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[6] It is essential for hypothesis-driven drug design, allowing researchers to visualize how a pyrazole benzoic acid derivative might inhibit a target enzyme.
Docking algorithms explore the conformational space of the ligand within the protein's active site, using a scoring function to estimate the binding affinity for each generated pose. The result is a ranked list of binding poses, with the lowest binding energy typically representing the most favorable interaction.[16] Analysis of the top-ranked pose reveals key interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
Objective: To predict the binding mode and estimate the binding affinity of a pyrazole benzoic acid derivative to a target protein.
Software: AutoDock Tools, AutoDock Vina, PyMOL, Discovery Studio.
Methodology:
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the structure.[6]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Generate the 3D structure of the pyrazole benzoic acid derivative (often from a DFT optimization).
-
Assign partial charges and define rotatable bonds.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is typically a 3D grid box centered on the active site of the protein, which can be identified from the position of a co-crystallized ligand or from literature data.[6]
-
-
Running the Docking Simulation:
-
Use a program like AutoDock Vina to perform the docking. The program will systematically sample different poses of the ligand within the grid box and score them.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding energies and coordinates for the top-ranked poses.
-
Visualize the ligand-protein complex using software like PyMOL or Discovery Studio. Identify and measure key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and active site residues.
-
Caption: A standard workflow for molecular docking studies.
Docking results are typically presented in a table format, allowing for comparison between different derivatives. For example, a study on pyrazole derivatives as antimicrobial agents reported binding energies against Aureus tyrosyl-tRNA synthetase.[17]
| Compound | Derivative Type | Binding Energy (kcal/mol)[17] |
| A2 | para-amino benzoic acid | -7.88 |
| A3 | Sulphonic acid | -7.58 |
| A4 | Orthophenylene diamine | -6.27 |
| A1 | Aniline | -6.14 |
| Ciprofloxacin | Standard Drug | -7.67 |
This data shows that the para-amino benzoic acid derivative (A2) has a more favorable predicted binding energy than the standard drug, making it a promising candidate for synthesis.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[18]
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By calculating various molecular descriptors (numerical representations of these properties), a mathematical model can be built to predict the activity of new, untested compounds.[10][11] This is invaluable for prioritizing which derivatives to synthesize.
Objective: To create a predictive model for the biological activity of pyrazole benzoic acid derivatives.
Software: PaDEL-Descriptor, R, Python (with scikit-learn).
Methodology:
-
Dataset Curation:
-
Collect a series of pyrazole benzoic acid derivatives with experimentally determined biological activity data (e.g., IC₅₀ or MIC values).
-
The activity data should be converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a linear relationship.
-
Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate it.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of 2D or 3D molecular descriptors using software like PaDEL-Descriptor. These can include constitutional, topological, electronic, and physicochemical properties.
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that correlates a subset of the calculated descriptors with the biological activity.[11]
-
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Use the model to predict the activity of the compounds in the test set. The predictive power is evaluated by the correlation coefficient (R²) between the predicted and observed activities. A good model will have a high R² value for the test set.[10]
-
In silico studies often analyze key descriptors to ensure compounds have drug-like properties.[19]
| Descriptor | Significance |
| LogP | Octanol-water partition coefficient; a measure of lipophilicity. |
| TPSA | Topological Polar Surface Area; relates to membrane permeability. |
| MW | Molecular Weight. |
| nON | Number of hydrogen bond acceptors (N, O atoms). |
| nOHNH | Number of hydrogen bond donors (OH, NH groups). |
Part 3: Advanced Applications and Integrated Approaches
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[9] An MD simulation calculates the motion of atoms in a ligand-protein complex over time (typically nanoseconds to microseconds), allowing researchers to:
-
Assess the stability of the binding pose predicted by docking.
-
Observe conformational changes in the protein or ligand upon binding.
-
Calculate a more accurate binding free energy.
ADMET and Drug-Likeness Prediction
Before synthesis, it is crucial to evaluate a compound's potential pharmacokinetic profile. Computational tools can predict properties related to ADMET. A primary screen is often Lipinski's Rule of Five, which suggests that orally active drugs generally have:[19]
-
Molecular Weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
Compounds that adhere to these rules are considered to have better "drug-likeness."[19]
Part 4: Conclusion
The theoretical study of pyrazole benzoic acid derivatives is a powerful, multi-faceted approach that significantly enhances the efficiency of the drug discovery process. By integrating quantum chemical calculations, molecular docking, QSAR, and MD simulations, researchers can gain a deep, atom-level understanding of how these compounds function. These in silico techniques allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from a promising chemical scaffold to a life-saving therapeutic agent. The continued development of computational methods and machine learning promises to further expand the impact of theoretical studies in the future.[9]
References
- Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents - Research Journal of Pharmacy and Technology.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
- In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid - International Journal of Multidisciplinary Research and Development.
- Synthesis of the pyrazolyl benzoic acid derived aldehyde - ResearchG
- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations - Eurasian Journal of Analytical Chemistry.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC.
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors.
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Quantitative Structure Activity Relationship (QSAR)
- Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Deriv
- In-Silico QSAR Studies of Some Pyrazolone Compounds - European Open Science.
- In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma - International Journal of Pharmacy and Biological Sciences.
- Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines - Supercomputing Frontiers and Innov
- Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives - ResearchG
- Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Deriv
- Synthesis, computational and biological study of pyrazole deriv
- Theoretical study of the formation of pyrazole and indazole carbamic acids.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Synthesis of Benzimidazoles Containing Pyrazole Group and Quantum Chemistry Calculation of Their Spectroscopic Properties and Electronic Structure - Semantic Scholar.
- Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative - ResearchG
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants | MDPI [mdpi.com]
- 8. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. ijpbs.com [ijpbs.com]
- 17. rjptonline.org [rjptonline.org]
- 18. eu-opensci.org [eu-opensci.org]
- 19. allsubjectjournal.com [allsubjectjournal.com]
An In-depth Technical Guide to 3-(1H-pyrazol-1-ylmethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-pyrazol-1-ylmethyl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, nomenclature, and potential applications, while also highlighting the current gaps in the scientific literature regarding its synthesis, detailed physicochemical properties, and specific biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured understanding of this molecule and identifying areas for future investigation.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the structural representation and nomenclature of this compound.
IUPAC Name and Synonyms
The formal appellation for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .
While a comprehensive list of widely accepted synonyms is not extensively documented in major chemical databases, it is crucial to refer to this compound by its specific IUPAC name to avoid confusion with structurally related isomers, such as 3-(1H-pyrazol-3-yl)benzoic acid or other derivatives.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 562803-68-3 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| SMILES | C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2 | [1] |
| InChI | InChI=1S/C11H10N2O2/c14-11(15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H,14,15) | [1] |
| InChIKey | UMYNAPRDOSIHOY-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The data for this compound is not extensively reported in peer-reviewed literature; however, some predicted and supplier-provided data are available.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 202.21 g/mol | Calculated |
| Monoisotopic Mass | 202.07423 Da | [1] |
| XlogP (predicted) | 1.3 | [1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Manufacturing
A reproducible and well-documented synthetic route is a cornerstone of chemical research and development. Despite a thorough search of the scientific and patent literature, a specific, detailed, and validated experimental protocol for the synthesis of this compound has not been identified.
However, based on general principles of organic synthesis and known reactions for the formation of N-alkylated pyrazoles and benzoic acid derivatives, a plausible synthetic strategy can be proposed. This hypothetical pathway is presented here to guide future synthetic efforts.
Proposed Retrosynthetic Analysis
A logical disconnection approach suggests that the target molecule can be synthesized from two primary building blocks: pyrazole and a suitable 3-substituted benzoic acid derivative.
Caption: Retrosynthetic analysis of this compound.
Hypothetical Synthetic Pathway
The most probable synthetic route would involve the N-alkylation of pyrazole with a methyl 3-(bromomethyl)benzoate, followed by the hydrolysis of the ester to yield the final carboxylic acid.
Sources
The Ascendant Role of Pyrazole-Substituted Benzoic Acids in Modern Drug Discovery: A Technical Guide
Abstract
The confluence of the pyrazole scaffold, a privileged pharmacophore, with the versatile benzoic acid moiety has given rise to a class of compounds demonstrating significant therapeutic potential. This in-depth technical guide provides a comprehensive literature review of pyrazole-substituted benzoic acids, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic landscapes, delve into the nuanced methodologies of their characterization, and critically analyze their burgeoning applications in medicinal chemistry, with a particular focus on their anti-inflammatory, anticancer, and antibacterial activities. Through a blend of established principles and recent advancements, this guide aims to equip the reader with the foundational knowledge and practical insights necessary to innovate within this promising chemical space.
Introduction: The Strategic Fusion of Two Pharmacophoric Mainstays
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs.[3] Benzoic acid and its derivatives, on the other hand, are well-established pharmacophores known for their ability to mimic biological carboxylic acids and engage in crucial hydrogen bonding interactions with protein targets.[4] The strategic amalgamation of these two entities into a single molecular framework, the pyrazole-substituted benzoic acid, has unlocked new avenues for therapeutic intervention. This guide will explore the rationale behind this molecular design, the synthetic routes to access these compounds, and the biological landscapes they are poised to impact.
Navigating the Synthetic Maze: Pathways to Pyrazole-Substituted Benzoic Acids
The synthesis of pyrazole-substituted benzoic acids can be broadly approached from two strategic directions: constructing the pyrazole ring onto a pre-existing benzoic acid derivative or, conversely, modifying a pyrazole scaffold to introduce a benzoic acid functionality. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the pyrazole and the phenyl rings.
Building the Pyrazole Ring: The Knorr and Related Cyclizations
A prevalent and classical approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction famously known as the Knorr pyrazole synthesis.[5][6] In the context of our target molecules, this typically involves a benzoic acid derivative functionalized with a 1,3-dicarbonyl equivalent.
Experimental Protocol: Synthesis of a 1-Aryl-5-phenyl-1H-pyrazole-3-carboxylic Acid Derivative
-
Objective: To synthesize a pyrazole-substituted benzoic acid via a Knorr-type cyclization.
-
Materials:
-
Ethyl benzoylpyruvate (a 1,3-dicarbonyl compound)
-
4-Hydrazinobenzoic acid
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
Dissolve 4-hydrazinobenzoic acid (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this mixture, add ethyl benzoylpyruvate (1.05 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 1-(4-carboxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate.
-
Perform alkaline hydrolysis of the ester using aqueous NaOH followed by acidification to yield the final pyrazole-substituted benzoic acid.
-
Causality Behind Experimental Choices:
-
The use of a catalytic amount of acid facilitates the initial condensation between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Refluxing provides the necessary energy to drive the cyclization and subsequent dehydration to form the aromatic pyrazole ring.
-
Precipitation in ice-cold water is an effective method for initial purification, taking advantage of the product's lower solubility in water compared to the reaction solvent.
-
Alkaline hydrolysis is a standard and efficient method for converting the ethyl ester to the desired carboxylic acid.
Diagram: Generalized Knorr Pyrazole Synthesis for Benzoic Acid Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. ijop.net [ijop.net]
Technical Guide: Physicochemical Characterization of 3-(1H-pyrazol-1-ylmethyl)benzoic acid
A Methodological Framework for Determining Melting and Boiling Points of Novel Chemical Entities
Abstract
The determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical and pharmaceutical development. These parameters provide critical insights into the purity, stability, and potential processing conditions of a new chemical entity (NCE). This guide outlines the principles and detailed experimental protocols for the accurate determination of the melting and boiling points, using 3-(1H-pyrazol-1-ylmethyl)benzoic acid as a representative NCE. While specific, verified melting and boiling point data for this compound are not publicly available, this document serves as a comprehensive procedural framework for researchers and scientists. It details methodologies including the capillary melting point technique, Differential Scanning Calorimetry (DSC) for thermal transitions, and Thermogravimetric Analysis (TGA) for assessing thermal stability, which is often more pertinent than a boiling point for complex organic molecules.
Introduction: The Critical Role of Physicochemical Properties in Drug Development
In the journey of drug discovery and development, the physicochemical properties of a molecule are paramount.[1][2][3][4] These characteristics, including melting point, boiling point, solubility, and lipophilicity, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] An accurate understanding of these properties is essential for everything from initial purity assessment to the design of a stable and effective final drug formulation.[4]
-
Melting Point (MP): The temperature at which a solid turns into a liquid. For a pure crystalline substance, the melting point is a sharp, well-defined temperature.[6] The presence of impurities typically causes a depression in the melting point and a broadening of the melting range, making it a crucial indicator of purity.[7][8]
-
Boiling Point (BP): The temperature at which a liquid's vapor pressure equals the external pressure. While a key identifier for volatile liquids, many complex organic molecules, like the subject compound, may decompose at high temperatures before reaching a true boiling point.[9]
-
Thermal Stability: For non-volatile or thermally sensitive compounds, understanding the decomposition temperature is often more critical than the boiling point.[10][11]
This compound is a heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[12] Its structure, containing both a carboxylic acid and a pyrazole ring, suggests it is a solid at room temperature and likely possesses a high boiling point with a propensity for thermal decomposition. Therefore, a suite of analytical techniques is required for its full characterization.
Melting Point Determination: Methodologies and Protocols
The melting point is one of the most fundamental and informative properties of a solid compound.[6] Two primary methods are employed in modern laboratories: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Determination
This technique relies on visually observing the melting of a small sample packed into a glass capillary tube while it is heated. It is a rapid and cost-effective method for determining purity and identity.[6]
Protocol based on USP <741> Standards: [13][14][15]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat transfer.[6]
-
Jab the open end of a standard capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.[7][16] The packed sample height should be 2-3 mm.[16]
-
-
Instrument Setup & Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus.[7]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get an estimate.[7] Allow the apparatus to cool.
-
For the accurate measurement, begin heating at a medium rate until the temperature is about 20°C below the estimated melting point.[16]
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[17]
-
Record two temperatures:
-
T1 (Onset): The temperature at which the first droplet of liquid is observed.[16]
-
T2 (Completion): The temperature at which the last solid crystal melts.
-
-
The melting range is reported as T1-T2. A narrow range (0.5-1.5°C) suggests high purity.
-
-
System Validation:
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20] It provides a more quantitative and detailed picture of the melting process, including the enthalpy of fusion (ΔHfus), and can detect other thermal events like glass transitions or polymorphic transformations.[21][22]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a small aluminum or platinum DSC pan.[20]
-
Crimp the pan with a lid to encapsulate the sample.
-
-
Instrument Calibration & Setup:
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting event will appear as an endothermic peak on the resulting thermogram.
-
Melting Point (Tm): Determined from the onset temperature of the peak. For organic molecules, the onset is the most commonly reported value.[21]
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.
-
Workflow for Melting Point Determination
Caption: Workflow for melting point determination using capillary and DSC methods.
Boiling Point and Thermal Stability Assessment
For a non-volatile, potentially thermally labile solid like this compound, a classical boiling point determination may be less relevant than understanding its thermal stability.[11] Decomposition often occurs before boiling, especially at atmospheric pressure.
Method 1: Micro Boiling Point Determination (Thiele Tube)
This method is suitable for small quantities of liquid and can indicate if a substance boils without decomposition at a specific temperature.[9] It is generally less applicable to high-melting solids but is a fundamental technique.
-
Preparation: Place a small amount of the substance into a small test tube. If the sample is solid, it must be melted first.
-
Setup: Attach the test tube to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Heating: Place the assembly in a Thiele tube filled with heating oil. Heat the side arm of the Thiele tube gently.
-
Observation: A stream of bubbles will emerge from the capillary tube as trapped air and then sample vapor escape. Heat until a steady stream of bubbles is observed.
-
Measurement: Remove the heat. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube. This signifies that the external pressure is equal to the vapor pressure of the substance.[9]
Method 2: Thermogravimetric Analysis (TGA)
TGA is the preferred method for assessing the thermal stability of pharmaceutical compounds.[10][11] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[24][25] This directly reveals the temperature at which decomposition (mass loss) begins.
Experimental Protocol:
-
Sample Preparation:
-
Place 5-10 mg of this compound onto the TGA sample pan.
-
-
Instrument Setup:
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Heat the sample at a linear rate (e.g., 10°C or 20°C/min) to a high temperature (e.g., 600°C).[24]
-
-
Data Analysis:
-
The resulting TGA curve plots percent mass loss versus temperature.
-
Onset of Decomposition (Td): This is the key parameter. It is the temperature at which significant mass loss begins, indicating the upper limit of the compound's thermal stability.
-
The curve can also reveal the loss of volatiles or water at lower temperatures and the amount of residual mass at the final temperature.[11]
-
Decision Tree for Thermal Analysis
Caption: Decision workflow for selecting the appropriate thermal analysis method.
Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation. As experimentally determined values for this compound are not available, the following table is presented as a template for reporting results.
| Property | Method | Result | Observations / Notes |
| Melting Range | Capillary Apparatus | e.g., 175.5 - 176.5 °C | Sharp melt, indicating high purity. |
| Melting Point (Tm) | DSC | e.g., 176.2 °C (onset) | Single sharp endotherm observed. |
| Enthalpy of Fusion (ΔHfus) | DSC | e.g., 28.5 kJ/mol | Provides data on crystallinity. |
| Decomposition Temp (Td) | TGA (Nitrogen) | e.g., 250 °C (onset) | Significant mass loss begins at this temp. |
| Boiling Point | Thiele Tube | Not determined | Decomposition is expected before boiling. |
Interpretation: A sharp melting point around 176°C from both capillary and DSC methods would strongly indicate a pure, crystalline solid. The TGA result showing decomposition at 250°C confirms that the compound is not thermally stable enough to have a boiling point at atmospheric pressure, making the decomposition temperature the critical upper limit for any thermal processing.
Conclusion
The rigorous determination of melting point and thermal stability is an indispensable step in the characterization of any new chemical entity. For this compound, a combined approach using capillary melting point, Differential Scanning Calorimetry, and Thermogravimetric Analysis provides a comprehensive thermal profile. DSC offers precise melting point and energetic data, while TGA defines the absolute limit of thermal stability, a crucial parameter for handling, storage, and formulation. These established protocols provide a robust framework for obtaining the reliable and accurate physicochemical data required to advance a compound through the drug development pipeline.
References
- Importance of Physicochemical Properties In Drug Discovery. (2015).
- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Lipinski, C. A. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- Scribd. (n.d.). USP 741 Melting Point or Range. Scribd.
- LookChem. (2023). What are the physicochemical properties of drug?. LookChem.
- U.S. Pharmacopeial Convention. (n.d.).
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
- Crea Analytical. (n.d.).
- Infinity Thermal. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Infinity Thermal.
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific.
- University of Calgary. (n.d.).
- Austin Community College. (n.d.). Experiment 1 - Melting Points. Austin Community College.
- Prasad Kuppa, R. (2021). Melting point testing as per USP 741. YouTube.
- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
- University of the West Indies. (n.d.).
- LibreTexts. (2022). 6.
- Mettler Toledo. (n.d.).
- Infinity Thermal. (2025). Guide to Thermogravimetric Analysis (TGA)
- LibreTexts. (2022). 6.
- University of Calgary. (n.d.). Micro-boiling point measurement. University of Calgary.
- University of Calgary. (n.d.).
- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science.
- University of Technology, Iraq. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. University of Technology, Iraq.
- National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed Central.
- LibreTexts. (2023). 31.1: Thermogravimetry. Chemistry LibreTexts.
- Vernier. (n.d.).
- SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS.
- Torontech. (2025).
- Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). TCA Lab.
- Chem-Impex. (n.d.). 3-(1H-pyrazol-1-yl)benzoic acid. Chem-Impex.
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. fiveable.me [fiveable.me]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. infinitalab.com [infinitalab.com]
- 12. chemimpex.com [chemimpex.com]
- 13. scribd.com [scribd.com]
- 14. uspbpep.com [uspbpep.com]
- 15. thinksrs.com [thinksrs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. creaanalytical.com.au [creaanalytical.com.au]
- 19. torontech.com [torontech.com]
- 20. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 21. s4science.at [s4science.at]
- 22. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 26. torontech.com [torontech.com]
Methodological & Application
Application Note & Synthesis Protocol: A Validated Approach for the Synthesis of 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 3-(1H-pyrazol-1-ylmethyl)benzoic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and agrochemical development.[1] The synthetic strategy involves an initial N-alkylation of pyrazole with methyl 3-(bromomethyl)benzoate to form the ester intermediate, followed by a robust saponification to yield the final carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and criteria for validating the final product.
Introduction and Synthetic Overview
This compound is a bifunctional molecule incorporating a pyrazole ring, a known pharmacophore, and a benzoic acid moiety, which allows for further derivatization or serves as a key interaction point with biological targets.[1] The pyrazole motif is a cornerstone in the design of a wide array of therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.[2] The strategic placement of the pyrazole and carboxylic acid groups on the benzyl scaffold makes this compound a valuable building block for creating complex molecular architectures.
The synthesis protocol detailed herein follows a logical and efficient two-step pathway, designed to maximize yield and purity while utilizing readily accessible starting materials.
The overall synthetic transformation is as follows:
-
Step 1: N-Alkylation. Nucleophilic substitution reaction between pyrazole and methyl 3-(bromomethyl)benzoate. The methyl ester acts as a protecting group for the carboxylic acid to prevent unwanted side reactions.
-
Step 2: Saponification. Base-mediated hydrolysis of the intermediate methyl ester to yield the final this compound.
Caption: Overall two-step synthesis of the target compound.
Part I: Synthesis of Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (Intermediate)
Mechanistic Rationale
The first step is a classic N-alkylation of a heterocyclic amine.[2] Pyrazole is weakly acidic (pKa ≈ 14.5) and requires a strong base to deprotonate the N-H proton, forming the highly nucleophilic pyrazolide anion. Sodium hydride (NaH), a non-nucleophilic strong base, is an ideal choice as it irreversibly deprotonates the pyrazole, driving the reaction forward. The resulting pyrazolide anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate in an SN2 reaction to displace the bromide leaving group. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile.
Experimental Protocol
Table 1: Reagents and Materials for Intermediate Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Role |
| Pyrazole | 68.08 | 0.68 g | 10.0 | Nucleophile |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 0.44 g | 11.0 | Base |
| Methyl 3-(bromomethyl)benzoate | 229.07 | 2.29 g | 10.0 | Electrophile |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - | Solvent |
| Saturated Aqueous NH₄Cl | - | ~30 mL | - | Quenching Agent |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | Extraction Solvent |
| Brine (Saturated Aqueous NaCl) | - | ~50 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Procedure:
-
Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation: Dissolve pyrazole (0.68 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The solution should become clear or slightly hazy as the sodium pyrazolide salt forms.[2]
-
Alkylation: Dissolve methyl 3-(bromomethyl)benzoate (2.29 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent system.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~30 mL).[2]
-
Extraction: Transfer the mixture to a separatory funnel and add deionized water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to yield methyl 3-(1H-pyrazol-1-ylmethyl)benzoate as a clear oil or low-melting solid.
Caption: Workflow for the N-alkylation of pyrazole.
Part II: Synthesis of this compound (Final Product)
Mechanistic Rationale
The final step is the saponification of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the carboxylic acid. Saponification is a base-catalyzed hydrolysis.[3][4] The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. The reaction is irreversible because the methoxide, a strong base, immediately deprotonates the newly formed benzoic acid to yield the highly stable carboxylate salt and methanol. A final acidification step with a strong acid like HCl is required to protonate the carboxylate salt and precipitate the final product. A mixture of water and methanol is used as the solvent to ensure solubility of both the ester starting material and the sodium hydroxide.[5]
Experimental Protocol
Table 2: Reagents and Materials for Final Product Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Role |
| Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate | 216.23 | 2.16 g | 10.0 | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 | Base/Nucleophile |
| Methanol (MeOH) | 32.04 | 20 mL | - | Co-solvent |
| Deionized Water (H₂O) | 18.02 | 20 mL | - | Solvent |
| Hydrochloric Acid (HCl, 2M) | 36.46 | As needed (~11 mL) | - | Acidification Agent |
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve the methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (2.16 g, 10.0 mmol, 1.0 eq) in a mixture of methanol (20 mL) and water (10 mL).
-
Base Addition: Add sodium hydroxide (0.80 g, 20.0 mmol, 2.0 eq) dissolved in water (10 mL) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The reaction can be monitored by TLC by observing the disappearance of the starting ester spot.
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice-water bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is approximately 2-3. A white precipitate of the product should form. Trustworthiness Note: Verifying the pH is critical to ensure complete protonation and maximize product precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a white solid.
Caption: Workflow for the saponification of the ester intermediate.
Product Characterization and Validation
To ensure the identity and purity of the synthesized this compound (CAS 562803-68-3)[6], the following analytical methods are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons: aromatic protons from the benzoic acid ring, protons from the pyrazole ring, the benzylic methylene protons (-CH₂-), and the carboxylic acid proton (a broad singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of distinct carbon signals corresponding to the structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M-H]⁻).
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) in a fume hood.
-
Methyl 3-(bromomethyl)benzoate: A lachrymator and irritant. Handle with gloves and safety glasses in a well-ventilated fume hood.
-
Solvents (DMF, EtOAc, MeOH): Flammable and/or toxic. Avoid inhalation and skin contact.
-
Acids and Bases (NaOH, HCl): Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This application note provides a reliable and well-documented two-step synthesis for this compound. By employing a protected carboxylic acid intermediate, this protocol ensures a clean and high-yielding N-alkylation, followed by a straightforward hydrolysis to obtain the final product. The detailed procedural steps and mechanistic explanations offer researchers a robust framework for the successful synthesis and validation of this valuable chemical building block.
References
- Scilit. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
- Sciety.
- National Institutes of Health (NIH). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC. [Link]
- MDPI. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]
- ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry. [Link]
- ResearchGate.
- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]
- MDPI.
- ResearchGate. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF. [Link]
- ResearchGate.
- Zenodo.
- SpringerLink. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
- PubMed. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)
- Royal Society of Chemistry.
- Chegg.com.
- Quora.
Sources
Application Notes & Protocols: Leveraging 3-(1H-pyrazol-1-ylmethyl)benzoic Acid as a Versatile Scaffold in Modern Drug Design
Introduction
In the landscape of modern drug discovery, the strategic use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is paramount for the efficient development of novel therapeutics. Among these, the pyrazole ring system stands out as a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile biological activity.[1] The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating efficacy in oncology, inflammation, and infectious diseases.[1][2][3] Equally important is the benzoic acid moiety, a classic pharmacophore known for its ability to engage in crucial ionic and hydrogen-bonding interactions within protein active sites, and it is a foundational element in a wide array of therapeutic agents.[4][5]
This guide introduces 3-(1H-pyrazol-1-ylmethyl)benzoic acid , a compound that strategically combines these two privileged scaffolds via a methylene linker. This design is not merely an amalgamation of two fragments; it is a deliberate construction intended to create a versatile and modular platform for drug design. The pyrazole serves as a metabolically robust, hydrogen-bonding anchor, while the benzoic acid provides a key interaction point and influences physicochemical properties. The linker orients these two moieties in a defined spatial arrangement, creating a novel chemical entity with significant potential across multiple therapeutic areas.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of this compound. We will delve into the scientific rationale for its design, outline detailed protocols for its synthesis and biological evaluation, and provide a strategic roadmap for its development from a starting scaffold to a potential lead candidate.
Section 1: The Scientific Rationale & Design Strategy
The design of this compound is rooted in established medicinal chemistry principles. The combination of the pyrazole and benzoic acid groups creates a molecule with multiple features that can be exploited for targeted drug design.
Synergistic Potential and Molecular Recognition
The true strength of this scaffold lies in the complementary nature of its two core moieties.
-
The Pyrazole Moiety: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole is a superb bioisostere for other rings and can act as both a hydrogen bond donor and acceptor.[6] This is critical for binding to many protein targets, particularly the hinge region of protein kinases, where it can form key interactions that drive potency and selectivity.[7] Its inherent chemical stability also contributes to favorable metabolic profiles.[1]
-
The Benzoic Acid Moiety: The carboxyl group (pKa ~4.2) is ionized at physiological pH, making it an excellent anchor for interacting with positively charged residues like arginine and lysine in a target's binding pocket. It also enhances aqueous solubility, a crucial property for drug candidates.
-
The Methylene Linker: The non-conjugated -CH₂- linker provides rotational flexibility, allowing the pyrazole and benzoic acid rings to adopt optimal orientations for binding. This contrasts with directly linked systems, offering different conformational possibilities.
A Platform for Structure-Activity Relationship (SAR) Exploration
The scaffold is highly modular, presenting three distinct vectors for chemical modification to optimize biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This modularity is a significant advantage in lead optimization campaigns.
Step-by-Step Methodology:
-
N-Alkylation: To a solution of 1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) as a base. Stir the suspension for 15 minutes at room temperature. Add a solution of methyl 3-(bromomethyl)benzoate (1.1 eq) dropwise. Heat the reaction mixture to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 3-(1H-pyrazol-1-ylmethyl)benzoate.
-
Saponification (Ester Hydrolysis): Dissolve the purified ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v). Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) dropwise. Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Product Isolation: Upon completion, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl. A white precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum to yield the final product, this compound.
Protocol 3.2: Structural and Purity Analysis
Validation of the final compound's structure and purity is non-negotiable.
-
¹H NMR: Confirm the presence of protons corresponding to the pyrazole ring, the methylene linker (~5.4 ppm), and the substituted benzoic acid ring. The integration of the peaks should match the expected proton count.
-
¹³C NMR: Verify the number of unique carbon signals, including the carboxyl carbon (~167 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the compound to confirm its elemental composition.
-
HPLC: Assess purity by injecting the sample onto a C18 reverse-phase column. Purity should ideally be >95% for use in biological assays.
Section 4: Application Protocols for Drug Discovery
The following protocols provide a strategic cascade for evaluating the scaffold and its derivatives.
Protocol 4.1: Initial Screening for Biological Activity
The goal of this phase is to rapidly identify which, if any, therapeutic areas are most promising for this scaffold.
Step-by-Step Methodology (Example: Antibacterial Screening):
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.
-
Primary Screen (MIC Determination):
-
Use a 96-well microtiter plate. Add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to each well.
-
In the first column, add 50 µL of the compound stock solution (diluted in broth to 128 µg/mL).
-
Perform a 2-fold serial dilution across the plate, from 64 µg/mL down to 0.125 µg/mL.
-
Prepare a bacterial inoculum of the test strain (e.g., S. aureus ATCC 29213) standardized to 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth. This initial value validates whether the scaffold has antibacterial potential.
Protocol 4.2: Mechanism of Action (MoA) Studies
Once a "hit" is confirmed, understanding its MoA is crucial. The following protocol is for a common follow-up to an antibacterial hit.
Protocol: Bacterial Membrane Permeability Assay
-
Causality: This assay determines if the compound's bactericidal activity stems from physically disrupting the bacterial cell membrane, a mechanism suggested for similar compounds. [8]1. Bacterial Culture: Grow the target bacteria (e.g., S. aureus) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Treatment: Aliquot the bacterial suspension into flow cytometry tubes. Add the test compound at concentrations of 1x and 4x MIC. Include a vehicle control (DMSO) and a positive control for membrane disruption (e.g., 70% isopropanol).
-
Staining: Add Propidium Iodide (PI) to each tube to a final concentration of 20 µM. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter and stain the DNA of cells with compromised membranes.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Excite with a 488 nm laser and measure emission in the red channel (e.g., 617 nm).
-
Analysis: An increase in the population of PI-positive (red fluorescent) cells in the compound-treated samples compared to the vehicle control indicates that the compound causes membrane damage.
References
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). Benchchem.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Design of benzoic acid derivatives. (N.d.).
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PubMed Central.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- 3-(1H-pyrazol-1-yl)benzoic acid. Chem-Impex.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (N.d.). PubMed Central.
- Classification of Scaffold Hopping Approaches. PubMed Central.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. (2021).
- Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). PubMed.
- Pyrazole scaffolds: a promising frontier in drug discovery. (N.d.). Connect Journals.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (N.d.). PubMed Central.
- Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). PubMed Central.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (N.d.). PubMed.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry
Introduction: The Privileged Status of Pyrazoles in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have earned it the designation of a "privileged scaffold," a core structure that is recurrently found in a multitude of bioactive compounds.[2][3] The metabolic stability of the pyrazole ring, coupled with the synthetic accessibility to a vast array of derivatives, has made it an attractive starting point for the development of novel therapeutic agents across a wide spectrum of diseases.[1][4] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of pyrazole derivatives, with a focus on their utility in oncology, inflammation, and infectious diseases. We will delve into the mechanistic underpinnings of their therapeutic effects, present detailed protocols for their synthesis and biological evaluation, and provide visualizations of key signaling pathways and experimental workflows.
Therapeutic Applications of Pyrazole Derivatives: A Mechanistic Overview
The therapeutic breadth of pyrazole-containing compounds is extensive, with numerous approved drugs and a robust pipeline of candidates in clinical and preclinical development.[1][4] This section will explore the application of these derivatives in key therapeutic areas, elucidating their mechanisms of action.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth, proliferation, and survival.[2][5] Several pyrazole-based drugs have been approved by the FDA for the treatment of various cancers.[3]
Table 1: Selected FDA-Approved Pyrazole-Containing Anticancer Drugs
| Drug Name | Primary Target(s) | Approved Indications (selected) |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, ROS1 | Non-Small Cell Lung Cancer (NSCLC) |
| Encorafenib | BRAF V600E | Melanoma |
| Niraparib | PARP1, PARP2 | Ovarian Cancer |
Mechanism of Action: Ruxolitinib and the JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[6] These kinases are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in cytokine signaling and has been implicated in the pathogenesis of myeloproliferative neoplasms.[6] The binding of cytokines to their receptors activates JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival. By inhibiting JAK1 and JAK2, ruxolitinib effectively blocks this signaling cascade, leading to reduced cell proliferation and induction of apoptosis in malignant cells.[6]
Antimicrobial Applications: Targeting Bacterial Processes
Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, with various compounds exhibiting activity against a range of bacteria and fungi. [7][8]Their mechanisms of action are diverse, often targeting essential bacterial enzymes and processes. [7][9]Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, while others disrupt the bacterial cell wall. [7][9]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazole derivative and for key biological assays to evaluate their therapeutic potential.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a classic and reliable method for the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of a 1,3-diketone with a hydrazine derivative. [10] Materials:
-
1-Phenyl-1,3-butanedione (1,3-diketone)
-
Phenylhydrazine hydrochloride
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,3-butanedione (10 mmol) in ethanol (50 mL).
-
Addition of Reagents: Add phenylhydrazine hydrochloride (11 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system. The disappearance of the starting material (1,3-diketone) indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,3,5-trisubstituted pyrazole derivative.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [3][11] Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test pyrazole derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. [12]6. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. [11]Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory activity of a pyrazole derivative against the COX-2 enzyme. [4][13] Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Fluorometric probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Test pyrazole derivative
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
96-well black opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, fluorometric probe, and arachidonic acid in the COX assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test pyrazole derivative and the reference inhibitor.
-
Assay Setup: In a 96-well black opaque plate, add the following to each well:
-
Enzyme Control: COX Assay Buffer, heme, COX-2 enzyme.
-
Inhibitor Wells: COX Assay Buffer, heme, COX-2 enzyme, and the test pyrazole derivative at various concentrations.
-
Blank: COX Assay Buffer and heme (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [14][15]The broth microdilution method is a common technique for determining MIC. [16] Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Test pyrazole derivative
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the test pyrazole derivative in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a plate reader to measure the optical density at 600 nm.
Conclusion: The Enduring Promise of the Pyrazole Scaffold
The pyrazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability ensure its continued prominence in medicinal chemistry. The diverse biological activities exhibited by pyrazole derivatives, from anticancer and anti-inflammatory to antimicrobial, underscore the vast potential of this heterocyclic system. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of pyrazole-based compounds in the ongoing quest for more effective and safer medicines.
References
- Celecoxib. (2023). In StatPearls. StatPearls Publishing.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Wikipedia. (2024). Sildenafil.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Rath, P., & Panda, S. S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 189-203.
- Szafrański, K. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
- ResearchGate. (2023). The mechanism of action of sildenafil and its subsequent potential....
- Real Life Pharmacology. (2024, January 16). Celecoxib Pharmacology [Video]. YouTube. [Link]
- Pharmacology Mentor. (2025, December 28). Sildenafil: Its Use as a PDE5 Inhibitor for Erectile Dysfunction.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- JoVE. (2024, December 19). Treatment for Pulmonary Arterial Hypertension: Phosphodiesterase Inhibitors [Video].
- Protocols.io. (2017, March 14).
- Wikipedia. (2024). Cyclooxygenase-2 inhibitor.
- Wleklik, K., & Golec, P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 973.
- Wikipedia. (2024). PDE5 inhibitor.
- Henrik's Lab. (2021, September 27).
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Asif, M. (2021). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Mini reviews in medicinal chemistry, 21(15), 2098–2117.
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 311–317.
- Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis.
- ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds.
- Al-Warhi, T., Al-Hazani, A. A., El-Gamal, K. M., Al-Shaeri, M., & El-Gazzar, A. B. A. (2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules (Basel, Switzerland), 27(19), 6249.
- Zhang, M., Zhang, L., & Wang, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(7), 786–806.
- ResearchGate. (2025, June 28). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives.
- Gomaa, A. M. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2136-2146.
- Ali, I., Wani, W. A., & Saleem, K. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 28(8), 3448.
- ResearchGate. (n.d.). Chemical structures of anticancer drugs (pazopanib, ruxolitinib,....
- ChemInform. (2025, August 6). Anticancer Activity of Pyrazole via Different Biological Mechanisms.
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. assaygenie.com [assaygenie.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: 3-(1H-pyrazol-1-ylmethyl)benzoic Acid as a Versatile Linker for Functional Metal-Organic Frameworks
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier class of crystalline porous materials, engineered from metal ions or clusters and organic linkers. Their exceptional properties, including vast surface areas, tunable pore sizes, and adaptable chemical functionalities, position them as prime candidates for advanced applications in drug delivery, catalysis, and gas separation.[1][2] This guide focuses on the strategic use of 3-(1H-pyrazol-1-ylmethyl)benzoic acid as a versatile organic linker. Its unique bifunctional nature, featuring a flexible methylene-spaced pyrazole ring for N-donor coordination and a benzoic acid moiety for robust O-donor linkage, allows for the construction of highly stable and functional MOFs.[3][4] We provide a comprehensive exploration of the design rationale behind this linker, detailed protocols for the synthesis of novel zinc and copper-based MOFs, essential characterization techniques, and step-by-step application workflows for pH-responsive drug delivery and heterogeneous catalysis. This document serves as a practical resource, blending established methodologies with expert insights to empower researchers in harnessing the full potential of pyrazole-based MOFs.
The Linker: Design Rationale and Physicochemical Profile
The efficacy of a MOF is fundamentally tied to the design of its organic linker. This compound is an exemplary linker due to its distinct structural features that allow for predictable and functional framework assembly.
-
Bifunctionality: The molecule possesses two distinct coordination sites: the carboxylate group, which typically acts as a "hard" O-donor, and the pyrazole ring, which provides "softer" N-donor sites.[4][5] This dual-coordination capability enables the formation of stable bonds with a wide variety of metal ions, leading to structurally diverse frameworks.
-
Flexibility: The methylene (-CH2-) spacer between the phenyl and pyrazole rings introduces conformational flexibility. This is a critical design element that can accommodate different metal coordination geometries and potentially lead to the formation of dynamic frameworks or prevent steric hindrance during assembly.
-
Active Sites: The uncoordinated nitrogen atom on the pyrazole ring can serve as a Lewis basic site, making it an intrinsic functional handle for applications in heterogeneous catalysis without the need for post-synthetic modification.[6]
Table 1: Physicochemical Properties of the Linker
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [7] |
| Structure | (See Figure 1) | - |
| CAS Number | Not readily available | - |
Figure 1: Structure of this compound linker.
Synthesis of MOFs: Protocols and Methodologies
The synthesis of MOFs using this compound (hereafter abbreviated as H-PBA) is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the metal precursor and the linker in a sealed vessel to promote crystal growth under controlled pressure and temperature.[1][8]
Caption: General workflow for the solvothermal synthesis of a MOF.
Protocol 2.1: Solvothermal Synthesis of a Zinc-based MOF (Zn-PBA)
This protocol describes the synthesis of a hypothetical zinc-based MOF, leveraging methodologies established for similar carboxylate and N-heterocyclic linkers.[6][8][9] Zinc is often chosen for biomedical applications due to its biocompatibility.[8][10]
Materials and Equipment:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H-PBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
20 mL Scintillation vials
-
23 mL Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Filtration apparatus (Buchner funnel, filter paper)
-
Centrifuge (optional)
Procedure:
-
In one 20 mL vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of H-PBA in 5 mL of ethanol. Sonicate briefly if necessary to aid dissolution.
-
Combine the two solutions into the Teflon liner of the autoclave.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction, cool the oven slowly to room temperature over 12 hours.
-
Collect the resulting crystalline product by filtration.
-
Wash the collected solid three times with 10 mL of fresh DMF, followed by three times with 10 mL of ethanol to remove unreacted precursors.
-
Dry the product at 80 °C overnight to yield the as-synthesized Zn-PBA MOF.
Causality Behind Choices:
-
Solvent System: A mixed DMF/ethanol system is used to ensure the solubility of both the inorganic salt and the organic linker.
-
Temperature and Time: The 120 °C temperature provides sufficient thermal energy to overcome the activation barrier for crystallization without decomposing the linker. A 48-hour period allows for the slow growth of well-defined crystals.[9]
-
Slow Cooling: Gradual cooling is crucial for maximizing crystal size and quality by preventing rapid precipitation.
Protocol 2.2: Hydrothermal Synthesis of a Copper-based MOF (Cu-PBA)
This protocol adapts a hydrothermal method, using water as a greener solvent, to synthesize a copper-based MOF.[11][12] Copper-based MOFs are of high interest for catalysis due to the redox activity of copper centers.
Materials and Equipment:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (H-PBA)
-
Deionized water
-
23 mL Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Filtration apparatus
Procedure:
-
Dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of H-PBA in 10 mL of deionized water in the Teflon liner.
-
Stir the mixture for 30 minutes at room temperature.
-
Seal the autoclave and place it in the oven.
-
Heat to 150 °C and maintain for 72 hours.[13]
-
Cool the autoclave to room temperature naturally.
-
Collect the blue crystalline product by filtration.
-
Wash thoroughly with water and then with ethanol.
-
Dry the product under vacuum at 60 °C.
Causality Behind Choices:
-
Hydrothermal Method: Using water as the solvent is environmentally benign and can lead to unique crystal structures due to water's specific properties under high temperature and pressure.[14]
-
Higher Temperature: A higher temperature (150 °C) is often required in aqueous systems to increase the solubility of the organic linker and drive the reaction.[13]
Essential Characterization of MOFs
Once synthesized, a series of characterization techniques are required to confirm the structure, stability, and porosity of the MOF.
Caption: Standard workflow for MOF material characterization.
Protocol 3.1: Powder X-Ray Diffraction (PXRD)
PXRD is the definitive technique to confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure: A small amount of the dried MOF powder is gently packed into a sample holder. The sample is scanned using a diffractometer (typically with Cu Kα radiation).
-
Interpretation: A series of sharp peaks in the diffractogram indicates a well-ordered, crystalline material. The peak positions are a unique fingerprint of the crystal structure. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is available. The absence of broad humps signifies the absence of amorphous impurities.[8][9]
Protocol 3.2: Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, providing critical information on the MOF's thermal stability and composition.
-
Procedure: A few milligrams of the MOF are placed in an alumina crucible and heated under a controlled atmosphere (e.g., N₂ or air) at a constant ramp rate (e.g., 10 °C/min).
-
Interpretation: The TGA curve typically shows an initial weight loss below ~150 °C, corresponding to the removal of guest solvent molecules from the pores. A stable plateau follows, and the temperature at which a sharp drop in mass occurs indicates the onset of framework decomposition.[15][16]
Protocol 3.3: Porosity and Surface Area Analysis (BET)
This analysis quantifies the porosity of the MOF, which is essential for applications like drug delivery and gas storage.
-
Procedure: The MOF sample must first be "activated" by removing all guest molecules from its pores, typically by solvent exchange followed by heating under high vacuum. The activated sample is then analyzed using a gas sorption analyzer, where the amount of N₂ adsorbed at 77 K is measured at varying pressures.
-
Interpretation: The shape of the resulting isotherm provides qualitative information about the pore structure. The Brunauer-Emmett-Teller (BET) model is applied to the data to calculate the specific surface area of the material.[17]
Table 2: Expected Characterization Data for Hypothetical PBA-MOFs
| Parameter | Zn-PBA (Expected) | Cu-PBA (Expected) |
| PXRD | Sharp peaks indicating high crystallinity | Sharp peaks indicating high crystallinity |
| TGA Decomposition Temp. | > 350 °C | > 300 °C |
| BET Surface Area | 500 - 1500 m²/g (highly dependent on structure) | 400 - 1200 m²/g (highly dependent on structure) |
| FTIR Key Peaks (cm⁻¹) | ~1610 & ~1385 (asymmetric/symmetric COO⁻ stretch) | ~1620 & ~1400 (asymmetric/symmetric COO⁻ stretch) |
Application Protocols
The functional design of the H-PBA linker makes the resulting MOFs highly suitable for advanced applications.
Application 4.1: Drug Delivery - Doxorubicin Loading and Release
The inherent porosity and biocompatibility of zinc-based MOFs make them excellent candidates for drug delivery systems.[8][18] This protocol details the loading of the anticancer drug Doxorubicin (DOX) and its pH-responsive release.
Caption: Workflow for drug loading and in vitro release studies.
Protocol 4.1.1: Doxorubicin (DOX) Loading
-
Activate 50 mg of the Zn-PBA MOF by heating at 150 °C under vacuum for 12 hours.
-
Disperse the activated MOF in 10 mL of a 1 mg/mL DOX solution in deionized water.
-
Stir the suspension in the dark at room temperature for 24 hours to allow DOX to diffuse into the MOF pores.
-
Collect the DOX-loaded MOF (DOX@Zn-PBA) by centrifugation.
-
Wash the solid with deionized water to remove surface-adsorbed DOX.
-
Determine the amount of loaded DOX by measuring the concentration of the supernatant using a UV-Vis spectrophotometer (absorbance at ~480 nm) and comparing it to the initial concentration.
Protocol 4.1.2: pH-Responsive In Vitro Release
-
Prepare two release media: Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating a tumor microenvironment).
-
Disperse 10 mg of DOX@Zn-PBA into 20 mL of each buffer solution in separate containers.
-
Place the containers in a shaker bath at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw a 1 mL aliquot from each suspension and centrifuge to separate the MOF particles.
-
Measure the absorbance of the supernatant at 480 nm to determine the concentration of released DOX.
-
Replenish the buffer with 1 mL of fresh medium to maintain a constant volume.
-
Plot the cumulative percentage of released drug versus time for both pH conditions.
Expected Outcome: A significantly faster and higher cumulative release of DOX is expected at the acidic pH of 5.5 compared to the physiological pH of 7.4.[8] This is because the acidic environment can protonate the linker or partially destabilize the metal-carboxylate bonds, facilitating the release of the encapsulated drug.
Application 4.2: Heterogeneous Catalysis - Knoevenagel Condensation
The basic nitrogen sites on the pyrazole ring of the linker can function as active centers for base-catalyzed reactions like the Knoevenagel condensation.[6]
Caption: Workflow for a heterogeneous catalytic reaction and catalyst recycling.
Protocol 4.2.1: Catalytic Reaction
-
To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1.1 mmol), and the activated Cu-PBA MOF catalyst (e.g., 5 mol% relative to benzaldehyde).
-
Add 10 mL of ethanol as the solvent.
-
Heat the mixture to reflux with stirring for a specified time (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.
-
Analyze the product to determine the conversion and yield.
Protocol 4.2.2: Catalyst Recycling
-
Wash the recovered catalyst from the previous step with ethanol several times to remove any adsorbed product or reactants.
-
Dry the catalyst in an oven at 100 °C for a few hours.
-
The reactivated catalyst can then be used for subsequent reaction cycles under the same conditions to test its reusability and stability.
Causality Behind Choices:
-
Catalyst Choice: The Cu-PBA MOF is selected here as the open metal sites and the pyrazole N-sites can work synergistically.
-
Mechanism: The basic nitrogen atom on the pyrazole linker is believed to deprotonate the active methylene group of malononitrile, initiating the condensation with benzaldehyde. The porous structure of the MOF can also provide confinement effects, potentially enhancing selectivity.[6]
Conclusion
This compound stands out as a highly effective and versatile linker for the rational design of functional Metal-Organic Frameworks. Its unique combination of a flexible N-donor pyrazole and a robust O-donor carboxylate allows for the synthesis of stable, porous materials with intrinsic functionalities. The detailed protocols provided herein for the synthesis, characterization, and application of zinc and copper-based MOFs demonstrate their significant potential in pH-responsive drug delivery and heterogeneous catalysis. By understanding the causal relationships between linker design, synthesis conditions, and material performance, researchers can further innovate and tailor these advanced materials for a wide array of scientific and industrial challenges.
References
- Stable pyrazolate-based metal-organic frameworks for drug delivery. ResearchGate.
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. National Institutes of Health (NIH).
- Metal-organic frameworks: Drug delivery applications and future prospects. National Institutes of Health (NIH).
- Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing.
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate.
- Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. RSC Publishing.
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. National Institutes of Health (NIH).
- Industrial applications of metal–organic frameworks. RSC Publishing.
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands.
- Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. MDPI.
- Zinc Metal-Organic Frameworks: the Advanced/Energy materials prepared from Terephthalic acid and Methyl imidazole by Solvothermal. Informatics Journals.
- This compound. PubChem.
- Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. MDPI.
- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. RSC Publishing.
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI.
- Metal-organic framework structures of fused hexagonal motifs with cuprophilic interactions of a triangular Cu(I)3(pyrazolate-benzoate) metallo-linker. ResearchGate.
- Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. Scirp.org.
- Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. Scirp.org.
- Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. The Royal Society of Chemistry.
- Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. ResearchGate.
- Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH).
- Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. MDPI.
- Magnetic metal-organic frameworks (MMOFs): As multipurpose catalysts. OICC Press.
- Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Publishing.
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate.
- Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. ResearchGate.
- Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. MDPI.
- Probing the limits of linker substitution in aluminum MOFs through water vapor sorption studies: mixed-MOFs instead of mixed-linker CAU-23 and MIL-160 materials. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. PubChemLite - this compound (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumtec.com.tw [lumtec.com.tw]
- 8. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies [scirp.org]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs [mdpi.com]
- 16. ac1.hhu.de [ac1.hhu.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antibacterial Activity of Pyrazole Carboxylic Acid Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Potential of Pyrazole Carboxylic Acids in Antimicrobial Research
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Among these, pyrazole carboxylic acid derivatives have emerged as a particularly promising class of antibacterial agents.[2][3][4] Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their activity against a broad spectrum of pathogens, including multidrug-resistant strains.[5][6] The urgent need for novel antibiotics to combat rising antimicrobial resistance makes this class of compounds a critical area of investigation.[6][7]
These application notes provide a detailed framework for the systematic evaluation of pyrazole carboxylic acid derivatives, from initial screening to more in-depth kinetic studies. The protocols are grounded in established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[8][9]
Underlying Mechanisms of Antibacterial Action
While the precise mechanism can vary based on the specific substitutions on the pyrazole ring, several key modes of action have been identified for pyrazole derivatives. Understanding these mechanisms is crucial for both interpreting experimental results and designing more potent future derivatives.
-
Inhibition of Nucleic Acid Synthesis: A primary target for many pyrazole compounds is DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, and their inhibition leads to catastrophic DNA damage and cell death. Molecular docking studies have helped to elucidate the binding interactions responsible for this potent inhibitory activity.[5]
-
Cell Wall Disruption: Some pyrazole derivatives, particularly certain hydrazone-substituted variants, exert their antibacterial effect by disrupting the integrity of the bacterial cell wall.[5] This leads to cell lysis and is an effective mechanism against Gram-positive bacteria.
-
Multi-Target Inhibition: More complex derivatives have been shown to affect multiple cellular pathways simultaneously, including the inhibition of cell wall, protein, and nucleic acid synthesis.[5] This multi-pronged attack can be particularly effective and may slow the development of resistance.
Application Note 1: Primary Screening Using Minimum Inhibitory Concentration (MIC)
The first critical step in evaluating a new compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a defined incubation period.[10][11][12][13] The broth microdilution method is the most common and standardized technique for high-throughput MIC determination.[8][11][12]
Protocol 1.1: Broth Microdilution for MIC Determination
This protocol is based on CLSI guidelines and is designed for testing aerobic bacteria.[8][9]
Causality and Best Practices:
-
Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent starting bacterial density (~1.5 x 10⁸ CFU/mL), which is critical for reproducible MIC values.[12]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium as its divalent cation concentration (Ca²⁺ and Mg²⁺) is controlled, which can significantly affect the activity of some antibiotics.
-
Controls: The inclusion of sterility, growth, and reference antibiotic controls is non-negotiable. They validate that the medium is sterile, the bacteria are viable, and the assay is performing correctly.
Materials:
-
96-well sterile, clear, flat-bottom microtiter plates
-
Test Pyrazole Carboxylic Acid Derivative (stock solution in DMSO)
-
Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Create a working solution in CAMHB at twice the highest desired final concentration.
-
Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the working compound solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.[14]
-
Inoculum Preparation: From a fresh (18-24 hour) agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[12] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Add 100 µL of sterile CAMHB to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Application Note 2: Determining Bactericidal vs. Bacteriostatic Activity
While the MIC indicates the concentration needed to inhibit growth, it does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). The Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetic Assays are used to make this distinction.
Protocol 2.1: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial bacterial inoculum.[10] It is a direct extension of the MIC assay.
Procedure:
-
Following the determination of the MIC (Protocol 1.1), take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in no colony growth on the subculture plate, indicating a ≥99.9% kill rate.
Protocol 2.2: Time-Kill Kinetic Assay
A time-kill assay provides a dynamic view of antibacterial activity, showing the rate of killing over time.[10][15][16] This is invaluable for understanding the pharmacodynamics of a compound.
Causality and Best Practices:
-
Multiple Time Points: Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, visualizing the speed and extent of bacterial killing.[17]
-
Concentration Range: Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) reveals whether the killing effect is concentration-dependent.
-
Log Reduction: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[10][15]
Procedure:
-
Preparation: In sterile tubes, prepare the test compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC) in a suitable broth medium (e.g., CAMHB). Include a growth control tube with no compound.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Time Zero (T=0) Sampling: Immediately after inoculation, remove an aliquot from the growth control tube. Perform serial dilutions in sterile saline, plate onto agar, and incubate to determine the initial CFU/mL count.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate onto agar.[17]
-
Colony Counting: After 18-24 hours of incubation, count the colonies on the plates (ideally plates with 30-300 colonies) to calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Convert CFU/mL values to log₁₀ CFU/mL. Plot the mean log₁₀ CFU/mL (y-axis) against time (x-axis) for each concentration to generate the time-kill curves.[10]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example MIC and MBC Data for Novel Pyrazole Carboxylic Acid Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| PZA-001 | S. aureus ATCC 29213 | 4 | 8 | Bactericidal (≤4) |
| PZA-001 | E. coli ATCC 25922 | 8 | 16 | Bactericidal (≤4) |
| PZA-002 | S. aureus ATCC 29213 | 16 | >64 | Bacteriostatic (>4) |
| PZA-002 | E. coli ATCC 25922 | 32 | >64 | Bacteriostatic (>4) |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal (≤4) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal (≤4) |
An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 indicates bacteriostatic activity.
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating complex experimental processes.
Caption: Workflow for evaluating antibacterial activity.
Sources
- 1. ijop.net [ijop.net]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review [ouci.dntb.gov.ua]
- 7. scilit.com [scilit.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 15. emerypharma.com [emerypharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. actascientific.com [actascientific.com]
experimental procedure for pyrazole synthesis from benzoic acid
Application Note & Protocol
Topic: A Step-by-Step Guide to the Synthesis of Pyrazole Derivatives from Benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a reliable and efficient multi-step procedure for the synthesis of a pyrazole derivative, specifically 3-phenyl-1H-pyrazol-5(4H)-one, commencing from benzoic acid. Pyrazoles represent a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1][2] This protocol provides a robust pathway that first functionalizes benzoic acid into a key 1,3-dicarbonyl intermediate, which is then cyclized to the target pyrazole ring system. The methodology is grounded in two classical and well-established organic reactions: the Claisen condensation for the formation of the dicarbonyl backbone and the Knorr pyrazole synthesis for the final heterocyclization.[3][4] This document offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization guidelines intended for chemistry professionals in research and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science.[2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active molecules. Notable examples include the blockbuster anti-inflammatory drug Celecoxib and the anxiolytic Rimonabant.[5] The inherent stability of the aromatic pyrazole ring and the versatility of its substitution patterns make it an attractive target for synthetic chemists.[6]
This application note provides a complete workflow for synthesizing a pyrazole derivative from a simple, commercially available starting material: benzoic acid. The chosen route is designed for its reliability and scalability, proceeding through well-understood intermediates.
Overall Synthetic Strategy
The direct synthesis of a pyrazole from benzoic acid is not feasible. The strategy, therefore, involves a three-step conversion that builds the necessary carbon framework before the final ring-forming reaction.
-
Step I: Fischer Esterification - Benzoic acid is first converted to its corresponding ethyl ester, ethyl benzoate. This step activates the carbonyl group for subsequent C-C bond formation.
-
Step II: Claisen Condensation - The ethyl benzoate is reacted with ethyl acetate in the presence of a strong base to form ethyl benzoylacetate, a key β-ketoester (a 1,3-dicarbonyl compound).[7]
-
Step III: Knorr Pyrazole Synthesis - The ethyl benzoylacetate undergoes cyclocondensation with hydrazine to yield the final product, 3-phenyl-1H-pyrazol-5(4H)-one.[6]
The complete workflow is illustrated below.
Caption: High-level overview of the three-step synthesis of a pyrazole derivative from benzoic acid.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Hydrazine is highly toxic and should be handled with extreme care.[6]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Benzoic Acid | C₇H₆O₂ | 122.12 | ≥99.5% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.8% | Fisher Scientific |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | J.T. Baker |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | EMD Millipore |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | ≥96% | Acros Organics |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | VWR |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 64% (N₂H₄) | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |
Step I: Synthesis of Ethyl Benzoate (Fischer Esterification)
Principle: This reaction is an acid-catalyzed equilibrium process. Using an excess of the alcohol (ethanol) drives the reaction toward the product side, maximizing the yield of the ester. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of benzoic acid to increase its electrophilicity.
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (30.0 g, 0.246 mol).
-
Add 150 mL of absolute ethanol. Stir the mixture until the benzoic acid is partially dissolved.
-
Carefully add concentrated sulfuric acid (4.0 mL) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing 200 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure ethyl benzoate as a colorless liquid.
Expected Yield: 85-95%.
Step II: Synthesis of Ethyl Benzoylacetate (Claisen Condensation)
Principle: The Claisen condensation involves the acylation of an enolizable ester (ethyl acetate) by a non-enolizable ester (ethyl benzoate). A strong alkoxide base (sodium ethoxide) is required to deprotonate ethyl acetate, forming a nucleophilic enolate which then attacks the carbonyl carbon of ethyl benzoate. The reaction is driven to completion by the deprotonation of the resulting β-ketoester, which is more acidic than the starting alcohol.[8]
Procedure:
-
Set up a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is oven-dried to exclude moisture.
-
In the flask, suspend sodium ethoxide (20.0 g, 0.294 mol) in 200 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
In the dropping funnel, prepare a mixture of ethyl benzoate (25.0 g, 0.166 mol) and ethyl acetate (30.0 mL, 0.306 mol).
-
Add the ester mixture dropwise to the stirred sodium ethoxide suspension over 30 minutes. The reaction is exothermic and may begin to reflux.
-
After the addition is complete, heat the mixture to a gentle reflux for 2 hours. A thick, yellowish precipitate will form.
-
Cool the reaction mixture in an ice bath. Slowly and carefully add 150 mL of 3M hydrochloric acid to neutralize the mixture and dissolve the precipitate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain ethyl benzoylacetate as a colorless to pale yellow oil.
Expected Yield: 60-75%.
Step III: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one (Knorr Pyrazole Synthesis)
Principle: This is the key ring-forming step. The Knorr pyrazole synthesis is the reaction between a 1,3-dicarbonyl compound and a hydrazine.[9][10] The mechanism involves the initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl, leading to cyclization and subsequent elimination of ethanol.[3][11] A small amount of acid catalyzes the condensation steps.[6]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl benzoylacetate (10.0 g, 0.052 mol) in 100 mL of ethanol.
-
Add hydrazine hydrate (3.0 mL, ~0.062 mol) to the solution, followed by 5 drops of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 3 hours. A white precipitate should form as the reaction progresses.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C to a constant weight. The product, 3-phenyl-1H-pyrazol-5(4H)-one, should be obtained as a white to off-white crystalline solid.
Expected Yield: 80-90%.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress. A typical mobile phase for these compounds would be a mixture of ethyl acetate and hexanes.
-
Melting Point: The final product should have a sharp melting point consistent with literature values.
-
Spectroscopy (NMR & IR):
-
¹H and ¹³C NMR: To confirm the chemical structure, ensuring the disappearance of starting material signals and the appearance of product signals with correct chemical shifts and integrations.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For example, the final pyrazolone will show characteristic C=O and N-H stretching frequencies.
-
Conclusion
This application note outlines a proven and effective protocol for the laboratory-scale synthesis of a pyrazole derivative starting from benzoic acid. By leveraging the Fischer esterification, Claisen condensation, and Knorr pyrazole synthesis, this guide provides a clear pathway for accessing this important heterocyclic scaffold. The detailed, step-by-step instructions and mechanistic rationale are designed to enable researchers to successfully replicate this synthesis and adapt it for the creation of diverse pyrazole analogues.
References
- Paal–Knorr synthesis - Wikipedia.
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.
- knorr pyrazole synthesis | PPTX - Slideshare.
- Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity.International Journal of Current Advanced Research, 2018.
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal.
- Knorr pyrazole synthesis - Name-Reaction.com.
- synthesis of pyrazoles - YouTube.
- Volkova, Y. A., et al. "Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides." Organic Chemistry Frontiers, 2020.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Knorr Pyrazole Synthesis - Chem Help Asap.
- One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA.Synlett, 2007.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV.
- Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives - Chemical Methodologies.
- Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. knorr pyrazole synthesis | PPTX [slideshare.net]
Application Notes & Protocols: Strategic Synthesis of 3-(1H-pyrazol-1-ylmethyl)benzoic acid as a Core Scaffold for Selective COX-2 Inhibitors
Abstract
This document provides a comprehensive guide for the synthesis and application of 3-(1H-pyrazol-1-ylmethyl)benzoic acid, a key structural intermediate for a novel class of selective cyclooxygenase-2 (COX-2) inhibitors. We delve into the strategic rationale behind its design, drawing parallels to established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. Detailed, field-tested protocols for a two-step synthesis are provided, beginning with the regioselective N-alkylation of pyrazole, followed by the controlled oxidation of a benzylic methyl group. The causality behind critical experimental choices, from reagent selection to reaction conditions, is explained to ensure reproducibility and high yield. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents with improved safety profiles.
Introduction: The Pyrazole Scaffold in Modern COX-2 Inhibition
Inflammation is a complex biological response mediated by enzymes, including cyclooxygenase (COX). The COX enzyme has two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and primarily involved in mediating inflammation and pain.[1] Classical NSAIDs inhibit both isoforms, leading to therapeutic anti-inflammatory effects but also significant gastrointestinal side effects.[1]
The development of selective COX-2 inhibitors, such as Celecoxib, marked a significant therapeutic advance.[2][3] A central feature of many of these drugs is a 1,5-diarylpyrazole core.[4] The pyrazole ring system serves as a rigid scaffold to correctly orient the aryl substituents within the COX-2 active site. Specifically, for many diarylheterocyclic inhibitors, one of the aryl rings fits into a hydrophobic pocket, while a key pharmacophore on the second aryl ring (often a sulfonamide or methylsulfonyl group) projects into a secondary side-pocket unique to the COX-2 enzyme, conferring selectivity.[5][6]
The intermediate, this compound, is a strategic building block. The pyrazole moiety provides the core scaffold, while the benzoic acid group offers a versatile chemical handle for further modification, allowing for the construction of diverse compound libraries to explore structure-activity relationships (SAR) in the pursuit of novel COX-2 inhibitors.[7]
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved via a two-step process. The logical workflow is designed for scalability and employs common laboratory reagents.
Sources
- 1. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Application Note: A Comprehensive Protocol for the NMR Analysis of 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Abstract: This application note provides a detailed, field-proven protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 3-(1H-pyrazol-1-ylmethyl)benzoic acid. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require definitive structural elucidation and characterization of this and similar heterocyclic compounds. The protocol covers optimized sample preparation, data acquisition parameters for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, and a systematic approach to spectral interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction
This compound is a bifunctional molecule incorporating a benzoic acid moiety and a pyrazole ring linked by a methylene bridge. Such structures are common scaffolds in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and chemical environment of each atom.
This guide moves beyond a simple listing of steps to provide a self-validating system for analysis, grounded in established spectroscopic principles.
Chemical Structure and Predicted Spectral Data
Before experimental acquisition, it is beneficial to predict the NMR spectrum to establish expected chemical shift ranges and multiplicities. The structure and atom numbering for this compound are shown below.

Based on computational models and empirical data for similar structural motifs, the following ¹H and ¹³C chemical shifts are predicted.[1][2][3]
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity |
| 1' | -COOH | ~13.0 (very broad) | ~167 | s |
| 1 | C | - | ~131 | - |
| 2 | CH | ~8.0 | ~130 | s (or d) |
| 3 | C | - | ~138 | - |
| 4 | CH | ~7.6 | ~129 | t |
| 5 | CH | ~7.5 | ~133 | d |
| 6 | CH | ~7.9 | ~129 | d |
| 7 | -CH₂- | ~5.5 | ~53 | s |
| 3'' | CH | ~7.5 | ~140 | d |
| 4'' | CH | ~6.3 | ~106 | t |
| 5'' | CH | ~7.8 | ~130 | d |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on standard chemical shift increments and database values. Actual values are solvent-dependent.
Part 1: Optimized Sample Preparation Protocol
The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation.[4][5] This protocol ensures a homogeneous, particle-free sample at an appropriate concentration.
Rationale for Reagent Selection
-
Analyte: this compound, solid.
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent.
-
Expertise & Causality: The carboxylic acid and the nitrogen-containing pyrazole ring render the molecule polar and capable of hydrogen bonding. DMSO is an excellent polar aprotic solvent that readily dissolves such compounds. Crucially, it does not exchange with the acidic carboxylic acid proton, allowing for its direct observation, which is often a key diagnostic signal.[6][7][8] Solvents like D₂O or Methanol-d4 would lead to the rapid exchange and disappearance of the -COOH proton signal.[6]
-
-
Internal Reference: While an internal standard like Tetramethylsilane (TMS) can be used, modern high-field spectrometers can be accurately calibrated using the residual solvent signal.[9] For DMSO-d6, the residual proton peak (CHD₂) appears at δ 2.50 ppm, and the ¹³C peak is at δ 39.52 ppm. This method, known as indirect referencing, avoids potential interactions between the standard and the analyte.[9]
Concentration and Sample Handling
-
¹H NMR Spectroscopy: A concentration of 5-15 mg in 0.6 mL of DMSO-d6 is ideal. This provides excellent signal-to-noise in a few minutes without causing line broadening due to excessive viscosity or aggregation.[5][9][10]
-
¹³C and 2D NMR Spectroscopy: A more concentrated sample of 20-50 mg in 0.6 mL is recommended. The low natural abundance of ¹³C (~1.1%) necessitates a higher concentration to obtain a good spectrum in a reasonable timeframe (e.g., 30-60 minutes).[5][9]
-
Trustworthiness through Filtration: The presence of any solid particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks that cannot be corrected by shimming.[4][5] Filtering the sample directly into the NMR tube is a critical, non-negotiable step.
Step-by-Step Sample Preparation Workflow
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Dissolution: Add ~0.6 mL of DMSO-d6 to the vial. Cap and vortex the vial for 30-60 seconds to ensure the sample is fully dissolved. A gentle warming in a water bath can aid dissolution if needed.
-
Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or cotton into the neck. Do not use cotton wool if using solvents like chloroform or acetone, as they can leach impurities.
-
Transfer: Using the prepared pipette, filter the solution from the vial directly into a clean, dry, high-quality 5 mm NMR tube.[10] The final volume in the tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Part 2: NMR Data Acquisition Protocol
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.
Initial Spectrometer Setup
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent (DMSO-d6) to maintain a stable magnetic field frequency throughout the experiment.[9]
-
Shimming: The magnetic field is shimmed to maximize its homogeneity across the sample volume, which is essential for obtaining sharp, symmetrical peaks. Automated shimming routines are typically sufficient.
Core 1D NMR Experiments
| Parameter | ¹H Acquisition | ¹³C {¹H} Acquisition | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative observation. |
| Spectral Width (SW) | 20 ppm (8000 Hz) | 240 ppm (24,140 Hz) | Covers the full expected chemical shift range for protons and carbons. |
| Acquisition Time (AQ) | ~2.0 s | ~1.1 s | Time for which the signal is detected; balances resolution and sensitivity. |
| Relaxation Delay (D1) | 5.0 s | 2.0 s | Crucial for allowing full spin relaxation, ensuring accurate integration in ¹H. |
| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | ¹³C requires significantly more scans due to its low natural abundance.[5] |
| Temperature | 298 K | 298 K | Standard ambient temperature. |
Advanced 2D NMR for Structural Elucidation
For unambiguous assignment, especially of the closely spaced aromatic signals, 2D NMR experiments are indispensable.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically over 2-3 bonds). This is used to map out the proton networks within the benzoic acid and pyrazole rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides a definitive link between the ¹H and ¹³C spectra.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the most critical experiment for piecing the molecular fragments together. It will reveal correlations from the methylene (-CH₂-) protons to carbons in both the pyrazole and benzoic acid rings, unequivocally establishing the core structure.[11]
Part 3: Data Processing and Interpretation Strategy
Standard Processing
All acquired data should be processed with standard software routines:
-
Fourier Transformation: Converts the time-domain signal (FID) to the frequency-domain spectrum.
-
Phase Correction: Adjusts all peaks to be in pure absorption mode (positive).
-
Baseline Correction: Flattens the spectral baseline.
-
Integration (¹H only): Determines the relative number of protons corresponding to each signal.
-
Referencing: Calibrate the spectrum by setting the residual DMSO-d6 peak to δ 2.50 ppm (¹H) and δ 39.52 ppm (¹³C).
Step-by-Step Spectral Assignment
-
Identify Key ¹H Signals:
-
-COOH (1H): Look for a very broad singlet far downfield, typically >12 ppm.[6][7][8][12] Its broadness is due to hydrogen bonding.
-
-CH₂- (2H): Expect a sharp singlet around 5.5 ppm. Its integration value of 2H and lack of splitting make it a key landmark.
-
Aromatic/Heteroaromatic Region (7H total): The signals between ~6.3 and 8.0 ppm correspond to the seven protons on the two rings.
-
-
Assign Carbons with HSQC:
-
Use the HSQC spectrum to directly link each proton signal (except the -COOH proton) to its attached carbon. For example, the proton at ~5.5 ppm will show a cross-peak to the methylene carbon at ~53 ppm.
-
-
Build Connectivity with COSY and HMBC:
-
Benzoic Ring: Use the COSY spectrum to identify the coupling network between H-4, H-5, and H-6. H-2 will likely appear as a singlet or a narrow doublet.
-
Pyrazole Ring: Use COSY to trace the H-3'' -> H-4'' -> H-5'' coupling pathway.
-
Confirm Global Structure with HMBC: This is the final validation step. Look for the key long-range correlations:
-
From the -CH₂- protons (H-7) to the quaternary carbon of the benzoic acid ring (C-3) and the pyrazole carbons (C-3'' and C-5'') .
-
From the -COOH proton to the carbonyl carbon (C-1') and the aromatic carbons (C-2, C-6) .
-
These correlations act as a "molecular glue," confirming that all fragments are connected as expected.
-
-
Conclusion
By following this comprehensive protocol, researchers can reliably prepare, acquire, and interpret the NMR data for this compound. The integration of 1D and 2D NMR techniques, supported by a robust sample preparation methodology, provides a self-validating system for the unequivocal confirmation of the chemical structure. This approach ensures data integrity and provides the high-quality characterization required for publication, patent filings, and regulatory submissions.
References
- NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- NMR Sample Preparation. (n.d.). University of Leicester.
- Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology.
- Pyrazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Ivor, A. G., & David, G. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 445-447.
- Sample Preparation. (n.d.). University College London.
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Molecules, 17(1), 843-853.
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- 1H NMR of pyrazole. (2024, July 25). Reddit.
- Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). (n.d.). ResearchGate.
- 1H NMR (400 MHz, CDCl3) δ 3. (n.d.). AWS.
- 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. (n.d.). PubChem.
- 3-(1H-pyrazol-3-yl)benzoic acid. (n.d.). PubChem.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
- 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3548.
- Example 9. (n.d.). University of Calgary.
- Al-Hussain, S. A., El-Azhary, A. A., & Al-Amri, A. M. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17758.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, November 23). Chemistry LibreTexts.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository.
- The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). HMDB.
- CASPRE - 13 C NMR Predictor. (n.d.). CASPRE.
- Guan, Y., Li, S., Cole, D. J., & Merz, K. M. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12054-12067.
- 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. (n.d.). PubChem.
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry.
- Question: I need help filling out the table of this NMR analysis of Benzoic acid. (2021, February 10). Chegg.
Sources
- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizer loader [nmrdb.org]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
Application Notes & Protocols: Development of URAT-1 Inhibitors from Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary pathogenic factor for gout, a debilitating inflammatory arthritis affecting a growing percentage of the population worldwide.[1] The human urate transporter 1 (URAT-1), encoded by the SLC22A12 gene, is a key regulator of sUA homeostasis, responsible for the reabsorption of approximately 90% of filtered uric acid in the renal proximal tubules.[2][3] Consequently, inhibition of URAT-1 represents a highly effective therapeutic strategy for the management of hyperuricemia and gout.[4][5] This document provides a comprehensive guide for the discovery and preclinical development of novel URAT-1 inhibitors derived from the pyrazole scaffold. We will delve into the mechanistic rationale, provide detailed experimental protocols for screening and characterization, and outline synthetic strategies, thereby offering a complete workflow for researchers in this field.
Introduction: The Rationale for Targeting URAT-1 in Hyperuricemia and Gout
Gout arises from the deposition of monosodium urate crystals in joints and soft tissues, triggering a painful inflammatory response.[4] The underlying cause of this crystal formation is chronic hyperuricemia. While therapies exist, such as xanthine oxidase inhibitors that reduce uric acid production, a significant portion of hyperuricemia cases are due to renal underexcretion of uric acid.[6][7] This makes URAT-1, a transporter that facilitates the reabsorption of uric acid from the urine back into the bloodstream, a prime therapeutic target.[2][8][9] By inhibiting URAT-1, the renal excretion of uric acid is enhanced, leading to a reduction in sUA levels and mitigating the risk of gout attacks.[4]
Recent advances in structural biology, including cryo-electron microscopy, have provided detailed insights into the structure of URAT-1 and its interactions with both uric acid and various inhibitors.[1][10][11] These studies have revealed a phenylalanine-rich binding pocket and a "rocker-switch" transport mechanism, offering a foundation for the rational design of new, more selective, and potent inhibitors.[9][11]
While several URAT-1 inhibitors have been developed, including benzbromarone and lesinurad, they are not without limitations, such as off-target effects and potential for hepatotoxicity or renal adverse events.[12][13] This underscores the ongoing need for novel chemical scaffolds that can yield safer and more efficacious URAT-1 inhibitors. Pyrazole derivatives have emerged as a promising class of compounds in various therapeutic areas and their unique structural features make them attractive candidates for URAT-1 inhibition.
The URAT-1 Transport Mechanism and Inhibition by Pyrazole Derivatives
URAT-1 functions as an antiporter, exchanging intracellular organic anions (like lactate or nicotinate) for extracellular urate.[10] The transport cycle involves a conformational change from an outward-facing to an inward-facing state.[9][11] Inhibitors can block this process by binding to the urate-binding site, thereby preventing the translocation of uric acid across the cell membrane.[9][11]
dot
Figure 1: Simplified diagram of the URAT-1 transport mechanism and its inhibition.
Pyrazole derivatives, with their five-membered heterocyclic ring containing two adjacent nitrogen atoms, offer a versatile scaffold for drug design. The arrangement of substituents on the pyrazole ring can be systematically modified to optimize interactions with the amino acid residues within the URAT-1 binding pocket. The goal is to design molecules that bind with high affinity and selectivity, effectively competing with uric acid and locking the transporter in a non-productive conformation.
Experimental Protocols for the Development of Pyrazole-Based URAT-1 Inhibitors
The development of novel URAT-1 inhibitors follows a structured workflow, from initial screening to in vivo efficacy studies.
dot
Figure 2: General workflow for the discovery and development of URAT-1 inhibitors.
Primary In Vitro Screening: Cell-Based Urate Uptake Assay
Principle: This assay measures the ability of test compounds to inhibit the uptake of radiolabeled uric acid into cells stably expressing human URAT-1.
Protocol:
-
Cell Culture:
-
Maintain HEK293 cells stably transfected with human URAT-1 (HEK293-hURAT1) and control (mock-transfected) cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in 96-well plates at a density that yields a confluent monolayer on the day of the assay.
-
-
Assay Buffer Preparation:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES to pH 7.4.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with transport buffer containing the test pyrazole derivatives at a screening concentration (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO).
-
Initiate the uptake by adding transport buffer containing [¹⁴C]-uric acid (final concentration, e.g., 10-50 µM) and the test compounds.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the vehicle control.
-
URAT-1 specific uptake is determined by subtracting the uptake in mock-transfected cells from that in HEK293-hURAT1 cells.
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits."
-
Lead Optimization: IC₅₀ Determination and SAR Studies
Principle: To quantify the potency of hit compounds and understand the relationship between chemical structure and inhibitory activity.
Protocol:
-
Follow the primary screening protocol, but with a range of concentrations for each hit compound (e.g., 8-10 concentrations in a semi-logarithmic series).
-
Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that reduces URAT-1 activity by 50%) using a non-linear regression analysis (e.g., sigmoidal dose-response model).
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the initial hits to explore how modifications to the pyrazole core and its substituents affect potency. This iterative process is crucial for identifying key structural features required for optimal URAT-1 inhibition.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) |
| Pz-001 | H | Phenyl | 15.2 |
| Pz-002 | Methyl | Phenyl | 8.5 |
| Pz-003 | H | 4-Chlorophenyl | 2.1 |
| Pz-004 | Methyl | 4-Chlorophenyl | 0.9 |
Table 1: Example of initial SAR data for a hypothetical pyrazole series.
In Vivo Efficacy: Potassium Oxonate-Induced Hyperuricemia Model
Principle: To evaluate the uric acid-lowering effect of lead compounds in an animal model of hyperuricemia. Potassium oxonate is a uricase inhibitor that elevates sUA levels in rodents.
Protocol:
-
Animal Model:
-
Use male Kunming mice or Sprague-Dawley rats.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally one hour before the administration of the test compound.
-
-
Compound Administration:
-
Administer the pyrazole-based URAT-1 inhibitor or a positive control (e.g., benzbromarone) orally by gavage. Include a vehicle control group.
-
-
Sample Collection:
-
Collect blood samples from the retro-orbital plexus at various time points post-dosing (e.g., 2, 4, and 8 hours).
-
Collect urine over a specified period (e.g., 24 hours) using metabolic cages to measure urinary uric acid excretion.
-
-
Biochemical Analysis:
-
Measure serum and urinary uric acid and creatinine levels using commercially available kits.
-
-
Data Analysis:
-
Calculate the percentage reduction in sUA levels compared to the vehicle-treated hyperuricemic group.
-
Calculate the fractional excretion of uric acid (FEUA) to confirm the uricosuric effect.
-
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) at 2h | % Reduction in sUA |
| Normal Control | - | 1.5 ± 0.2 | - |
| Hyperuricemic Model | Vehicle | 5.8 ± 0.6 | - |
| Benzbromarone | 10 | 3.1 ± 0.4 | 46.6% |
| Pz-004 | 10 | 2.9 ± 0.5 | 50.0% |
Table 2: Example of in vivo efficacy data in a hyperuricemic mouse model.
Synthetic Chemistry: A General Route to Pyrazole Derivatives
A common and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.
dot
Figure 3: General synthetic scheme for pyrazole synthesis.
Exemplary Protocol for a Phenylpyrazole Derivative:
-
To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents).
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the desired 1,3-diphenyl-1H-pyrazol-5(4H)-one.
Further functionalization of the pyrazole core can be achieved through various standard organic reactions to build a diverse chemical library for SAR studies.
Conclusion and Future Directions
The development of novel URAT-1 inhibitors from pyrazole derivatives presents a promising avenue for the treatment of hyperuricemia and gout. The protocols outlined in this document provide a robust framework for the identification, optimization, and preclinical evaluation of these compounds. Future efforts should focus on leveraging structural insights to design inhibitors with high selectivity against other organic anion transporters to minimize off-target effects and improve the overall safety profile.[1] The ultimate goal is to develop a best-in-class URAT-1 inhibitor that offers superior efficacy and safety compared to existing therapies.
References
- Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies. (2025). Source details not fully available.
- The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia. (n.d.). ACR Meeting Abstracts.
- Transport mechanism and structural pharmacology of human urate transporter URAT1. (n.d.). Source details not fully available.
- Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1. (2025). Source details not fully available.
- Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2025). PubMed Central.
- What are URAT1 inhibitors and how do they work? (2024).
- Mechanisms of urate transport and uricosuric drugs inhibition in human UR
- Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2024). bioRxiv.
- Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia. (n.d.). Frontiers.
- Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2020–present). (n.d.). Source details not fully available.
- Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). Source details not fully available.
- How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. (2024).
- How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. (n.d.).
- Arthrosi snags $153M in pursuit of a new gout drug. (2025). BioPharma Dive.
- A brief review of urate transporter 1 (URAT1)
- Structures of other synthetic derivatives with URAT1 inhibitory activity. (n.d.).
- Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). PubMed.
- Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2020-present). (n.d.).
Sources
- 1. docwirenews.com [docwirenews.com]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 9. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
Application of Pyrazole Compounds in Agrochemical Synthesis: A Technical Guide for Researchers
The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern agrochemical discovery and development.[1][2] Its remarkable versatility, characterized by multiple substitution sites and a wide optimization space, has led to the successful commercialization of numerous high-performance herbicides, fungicides, and insecticides.[3][4] This technical guide provides an in-depth exploration of the application of pyrazole compounds in agrochemical synthesis, offering detailed application notes, step-by-step protocols, and insights into the structure-activity relationships that govern their efficacy.
Part 1: Pyrazole-Based Herbicides: Targeting Plant-Specific Pathways
A significant class of pyrazole herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherol, essential components for plant growth and development.[5] Inhibition of HPPD leads to a depletion of these vital molecules, causing bleaching of new growth, necrosis, and ultimately, plant death.[5]
Mechanism of Action: HPPD Inhibition
The herbicidal activity of many pyrazole compounds is often attributed to a metabolite. For instance, the herbicides pyrazolate and pyrazoxyfen are both metabolized in plants to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the actual active inhibitor of HPPD.[7] This metabolite effectively blocks the enzyme's active site, disrupting the downstream biosynthesis of essential compounds.
Caption: Mechanism of action of pyrazole-based HPPD inhibiting herbicides.
Synthesis Protocol: Preparation of 1-Acyl-3-phenyl-pyrazol Benzophenones
This protocol outlines a general procedure for the synthesis of pyrazole benzophenone derivatives, a class of compounds that has shown promising herbicidal activity.[5] The synthesis involves a cyclization reaction followed by acylation.
Materials:
-
1,3-diphenylpropane-1,3-dione
-
Dimethylformamide dimethylacetal (DMF-DMA)
-
Hydrazine hydrate (N₂H₄·H₂O) or Hydrazine hydrochloride (N₂H₄·2HCl)
-
Ethanol
-
Appropriate acyl chloride (e.g., benzoyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Synthesis of the Pyrazole Intermediate (4):
-
In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in a suitable solvent like ethanol.
-
Add hydrazine hydrate or hydrazine hydrochloride (1 equivalent).
-
Reflux the mixture for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add distilled water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the phenyl-(3-phenyl-1H-pyrazol-4-yl) methanone intermediate (4).[5]
-
-
Acylation of the Pyrazole Intermediate (5a-t):
-
Dissolve the pyrazole intermediate (4) (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution and cool it in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final 1-acyl-3-phenyl-pyrazol benzophenone derivative.[5]
-
Data Characterization: The synthesized compounds should be characterized by IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.[5][6]
| Compound Example | R-group (Acyl) | Herbicidal Activity (Barnyard Grass) |
| 5n | 4-Chlorobenzoyl | Good activity at 0.05 mmol m⁻² |
| 5o | 4-Methylbenzoyl | Good activity at 0.05 mmol m⁻² |
| Pyrazoxyfen | (Commercial Standard) | Moderate activity |
Table adapted from data presented in reference[6].
Part 2: Pyrazole-Based Fungicides: Disrupting Fungal Respiration
Pyrazole carboxamides are a prominent class of fungicides that primarily act as Succinate Dehydrogenase Inhibitors (SDHIs).[8] SDHI fungicides disrupt the fungal mitochondrial respiratory chain at complex II, leading to a halt in ATP production and ultimately, fungal cell death.[8]
Mechanism of Action: Succinate Dehydrogenase Inhibition
The amide linkage in pyrazole carboxamides is crucial for their fungicidal activity, as it enables the molecule to bind effectively to the succinate dehydrogenase enzyme.[8] The substituents on the pyrazole ring and the amide nitrogen are optimized to enhance binding affinity, systemic movement within the plant, and the spectrum of activity.[8]
Caption: Mechanism of action of pyrazole-based SDHI fungicides.
Synthesis Protocol: General Preparation of Pyrazole Carboxamides
This protocol describes a common pathway for synthesizing pyrazole carboxamides, starting from a pyrazole carboxylic acid intermediate.[9]
Materials:
-
Substituted 1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Substituted amine
-
Triethylamine or Pyridine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Formation of the Acid Chloride (6a-b):
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the 1H-pyrazole-4-carboxylic acid (1 equivalent) in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole acid chloride. This intermediate is often used directly in the next step without further purification.[9]
-
-
Amide Coupling (7aa-bk):
-
Dissolve the crude pyrazole acid chloride (1 equivalent) in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve the desired substituted amine (1 equivalent) and a base like triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting pyrazole carboxamide by recrystallization or column chromatography.[9]
-
In-vitro Antifungal Activity Data:
| Compound Example | Target Fungi | EC₅₀ (µg/mL) |
| 7ai | Rhizoctonia solani | 0.37 |
| Carbendazim (Standard) | Rhizoctonia solani | <0.37 |
Table based on data from reference[9].
Part 3: Pyrazole-Based Insecticides: Targeting the Nervous System and Respiration
Pyrazole insecticides exhibit diverse modes of action, with two prominent targets being the GABA-gated chloride channel and the mitochondrial electron transport chain.[10]
Mechanism of Action:
-
GABA-gated Chloride Channel Blockers: Fipronil is a classic example of a pyrazole insecticide that acts as a potent blocker of the GABA-gated chloride channel in insect neurons.[10] This blockage prevents the calming effect of GABA, leading to hyperexcitation of the central nervous system, convulsions, and death of the insect.[10]
-
Mitochondrial Electron Transport Inhibitors: Other pyrazole insecticides, such as tebufenpyrad and tolfenpyrad, inhibit mitochondrial electron transport at the NADH-CoQ reductase site (Complex I).[3][10] This disrupts the formation of ATP, the primary energy currency of the cell, leading to cellular dysfunction and insect mortality.[10]
Caption: Dual mechanisms of action for pyrazole-based insecticides.
Synthesis Protocol: Preparation of Pyrazole-5-carboxamides Containing Imine Moieties
This protocol details a synthetic route to novel pyrazole-5-carboxamides with potential insecticidal activity, based on the modification of commercial insecticides like tebufenpyrad.[11][12]
Materials:
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
(4-(Aminomethyl)phenyl)methanol
-
Triethylamine
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Substituted amines
-
Acetic acid (catalyst)
Procedure:
-
Synthesis of Amide Intermediate (1):
-
Convert 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid to its acid chloride using thionyl chloride.
-
React the acid chloride with (4-(aminomethyl)phenyl)methanol in the presence of triethylamine in DCM to form the amide intermediate, 4-chloro-3-ethyl-N-(4-(hydroxymethyl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide (1).[11]
-
-
Oxidation to Aldehyde (2):
-
Perform a Swern oxidation on the alcohol intermediate (1).
-
In a flask under a nitrogen atmosphere at -78 °C, add oxalyl chloride to DCM, followed by the dropwise addition of DMSO.
-
Add a solution of the alcohol (1) in DCM dropwise.
-
After stirring, add triethylamine and allow the reaction to warm to room temperature.
-
Work up the reaction to isolate the key aldehyde intermediate, 4-chloro-3-ethyl-N-(4-formylbenzyl)-1-methyl-1H-pyrazole-5-carboxamide (2).[11]
-
-
Formation of Imine Derivatives (5-1a-e):
-
Dissolve the aldehyde intermediate (2) (1 equivalent) in a suitable solvent like ethanol.
-
Add the corresponding substituted amine (1 equivalent) and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature or with gentle heating until the imine formation is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the product, often by recrystallization or column chromatography, to yield the final imine-containing pyrazole-5-carboxamide.[11]
-
Insecticidal Activity Data:
| Compound Example | Insect Species | Activity |
| 5-1c | Cotton Bollworm (Stomach) | 60% at 11 mg kg⁻¹ |
| 5-1a, 5-1b, 5-1e | Bean Aphid (Foliar Contact) | 90-100% at 200 mg kg⁻¹ |
Table derived from data in reference[12].
Conclusion
The pyrazole heterocycle remains a highly privileged scaffold in the design and synthesis of modern agrochemicals. Its structural features allow for fine-tuning of biological activity against a wide range of agricultural pests, including weeds, fungi, and insects. The synthetic routes outlined in this guide provide a foundation for researchers to explore novel pyrazole derivatives with improved efficacy and desirable environmental profiles. A thorough understanding of the mechanisms of action is paramount for the rational design of the next generation of pyrazole-based crop protection agents.
References
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). SpringerLink.
- Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. (n.d.).
- Mode of action of pyrazoles and pyridazinones. (n.d.).
- Design, synthesis, and herbicidal activity of pyrazole benzophenone deriv
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Design, synthesis, and herbicidal activity of pyrazole benzophenone deriv
- The Synthesis Pathway: From Intermedi
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025).
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
- New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC.
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2005). Semantic Scholar.
- Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respir
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI.
- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (2025).
- Recent Advances in the Synthesis of Pyrazole Deriv
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09858H [pubs.rsc.org]
- 6. [PDF] Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives | Semantic Scholar [semanticscholar.org]
- 7. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Synthesis of Metal Complexes with Pyrazole-Carboxylate Ligands
Introduction: The Versatility of Pyrazole-Carboxylate Ligands
In the field of coordination chemistry and materials science, the design of functional molecules is paramount. Pyrazole-carboxylate ligands have emerged as exceptionally versatile building blocks for constructing a diverse array of metal complexes, ranging from discrete mononuclear species to complex three-dimensional (3D) metal-organic frameworks (MOFs).[1][2] Their significance lies in the dual-functionality they possess: the pyrazole ring offers N-donor atoms with tunable steric and electronic properties, while the carboxylate group provides O-donors capable of various coordination modes (monodentate, bidentate, bridging).[3] This combination allows for fine control over the resulting complex's dimensionality, topology, and physicochemical properties.[1]
The resulting metal complexes are not merely of academic interest; they exhibit promising applications in fields as diverse as catalysis, gas storage, luminescence, and medicine.[4][5][6] For instance, certain cobalt-pyrazole-carboxylate complexes have demonstrated excellent electrocatalytic activity for oxygen evolution reactions (OER), while others have been investigated as potent anticancer and antimicrobial agents.[4][7] This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the synthetic strategies, detailed experimental protocols, and characterization techniques essential for the successful synthesis of these valuable compounds.
Part 1: Foundational Principles & Synthetic Strategy
The successful synthesis of a desired metal complex is not a matter of chance but of informed design. The choice of ligand, metal salt, solvent system, and reaction conditions collectively dictates the final product.
Ligand and Metal Ion Selection: The Causality of Choice
-
The Ligand: The structure of the pyrazole-carboxylate ligand is the primary determinant of the final architecture.
-
Substitution: Adding substituents (e.g., methyl, phenyl groups) to the pyrazole ring can introduce steric hindrance, which may prevent the formation of dense, polymeric structures and favor discrete complexes instead.[1][8] Conversely, it can also be used to direct the assembly towards specific topologies.
-
Isomerism: The position of the carboxylate group (e.g., pyrazole-3-carboxylic acid vs. pyrazole-4-carboxylic acid) significantly alters the angle between the N- and O-donor sites, leading to different coordination geometries and network structures.[9]
-
Acidity (pKa): The acidity of the ligand influences its deprotonation state in solution, which is critical for coordination. The relatively high basicity (low pKa of the conjugate acid) of the carboxylate anions often dictates the reaction pathway.[10][11]
-
-
The Metal Ion: The intrinsic properties of the metal ion—its preferred coordination number, geometry (e.g., octahedral, tetrahedral, square planar), and oxidation state—are crucial.
-
d-block Metals (Cu, Co, Ni, Zn): These are commonly used due to their versatile coordination geometries. Copper(II), for example, is well-known for forming a wide range of structures from discrete molecules to 1D, 2D, and 3D coordination polymers.[7][9][10][11]
-
Lanthanides (Eu, Tb): These are often chosen for constructing luminescent materials, as the pyrazole-carboxylate ligand can act as an "antenna," absorbing energy and transferring it to the metal center.
-
General Synthetic Methodologies
Several methods can be employed, with the choice depending on the desired product's crystallinity and phase.
| Method | Description | Advantages | Considerations |
| Slow Evaporation | A solution of the metal salt and ligand is left undisturbed at ambient temperature, allowing the solvent to evaporate slowly over days or weeks. | Simple, excellent for growing high-quality single crystals suitable for X-ray diffraction. | Time-consuming; success is highly dependent on solubility and solvent choice. |
| Solvothermal/Hydrothermal | The reaction is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the solvent's boiling point.[9][12] | Promotes the formation of thermodynamically stable, often highly crystalline, and dense phases. Can access structures not obtainable at ambient pressure. | Requires specialized equipment. The final product can be a microcrystalline powder, sometimes unsuitable for single-crystal analysis. |
| Microwave-Assisted | Microwave irradiation is used to rapidly heat the reaction mixture. | Extremely fast reaction times (minutes vs. hours/days). Can lead to novel phases and improved yields.[13] | Requires a microwave reactor. Rapid crystallization may result in smaller crystal sizes. |
Part 2: Detailed Experimental Protocol
This section provides a representative, field-proven protocol for the synthesis of a dinuclear copper(II) complex using 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA). This protocol is adapted from established literature procedures and serves as a robust starting point.[1][4]
Synthesis of a Dinuclear Copper(II) Pyrazole-Carboxylate Complex
Objective: To synthesize single crystals of a dinuclear Cu(II) complex suitable for structural characterization.
Materials & Reagents:
-
3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol (EtOH), Reagent Grade
-
Deionized Water (H₂O)
-
Glass vials (e.g., 20 mL scintillation vials)
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Ligand Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of 3-methyl-1H-pyrazole-4-carboxylic acid in 4 mL of ethanol. Stir at room temperature until fully dissolved.
-
Metal Salt Solution Preparation: In a separate 20 mL vial, dissolve 0.1 mmol of Cu(OAc)₂·H₂O in 4 mL of deionized water. Stir until a clear blue solution is obtained.
-
Reaction Assembly: While stirring, slowly add the metal salt solution (from Step 2) to the ligand solution (from Step 1). A color change and/or the formation of a slight precipitate may be observed.
-
Crystallization: Cap the vial loosely to allow for slow evaporation. Place the vial in a quiet, vibration-free location at ambient temperature.
-
Product Isolation: Blue, block-like crystals suitable for X-ray diffraction are typically formed within 5-10 days. Carefully decant the mother liquor. Wash the crystals gently with a small amount of a 1:1 ethanol/water mixture and allow them to air dry.
Self-Validation:
-
Expected Outcome: Formation of well-defined blue crystals.
-
Yield: The yield is typically variable and depends on crystallization success, but a crystalline product should be visible.
-
Causality: The use of a mixed solvent system (EtOH/H₂O) helps to balance the solubilities of the organic ligand and the inorganic salt. Slow evaporation is chosen to promote the growth of high-quality single crystals by allowing the system to slowly reach supersaturation, facilitating ordered molecular assembly rather than rapid precipitation.
Part 3: Essential Characterization & Data Interpretation
Confirming the identity and purity of the synthesized complex is a critical step. A multi-technique approach is required for unambiguous characterization.[14][15]
Workflow for Complex Characterization
Interpreting Characterization Data
The following table summarizes the key information obtained from each technique.
| Technique | Purpose | Interpretation of a Positive Result |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the definitive 3D atomic arrangement, including bond lengths and angles.[15] | Successful solution and refinement of the crystal structure confirms the molecular connectivity, coordination geometry of the metal, and packing arrangement. This is the "gold standard" for structural proof. |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk (polycrystalline) sample.[14][15] | The experimental PXRD pattern of the bulk sample matches the pattern simulated from the SCXRD data, confirming the synthesized powder is the same material as the single crystal. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups and confirms ligand coordination to the metal ion.[4][9] | A shift in the stretching frequency of the carboxylate group (C=O) compared to the free ligand indicates coordination. The disappearance of the broad O-H stretch from the carboxylic acid confirms deprotonation. |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and quantifies coordinated or lattice solvent molecules.[1][4] | A weight loss step at a specific temperature range can be correlated with the loss of solvent molecules (e.g., H₂O, EtOH), followed by decomposition of the complex at higher temperatures. |
| Elemental Analysis (C, H, N) | Confirms the empirical formula of the complex.[1][4] | The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen match the calculated values for the proposed chemical formula within an acceptable error margin (typically ±0.4%). |
Part 4: Ligand Coordination Modes & Advanced Insights
The versatility of pyrazole-carboxylate ligands stems from their ability to adopt multiple coordination and bonding modes, which directly influences the final structure.
Common Coordination & Bonding Motifs
-
N,O-Chelation: A single ligand can bind to the same metal center through one pyrazole nitrogen and one carboxylate oxygen, forming a stable chelate ring.
-
Bridging Modes: More commonly, the ligand bridges two different metal centers. The pyrazole group can act as an exo-bidentate N,N'-bridge, while the carboxylate can bridge in a syn-syn or syn-anti fashion. This is the primary mechanism for the formation of coordination polymers.[8]
-
Hydrogen Bonding: When the pyrazole N-H group remains protonated, it can act as a hydrogen bond donor, interacting with carboxylate oxygens or solvent molecules. These non-covalent interactions are crucial for stabilizing the supramolecular architecture.[16]
References
- Liu, J., Cheng, M., Yu, L., Chen, S., Shao, Y., Liu, Q., Zhai, C., & Yin, F. (2016).
- Howarth, A. J., Peters, A. W., Vermeulen, N. A., Wang, T. C., Hupp, J. T., & Farha, O. K. (2017). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
- Liu, J., et al. (2016). Three metal complexes derived from 3-methyl-1 H -pyrazole-4-carboxylic acid: synthesis... RSC Publishing.
- Unknown. (n.d.). Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding.
- Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
- Bahaa, M. G., & Mohamed, A. A. (2022).
- AZoM. (2019). Metal Organic Frameworks (MOFs)
- La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. GIROLAMO LA MONICA and G.
- Unknown. (2014). Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers.
- Unknown. (n.d.). Full article: Characterization of metal-organic frameworks by transmission electron microscopy. Taylor & Francis Online.
- Unknown. (2017).
- La Monica, G., & Ardizzoia, G. A. (2025). Transition metal complexes with pyrazole derivatives as ligands.
- Unknown. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II)
- El-Tabl, A. S., El-wahed, M. G. A., Rezk, G. N., & Mohamed, S. K. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central.
- Unknown. (n.d.). A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. Semantic Scholar.
- Unknown. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. NIH.
- Darkwa, J. (2012). Perspective: The potential of pyrazole-based compounds in medicine. University of Johannesburg.
- BenchChem. (2025).
- Unknown. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- Unknown. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC - NIH.
- Unknown. (2026). Multifaceted Applications of Pyrazole-Based Tetradentate Ligand Coordinated with Transition Metals (Fe, Zn, Co). Universitas Pendidikan Indonesia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Fungicides: Exploring the Material Science Applications of Pyrazole Carboxylic Acids. NINGBO INNO PHARMCHEM CO.,LTD..
- Unknown. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II)
- Unknown. (2006). Design and solvothermal synthesis of luminescent copper(I)-pyrazolate coordination oligomer and polymer frameworks. PubMed.
Sources
- 1. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pure.uj.ac.za [pure.uj.ac.za]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.unipd.it [research.unipd.it]
- 12. Design and solvothermal synthesis of luminescent copper(I)-pyrazolate coordination oligomer and polymer frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(1H-pyrazol-1-ylmethyl)benzoic Acid as a Versatile Linker in Materials Science
These application notes provide a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of 3-(1H-pyrazol-1-ylmethyl)benzoic acid as a versatile organic linker for the synthesis of advanced functional materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and innovation.
Introduction: The Scientific Merit of this compound
This compound is a bifunctional organic ligand of significant interest in the rational design of crystalline materials. Its molecular architecture, featuring a benzoic acid group and a pyrazole ring connected by a flexible methylene spacer, offers a unique combination of coordination modes and structural possibilities.
-
The Benzoic Acid Moiety: This group provides a robust and well-understood coordination site, typically acting as a mono- or bidentate linker to metal ions, forming stable metal-carboxylate clusters that can serve as secondary building units (SBUs) in a framework.
-
The Pyrazole Ring: The pyrazole group offers an additional N-donor site for coordination, allowing for the formation of higher-dimensional structures and introducing a different electronic and chemical environment compared to purely carboxylate-based linkers.
-
The Methylene Spacer: The -CH₂- group introduces flexibility into the linker. This "flexible linker" approach can lead to the formation of dynamic materials that may exhibit interesting properties such as guest-induced structural transformations, also known as "breathing" effects.
This unique combination of a hard carboxylate donor, a softer N-heterocyclic donor, and a flexible spacer makes this compound a compelling candidate for the synthesis of novel MOFs with potential applications in gas storage, catalysis, and sensing. While its direct applications are an emerging area of research, its structural motifs are present in a variety of biologically active molecules, indicating its synthetic accessibility and stability.
Physicochemical Properties
A summary of the key properties of this compound is provided below. Note that while CAS number 864377-40-8 is commonly associated with this compound, some suppliers may use other identifiers, such as 562803-68-3, so cross-verification is recommended.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 864377-40-8 (primary, verify with supplier) |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water |
Synthesis of the Ligand: this compound
The synthesis of this ligand is a critical first step for its use in materials science. A common and effective method is the N-alkylation of pyrazole with a suitable benzyl halide, followed by oxidation of the methyl group or starting from a pre-functionalized benzoic acid derivative. Below is a representative, two-step protocol starting from methyl 3-(bromomethyl)benzoate.
Protocol: Synthesis of this compound
Step 1: N-Alkylation of Pyrazole
-
Reagents & Setup:
-
Pyrazole (1.0 eq)
-
Methyl 3-(bromomethyl)benzoate (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask with magnetic stirrer and reflux condenser.
-
-
Procedure:
-
To a solution of pyrazole in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl 3-(bromomethyl)benzoate to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ester, methyl 3-(1H-pyrazol-1-ylmethyl)benzoate.
-
Step 2: Saponification to the Carboxylic Acid
-
Reagents & Setup:
-
Crude methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (from Step 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (as a mixed solvent system)
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure:
-
Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The product will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Ligand Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target ligand.
Application Protocol: Synthesis of a Hypothetical Zinc-based MOF (Zn-PZBA)
This section details a hypothetical, yet scientifically robust, protocol for the synthesis of a Zinc-based Metal-Organic Framework, herein designated "Zn-PZBA," using this compound as the organic linker. The hydrothermal method is chosen for its efficacy in producing crystalline MOFs.
Rationale for Experimental Design
-
Metal Source: Zinc(II) nitrate hexahydrate is selected due to the prevalence of zinc in MOF chemistry, its ability to form diverse coordination geometries, and its relatively low toxicity.
-
Solvent System: N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the metal salt and the organic linker.
-
Method: Hydrothermal synthesis in a sealed vessel allows for reaction temperatures above the solvent's boiling point, which can promote the formation of highly crystalline products.
-
Molar Ratios: A 1:1 molar ratio of metal to ligand is a standard starting point for exploratory MOF synthesis.
Detailed Hydrothermal Synthesis Protocol for Zn-PZBA
-
Materials & Equipment:
-
This compound (0.1 mmol, 20.2 mg)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
20 mL scintillation vial or Teflon-lined autoclave
-
Programmable oven
-
Filtration apparatus
-
Centrifuge (optional)
-
-
Procedure:
-
In a 20 mL scintillation vial, dissolve 29.7 mg of Zinc(II) nitrate hexahydrate in 5 mL of DMF.
-
In a separate container, dissolve 20.2 mg of this compound in 5 mL of DMF. Sonication may be required to fully dissolve the ligand.
-
Combine the two solutions in the 20 mL vial. The mixture should be clear.
-
Cap the vial tightly (or transfer to a Teflon-lined autoclave and seal).
-
Place the vessel in a programmable oven and heat to 120°C for 48 hours.
-
After the reaction period, cool the vessel slowly to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
To activate the material (remove solvent from the pores), immerse the solid in a solvent with a lower boiling point, such as ethanol or methanol, for 24 hours, replacing the solvent several times.
-
Dry the activated material under vacuum at an elevated temperature (e.g., 100-120°C) to obtain the final porous Zn-PZBA product.
-
MOF Synthesis and Activation Workflow
Caption: General workflow for the synthesis and activation of Zn-PZBA.
Characterization of the Resulting Material
Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties. Below are the key techniques and illustrative data that would be expected for a material like Zn-PZBA.
Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized material. The resulting diffraction pattern is a fingerprint of the crystalline structure.
Illustrative PXRD Data for Zn-PZBA:
| 2θ (degrees) | Relative Intensity (%) |
| 7.5 | 100 |
| 9.8 | 45 |
| 12.1 | 60 |
| 15.0 | 85 |
| 18.5 | 30 |
| 22.3 | 50 |
This data is illustrative and represents a hypothetical crystalline phase.
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the MOF and the temperature at which the framework begins to decompose. For a typical MOF, one would expect to see an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau of stability, and then a sharp weight loss at the decomposition temperature.
Illustrative TGA Data for Zn-PZBA:
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 25 - 150 | ~15% | Loss of guest solvent molecules (e.g., DMF, water) |
| 150 - 380 | < 2% | Stable framework |
| > 380 | ~60% | Decomposition of the organic linker and framework collapse |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the coordination of the ligand to the metal center. Key changes to look for include a shift in the stretching frequencies of the carboxylate group upon coordination to the zinc ions, and potential shifts in the C=N and C-N stretching vibrations of the pyrazole ring.
Conclusion and Future Outlook
The use of this compound as a building block in materials science, particularly for the synthesis of MOFs, represents a promising avenue for the creation of novel functional materials. The combination of a flexible spacer with both N- and O-donor coordination sites allows for a high degree of structural tunability. The protocols and illustrative data provided in these notes serve as a foundational guide for researchers to begin exploring the potential of this versatile ligand. Future work should focus on the synthesis of a variety of MOFs with different metal ions and the subsequent characterization of their properties, such as gas adsorption capacities, catalytic activity, and sensing capabilities.
References
- Parshad, M., Kumar, D., & Verma, V. (2023). A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. Inorganica Chimica Acta.
- Roy, E., Kulandaivel, S., et al. (2025). Structural transformations in metal–organic frameworks (MOFs): Mechanisms, stimuli-responsiveness, and emerging applications. APL Materials. [This reference discusses the concept of flexible MOFs, which is relevant to the use of flexible linkers like the one in this guide.]
- Chen, Y., et al. (2022). Modulated Hydrothermal Chemistry of Metal–Organic Frameworks. Accounts of Materials Research. [Provides detailed insights into hydrothermal synthesis methods for MOFs.]
- Hernandez, D., & McManus, G. (n.d.). Designing flexible linkers for the synthesis of Metal-Organic Frameworks. FIU Digital Commons. [Discusses the rationale and approach for using flexible linkers in MOF synthesis.]
- PubChem Compound Summary for CID 1263648, this compound. National Center for Biotechnology Information.
- EON Biotech. This compound – (562803-68-3).
- Importance of pyrazole carboxylic acid in MOFs preparation. (2021). ResearchGate. [Provides context on the utility of pyrazole-carboxylic acid ligands in MOF synthesis.]
- Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. (2021). ResearchGate. [A review on the use of poly-pyrazole ligands in the construction of CPs and MOFs.]
techniques for growing single crystals of pyrazole derivatives
An In-depth Guide to Growing Single Crystals of Pyrazole Derivatives
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theory and application of common techniques for growing high-quality single crystals of pyrazole derivatives. The ability to obtain single crystals is paramount for elucidating three-dimensional molecular structures through X-ray diffraction, an essential step in modern drug design and materials science.[1][2][3][4] Pyrazole and its derivatives are a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[4][5][6][7] Understanding their precise atomic arrangement provides critical insights into intermolecular interactions and potential binding mechanisms with biological targets.[1] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization processes.
Core Principles of Crystallization
The formation of a single crystal is a process of molecular self-assembly. The ultimate goal is to guide molecules from a disordered state in solution to a highly ordered, repeating lattice structure. This is achieved by slowly and methodically bringing a solution to a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[8][9][10] For pyrazole derivatives, as with most organic compounds, several key factors govern the success of this process.
-
Purity is Paramount : The starting material must be as pure as possible. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to defects and poor diffraction quality.[8][11] It is strongly recommended to purify the pyrazole derivative by column chromatography or a preliminary recrystallization before attempting to grow single crystals for diffraction.[12]
-
Rational Solvent Selection : The choice of solvent is the most critical variable.[8] The ideal solvent is one in which the compound is moderately soluble.[10][11] If solubility is too high, achieving supersaturation is difficult, often resulting in no crystals or very small ones.[11] If solubility is too low, the compound will not dissolve sufficiently. The hydrogen-bonding capability of pyrazoles, which contain both a pyrrole-like N-H donor and a pyridine-like N2 acceptor, means that the solvent's ability to form hydrogen bonds can significantly influence crystal packing.[13][14]
-
Controlling Nucleation : Nucleation is the birth of a crystal. The formation of fewer nucleation sites encourages the growth of larger, higher-quality crystals.[11] Therefore, it is essential to use meticulously clean glassware and to filter the solution to remove any dust or particulate matter that could act as unintended nucleation sites.[10]
-
The Virtue of Patience : Crystal growth is a kinetic process. Rapid changes in temperature or concentration cause the compound to precipitate out of solution as an amorphous solid or as a mass of tiny microcrystals.[15] Slow, controlled changes are essential to allow molecules the time to arrange themselves into an ordered lattice.[11][16]
-
Minimizing Disturbances : Mechanical agitation, vibrations, or even frequent checks can disrupt the delicate process of crystal growth, leading to the formation of multiple smaller crystals instead of a single large one.[8][10][11] Crystallization setups should be placed in a quiet, out-of-the-way location.
Experimental Workflow for Single Crystal Growth
The overall process can be visualized as a logical progression from a purified compound to a final structural analysis.
Caption: Illustration of the solvent layering (liquid-liquid diffusion) method.
Data Summary and Troubleshooting
Effective crystallization often requires experimentation. The tables below provide guidance on solvent selection and troubleshooting common issues.
Table 1: Solvent Selection Guide for Crystallization Techniques
| Technique | Good Solvents (Dissolve Compound) | Good Anti-solvents (Precipitate Compound) | Typical Pairs (Solvent / Anti-solvent) |
| Slow Evaporation | Ethanol, Methanol, Acetone, Chloroform, Ethyl Acetate, Acetonitrile, Toluene | N/A | N/A |
| Vapor Diffusion | Chloroform, Dichloromethane, THF, Toluene, Benzene, Acetonitrile | Pentane, Hexane, Diethyl Ether | Chloroform / Pentane, THF / Hexane, Toluene / Hexane |
| Solvent Layering | Chloroform, Dichloromethane | Hexane, Pentane, Diethyl Ether | Dichloromethane / Hexane |
| Slow Cooling | Toluene, Ethanol, Isopropanol, Acetonitrile, Water (if applicable) | N/A | N/A |
Table 2: Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Proposed Solution(s) |
| No Crystals Form | - Solution is not saturated enough.- Compound is too soluble in the chosen solvent. | - Allow more solvent to evaporate.- Try a different solvent or a solvent/anti-solvent system.17]r>- Place the setup in a cooler environment (refrigerator). |
| Oiling Out | - Solution is too concentrated.- Cooling is too rapid.- Compound has low melting point or impurities. | - Add a small amount of solvent to redissolve the oil, then allow crystallization to proceed more slowly.- Use a less-good solvent.- Ensure the compound is sufficiently pure. |
| Microcrystals Form | - Supersaturation occurred too quickly.- Too many nucleation sites (e.g., dust). | - Slow down the crystallization process (e.g., slower evaporation, slower diffusion by cooling).15]r>- Ensure glassware is scrupulously clean and filter the initial solution. |
| Amorphous Precipitate | - The change in conditions was far too rapid. | - Redissolve the solid (may require heating) and attempt a much slower crystallization method (e.g., vapor diffusion). |
Conclusion
The successful growth of single crystals of pyrazole derivatives is a critical step for definitive structural characterization. While there is no universal protocol, a systematic approach grounded in the principles of purity, rational solvent choice, and slow, controlled changes to solubility will maximize the chances of success. The techniques of slow evaporation, vapor diffusion, and solvent layering are powerful tools in the chemist's arsenal. This guide provides the foundational knowledge and practical protocols to empower researchers to move beyond trial and error and toward a more rational design of their crystallization experiments. Persistence and methodical experimentation are often the keys to obtaining crystals that are not only beautiful but also yield invaluable scientific insights.
References
- Benchchem. An In-depth Technical Guide on the Crystal Structure Analysis of 3-Methylpyrazole and Its Derivatives.
- Lachicotte, R.J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- ResearchGate. Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites.
- Benchchem. Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Staples, R.J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 2024.
- Dinger, M. Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
- Wen, K., et al. Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 2023.
- Madalambika, T.N., et al. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 2025.
- Molecular Solids Group. Crystal Growth - Sample Preparation. Philipps-Universität Marburg.
- MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- Ahmed, B.M., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 2023.
- Organic Chemistry. How to Grow Single Crystals. YouTube, 2020.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- Gîrbea, C.A., et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 2024.
- Taylor & Francis Online. Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole.
- ResearchGate. Scheme 7. Single-crystal growing by slow evaporation of solvent.
- ResearchGate. Could anyone suggest a simple and working procedure to grow single crystal of chalcones and 2-pyrazolines?
- Oriental Journal of Chemistry. Synthesis and Characterization of Some Pyrazole Derivatives.
- NIH. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
- University of Geneva. Guide for crystallization.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- University of York. scXRD: Growing single crystals.
- ChemistryViews. Tips and Tricks for the Lab: Growing Crystals Part 3.
- ChemistryViews. Tips and Tricks for the Lab: Growing Crystals Part 1.
- IMSERC. crystallography-crystallization-guide.pdf.
- MIT. Growing Crystals.
- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis Pyrazole Derivatives: Including X Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
- ResearchGate. Copper pyrazole directed crystallization of decavanadates: Synthesis and characterization of {Cu(pz)}4[{Cu(pz)3}2V 10O28] and (Hpz)2[{Cu(pz)4} 2V10O28]·2H2O.
- Benchchem. Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- ResearchGate. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
- NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Scribd. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound.
- YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development.
- PubMed. Synthesis and crystal structures of N-substituted pyrazolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 11. How To [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Growing Crystals [web.mit.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical Quantification of Pyrazole Compounds in Solution
Introduction: The Analytical Imperative for Pyrazole Quantification
Pyrazole and its derivatives represent a cornerstone in modern chemistry, with their versatile scaffold appearing in a vast array of pharmaceuticals, agrochemicals, and industrial materials.[1][2][3][4] From the anti-inflammatory action of celecoxib to the fungicidal properties of emerging agricultural agents, the precise quantification of these heterocyclic compounds is paramount.[5][6] For researchers, scientists, and drug development professionals, the ability to accurately measure the concentration of pyrazole compounds in solution is a critical determinant of product efficacy, safety, and regulatory compliance.[1]
This comprehensive guide provides a detailed exploration of the principal analytical methodologies for the quantification of pyrazoles. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower robust and reliable analytical method development. Each protocol is designed as a self-validating system, grounded in the principles of scientific integrity and aligned with international regulatory standards.
Method Selection: A Logic-Driven Approach
The choice of an analytical technique for pyrazole quantification is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration range of the analyte, and the required level of selectivity and sensitivity. A logical workflow for method selection is presented below.
Caption: Logical guide for selecting an analytical method for pyrazole derivatives.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Pyrazole Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of pyrazole derivatives due to its high resolution, sensitivity, and versatility.[2][6] Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is particularly common for these compounds.[2][6]
A. The Principle of RP-HPLC Separation for Pyrazoles
In RP-HPLC, the separation is driven by the hydrophobic interactions between the pyrazole analytes and the nonpolar stationary phase, which is typically a C18-bonded silica. The mobile phase, a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol, is crucial for achieving separation.[2] By carefully modulating the composition of the mobile phase, the analyst can control the elution of the pyrazole compounds from the column. More polar pyrazoles will have less affinity for the stationary phase and will elute earlier, while more nonpolar pyrazoles will be retained longer.
B. Experimental Protocol: RP-HPLC for a Pyrazoline Derivative
This protocol provides a general framework for the analysis of a pyrazoline derivative and can be adapted for other pyrazole compounds.[7]
1. Instrumentation and Materials:
-
Standard HPLC system with a UV detector or Photodiode Array (PDA) detector.
-
Eclipse XBD-C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[6][7]
-
Reference standard of the pyrazoline derivative.
-
Methanol (HPLC grade).[3]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
0.45 µm syringe filters.[2]
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile: 0.1% TFA in water (75:25 v/v) | The organic modifier (acetonitrile) controls the retention time. TFA is an ion-pairing agent that improves peak shape for basic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 25 ± 2°C | Maintaining a consistent temperature ensures reproducible retention times. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 254 nm | Many pyrazole derivatives exhibit strong UV absorbance at this wavelength. A PDA detector can be used to determine the optimal wavelength. |
3. Solution Preparation:
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (75:25 v/v).[6]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[6][9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.[6][9]
-
Sample Solution: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linearity range. For formulated products, an extraction step may be necessary.[2][6]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution to generate a calibration curve.
-
Inject 20 µL of the sample solution.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the pyrazole compound in the sample from the calibration curve.[9]
C. Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11][12][13][14]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |
| Linearity | Correlation coefficient (r²) > 0.999 over a defined concentration range.[15] |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision | Relative Standard Deviation (RSD) < 2% for replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions. |
II. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Isomer Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile pyrazole compounds.[1] It is particularly advantageous for separating and identifying regioisomers, which can be challenging due to their similar physicochemical properties.[1]
A. The Principle of GC-MS for Pyrazole Analysis
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's fragmentation pattern, allows for unambiguous identification.[1][16] While pyrazole isomers have the same molecular weight, their mass spectra can show subtle differences in the relative abundances of fragment ions, aiding in their differentiation.[1]
B. Experimental Protocol: GC-MS Analysis of Pyrazole Isomers
This protocol outlines a method for the separation and quantification of pyrazole isomers in an industrial mixture.[1]
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reference standards of the pyrazole isomers.
-
Methanol (GC grade).
-
Dichloromethane (GC grade).
2. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | 50°C (hold 2 min), then ramp to 280°C at 10°C/min, hold 5 min. | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. | An inert gas that carries the sample through the column. |
| Ion Source Temp. | 230°C | Optimized for efficient ionization. |
| Mass Range | m/z 40-500 | A wide enough range to capture the molecular ion and key fragments of most pyrazole derivatives. |
3. Sample Preparation:
-
Sample Dissolution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.[1]
-
Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[1]
4. Analysis Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the pyrazole isomers by comparing their retention times and mass spectra to those of the reference standards.
-
Quantify each isomer by integrating the area of its characteristic ion peak and comparing it to a calibration curve generated from the reference standards.
Caption: General workflow for GC-MS analysis of pyrazole compounds.
III. UV-Vis Spectrophotometry: A Simple and Rapid Quantification Method
Ultraviolet-Visible (UV-Vis) spectrophotometry provides a straightforward, cost-effective, and rapid method for the quantitative analysis of pyrazole-based active pharmaceutical ingredients (APIs) and formulations, particularly for routine quality control.[3]
A. The Principle of UV-Vis Spectrophotometry for Pyrazoles
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it.[3] Pyrazole compounds contain chromophoric groups that absorb UV radiation at specific wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic feature of a compound in a given solvent and is the most sensitive wavelength for quantitative measurements.[3] For many pyrazole derivatives, the λmax is typically in the 200-400 nm range.[3]
B. Experimental Protocol: UV-Vis Spectrophotometric Determination of a Pyrazole Compound
1. Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.[3]
-
Reference standard of the pyrazole compound.
-
Methanol (HPLC grade) or other suitable non-interfering solvent.[3]
2. Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of the pyrazole reference standard in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).[3]
-
-
Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample and dissolve it in the solvent to obtain a final concentration within the linear range of the calibration curve.
-
-
Measurement and Quantification:
-
Measure the absorbance of the blank (solvent), working standard solutions, and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the pyrazole compound in the sample solution from the calibration curve.
-
C. Comparative Data for Analytical Methods
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| RP-HPLC-UV | Differential partitioning | High resolution, good sensitivity, versatile, robust.[6] | May require method development, not ideal for highly volatile compounds. | Purity testing, quantification in pharmaceutical formulations, environmental samples.[2][17] |
| GC-MS | Volatility and mass-to-charge ratio | Excellent for isomer separation, definitive identification.[1] | Limited to thermally stable and volatile compounds. | Analysis of industrial mixtures, impurity profiling, pesticide residue analysis.[1][18] |
| UV-Vis Spectrophotometry | Absorbance of UV-Vis light | Simple, rapid, cost-effective.[3] | Lower specificity, susceptible to interference from other absorbing compounds. | Routine quality control of pure substances and simple formulations. |
| LC-MS/MS | Partitioning and mass-to-charge ratio | Very high sensitivity and selectivity, suitable for complex matrices.[19] | Higher cost and complexity. | Bioanalysis (pharmacokinetic studies), trace analysis in food and environmental samples.[5][19] |
Conclusion
The accurate quantification of pyrazole compounds in solution is a critical aspect of research, development, and quality control across various scientific disciplines. This guide has provided a comprehensive overview of the most pertinent analytical techniques, including HPLC, GC-MS, and UV-Vis spectrophotometry. By understanding the principles behind each method and following the detailed protocols, researchers, scientists, and drug development professionals can confidently develop and validate robust analytical methods tailored to their specific needs. The selection of the most appropriate technique, guided by the logical framework presented, will ensure the generation of high-quality, reliable data, ultimately contributing to the advancement of science and the development of safe and effective products.
References
- Li, Y., et al. (2017). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. ACS Omega, 2(7), 3465-3470.
- Ma, J., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science, 53(2), 380-384.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Oxford Academic. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL.
- R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
- International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- ResearchGate. (n.d.). Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. ICH Official web site : ICH [ich.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jeol.com [jeol.com]
- 19. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Profiling of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. Consequently, pyrazole derivatives have been successfully developed into blockbuster drugs for various therapeutic areas, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2]
The exploration of novel pyrazole derivatives is a cornerstone of modern drug discovery. The initial characterization of these compounds relies on a robust suite of in vitro assays to determine their biological activity profile. This guide provides an in-depth overview and detailed protocols for key assays used to evaluate the anticancer, anti-inflammatory, and antimicrobial activities of new pyrazole-based chemical entities. The methodologies are presented not merely as steps to be followed, but with a rationale for experimental design, ensuring that the data generated is both reliable and insightful for researchers, scientists, and drug development professionals.
Section 1: Anticancer and Cytotoxicity Assays
A primary and critical step in evaluating pyrazole derivatives for oncology applications is to assess their effect on cancer cell viability and to elucidate their mechanism of action. Many pyrazole compounds exert their anticancer effects by inhibiting key enzymes that promote cell division or by disrupting essential cellular processes.[3][4]
Foundational Assay: Cell Viability via MTT Reduction
The MTT assay is a fundamental colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[5][6] Its principle is rooted in the enzymatic activity of mitochondrial dehydrogenases within living cells. These enzymes reduce the yellow, water-soluble tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple, insoluble formazan product.[5][6] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[5] This assay is indispensable for determining the cytotoxic potential of novel compounds and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Materials and Reagents:
-
Cell Lines: Relevant human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon).[5]
-
Test Compounds: Stock solutions of pyrazole derivatives in sterile Dimethyl Sulfoxide (DMSO).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS), filter-sterilized and protected from light.[5][7]
-
Solubilization Solution: Anhydrous DMSO.[5]
-
Equipment: 96-well flat-bottom microtiter plates, CO2 incubator, microplate reader (570 nm), multichannel pipette.
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency, then harvest using trypsin. Perform a cell count and dilute to the desired seeding density (typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[5] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO.
-
Untreated Control: Cells in culture medium only.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours).[5]
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[6]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 0.69 | [10] |
| Derivative B | K562 (Leukemia) | 0.021 | [10] |
| Derivative C | MCF-7 (Breast) | 1.7 | [10] |
| Derivative D | HCT116 (Colon) | 4.2 | [11] |
| Doxorubicin (Control) | A549 (Lung) | ~0.1-1.0 | [12] |
Note: IC50 values should be compared cautiously across different studies due to variations in experimental conditions.[10]
Mechanistic Assay: BRAF Kinase Inhibition
Many pyrazole derivatives function as kinase inhibitors.[12] The BRAF kinase is a component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Assaying for direct inhibition of key kinases like BRAF is crucial for mechanism-of-action studies. Luminescence-based assays, such as the Kinase-Glo® platform, are widely used. They quantify the amount of ATP remaining after a kinase reaction; low luminescence indicates high kinase activity (ATP consumed) and vice versa.
Caption: Simplified BRAF signaling pathway and point of inhibition.
This protocol is adapted from commercially available kits like the BPS Bioscience BRAF (WT) Kinase Assay Kit.[13]
Materials and Reagents:
-
Enzyme: Recombinant human BRAF enzyme.[13]
-
Substrate: Inactive MEK1 protein.[13]
-
Kinase Buffer: Buffer containing MgCl2, DTT, and other components optimized for kinase activity.
-
ATP: Adenosine triphosphate solution at a concentration near the Km for the enzyme.
-
Test Compound: Pyrazole derivative in DMSO.
-
Detection Reagent: Kinase-Glo® MAX or similar luminescence-based ATP detection reagent.
-
Equipment: White, opaque 96-well plates, multichannel pipette, luminescence-capable microplate reader.
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole inhibitor in kinase buffer. The final DMSO concentration should be constant across all wells (e.g., 1%).
-
Assay Plate Setup: To a white 96-well plate, add:
-
5 µL of the diluted inhibitor.
-
5 µL of the Kinase/Substrate mixture (BRAF enzyme and MEK1 substrate in kinase buffer).[14]
-
Include "No Inhibitor" (DMSO vehicle) and "Blank" (no enzyme) controls.
-
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction.[14]
-
Signal Detection: After incubation, add 15 µL of Kinase-Glo® MAX reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a microplate reader.
-
Data Analysis:
-
Calculate % Inhibition using the formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Blank) / (Luminescence_NoInhibitor - Luminescence_Blank))
-
Plot % Inhibition vs. log of inhibitor concentration to determine the IC50 value.
-
Section 2: Anti-inflammatory Assays
Assay: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition
This assay quantifies the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. Commercially available colorimetric kits (e.g., from Cayman Chemical) are frequently used.[18] The assay measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2, which produces a colored product that can be measured at 590 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials and Reagents:
-
Microorganisms: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). [19]* Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Test Compounds: Stock solutions of pyrazole derivatives in DMSO.
-
Equipment: Sterile 96-well U-bottom plates, incubator, spectrophotometer (600 nm).
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. For example, add 50 µL of broth to wells 2 through 12. Add 100 µL of the highest compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 50 µL from well 11. Well 12 will be the growth control.
-
Inoculum Preparation: Grow microorganisms to the logarithmic phase. Dilute the culture in broth to achieve a final standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except for a sterility control well containing only broth). The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by reading the optical density at 600 nm.
| Compound ID | S. aureus (G+) MIC (µg/mL) | E. coli (G-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) | Reference |
| Compound 21a | 62.5 | 125 | 62.5 | [19] |
| Compound 21c | 0.25 | >64 | >64 | [20] |
| Compound 23h | 0.25 | >64 | >64 | [20] |
| Chloramphenicol | ~8 | ~4 | N/A | [19] |
| Gatifloxacin | ~1 | ~1 | N/A | [20] |
Conclusion
The in vitro assays detailed in this guide—MTT for cytotoxicity, kinase and COX inhibition for mechanistic anti-inflammatory and anticancer insights, and broth microdilution for antimicrobial efficacy—form the foundational screening cascade for the characterization of novel pyrazole derivatives. A logical, stepwise application of these protocols allows researchers to efficiently identify promising lead compounds, understand their mechanism of action, and gather the critical data necessary to justify further preclinical development. The causality-driven approach and self-validating nature of these assays, complete with appropriate controls, ensure the generation of high-quality, reproducible data, accelerating the journey from chemical synthesis to potential therapeutic application.
References
- Gomaa, A. M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org.
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules.
- Pyrazoles as anticancer agents: Recent advances. (2021).
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules.
- Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. (2015). ACS Medicinal Chemistry Letters.
- Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2020). BioMed Research International.
- Anticancer activity of some known pyrazolopyridine derivatives. (2024). ResearchGate.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Identification of BRAF inhibitors through in silico screening. (2014). Bioinformation.
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2019). Current Organic Synthesis.
- Some reported pyrazole-containing anti-inflammatory agents. (2022). ResearchGate.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2022). Egyptian Journal of Chemistry.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2019). Saudi Pharmaceutical Journal.
- Biologically active pyrazole derivatives. (n.d.). ResearchGate.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Current status of pyrazole and its biological activities. (2017). Journal of Pharmacy And Bioallied Sciences.
- In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. (2022). ResearchGate.
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). Scientific Reports.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. (2023). RSC Advances.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Journal of Inflammation Research.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).
- Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. (2020). Amanote.
- IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX-2 INHIBITORS. (2022). RJPN.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry.
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules.
- Binding poses of the newly derived pyrazole compounds with the receptor... (n.d.). ResearchGate.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- BRAF (WT) Kinase Assay Kit. (n.d.). BPS Bioscience.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis from Hydrazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize the classic and modified cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds and related substrates. Here, we address the most common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most pressing and frequent issues encountered during pyrazole synthesis.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the selectivity?
A1: This is the most common challenge in pyrazole synthesis, particularly in the Knorr synthesis. The formation of two regioisomers occurs because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons[1]. The final product ratio is determined by a combination of kinetic and thermodynamic factors, which you can influence through careful control of your reaction parameters.
Underlying Principles: The initial nucleophilic attack of the hydrazine is the regiochemistry-determining step. This attack is governed by:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster. Electron-withdrawing groups (like -CF₃) activate a carbonyl group, making it more susceptible to attack.
-
Steric Effects: The less sterically hindered carbonyl group is more accessible for nucleophilic attack[1].
-
Hydrazine Nucleophilicity: In substituted hydrazines (e.g., phenylhydrazine or methylhydrazine), the two nitrogen atoms have different nucleophilicities. The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl.
Troubleshooting & Optimization Strategies:
-
Solvent Choice is Critical: Standard solvents like ethanol often give poor selectivity because they are protic and can participate in hydrogen bonding, leveling the reactivity differences between the carbonyls[2].
-
Solution: Switch to a non-nucleophilic, polar fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . These solvents dramatically improve regioselectivity by not competing with the hydrazine for the attack on the more reactive carbonyl group, leading to almost exclusive formation of a single isomer in many cases[2]. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been shown to improve selectivity compared to ethanol[3].
-
-
pH Control: The acidity of the reaction medium plays a significant role.
-
Solution: While the Knorr synthesis is typically acid-catalyzed, using a strong acid can sometimes lead to unwanted side reactions[1][4]. Start with a catalytic amount of a weak acid like glacial acetic acid. For arylhydrazines, using the hydrochloride salt in an aprotic solvent can enhance yields and selectivity by accelerating the dehydration steps[3].
-
-
Temperature Management: Reaction temperature can influence the kinetic vs. thermodynamic product ratio.
-
Solution: Run a temperature screen, starting from room temperature. Lower temperatures often favor the kinetically controlled product, which may be a single regioisomer.
-
Caption: Regioselectivity challenge in pyrazole synthesis.
Q2: My reaction is sluggish, incomplete, or giving very low yields. What should I investigate?
A2: Low conversion rates are frustrating and can point to several issues, from the quality of your reagents to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.
Troubleshooting Workflow:
-
Purity of Starting Materials: This is the most common and often overlooked cause.
-
1,3-Dicarbonyl Compound: Impurities like mono-carbonyls can lead to side products[4]. Verify purity by NMR or GC-MS. Purify by distillation or recrystallization if necessary.
-
Hydrazine: Hydrazine and its derivatives, especially phenylhydrazine, can degrade or oxidize upon storage, leading to discoloration and reduced reactivity[1]. Use freshly opened or distilled hydrazine. Hydrazine sulfate is a more stable, solid alternative to hydrazine hydrate[5].
-
-
Catalyst Activity: The Knorr synthesis is acid-catalyzed[1][6].
-
Check: Ensure you have added the acid catalyst (e.g., a few drops of glacial acetic acid). If the reaction is still slow, the catalyst may be insufficient or neutralized by basic impurities in your reagents or solvent.
-
-
Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration[7]. If running at room temperature, try moderate heating (e.g., 60-80 °C). Microwave-assisted heating can dramatically shorten reaction times and improve yields[8].
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Prolonged reaction times, especially at high heat, can lead to degradation of products or starting materials[4].
-
Caption: Systematic workflow for troubleshooting low yields.
Q3: My reaction mixture turned dark brown/red, and my TLC plate shows many spots. What's happening?
A3: A dark coloration and a complex TLC profile are classic indicators of side reactions and/or decomposition.
Common Causes and Solutions:
-
Hydrazine Decomposition: Hydrazines can be unstable at elevated temperatures, leading to colored byproducts[1].
-
Solution: Use high-purity hydrazine and maintain careful temperature control. Avoid excessive heating. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative decomposition[1].
-
-
Formation of Pyrazoline Intermediate: In many cases, particularly when starting from α,β-unsaturated ketones, the initial product is a pyrazoline, which must be oxidized to the aromatic pyrazole[3][7]. If this oxidation is incomplete, you will see both species.
-
Bis-Pyrazole Formation: If there is an excess of the 1,3-dicarbonyl compound, it can potentially react with the newly formed pyrazole, leading to complex adducts[1].
-
Solution: Ensure your stoichiometry is correct. Use a slight excess of the hydrazine (e.g., 1.1 equivalents) to ensure the dicarbonyl is fully consumed.
-
Caption: Competing pathways in pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a standard starting point for the synthesis of a substituted pyrazole.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., Phenylhydrazine, 1.1 eq)
-
Ethanol (or other chosen solvent)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Add ethanol to dissolve the dicarbonyl (concentration typically 0.1-0.5 M).
-
Add the hydrazine derivative (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops for a 10 mmol scale reaction).
-
Heat the reaction mixture to reflux (or a lower optimized temperature) and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining acid and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure pyrazole.
Protocol 2: Optimizing Regioselectivity with Fluorinated Alcohols
This protocol is adapted for reactions where regioselectivity is a known or anticipated problem[2].
Materials:
-
Unsymmetrical 1,3-Dicarbonyl compound (1.0 eq)
-
Substituted Hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in TFE or HFIP. Caution: Fluorinated alcohols are volatile and should be handled in a fume hood.
-
Add the substituted hydrazine (1.1 eq) to the solution. Note that acid catalysis is often not required as the acidity of the fluorinated alcohol can be sufficient to promote the reaction.
-
Stir the reaction mixture at room temperature. These reactions are often significantly faster than in conventional solvents.
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, carefully remove the fluorinated solvent under reduced pressure.
-
Proceed with a standard aqueous work-up and purification as described in Protocol 1.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | Unsymmetrical dicarbonyl, inappropriate solvent. | Use a fluorinated alcohol (TFE, HFIP) as the solvent.[2] Optimize temperature and pH. |
| Low Yield / Incomplete Reaction | Impure reagents (hydrazine, dicarbonyl), inactive/absent catalyst, low temp. | Verify reagent purity; use fresh/distilled hydrazine.[1] Ensure acid catalyst is present.[6] Increase temperature or use microwave heating.[8] |
| Dark Reaction Color / Multiple TLC Spots | Hydrazine decomposition, oxidation, formation of side products (e.g., bis-adducts). | Use high-purity hydrazine under an inert atmosphere.[1] Control temperature carefully. Use a slight excess of hydrazine to avoid unreacted dicarbonyl. |
| Pyrazoline Formed Instead of Pyrazole | Reaction requires a separate oxidation step that did not occur. | Add an oxidizing agent (e.g., Br₂, I₂) or heat in a high-boiling solvent like DMSO under an oxygen atmosphere to facilitate aromatization.[9] |
| Purification Difficulties | Co-eluting regioisomers, persistent colored impurities. | For regioisomers, optimize the reaction for selectivity first. If separation is necessary, try different solvent systems for column chromatography or consider derivatization. For colored impurities, a charcoal treatment or a permanganate wash (if compatible with the product) may be effective. |
References
- Google Patents. (1984). US4434292A - Process for the preparation of pyrazole.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Google Patents. (1998). IL110461A - Process for the preparation of pyrazole and its derivatives.
- ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- National Institutes of Health. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ResearchGate. (2014). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (2011). Pyrazole synthesis under microwave irradiation and solvent-free conditions.
- National Institutes of Health. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Merck & Co. (n.d.). Knorr Pyrazole Synthesis.
- ElectronicsAndBooks. (2010). An efficient solvent-free synthesis of NH-pyrazoles from β-dimethylaminovinylketones and hydrazine on grinding.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (2022). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
- Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole.
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- National Institutes of Health. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Pyrazole Derivatives by HPLC
Welcome to the technical support center for the purification of pyrazole derivatives using High-Performance Liquid Chromatography (HPLC). Pyrazoles are a critical scaffold in pharmaceutical and agrochemical development, making their accurate purification and analysis paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HPLC method development and troubleshoot common issues encountered during their experiments. Here, we synthesize technical principles with field-proven insights to ensure your separations are robust, reproducible, and reliable.
Part 1: Method Development & Optimization FAQ
This section addresses foundational questions that arise when establishing a new HPLC method for a pyrazole derivative. A systematic approach at this stage can prevent many common problems.
Q1: How do I select the appropriate HPLC column for my pyrazole derivative?
A1: The choice of column is fundamental to a successful separation. For most pyrazole derivatives, a Reversed-Phase C18 (ODS) column is the universal starting point due to its versatility in separating compounds of moderate polarity.[1]
-
Expertise & Experience: The retention of pyrazoles on a C18 column is primarily driven by hydrophobic interactions.[1] However, many pyrazoles contain basic nitrogen atoms, which can lead to undesirable secondary interactions with residual silanol groups on the silica surface of the column, causing peak tailing.[3][4]
-
Recommendation: Begin with a modern, high-purity, end-capped C18 column. If peak tailing persists, consider a column with alternative chemistry. Phenyl-hexyl phases can offer different selectivity through π-π interactions with the pyrazole ring. For chiral pyrazoles, specialized polysaccharide-based chiral stationary phases (CSPs), such as cellulose or amylose derivatives, are necessary to resolve enantiomers.[5][6][7][8][9]
Q2: What is a good starting mobile phase, and how does pH play a role?
A2: The mobile phase composition dictates the retention and selectivity of your separation. A typical starting point for reversed-phase HPLC is a mixture of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1][2]
-
Expertise & Experience: The pH of the mobile phase is one of the most powerful tools in HPLC method development, especially for ionizable compounds like pyrazoles.[10][11] The basic nitrogen in the pyrazole ring means the molecule's charge state can change with pH. Operating at a pH close to the analyte's pKa can lead to a mixture of ionized and unionized forms, resulting in poor peak shape, splitting, or tailing.[12][13]
-
Recommendation: To ensure a consistent ionic state and minimize silanol interactions, it is best to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3][11] For basic pyrazoles, using a low-pH mobile phase (e.g., pH 2.5-3.5) by adding 0.1% formic acid or trifluoroacetic acid (TFA) is highly effective.[2][3][14] This protonates the basic sites on the analyte, leading to a consistent charge, and suppresses the ionization of surface silanols, dramatically improving peak symmetry.[3][4]
Q3: My pyrazole derivative is chiral. What are the key considerations for separating enantiomers?
A3: The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).
-
Expertise & Experience: Polysaccharide-based columns (e.g., cellulose and amylose derivatives) are highly effective for a wide range of chiral compounds, including pyrazoles.[5][7][8][9] The separation mechanism involves a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.[5][9]
-
Recommendation: Method development for chiral separations often involves screening different mobile phase modes.
-
Normal Phase: Using eluents like hexane/isopropanol or hexane/ethanol can provide excellent selectivity.
-
Polar Organic Mode: Using solvents like acetonitrile or methanol can lead to shorter run times and sharp peaks.[5][6][7][8]
-
It is often necessary to screen both cellulose- and amylose-based columns, as their chiral recognition abilities can be complementary.[5][8]
-
Part 2: Troubleshooting Common HPLC Issues
Even with a well-developed method, problems can arise. This guide provides a systematic approach to identifying and resolving common chromatographic issues.
| Symptom / Problem | Potential Cause(s) | Systematic Troubleshooting & Solutions |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The basic nitrogen on the pyrazole interacts with acidic silanol groups on the column packing.[4] 2. Column Overload: Injecting too much sample mass. 3. pH near pKa: The mobile phase pH is too close to the analyte's pKa, causing a mixed ionic state.[12] | Solution 1: Lower the mobile phase pH with an acidic modifier (0.1% Formic Acid or TFA).[3] This suppresses silanol activity. Consider a modern, fully end-capped column.[15] Solution 2: Reduce the sample concentration or injection volume and re-inject. Solution 3: Adjust the mobile phase pH to be at least 2 units away from the pKa of your pyrazole derivative.[3][11] |
| Poor Resolution | 1. Insufficient Retention: Peaks elute too quickly, near the solvent front. 2. Inadequate Selectivity: The column and mobile phase do not differentiate well between the analyte and impurities. | Solution 1: Decrease the percentage of the organic solvent (e.g., ACN, MeOH) in the mobile phase to increase retention.[16] For gradient methods, make the gradient slope shallower. Solution 2: Change the organic modifier (e.g., switch from ACN to MeOH) or try a column with a different stationary phase (e.g., Phenyl-Hexyl) to alter selectivity.[17] |
| Shifting Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections. 2. Mobile Phase Composition Change: Evaporation of the volatile organic component or inconsistent preparation. 3. Temperature Fluctuations: The column temperature is not stable.[18] | Solution 1: Ensure a sufficient equilibration time is built into the method, typically 5-10 column volumes. Solution 2: Prepare fresh mobile phase daily and keep solvent bottles capped.[18] Ensure accurate and consistent mobile phase preparation. Solution 3: Use a column oven to maintain a constant temperature.[16][18] |
| Split or Shouldered Peaks | 1. Column Contamination/Void: The column inlet frit may be partially blocked, or a void has formed at the head of the column. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[17] 3. Co-eluting Impurity: An unresolved impurity is present.[17] | Solution 1: Disconnect the column and reverse-flush it with a strong solvent. If this fails, the column may need replacement. Using a guard column can prolong column life.[17] Solution 2: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[17] Solution 3: Adjust the mobile phase or gradient to improve the separation from the interfering peak.[17] |
| Noisy or Drifting Baseline | 1. Air Bubbles in System: Dissolved gas in the mobile phase has formed bubbles in the pump or detector.[18] 2. Contaminated Mobile Phase: Impurities in the solvents or additives.[18] 3. Detector Lamp Failing: The UV detector lamp is nearing the end of its life.[18] | Solution 1: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an in-line degasser.[18] Solution 2: Use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases.[18] Solution 3: Check the lamp energy and lifetime diagnostics. Replace the lamp if necessary. |
Part 3: Advanced Protocols & Workflows
General Method Development Workflow for Pyrazole Derivatives
A structured workflow is crucial for efficiently developing a robust HPLC purification method. The following diagram outlines the key decision points and steps in this process.
Caption: A logical workflow for systematic HPLC method development.
Protocol: Screening for Optimal Mobile Phase pH
This protocol is designed to empirically determine the best mobile phase pH for achieving symmetrical peak shape for a basic pyrazole derivative.
Objective: To improve peak symmetry by moving the mobile phase pH away from the analyte's pKa.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC-grade water, acetonitrile (ACN)
-
Formic acid (FA), Ammonium acetate
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of your pyrazole derivative in a 50:50 ACN/water mixture.
-
Prepare three different aqueous mobile phase solutions (Mobile Phase A):
-
pH ~2.7: HPLC water with 0.1% Formic Acid.
-
pH ~4.8: 10 mM Ammonium Acetate in HPLC water, pH adjusted to 4.8.
-
pH ~7.0: 10 mM Ammonium Acetate in HPLC water, pH adjusted to 7.0 (Note: Only use on columns stable at neutral pH).
-
-
-
Set HPLC Conditions:
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at the analyte's λmax
-
Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
-
-
Experimental Runs:
-
Run 1: Equilibrate the column with the pH 2.7 mobile phase (90% A / 10% B) for at least 15 minutes. Inject the sample and run the gradient.
-
Run 2: Flush the system and column thoroughly, then equilibrate with the pH 4.8 mobile phase. Inject the sample and run the gradient.
-
Run 3: Flush the system and column thoroughly, then equilibrate with the pH 7.0 mobile phase. Inject the sample and run the gradient.
-
-
Data Analysis:
-
Compare the chromatograms from the three runs.
-
Measure the USP Tailing Factor for the main peak in each run. An ideal value is close to 1.0.
-
Observe the retention time and resolution from nearby impurities.
-
Select the pH condition that provides the best combination of peak symmetry (Tailing Factor ≈ 1.0-1.2) and resolution. For most basic pyrazoles, the low pH condition will yield the best results.
-
References
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. figshare. [Link]
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
- Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Peak Shape Changes Over Time.
- How to fix peak shape in hplc?
- Don't Lose It: Getting Your Peaks in Shape. Agilent. [Link]
- Exploring the Role of pH in HPLC Separ
- Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
- The Importance of Mobile Phase pH in Chromatographic Separ
- Back to Basics: The Role of pH in Retention and Selectivity.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Enantioselective Separation of Chiral N1-Substitutedâ1Hâpyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - figshare - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. moravek.com [moravek.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. ijcpa.in [ijcpa.in]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Optimizing N-Alkylation of Pyrazoles
Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and authoritative references to help you navigate the complexities of this reaction, particularly the persistent challenge of regioselectivity.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter during the N-alkylation of pyrazoles. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Poor or No Reaction Conversion
You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Incomplete Deprotonation of the Pyrazole NH: The pyrazole nitrogen must be sufficiently nucleophilic to attack the alkylating agent. If deprotonation is incomplete, the reaction will be sluggish or stall.
-
Insufficiently Reactive Alkylating Agent: The leaving group on your electrophile may not be good enough, or the electrophile itself might be too sterically hindered.
-
Solution: Enhance the electrophilicity of your alkylating agent. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a weak base, consider switching to the corresponding bromide or iodide[2]. Alternatively, using a triflate (OTf) or tosylate (OTs) leaving group can significantly increase reactivity.
-
-
Suboptimal Reaction Temperature or Time: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. Extending the reaction time is also a viable option. Use TLC or LC-MS to track the progress of the reaction and determine the optimal endpoint.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in an S_N2 reaction.
-
Solution: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the cation of the base, leaving the pyrazolate anion more "naked" and nucleophilic[3].
-
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
For unsymmetrical pyrazoles, the formation of a mixture of N1 and N2 alkylated products is a common and significant challenge, often leading to difficult purification[2].
Possible Causes & Solutions:
The regiochemical outcome is a delicate interplay of steric and electronic factors, as well as reaction conditions[2][4].
-
Steric Effects: This is often the dominant factor. Alkylation will generally occur at the less sterically hindered nitrogen atom[2][5].
-
To Favor N1-Alkylation: Ensure the substituent at the C5 position is smaller than the substituent at the C3 position. Alternatively, use a sterically bulky alkylating agent which will preferentially attack the less hindered N1 position[2]. For instance, sterically bulky α-halomethylsilanes have been used as "masked" methylating reagents to achieve excellent N1 selectivity[6].
-
To Favor N2-Alkylation: Place a large, sterically demanding substituent at the C3 position of the pyrazole ring. This will shield the N1 nitrogen and direct the alkylating agent to the N2 position[2].
-
-
Reaction Conditions (Base and Solvent): The choice of base and solvent can dramatically influence the N1/N2 ratio[2][4].
-
For N1-Selectivity: The combination of a strong base like NaH in a solvent like THF or K₂CO₃ in DMSO has been shown to favor N1-alkylation[2].
-
For N2-Selectivity: Specific catalytic systems have been developed to favor the N2 isomer. For example, a magnesium-catalyzed method using MgBr₂ as a Lewis acid catalyst has demonstrated high regioselectivity for the N2 position with α-bromoacetates and acetamides as alkylating agents[7].
-
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms[2]. This is often a secondary effect compared to sterics but can be exploited in certain cases.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
Problem 3: Formation of Dialkylated Quaternary Salt
You observe a new, more polar spot by TLC, and mass spectrometry confirms the addition of two alkyl groups to your pyrazole.
Possible Causes & Solutions:
-
Excess Alkylating Agent: Using a large excess of the electrophile can lead to the N-alkylated pyrazole product, which is still nucleophilic, attacking another molecule of the alkylating agent.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the alkylating agent[2].
-
-
High Reaction Temperature or Concentration: These conditions can accelerate the rate of the second alkylation.
-
Solution: Perform the reaction at a lower temperature. Additionally, adding the alkylating agent dropwise to the reaction mixture can help maintain a low instantaneous concentration, minimizing the chance of dialkylation[2].
-
Frequently Asked Questions (FAQs)
Q1: What are the "standard" conditions for a simple pyrazole N-alkylation?
A: A common starting point for the N-alkylation of a simple pyrazole is to use a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile at room temperature or with gentle heating[2][3][5]. The pyrazole is typically deprotonated first, followed by the addition of the alkyl halide.
Q2: Are there alternative methods to the traditional base/alkyl halide approach?
A: Yes, several alternative methods have been developed, each with its own advantages:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles with a wide range of primary and secondary alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD[5][8][9]. This method is particularly useful for sensitive substrates that cannot tolerate strong bases.
-
Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA)[5][10]. This approach avoids the need for strong bases and high temperatures.
-
Phase Transfer Catalysis (PTC): PTC can be a highly efficient method, sometimes even allowing the reaction to be performed without a solvent[1][11]. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides[1][12].
Q3: How can I definitively determine the regiochemistry (N1 vs. N2) of my product?
A: The most reliable method for determining the regiochemistry of N-alkylated pyrazoles is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the pyrazole ring protons (C3-H, C4-H, and C5-H) are often distinct for the N1 and N2 isomers[2].
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly powerful for unsymmetrical pyrazoles. An NOE correlation between the protons of the newly introduced alkyl group and a substituent at the C5 position would confirm the N1 isomer. Conversely, a correlation with a C3 substituent would indicate the N2 isomer[5].
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous structural confirmation[13].
Q4: What factors govern the regioselectivity of pyrazole N-alkylation?
A: The regioselectivity is primarily governed by a combination of steric hindrance, electronic effects of substituents, and the reaction conditions, including the choice of base, solvent, and counter-ion[2][4].
Caption: Key factors determining the N1 vs. N2 regioselectivity.
Data Summary Tables
Table 1: Recommended Conditions for Regiocontrolled N-Alkylation
| Desired Isomer | Pyrazole Substituent Pattern | Recommended Base/Solvent or Catalyst | Alkylating Agent | Expected Selectivity | Reference |
| N1 | C5 substituent is smaller than C3 | NaH / THF or K₂CO₃ / DMSO | Standard Alkyl Halide | Good to Excellent | [2] |
| N1 | Minimal steric bias | Use of bulky α-halomethylsilanes | α-halomethylsilane | Excellent (>99:1) | [6] |
| N1 | General | Michael Acceptors (catalyst-free) | Acrylates, Acrylonitrile | Excellent (>99:1) | [13][14] |
| N2 | C3 substituent is bulky | MgBr₂ / i-Pr₂NEt / THF | α-bromoacetamides | Good to Excellent | [2][7] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation (NaH/THF)
This protocol is adapted for achieving N1-selectivity in many common cases[2].
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for N2-Selective Alkylation (Mg-Catalyzed)
This protocol is specifically for achieving N2-selectivity with α-bromoacetamide or α-bromoacetate alkylating agents[7].
-
Inside a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).
-
Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq.).
-
Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise to the solution at 25 °C.
-
Stir the resulting mixture at 25 °C for the required time (e.g., 2 hours, monitor by LC-MS).
-
Quench the reaction with a saturated solution of NH₄Cl in methanol.
-
Concentrate the quenched mixture to dryness.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate, 4x).
-
Combine the organic layers and purify the crude product by column chromatography to isolate the N2-alkylated product.
References
- Synthesis of N-Alkylpyrazoles by Phase Transfer C
- Magnesium-Catalyzed N2-Regioselective Alkyl
- Synthesis of N-Alkylpyrazoles by Phase Transfer C
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Technical Support Center: Regioselective N-Alkyl
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar
- Optimization of pyrazole N-alkylation conditions.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Public
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Public
- Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
- Phase-Transfer Catalysis for the Alkyl
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchG
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
- Mitsunobu and Related Reactions: Advances and Applic
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Labor
- Alkylation of pyrazolones via the mitsunobu reaction - LookChem
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchG
- Mitsunobu Reaction in My Chemistry: Lecture
- Mitsunobu reaction - Wikipedia
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals
- Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd
- Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communic
- N-methylation of pyrazole : r/OrganicChemistry - Reddit
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction to create essential pyrazole-4-carboxaldehyde intermediates. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our goal is to provide you with the expert insights and validated troubleshooting strategies necessary to optimize your reactions, maximize yields, and ensure the purity of your target compounds.
Section 1: The Core Reaction: Mechanism & Best Practices
The Vilsmeier-Haack reaction is the premier method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles, typically with high regioselectivity for the C4 position.[1] The process involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]
The generally accepted mechanism proceeds as follows:
-
Reagent Formation : POCl₃ activates DMF to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.
-
Electrophilic Attack : The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent.
-
Intermediate Formation : This attack forms a cationic intermediate, which is stabilized by the pyrazole ring.
-
Hydrolysis : Aqueous work-up hydrolyzes the resulting iminium salt intermediate to yield the final pyrazole-4-carboxaldehyde.[2]
Caption: Common side reaction pathways in pyrazole formylation.
Q3: My pyrazole has no substituent at the N1 position (an N-H pyrazole). The reaction is messy and gives multiple products. What is happening?
N-H pyrazoles present a unique challenge due to the presence of a reactive, acidic proton.
-
Answer: Unprotected N-H pyrazoles are often problematic substrates for Vilsmeier-Haack formylation. Under the reaction conditions, several competing reactions can occur:
-
N-Formylation : The Vilsmeier reagent can formylate the N1 position, leading to an N-formylpyrazole. This is often a major byproduct.
-
Decomposition : The unprotected N-H can lead to complex side reactions and potential polymerization, resulting in tarry residues.
-
Failure to C4-Formylate : Formylation at the N1 position deactivates the ring, making the desired C4 formylation much more difficult or impossible under standard conditions. [3][4] Solution : It is highly recommended to protect the N1 position before attempting Vilsmeier-Haack formylation. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), or a simple alkyl group like methyl or ethyl. This protection ensures that the reaction proceeds cleanly at the C4 position.
-
Q4: I am seeing a second, more polar spot on my TLC and a corresponding mass for a diformylated product. How can I prevent this?
Diformylation can occur, especially with highly activated pyrazole rings.
-
Answer: The introduction of the first formyl group can sometimes further activate the heterocyclic ring, making it susceptible to a second electrophilic attack. This is more likely under certain conditions:
-
Excess Vilsmeier Reagent : Using a large excess of the Vilsmeier reagent significantly increases the probability of a second formylation.
-
High Reaction Temperatures : Elevated temperatures can provide the necessary activation energy for the less favorable second formylation to occur.
To suppress diformylation:
-
Control Stoichiometry : Carefully control the stoichiometry. Use a modest excess of the Vilsmeier reagent, starting with 1.1 to 1.5 equivalents.
-
Temperature Management : Maintain the lowest effective temperature. If the reaction proceeds well at 60 °C, avoid heating to 100 °C.
-
Monitor Closely : Follow the reaction by TLC. Once the starting material is consumed and the desired mono-formylated product is maximized, quench the reaction promptly to avoid over-reaction.
-
Section 3: Optimized Experimental Protocols
The following protocols provide a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol A: Standard Formylation of 1-Phenyl-1H-pyrazole
This protocol is suitable for activated or neutral N-substituted pyrazoles.
-
Glassware Preparation : Ensure all glassware (a three-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet) is rigorously flame- or oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Preparation : To the flask, add anhydrous DMF (5.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent should form. [1]Stir the mixture at 0-5 °C for an additional 30 minutes.
-
Substrate Addition : Dissolve 1-phenyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent suspension.
-
Reaction : After addition, allow the mixture to warm to room temperature, then heat to 70-80 °C. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Work-up : Once the starting material is consumed, cool the reaction mixture back to room temperature and pour it slowly and carefully onto a stirred beaker of crushed ice. This quench is highly exothermic.
-
Neutralization & Extraction : Neutralize the acidic aqueous solution by the slow, portion-wise addition of a base such as solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol B: Mitigating Side Reactions - A Troubleshooting Flowchart
Use this decision tree to diagnose and solve issues during your experiment.
Caption: A troubleshooting decision tree for Vilsmeier-Haack reactions.
References
- Yadav, R., & Sharma, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27335–27371. [Link]
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-15. [Link]
- Prakash, O., Kumar, A., Kinger, M., & Singh, S. P. (2003). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry, 81(10), 1239-1243. [Link]
- Sridhar, D. (2002). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]
- Ali, M. F., AlDifar, H. A., Al Difar, H., Baaiu, B. S., & Darwish, K. M. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Modern Chemistry & Chemical Technology, 15(3). [Link]
- Shamsuzzaman, & Khan, M. S. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Lokhande, P. D., & Sakate, S. S. (2012). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(1), 17-27. [Link]
- Reddy, C. S., & Nagaraj, A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic & Inorganic Chemistry, 1(2). [Link]
- Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry Research, 22(1), 1-22. [Link]
- Kurbatov, V. P., & Olekhnovich, L. P. (2011). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Chemical Bulletin, 60(11), 2355-2361. [Link]
- Zhdankin, V. V. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1296. [Link]
- El'tsov, A. V., Krivozheiko, K. M., & Alam, L. V. (1966). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Journal of Organic Chemistry of the USSR, 2, 189-192. [Link]
- ResearchGate. (2011).
Sources
Technical Support Center: Synthesis of 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions.
The synthesis of this compound is a critical step for researchers working on various downstream applications, including the development of novel pharmaceuticals and the construction of advanced metal-organic frameworks (MOFs).[1][2][3] This guide provides a structured approach to overcoming common synthetic challenges and improving reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which typically proceeds via a two-step route: (1) N-alkylation of pyrazole with a methyl 3-(halomethyl)benzoate ester, followed by (2) saponification (hydrolysis) of the resulting ester to the carboxylic acid.
Problem 1: Low or No Product Formation in N-Alkylation Step
Potential Cause 1: Incomplete Deprotonation of Pyrazole
The N-H proton of pyrazole must be removed by a base to generate the nucleophilic pyrazolate anion.[4] Insufficient base strength or quantity will result in a low concentration of the active nucleophile.
Solutions:
-
Use a Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH).[5] NaH will irreversibly deprotonate the pyrazole, driving the reaction forward.
-
Ensure Anhydrous Conditions: Hydride bases react violently with water. Ensure all glassware is flame-dried and solvents are anhydrous, especially when using NaH. The presence of water will consume the base and inhibit the reaction.
-
Optimize Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation of the pyrazole.
Potential Cause 2: Poor Reactivity of the Alkylating Agent
The reactivity of the methyl 3-(halomethyl)benzoate is dependent on the nature of the leaving group.
Solutions:
-
Improve the Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using methyl 3-(chloromethyl)benzoate with slow conversion, switching to methyl 3-(bromomethyl)benzoate will increase the rate of the Sₙ2 reaction.[5]
-
Check Starting Material Quality: Ensure the alkylating agent has not degraded. Alkyl halides, especially bromides, can decompose over time. Verify purity by ¹H NMR or TLC before use.
Potential Cause 3: Suboptimal Reaction Conditions
The reaction rate is highly dependent on solvent and temperature.
Solutions:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally effective for this type of Sₙ2 reaction as they solvate the cation of the base without strongly solvating the nucleophile.[6][7]
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate.[8] Monitor the reaction by TLC to avoid decomposition or side-product formation at higher temperatures.
Problem 2: Formation of Impure Product or Multiple Spots on TLC
Potential Cause 1: Side Reactions
Several side reactions can occur, leading to a complex product mixture.
Solutions:
-
Control Stoichiometry to Avoid Dialkylation: The N-alkylated pyrazole product can sometimes be more nucleophilic than the starting pyrazole, leading to a second alkylation and the formation of a quaternary salt.[5] To avoid this, use no more than 1.0-1.1 equivalents of the alkylating agent and add it slowly to the reaction mixture.[5]
-
Maintain an Inert Atmosphere: If your reaction mixture is turning dark, it may indicate oxidation of the reagents or products.[9] Performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.[10]
Potential Cause 2: Poor Work-up Procedure
Inefficient extraction or washing can leave impurities in the final product.
Solutions:
-
Optimize Aqueous Work-up: After the reaction, a standard work-up involves quenching the reaction, diluting with an organic solvent like ethyl acetate, and washing with water or brine to remove the base and other water-soluble impurities.[11] Ensure thorough mixing during the washing steps.
-
Consider an Acid Wash: If residual pyrazole is a problem, a dilute acid wash (e.g., 1M HCl) can protonate and extract the basic pyrazole into the aqueous layer.
Problem 3: Low Yield in the Hydrolysis (Saponification) Step
Potential Cause 1: Incomplete Hydrolysis
The hydrolysis of the methyl ester to the carboxylic acid may not go to completion.
Solutions:
-
Increase Reaction Time/Temperature: Saponification of sterically hindered or electron-deficient esters can be slow.[12] Increase the reflux time or temperature to drive the reaction to completion.[12][13]
-
Use Sufficient Base: Ensure at least one equivalent of a strong base (e.g., NaOH or KOH) is used to hydrolyze the ester and a second equivalent to deprotonate the resulting carboxylic acid. A common practice is to use 2-4 equivalents of the base in a mixture of water and a co-solvent like methanol or ethanol.[13]
Potential Cause 2: Product Loss During Acidification and Extraction
The final product is isolated by acidifying the reaction mixture to precipitate the carboxylic acid.
Solutions:
-
Careful pH Adjustment: Acidify the cooled reaction mixture slowly with a strong acid (e.g., 2M HCl) while monitoring the pH. The product will precipitate at its isoelectric point. Over-acidification can sometimes lead to the formation of soluble salts.
-
Cool Before Filtration: Ensure the mixture is thoroughly cooled in an ice bath before filtering to minimize the solubility of the product in the aqueous solution.
-
Extract if Necessary: If the product does not precipitate cleanly or remains partially dissolved, extract the acidified aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for the N-alkylation of pyrazole?
A1: The optimal combination depends on the reactivity of your alkylating agent and the desired reaction rate. A common and effective system is sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like DMF or THF.[5][10] This combination ensures rapid and complete deprotonation of the pyrazole. For less reactive alkyl halides, potassium carbonate (K₂CO₃) in DMF or acetonitrile at an elevated temperature can also yield good results, though it may require longer reaction times.[7]
Q2: How can I monitor the progress of the N-alkylation reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials (pyrazole and the alkyl halide). The product, being larger and often having a different polarity, should have a different Rf value. A typical mobile phase for this system would be a mixture of ethyl acetate and hexanes. The disappearance of the limiting starting material indicates the reaction is complete.
Q3: My pyrazole is substituted. Will this affect the reaction?
A3: Yes. Substituents on the pyrazole ring can influence the reaction through both steric and electronic effects.[14][15] Steric hindrance from a bulky group at the C3 or C5 position can slow down the alkylation.[14] If the pyrazole is unsymmetrically substituted, a mixture of two regioisomers (N1 and N2 alkylated products) can be formed.[14][16] Fortunately, for the synthesis of this compound, the starting pyrazole is symmetric, so regioisomerism is not a concern.
Q4: Can I perform a one-pot synthesis without isolating the intermediate ester?
A4: While a one-pot procedure might seem more efficient, it is generally not recommended for this synthesis. The conditions for N-alkylation (strong base, anhydrous organic solvent) are incompatible with the conditions for saponification (aqueous base). Attempting a one-pot reaction would likely lead to complex mixtures and low yields due to side reactions like the hydrolysis of the starting alkyl halide. A stepwise approach with isolation and purification of the intermediate ester, methyl 3-(1H-pyrazol-1-ylmethyl)benzoate, ensures a higher purity and overall yield of the final product.
Data and Protocols
Table 1: Comparison of Conditions for N-Alkylation of Pyrazole
| Base | Solvent | Temperature | Typical Time | Advantages | Disadvantages | Reference |
| NaH | DMF / THF | 0 °C to RT | 1-4 h | Fast, irreversible deprotonation | Requires strictly anhydrous conditions | [5] |
| K₂CO₃ | Acetonitrile | Reflux | 6-12 h | Milder, easier to handle | Slower reaction rates, may be incomplete | [7] |
| Cs₂CO₃ | Acetonitrile | RT | 4-8 h | High yields, mild conditions | More expensive base | [7] |
| KOH | Toluene/H₂O | 80 °C | 5 h | Phase-transfer catalysis, inexpensive | Can be complex, potential side reactions | [7] |
Protocol 1: Synthesis of Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazole (1.0 eq.).
-
Add anhydrous DMF to dissolve the pyrazole (approx. 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of methyl 3-(bromomethyl)benzoate (1.05 eq.) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the purified methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (1.0 eq.) in a mixture of methanol and water (e.g., a 2:1 ratio).
-
Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 2M HCl.
-
A white precipitate of the product should form. Keep the mixture at 0 °C for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Reaction Workflow
Caption: Overall synthetic workflow.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting.
References
- ResearchGate. Optimization of pyrazole N-alkylation conditions.
- Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121.
- Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(13), 4949-4958.
- Ahmad, I., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 365(21), 3804-3849.
- Frizzo, C. P., et al. (2016). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 72-75). Royal Society of Chemistry.
- Gusev, D. G., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(12), 10335.
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(13), 4949-4958.
- Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(41), 22359-22365.
- ResearchGate. (2021). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (2016). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- Google Patents. (1996). N-alkylation method of pyrazole.
- ResearchGate. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Wang, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Functional Biomaterials, 14(7), 374.
- EON Biotech. This compound – (562803-68-3).
- Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 290, 117507.
- Zenodo. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- DSpace@MIT. (2020). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
- ResearchGate. (2018). 194 recent advances in the synthesis of new pyrazole derivatives.
- Springer. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
- Royal Society of Chemistry. (2005). Hydrolysis and saponification of methyl benzoates.
- Chegg. (2022). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is.
- Royal Society of Chemistry. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water.
- MDPI. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
- SciSpace. (2018). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications.
- Quora. (2021). Can methyl benzoate be hydrolyzed?
Sources
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common challenges in this field: controlling regioselectivity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to solve complex synthetic challenges.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Challenge
Q1: What are regioisomers in pyrazole synthesis, and why is their formation a critical issue?
A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. In the context of the classical Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two distinct pyrazole products.[3]
The formation of a single, desired regioisomer is paramount in medicinal chemistry and drug development. Different regioisomers, despite having the same molecular formula, can possess vastly different biological activities, pharmacological properties (absorption, distribution, metabolism, and excretion), and toxicological profiles.[1] An undesired regioisomer is not just a benign impurity; it can be inactive, less active, or even contribute to toxicity, making its control and removal a critical aspect of process development.
Section 2: Core Principles & Troubleshooting
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is a delicate balance of steric and electronic factors of the reactants, heavily influenced by the reaction conditions.[3][4] Understanding these factors is the key to troubleshooting.
-
Electronic Effects : The initial and rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. This attack preferentially occurs at the more electrophilic (electron-deficient) carbonyl carbon.[5] For example, in a dicarbonyl containing a trifluoromethyl (-CF3) group, the carbonyl carbon adjacent to this powerful electron-withdrawing group is significantly more electrophilic and will be the primary site of attack.[6]
-
Steric Hindrance : Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach of the nucleophile.[3][5] The reaction will favor the pathway where the hydrazine attacks the less sterically hindered carbonyl group.
-
Reaction pH : The acidity or basicity of the medium is a critical, and often overlooked, variable.[4]
-
Acidic Conditions : An acid catalyst (e.g., acetic acid) can protonate a carbonyl group, increasing its electrophilicity. It generally favors the attack of the less substituted nitrogen (NH2) of the hydrazine.[2][7]
-
Neutral/Basic Conditions : The regioselectivity is often governed more by the intrinsic properties of the substrates. The more nucleophilic nitrogen of the substituted hydrazine (the one bearing the substituent) may play a more significant role.[5]
-
-
Solvent Choice : The solvent can have a profound impact on regioselectivity. Standard solvents like ethanol often lead to poor selectivity, yielding mixtures of isomers.[8][9] As we will discuss, specific solvents can dramatically shift the equilibrium to favor a single product.
Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the most effective way to improve selectivity?
A3: This is the most common problem encountered. A mixture of isomers indicates that the energy barriers for the two competing reaction pathways are very similar under your current conditions. The most effective strategy is to alter the reaction environment to favor one pathway significantly.
The single most impactful change you can make is to switch to a fluorinated alcohol solvent.
The use of solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity, often pushing reactions from a ~1:1 ratio to >95:5 in favor of one isomer.[8][9][10] These solvents, through their unique hydrogen-bonding capabilities and ability to stabilize intermediates, can amplify the subtle electronic differences between the two carbonyl groups, leading to a highly selective reaction.[8]
Below is a troubleshooting workflow to guide your optimization process.
Caption: A workflow for troubleshooting poor regioselectivity.
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table summarizes quantitative data on how solvent choice can dramatically influence the isomeric ratio for the reaction between a 1,3-dicarbonyl and methylhydrazine.[1][8][9]
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Solvent | Regioisomeric Ratio (A:B)¹ |
| R¹ = CF₃, R² = 2-Furyl | Ethanol (EtOH) | 15:85 |
| R¹ = CF₃, R² = 2-Furyl | TFE | 85:15 |
| R¹ = CF₃, R² = 2-Furyl | HFIP | 97:3 |
| R¹ = Ph, R² = CF₃ | Ethanol (EtOH) | 50:50 |
| R¹ = Ph, R² = CF₃ | HFIP | 99:1 |
| R¹ = Me, R² = 2-Furyl | Ethanol (EtOH) | 43:57 |
| R¹ = Me, R² = 2-Furyl | HFIP | >99:1 |
¹Regioisomer A results from the attack of the N-CH₃ group at the carbonyl adjacent to R¹; Regioisomer B results from attack at the carbonyl adjacent to R².
Q4: The reaction is highly selective, but for the wrong isomer. How can I reverse the regioselectivity?
A4: This is a challenging scenario that arises when the intrinsic electronic and steric properties of your substrates strongly favor the formation of the undesired product under standard condensation conditions.[5] In this case, incremental changes (like solvent or temperature) are unlikely to completely reverse the outcome. A change in synthetic strategy is often required.
-
Protecting Groups : If one carbonyl is significantly more reactive, it may be possible to selectively protect it, forcing the reaction to occur at the other carbonyl. This adds steps but can be effective.
-
Alternative Synthetic Routes : The most robust solution is to choose a different synthetic disconnection that doesn't rely on the Knorr condensation.
-
Synthesis from α,β-Unsaturated Systems : Reacting an α,β-unsaturated ketone or aldehyde (chalcones, enones) with a substituted hydrazine proceeds via a Michael addition-cyclization pathway.[11][12][13] The regioselectivity here is governed by the initial Michael attack, offering a completely different set of controlling factors.[14]
-
[3+2] Cycloaddition Reactions : These methods, such as reacting sydnones with alkynes or N-tosylhydrazones with nitroolefins, build the pyrazole ring through a different mechanistic paradigm, providing access to substitution patterns that are difficult to achieve otherwise.[15][16][17]
-
Section 3: Analytical Characterization
Q5: How can I definitively determine the structure of the regioisomers formed in my reaction?
A5: Unambiguous characterization is non-negotiable. A simple ¹H NMR spectrum may not be sufficient to assign the structure confidently, especially with complex substitution patterns. A combination of techniques is recommended.
-
¹H and ¹³C NMR : The two regioisomers will have distinct spectra, with different chemical shifts for the pyrazole ring protons/carbons and the substituents.[18] While this confirms the presence of two isomers and their ratio, it doesn't definitively assign each structure.
-
2D NMR (NOESY/ROESY) : Nuclear Overhauser Effect Spectroscopy is the gold standard for assigning regiochemistry in solution.[1][19] This experiment detects protons that are close to each other in space (< 5 Å). A correlation (cross-peak) between a proton on the N-substituent (e.g., the methyl protons of an N-CH₃ group) and a proton on the pyrazole ring (e.g., the C5-H) provides irrefutable evidence of their connectivity and thus confirms the isomer's structure.
-
X-Ray Crystallography : If you can grow a suitable single crystal of one of the isomers, X-ray diffraction provides the ultimate, unambiguous structural proof.[18] This can then be used to confidently assign the NMR spectra for both isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Navigating the Purification of Pyrazole Regioisomers
Welcome to the technical support center for pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant hurdle of separating pyrazole regioisomers. The formation of isomeric mixtures is a frequent outcome in the synthesis of unsymmetrically substituted pyrazoles, and the ability to isolate the desired isomer is paramount, as different regioisomers can possess vastly different biological activities and physicochemical properties.[1][2]
This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you successfully purify and characterize your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are pyrazole regioisomers, and why is their separation so critical?
Q2: My TLC shows two spots with very similar Rf values. How can I confirm they are regioisomers?
A2: While not definitive, two spots with very close Rf values that appear and intensify concurrently during reaction monitoring are a strong indication of regioisomer formation. The most reliable method for confirmation is LC-MS analysis of the crude reaction mixture. Both isomers should exhibit the same mass-to-charge ratio (m/z) in the mass spectrum but will often have slightly different retention times on the liquid chromatography trace. Final confirmation requires isolation and structural characterization, typically by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Q3: Which is the better starting point for purification: column chromatography or recrystallization?
A3: The choice depends on the physical state of your crude product and the ratio of the isomers.
-
Column chromatography is the most versatile and generally the first method to try, especially for oily products or when isomers are formed in comparable amounts.[5][6]
-
Recrystallization is highly effective if your crude product is a solid and one regioisomer is significantly more abundant than the other (>~3:1 ratio). It is often the best method for achieving very high purity on a large scale but requires more initial optimization to find the right solvent system.[6][7]
Q4: How can I definitively identify which isolated isomer is which?
A4: Unambiguous structural assignment is achieved using advanced NMR techniques. While ¹H and ¹³C NMR provide initial clues, 2D NMR experiments are often required.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons. It can, for instance, confirm the proximity of a substituent on the N1 nitrogen to a substituent on the C5 position of the pyrazole ring.[5][9]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This can definitively link a proton on a substituent (e.g., the N-CH₃ group) to a specific carbon in the pyrazole ring (C3 or C5), thus distinguishing the isomers.[9][10]
Troubleshooting Guide: Purification by Column Chromatography
This is the most common method for separating pyrazole regioisomers due to its broad applicability.[11] However, it comes with its own set of challenges.
Problem 1: My regioisomers are co-eluting or have very poor separation on silica gel.
-
Causality: Regioisomers often have very similar polarities, leading to nearly identical retention factors (Rf) on the stationary phase. The subtle differences in their dipole moments may not be sufficient for effective separation with standard solvent systems.
-
Solutions:
-
Optimize the Mobile Phase: Systematically screen solvent systems. Instead of the standard ethyl acetate/hexane, explore combinations with different selectivities. Chlorinated solvents (DCM), ethers (diethyl ether, MTBE), or a small percentage of alcohol (isopropanol) can alter the interactions with the silica surface and improve separation. A shallow gradient (e.g., increasing ethyl acetate in hexane from 0% to 10% over many column volumes) is often more effective than an isocratic elution.
-
Use a Longer Column: Increasing the length of the silica bed increases the number of theoretical plates, providing more opportunities for the isomers to separate. Use a column with a high length-to-diameter ratio (>10:1).
-
Reduce the Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1, and even higher (100:1) for very difficult separations.
-
Problem 2: My compound is streaking or showing poor recovery from the silica column.
-
Causality: The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[6] This can lead to irreversible adsorption, tailing of peaks, or even on-column degradation.
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is most common.[6][12] It neutralizes the acidic sites on the silica, preventing strong binding of your basic compound. Alternatively, you can prepare a slurry of the silica gel with the eluent containing the modifier before packing the column.
-
Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina can be an excellent alternative for basic compounds.[12] Reversed-phase (C18) chromatography, using polar solvents like acetonitrile/water, is another powerful option for separating isomers with minor polarity differences.[6]
-
Data Table: Recommended Starting Solvent Systems for Pyrazole Chromatography
| Eluent System (v/v) | Target Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | The standard starting point. A shallow gradient is key. |
| Dichloromethane / Methanol | Medium to High | Good for more polar pyrazoles. Start with 1-2% MeOH. |
| Toluene / Ethyl Acetate | Low to Medium | Toluene can offer different selectivity compared to hexane due to pi-pi interactions. |
| Hexane / Diethyl Ether | Low to Medium | Diethyl ether is less polar than EtOAc and can sometimes provide sharper peaks. |
Troubleshooting Guide: Purification by Crystallization
Crystallization can be a highly efficient, scalable, and cost-effective method for purification if the conditions are right.
Problem 1: Both regioisomers are co-crystallizing, leading to low purity.
-
Causality: The regioisomers have similar shapes and can fit into the same crystal lattice, forming a solid solution. This is more likely when the isomers are present in a near 1:1 ratio.
-
Solutions:
-
Enrich One Isomer First: Perform a quick "rough" column chromatography to get a fraction that is enriched in the desired isomer (e.g., >80% purity). This enriched mixture is a much better starting point for successful crystallization.
-
Screen a Wide Range of Solvents: The ideal solvent will have a large solubility difference for the two isomers. Test single solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) and mixed solvent systems (e.g., ethanol/water, DCM/hexane).[7]
-
Utilize Seeding: If you have a small amount of pure crystal of the desired isomer, add it to a supersaturated solution.[7][13] A seed crystal provides a template that encourages the crystallization of only that specific isomer.[13]
-
Problem 2: My compound "oils out" and does not form crystals.
-
Causality: The solution has become too supersaturated too quickly. The compound comes out of solution at a temperature above its melting point (or the melting point of the compound/solvent eutectic), forming a liquid phase instead of a solid crystal lattice.
-
Solutions:
-
Use More Solvent: The most common cause is using too little solvent. Add more solvent to the hot mixture to ensure the compound is fully dissolved, then cool slowly.
-
Slow Down the Cooling: Rapid cooling promotes oiling out.[6] Allow the flask to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator. Insulating the flask can help.[14]
-
Change the Solvent: Try a solvent with a lower boiling point or one in which your compound is less soluble at elevated temperatures.[6]
-
Visualization of Key Workflows & Concepts
Diagram 1: Purification Strategy Decision Workflow
Caption: A decision workflow for selecting an initial purification strategy.
Diagram 2: Logic of 2D NMR for Isomer Assignment
Caption: Using an HMBC experiment to confirm regioisomeric structure.
Experimental Protocols
Protocol 1: Baseline Column Chromatography for Pyrazole Isomers
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives an Rf value of ~0.2-0.3 for the lower spot and a clear separation (ΔRf > 0.1) between the two isomers.
-
Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent. If using a gradient, increase the polarity slowly and stepwise, monitoring the elution with TLC.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which contain the pure isomers and which contain mixtures. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Unambiguous Structure Determination with 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of a single, purified regioisomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Standard Spectra: Acquire standard one-dimensional ¹H and ¹³C spectra.
-
HMBC Acquisition: Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgpsi2 on Bruker instruments). Optimize the key parameter for long-range coupling (typically set to detect correlations from a J-coupling of 8-10 Hz).
-
Data Analysis: Process the 2D spectrum. Look for key correlations that span the N1-C5 or N1-C3 bonds. For a 1-methyl-3-substituted-5-aryl pyrazole, a correlation between the N-methyl protons (~3.5-4.0 ppm) and the aryl-substituted C5 carbon (~140-150 ppm) would confirm the structure. The absence of this correlation and the presence of a correlation to the C3 carbon would indicate the other regioisomer.[9]
By systematically applying these troubleshooting strategies and analytical protocols, you can overcome the challenges of purifying pyrazole regioisomers and confidently advance your research.
References
- Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
- Bakr, R. B., & Serri, Z. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7299.
- El-Gazzar, M. G., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(48), 32599–32611.
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774.
- Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 729-734.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Reddit. (2022). Purification of Amino-Pyrazoles.
- ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture.
- Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899.
- Sciencemadness.org. (2019). Separation of isomers by selective seeding and crystallisation?
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Acidic Degradation of Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth, practical insights into the degradation pathways of these critical molecules under acidic conditions. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a resource grounded in mechanistic understanding and field-proven experience to help you anticipate, troubleshoot, and manage the stability of your compounds.
Frequently Asked Questions (FAQs): Understanding Pyrazole Stability in Acidic Media
This section addresses the most common questions researchers face when subjecting pyrazole compounds to acidic stress. The answers are framed to provide not just a solution, but a foundational understanding of the underlying chemistry.
Q1: How stable is the pyrazole ring itself under acidic conditions?
A1: The pyrazole ring is an aromatic heterocycle and, as such, exhibits considerable stability. It is generally resistant to oxidation and reduction.[1] Pyrazoles are weak bases (pKa of pyrazole is ~2.5) and will be protonated by strong inorganic acids to form pyrazolium cations.[1][2] While the ring is robust, this protonation is the initial step in most acid-catalyzed degradation pathways.[3] However, cleavage of the pyrazole ring itself requires harsh conditions and is not the most common degradation route. More frequently, degradation pathways involve reactions of the substituent groups attached to the ring.[1][2]
Q2: If the pyrazole ring is stable, what are the primary degradation pathways I should expect under acidic stress?
A2: The degradation of pyrazole-containing compounds in acidic media is highly dependent on the nature of the substituents attached to the ring. Here are the most common scenarios:
-
Hydrolysis of Substituents: Functional groups on the pyrazole ring, such as amides, esters, or ethers, are often the primary sites of acid-catalyzed hydrolysis. The pyrazole ring, in these cases, acts as a stable core, and the degradation products are the corresponding pyrazole-carboxylic acids, pyrazole-alcohols, or pyrazole-amines.
-
Rearrangements: Protonation of the pyrazole ring can facilitate rearrangements of certain substituent groups. For instance, an N-nitro group can rearrange to a C-nitro group under acidic conditions.[1]
-
Ring Opening (Under Specific Circumstances): While less common, ring-opening can occur, particularly in pyrazole derivatives with specific functionalities that predispose them to such reactions. For example, some complex pyrazoles, when derivatized to form a nitrene intermediate, can undergo a ring-opening and recyclization cascade.[4][5] However, this is not a general pathway for most pyrazole compounds.
Q3: My pyrazole-containing drug candidate shows significant degradation in my acidic stress study. What is the likely cause?
A3: If you observe significant degradation, it is crucial to first consider the structure of your specific molecule. As mentioned, the substituents are the most likely points of lability. For example, the anti-inflammatory drug Celecoxib, which features a pyrazole core, is relatively stable to acid hydrolysis but degrades under oxidative conditions.[6][7] If your compound contains functionalities known to be acid-labile (e.g., a ketal, acetal, or a bulky, strained substituent), these are the prime suspects. The initial step in your investigation should be to hypothesize the degradation of these groups and then use analytical techniques to confirm the identity of the degradants.
Q4: How does protonation of the pyrazole ring affect its reactivity and spectroscopic signature?
A4: Protonation occurs at the sp2-hybridized nitrogen atom (N2). This has two significant consequences:
-
Reactivity: The formation of the pyrazolium cation deactivates the ring towards electrophilic attack but can facilitate nucleophilic attack at the carbon atoms, particularly C3 and C5.[1][8]
-
Spectroscopic Signature: Protonation causes significant changes in the NMR chemical shifts. In ¹H NMR, the ring protons will typically shift downfield. In ¹³C and ¹⁵N NMR, the changes are also pronounced and can be used to confirm protonation and study the electronic structure of the resulting cation.[9][10][11] These shifts are invaluable for mechanistic studies and for identifying intermediates in your degradation pathway.
Troubleshooting Guide for Experimental Workflows
Encountering unexpected results is a common part of scientific research. This section provides a structured approach to troubleshooting common issues during the investigation of pyrazole degradation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed in forced acid stress study. | 1. The pyrazole compound is highly stable under the applied conditions. 2. The concentration of the acid is too low. 3. The temperature is not high enough to accelerate degradation. 4. The duration of the study is too short. | 1. This may be the true result. Document the stability of your compound. 2. Increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl).[12] 3. Increase the temperature (e.g., from room temperature to 60-80 °C).[12] 4. Extend the duration of the study, taking time points at regular intervals. |
| Complete or excessive degradation observed. | 1. The stress conditions are too harsh. 2. The compound is inherently unstable in acidic conditions. | 1. Reduce the acid concentration, temperature, or duration of the study. The goal of forced degradation is typically to achieve 5-20% degradation to identify the primary degradation products. 2. If the compound is extremely labile, consider using milder acidic conditions (e.g., pH 2-3 buffers) or performing the study at a lower temperature. |
| Poor resolution between the parent compound and degradation products in HPLC. | 1. The HPLC method is not a "stability-indicating" method. 2. Co-elution of the parent drug and impurities. 3. Inappropriate column chemistry or mobile phase composition. | 1. The analytical method must be capable of separating the drug from its degradation products.[13] 2. Adjust the gradient, mobile phase pH, or organic modifier to improve separation.[14] 3. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) and organic solvents (acetonitrile vs. methanol) to find the optimal separation conditions.[13] |
| Inconsistent or irreproducible degradation profiles. | 1. Temperature fluctuations during the experiment. 2. Inconsistent preparation of solutions. 3. On-column degradation if the mobile phase is acidic. | 1. Use a calibrated, stable heating block or water bath. 2. Ensure accurate and consistent preparation of all solutions, including the drug substance and the acidic stress medium. 3. Neutralize the samples before injection if the mobile phase is at a significantly different pH to prevent further degradation on the column.[15] |
| Difficulty in identifying degradation products by MS. | 1. The degradation product is not ionizable under the chosen MS conditions. 2. The fragmentation pattern is complex or unexpected. | 1. Try both positive and negative ion modes. Adjust the source parameters (e.g., cone voltage) to optimize ionization. 2. Consult literature on the mass fragmentation patterns of pyrazoles.[16][17] Common fragmentations include the loss of HCN and N₂.[16] Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and propose elemental compositions. |
Experimental Protocols
The following protocols provide a starting point for conducting forced degradation studies and developing a stability-indicating HPLC method for pyrazole-containing compounds.
Protocol 1: Forced Degradation by Acid Hydrolysis
Objective: To generate and identify acid degradation products of a pyrazole-containing compound.
Materials:
-
Pyrazole compound of interest
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization
-
Class A volumetric flasks and pipettes
-
Calibrated heating block or water bath
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation: Prepare a stock solution of the pyrazole compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Stress Conditions:
-
Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.1 M HCl.
-
In a separate flask, transfer another aliquot of the stock solution and add an equal volume of 1 M HCl.
-
Prepare a control sample by diluting the stock solution with water instead of acid.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 60 °C) for a predetermined period (e.g., 24 hours).[6] It is advisable to take time points (e.g., 2, 4, 8, 12, 24 hours) to monitor the progression of degradation.
-
-
Neutralization:
-
At each time point, withdraw an aliquot of each sample and immediately neutralize it with an equivalent concentration and volume of NaOH to quench the reaction.[15]
-
-
Analysis:
-
Dilute the neutralized samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
For identification of degradation products, analyze the stressed samples using LC-MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent pyrazole compound from its degradation products.
Initial Chromatographic Conditions:
-
Column: A good starting point is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A generic gradient can be used for initial screening, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Use a PDA detector to monitor the full UV spectrum and select an optimal wavelength for all components. If the chromophore is unknown, 254 nm is a common starting point.
-
Column Temperature: 30 °C
Method Development and Optimization:
-
Initial Screening: Inject the parent compound and the degraded samples from Protocol 1 using the initial conditions.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. This will indicate if any degradation products are co-eluting.
-
Optimization: If co-elution occurs, systematically adjust the chromatographic parameters:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like pyrazoles.
-
Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Gradient Slope: A shallower gradient will increase the run time but can improve the resolution of closely eluting peaks.
-
Column Chemistry: If adequate separation cannot be achieved on a C18 column, try a different stationary phase (e.g., Phenyl-Hexyl).[13]
-
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the conceptual frameworks for understanding pyrazole degradation and the experimental workflow for its investigation.
Caption: General degradation pathways of pyrazole compounds under acidic conditions.
Caption: Experimental workflow for forced degradation studies of pyrazole compounds.
References
- Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-521. [Link]
- Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. [Link]
- Santos, L. S., et al. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
- Santos, L. S., et al. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Lin, W. S., & Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. [Link]
- Intisar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 184-194. [Link]
- Alabugin, I. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(20), 7088. [Link]
- Lin, W. S., & Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
- Shankar, M. S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Alabugin, I. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]
- Reddy, G. S., et al. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal, 60(3), 438-447. [Link]
- Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Donnelly, R. F. (2012). Sample chromatograms of celecoxib, internal standard, and degradation...
- Sriram, D., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(4), 1845-1852. [Link]
- Claramunt, R. M., et al. (2003). (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
- Unknown Author. (n.d.). Overall reaction of the pyrazole ring formation.
- Yakovleva, E. S., et al. (2012). Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine.
- Williams, J. K. (1963). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry, 28(4), 1054-1059. [Link]
- Szafraniec-Szczęsny, J., et al. (2023).
- Saini, B., et al. (2012). Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole. PubMed. [Link]
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
- Unknown Author. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Maheswaran, S. (2016).
- Kumar, A., et al. (2017). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 9(7), 235-243. [Link]
- Unknown Author. (2023).
- Srivastava, N., et al. (2013). Mass fragmentation pattern of compound 4l.
- Kumar, S., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41. [Link]
- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a577-a585. [Link]
- Derakhshan, Z., et al. (2024). Degradation of piroxicam and celecoxib from aqueous solution by high-energy electron beam as a Sustainable method. PubMed. [Link]
- Rawat, T., & Pandey, I. P. (2015). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
- Singh, R., & Rehman, Z. U. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Engineering Research, 9(8), 1339-1346. [Link]
- Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32. [Link]
- Derakhshan, Z., et al. (2024). Degradation of piroxicam and celecoxib from aqueous solution by high-energy electron beam as a Sustainable method. PubMed Central. [Link]
- Kumar, A., et al. (2023). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants[v1] | Preprints.org [preprints.org]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijcpa.in [ijcpa.in]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. BiblioBoard [openresearchlibrary.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization of Pyrazole Carboxylic Acids
Welcome to the technical support center for the crystallization of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the crystallization of this important class of molecules. Pyrazole carboxylic acids are fundamental scaffolds in medicinal chemistry, and achieving high-quality crystalline material is often a critical step for purification, characterization, and formulation.[1][2] This resource combines established scientific principles with practical, field-proven insights to help you navigate the complexities of their crystallization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the crystallization of pyrazole carboxylic acids, providing concise answers grounded in established principles.
Q1: Why is solvent selection so critical for the crystallization of pyrazole carboxylic acids?
A1: Solvent selection is paramount because it directly influences the solubility of the pyrazole carboxylic acid, which in turn dictates the supersaturation driving force for crystallization. More importantly, the solvent can interact with different crystal faces through hydrogen bonding and other intermolecular forces, thereby modifying the crystal habit (the external shape of the crystal).[1] For pyrazole carboxylic acids, which possess both hydrogen bond donors (N-H of the pyrazole and O-H of the carboxylic acid) and acceptors (N of the pyrazole and C=O of the carboxylic acid), the solvent's hydrogen bonding capacity is a key parameter.[3] A solvent that strongly interacts with a specific crystal face can inhibit growth on that face, leading to changes in the crystal's aspect ratio.
Q2: How does pH affect the crystallization of pyrazole carboxylic acids?
A2: The pH of the crystallization medium significantly impacts the solubility and the ionic state of pyrazole carboxylic acids. These molecules are amphoteric and can exist as neutral molecules, anions (deprotonated carboxylic acid), or cations (protonated pyrazole ring). At the isoelectric point (pI), the molecule exists predominantly as a zwitterion, which often has the lowest solubility, making this pH range a good starting point for crystallization.[4] Adjusting the pH away from the pI will increase solubility by forming a salt, which can be a strategy to either prevent premature precipitation or to perform a controlled crystallization by slowly adjusting the pH back towards the pI.[4][5]
Q3: What is polymorphism, and why is it a concern for pyrazole carboxylic acids?
A3: Polymorphism is the ability of a solid material to exist in more than one crystalline form.[6][7] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can lead to significant differences in physical properties such as solubility, melting point, stability, and bioavailability. For pyrazole carboxylic acids, the potential for different hydrogen bonding patterns and tautomeric forms increases the likelihood of polymorphism.[6][8] It is crucial to identify and control the desired polymorph during drug development to ensure consistent product quality and performance.[9]
Q4: My pyrazole carboxylic acid is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or when the temperature of the solution is above the melting point of the solute in the presence of the solvent. For pyrazole carboxylic acids, strong hydrogen bonding with the solvent can also contribute to this phenomenon. To address this, you can try:
-
Reducing the supersaturation: Add a small amount of additional solvent to dissolve the oil, then cool the solution more slowly.
-
Lowering the temperature: If possible, use a solvent with a lower boiling point or cool the solution to a lower temperature.
-
Changing the solvent: Select a solvent in which the compound is less soluble or that has weaker hydrogen bonding interactions.
-
Seeding: Introduce a small crystal of the desired solid to provide a template for crystallization.[10]
Q5: How can I improve the purity of my crystalline pyrazole carboxylic acid?
A5: Impurities can be incorporated into a crystal lattice or adsorbed onto the crystal surface.[11][12] To improve purity:
-
Recrystallization: This is the most common method. Dissolve the impure solid in a minimal amount of a suitable hot solvent and allow it to cool slowly. The desired compound should crystallize out, leaving the impurities in the mother liquor.
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Slurry: Suspending the crystals in a solvent in which they are sparingly soluble can help to remove surface-adsorbed impurities and can sometimes lead to the conversion to a more stable polymorph.[12]
-
pH adjustment: If the impurities have different acidic or basic properties, you may be able to selectively precipitate your desired compound by carefully adjusting the pH of the solution.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the crystallization of pyrazole carboxylic acids.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No Crystals Form | 1. Solution is not supersaturated: The concentration of the pyrazole carboxylic acid is below its solubility limit at the given temperature. 2. High nucleation barrier: The energy barrier for the formation of new crystals is too high. | 1. Increase Supersaturation: a. Evaporate Solvent: Slowly evaporate the solvent to increase the concentration of the solute.[10] b. Cool the Solution: Lower the temperature of the solution to decrease the solubility of the compound. A very slow cooling rate is often beneficial for forming larger, higher-quality crystals. c. Anti-Solvent Addition: Gradually add a solvent in which the pyrazole carboxylic acid is insoluble (an anti-solvent) to a solution of the compound in a solvent in which it is soluble. This reduces the overall solubility and induces precipitation.[13] 2. Induce Nucleation: a. Scratching: Gently scratch the inside of the flask with a glass rod. The microscopic scratches on the glass surface can provide nucleation sites.[3] b. Seeding: Add a few small crystals of the desired compound to the solution. These "seed" crystals act as templates for further crystal growth.[3][14] |
| Poor Crystal Quality (e.g., small needles, amorphous powder) | 1. High degree of supersaturation: Rapid crystallization due to a very high concentration of the solute. 2. Presence of impurities: Impurities can inhibit crystal growth or alter the crystal habit.[10] 3. Inappropriate solvent: The solvent may not be optimal for promoting the growth of well-defined crystals. | 1. Control Supersaturation: a. Slower Cooling: Decrease the rate of cooling to allow for more ordered crystal growth. b. Use Less Anti-Solvent or Add it Slower: If using an anti-solvent, reduce the amount added or add it more slowly. 2. Purify the Material: If impurities are suspected, consider a preliminary purification step such as column chromatography before crystallization. 3. Solvent Screening: Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. A solvent that provides moderate solubility is often ideal. |
| Formation of an Oil or Amorphous Precipitate | 1. High supersaturation: The concentration of the solute is too high, leading to a rapid, disordered precipitation. 2. Melting point depression: The melting point of the solid is lowered by the solvent, and the crystallization is attempted at a temperature above this depressed melting point. 3. Strong solute-solvent interactions: Strong hydrogen bonding between the pyrazole carboxylic acid and the solvent can prevent the solute molecules from arranging into a crystal lattice.[15] | 1. Reduce Supersaturation: Add more solvent to dissolve the oil and then attempt a slower crystallization.[10] 2. Lower Crystallization Temperature: Use a solvent with a lower boiling point or cool the solution to a lower temperature. 3. Change Solvent System: Switch to a solvent with different properties. For example, if a highly polar, protic solvent is causing oiling out, try a less polar or an aprotic solvent. A mixture of solvents can also be effective. |
| Inconsistent Crystal Form (Polymorphism) | 1. Kinetic vs. Thermodynamic Control: Different crystallization conditions (e.g., solvent, temperature, cooling rate) can favor the formation of different polymorphs. A rapidly cooled solution may yield a less stable (kinetic) polymorph, while slow cooling may favor the most stable (thermodynamic) polymorph.[16] 2. Influence of Impurities: Certain impurities can template the nucleation of a specific polymorph. | 1. Controlled Crystallization: a. Slurry Experiments: Stirring a suspension of the solid in a solvent can facilitate the conversion of a less stable form to a more stable one. This is a good way to identify the thermodynamically stable polymorph at a given temperature.[17] b. Systematic Screening: Perform a systematic screen of different solvents, temperatures, and cooling rates to map out the conditions that produce each polymorph. 2. Ensure High Purity: Start with highly pure material to minimize the influence of impurities on the polymorphic outcome. |
Section 3: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key crystallization techniques, adapted for pyrazole carboxylic acids.
Protocol 1: Cooling Crystallization
This is the most common method for purifying solids. It relies on the principle that the solubility of most solids in a liquid increases with temperature.
-
Solvent Selection: Choose a solvent in which the pyrazole carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols (e.g., ethanol, methanol, isopropanol) and acetic acid are often good starting points due to their ability to form hydrogen bonds.
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Do not disturb the flask during this initial cooling period.
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath or a refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found.
-
Solvent/Anti-Solvent Selection: Choose a "solvent" in which the pyrazole carboxylic acid is highly soluble. Then, select an "anti-solvent" in which the compound is poorly soluble, but which is miscible with the "solvent". Common pairs include methanol/water, ethanol/hexane, and acetone/water.
-
Dissolution: Dissolve the pyrazole carboxylic acid in the minimum amount of the "solvent" at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution until the solution becomes slightly cloudy (the cloud point). This indicates the onset of precipitation.
-
Induce Crystallization: If crystals do not form immediately, you can add a few more drops of the anti-solvent or gently warm the solution until it becomes clear again and then allow it to cool slowly.
-
Isolation and Drying: Follow steps 5-7 from Protocol 1.
Section 4: Visualizing Crystallization Workflows
The following diagrams illustrate the decision-making processes for optimizing the crystallization of pyrazole carboxylic acids.
Caption: Troubleshooting workflow for cooling crystallization.
Caption: Decision workflow for selecting a crystallization method.
References
- Vertex AI Search result on pyrazole-containing pharmaceuticals and their properties.
- Vertex AI Search result on the importance of pyrazoles in medicinal chemistry.
- Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section C: Structural Chemistry, 75(5), 553-560. [Link]
- Infantes, L., García, M. A., López, C., Claramunt, R. M., & Elguero, J. (2013). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Zeitschrift für Physikalische Chemie, 227(6-7), 841-856. [Link]
- Vertex AI Search result on hydrogen bonding in pyrazole carboxylic acid crystals.
- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4635. [Link]
- Nichols, L. (2022). 3.
- Vertex AI Search result on the synthesis and crystal structures of pyrazole-carboxylic acid complexes.
- Vertex AI Search result on overcoming solubility challenges using crystal and particle engineering.
- Vertex AI Search result on mitigating drug stability challenges through cocrystalliz
- Vertex AI Search result on crystallization of challenging pharmaceutical targets.
- Vertex AI Search result on tautomerism in acyl-pyrazolones.
- Vertex AI Search result on synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
- Kappe, C. O., & Falsone, S. F. (2011). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 16(12), 9886-9896. [Link]
- Kar, S., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 108(10), 3149-3164. [Link]
- Wood, B. A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1435-1446. [Link]
- Vertex AI Search result on crystals and crystalliz
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-655. [Link]
- Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(4), 856-864. [Link]
- Chen, J., et al. (2005). Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. Pharmaceutical Technology, 29(10), 74-88. [Link]
- Alhalaweh, A., et al. (2021). Pharmaceutical Cocrystals—A Review. Pharmaceutics, 13(3), 346. [Link]
- de Oliveira, G. G. G., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 898. [Link]
- Vertex AI Search result on managing risk associated with crystal polymorphism in pharmaceutical development.
- Su, P., et al. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole-pyrazolium picrate.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- University of Rochester, Department of Chemistry.
- Bolla, G., & Nangia, A. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(8), 4936-4957. [Link]
- Vertex AI Search result on hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picr
- Vertex AI Search result on hydrogen bonds in the crystal structure of 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- Vertex AI Search result on theoretical studies on tautomerism and IR spectra of pyrazole deriv
- Englert, U., et al. (2015). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.
- Huisgen, R., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 796-807. [Link]
- Morissette, S. L., et al. (2004). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 8(3), 421-430. [Link]
- Kumar, L., & Bansal, A. K. (2020). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. AAPS PharmSciTech, 21(2), 52. [Link]
- APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]
- Teixeira, C. S. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1058. [Link]
- Schlegl, M., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(10), 5664-5673. [Link]
- Vertex AI Search result on the strategy for control of crystalliz
- Ovchinnikov, V. A., et al. (2022). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. Molbank, 2022(2), M1383. [Link]
- Vertex AI Search result on controlling factor of polymorphism in crystalliz
- Devi, P., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Current Pharmaceutical Design, 31(1), 1-1. [Link]
- Belei, D., et al. (2020). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Molecules, 25(21), 5173. [Link]
- Vertex AI Search result on crystallization processes and polymorphic control for enhanced drug performance.
- Chemistry LibreTexts. (2022, August 16). 16.4: The Effects of pH on Solubility. [Link]
- Vertex AI Search result on strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing).
- Vertex AI Search result on the influence of hydrogen bonding between different crystallization tendency drugs and PVPVA on the stability of amorphous solid dispersions.
- Vertex AI Search result on hydrogen bonding between strengthening the crystal packing and improving solubility of three haloperidol deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal engineering of a series of complexes and coordination polymers based on pyrazole-carboxylic acid ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [PDF] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State | Semantic Scholar [semanticscholar.org]
- 7. omicsonline.org [omicsonline.org]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REF Case study search [impact.ref.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. digital.csic.es [digital.csic.es]
- 15. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrazoles by Acid-Base Extraction
Welcome to the technical support guide for the purification of pyrazoles using acid-base extraction. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying pyrazole-containing compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-tested insights to help you troubleshoot and optimize your purification workflows.
Foundational Principles: The Amphoteric Nature of Pyrazoles
A successful purification strategy begins with a firm grasp of the molecule's properties. N-unsubstituted pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[1] This dual reactivity is the key to their separation from neutral, acidic, or more strongly basic impurities.
-
Basicity: The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons in an sp² hybrid orbital, which can accept a proton.[2] The pKa of the conjugate acid of pyrazole is approximately 2.5.[2][3] This means that in a sufficiently acidic aqueous solution (pH < 2.5), the pyrazole will be protonated to form a water-soluble pyrazolium salt.
-
Acidity: The pyrrole-like nitrogen atom (N1) has a proton that can be removed. However, pyrazole is a very weak acid, with a pKa of about 14.2.[2][4] Exploiting its acidity for extraction requires a very strong base and is generally less common than leveraging its basicity.
The strategy, therefore, is to convert the basic pyrazole into a water-soluble salt using an aqueous acid, separating it from non-basic impurities that remain in the organic layer.[5][6] The pyrazole is then regenerated by adding a base to the aqueous layer, causing it to precipitate or be extracted back into a fresh organic solvent.[5][6]
Experimental Workflow & Standard Protocol
This section provides a detailed, step-by-step methodology for a typical acid-base extraction of a pyrazole derivative from a crude reaction mixture.
Visualizing the Workflow
The following diagram illustrates the logical flow of the acid-base extraction process for isolating a basic pyrazole compound.
Caption: Workflow for pyrazole purification via acid-base extraction.
Detailed Protocol
Objective: To isolate a pyrazole derivative from neutral and/or acidic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[7] A typical volume would be 10-20 mL of solvent per gram of crude material.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. The protonated pyrazole salt is now in the aqueous layer.[7]
-
Drain the lower layer. Note: Identify the layers carefully. DCM is denser than water, while EtOAc is less dense.
-
Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete transfer of the pyrazole.
-
-
Separation:
-
Basification & Regeneration:
-
Cool the combined aqueous layer in an ice bath to manage any heat generated during neutralization.[7]
-
Slowly add a concentrated base, such as 2M or 6M NaOH, with swirling or stirring until the solution is strongly basic (pH > 9, check with pH paper).
-
The neutral pyrazole will "crash out" as a precipitate if it is a solid with low water solubility.[6]
-
-
Isolation:
-
Method A (Precipitation): If a solid precipitates, collect the pure product by vacuum filtration. Wash the solid with cold deionized water to remove residual salts and dry it under a vacuum.
-
Method B (Back-Extraction): If the pyrazole is an oil or remains dissolved, extract the basic aqueous solution with two or three portions of a fresh organic solvent (e.g., DCM or EtOAc).[8] Combine the organic layers, dry with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
-
Key Parameters & Data Summary
The success of the extraction hinges on the choice of solvents and the pH of the aqueous phase, which are dictated by the pyrazole's specific properties.
| Parameter | Compound/Solvent | Value/Property | Rationale & Source |
| pKa (Conjugate Acid) | 1H-Pyrazole | ~2.5 | The pyridine-like N2 is protonated. The aqueous phase pH must be at least 1-2 units below this value for efficient extraction.[2][3] |
| pKa (NH Acidity) | 1H-Pyrazole | ~14.2 | The pyrrole-like N1 is very weakly acidic.[2][4] |
| Extraction Solvent | Dichloromethane (DCM) | Density: ~1.33 g/mL | Good for dissolving many organic compounds; forms the bottom layer. |
| Ethyl Acetate (EtOAc) | Density: ~0.90 g/mL | Common, less toxic alternative to DCM; forms the top layer. | |
| Solubility | 1H-Pyrazole (Neutral) | Soluble in organic solvents like ethanol, methanol, and acetone. Limited solubility in water. | The neutral form prefers the organic phase.[9] |
| Pyrazolium Salts | Generally water-soluble | Protonation creates an ionic salt, driving it into the aqueous phase.[5] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the acid-base extraction of pyrazoles in a question-and-answer format.
Q1: I've neutralized the acidic aqueous layer, but my pyrazole didn't precipitate. Where is my product?
A1: This is a common issue and can be due to several factors:
-
Sufficient Water Solubility: Your specific pyrazole derivative may have significant solubility in the aqueous phase even in its neutral form. If this is the case, you must perform a "back-extraction." Add a fresh portion of an organic solvent (like DCM or EtOAc) to the basic aqueous solution, shake, and separate the layers. Repeat this process 2-3 times to recover your product into the combined organic phase.[8][10]
-
Formation of an Oil: The purified pyrazole may be an oil or a low-melting solid rather than a crystalline material. Again, back-extraction is the correct procedure.
-
Incomplete Neutralization: Ensure you have added enough base. Check the pH of the aqueous layer with pH paper to confirm it is sufficiently basic (pH > 9). If not, add more base until the desired pH is reached.
Q2: My final yield is very low. What are the likely causes of product loss?
A2: Low recovery can be traced to several steps in the process:
-
Incomplete Acidic Extraction: If the pH of the acidic wash was not low enough (i.e., pH > pKa), your pyrazole was not fully protonated and a significant portion remained in the initial organic layer with the impurities. Use a stronger acid or ensure sufficient acid is used to bring the pH well below the pKa of your pyrazole.
-
Partitioning: Even when protonated, the pyrazolium salt has a partition coefficient between the organic and aqueous phases. Some product may remain in the organic layer. Performing multiple extractions with smaller volumes of aqueous acid is more efficient than a single extraction with a large volume.
-
Premature Precipitation: If your pyrazolium salt is not very soluble in the acidic aqueous solution, it may have precipitated at the interface between the layers, leading to loss during separation. Diluting the layers with more water and solvent can sometimes resolve this.
Q3: An emulsion formed at the interface, and I can't separate the layers. What should I do?
A3: Emulsions are stable mixtures of immiscible liquids and are a frequent problem in liquid-liquid extractions.[11][12] Here’s how to address them:
-
Prevention is Key: Vigorous shaking is the primary cause. Instead, use gentle swirling or invert the separatory funnel several times.[12] This minimizes the energy input that creates emulsions while still allowing for sufficient phase contact.
-
Breaking an Emulsion:
-
Let it Stand: Be patient. Sometimes, an emulsion will break on its own if left undisturbed for 10-30 minutes.[13]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[11][12] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force the phase separation.[11]
-
Filtration: Pass the entire mixture through a plug of glass wool or Celite in a funnel. This can physically disrupt the droplets causing the emulsion.[11]
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking stubborn emulsions.[12][13]
-
Q4: Can I use a weak base like sodium bicarbonate (NaHCO₃) for the initial extraction instead of a strong acid?
A4: No, this would not be effective for extracting the pyrazole itself. Sodium bicarbonate is used to extract strongly acidic impurities (like carboxylic acids, pKa ~4-5) from an organic layer, leaving the weakly basic pyrazole behind.[8][14] Since pyrazole is a base, it requires an acidic solution to be converted into a water-soluble salt.[5] If your crude mixture contains a carboxylic acid impurity, a pre-wash with aqueous NaHCO₃ can be an excellent first step to remove that impurity before proceeding with the HCl wash to extract your pyrazole.
References
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.
- Marin-Luna, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28.
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014, November 7). ResearchGate.
- Tackling emulsions just got easier. (2023, January 17). Biotage.
- Pyrazole - Solubility of Things. (n.d.).
- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- N-Heterocyclic Olefins of Pyrazole and Indazole. (2025, May 28). American Chemical Society.
- Acid-Base Extraction. (n.d.).
- Diazoles & diazines: properties, syntheses & reactivity. (n.d.). University of Liverpool.
- Organic Acid-Base Extractions. (n.d.). Chemistry Steps.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 19). ResearchGate.
- Process for the preparation of pyrazole and its derivatives. (n.d.). Google Patents.
- Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). PMC - PubMed Central.
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 4. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. magritek.com [magritek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. azom.com [azom.com]
- 14. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
troubleshooting poor solubility of pyrazole derivatives in organic solvents
Introduction
Welcome to the technical support center for pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of pyrazole-based compounds in organic solvents. Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] However, their often crystalline and planar nature, combined with strong intermolecular forces, can lead to significant solubility challenges during synthesis, purification, formulation, and screening.[3]
This document provides a structured, in-depth guide to understanding and overcoming these solubility issues. It is organized into a practical, question-and-answer format, divided into a proactive Troubleshooting Guide and a reactive FAQ section. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Proactive & Methodical Approaches to Solubility Enhancement
This section provides systematic strategies and detailed protocols to address poor solubility of pyrazole derivatives from the outset of your experimental workflow.
Question 1: I have just synthesized a novel pyrazole derivative and it's poorly soluble in common organic solvents. What is my first course of action?
Your initial approach should be a systematic solvent screening and the application of thermal energy, as these are the most straightforward and least disruptive methods.
Causality: The solubility of a solid in a liquid is governed by the interplay between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions, and the energy released upon forming solute-solvent interactions. For many pyrazole derivatives, strong intermolecular forces like hydrogen bonding and π-π stacking result in high lattice energy.[3] Increasing the temperature provides the thermal energy needed to overcome these forces.[3] The choice of solvent is critical; a solvent with a polarity and hydrogen bonding capacity similar to the pyrazole derivative will generally be more effective at solvating it.
Experimental Protocol: Systematic Solvent & Temperature Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your dry pyrazole derivative into several separate small glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different organic solvent. Start with a range of common lab solvents covering a spectrum of polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).
-
Room Temperature Assessment: Vigorously vortex each vial for 1-2 minutes. Visually inspect for dissolution. Note any partial or complete solubility.
-
Application of Heat: For vials where the compound did not dissolve at room temperature, place them in a heat block or a warm water bath. Gradually increase the temperature (e.g., in 10°C increments, not exceeding the solvent's boiling point). Vortex intermittently.
-
Observation & Record Keeping: Record the solvent and the approximate temperature at which dissolution occurs. Note that for some compounds, the solubility increase can be dramatic. For instance, the solubility of 1H-pyrazole in cyclohexane increases over tenfold from 0.577 moles/L at 31.8°C to 5.86 moles/L at 56.2°C.[3]
-
Cooling & Precipitation Check: Allow the heated solutions to cool back to room temperature. Observe if the compound remains in solution or precipitates out. Rapid precipitation upon cooling suggests the compound may be suitable for recrystallization but challenging for stable room-temperature formulations.
This initial screening will identify the most promising solvents and inform subsequent, more advanced troubleshooting steps.
Question 2: My compound is only soluble in a high-boiling point solvent like DMSO, but I need to use a more volatile solvent for my next step. What strategy should I employ?
In this scenario, a co-solvent system is a highly effective and commonly used strategy.[3]
Causality: A co-solvent system involves using a mixture of a "good" solvent (one in which your compound is highly soluble, like DMSO) and a "poor" but desired solvent (e.g., ethanol). The "good" solvent acts to break up the solute's crystal lattice, while the bulk "poor" solvent modulates the overall polarity of the system to a level that can maintain the solvated state.[4] This allows you to achieve solubility in a solvent system that is more suitable for your downstream application (e.g., chromatography, reaction workup).
Experimental Protocol: Developing a Co-Solvent System
-
Minimal "Good" Solvent Dissolution: Dissolve your pyrazole derivative in the minimum possible volume of the "good" solvent (e.g., DMSO, DMF). This creates a concentrated stock solution. Gentle warming can be applied to ensure complete dissolution.
-
Titration with "Poor" Solvent: Slowly add the desired "poor" solvent (e.g., ethanol, methanol) to the concentrated stock solution while vortexing or stirring.
-
Observe for Precipitation: Continue adding the "poor" solvent until you reach your target solvent ratio or until you observe the first signs of precipitation (turbidity). This point is the saturation limit for that co-solvent mixture.
-
Optimization: If precipitation occurs before your target ratio is reached, you may need to slightly increase the proportion of the "good" solvent. The goal is to find the lowest percentage of the "good" solvent that maintains the compound's solubility in the final mixture.
-
Practical Example (Formulating a Kinase Inhibitor for an in vitro assay): Many pyrazole-based kinase inhibitors are poorly soluble in aqueous assay buffers. A common practice is to prepare a 10 mM stock solution in 100% DMSO.[5] This stock is then diluted into the aqueous kinase assay buffer, with the final DMSO concentration typically kept below 1% to avoid impacting enzyme activity.
Question 3: My pyrazole derivative is intended for preclinical studies, but its poor solubility is hindering formulation for in vivo administration. What advanced techniques can I explore?
For preclinical and pharmaceutical applications, where aqueous solubility is often the goal, creating a solid dispersion is a powerful technique to enhance both solubility and dissolution rate.[6][7]
Causality: A solid dispersion involves dispersing the active pharmaceutical ingredient (API), in this case, your pyrazole derivative, in an inert, hydrophilic carrier matrix at a solid state.[7] The key mechanisms for solubility enhancement are:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level within the carrier, dramatically increasing the surface area available for dissolution.[6]
-
Amorphous State: The crystalline structure of the drug is disrupted, reducing the lattice energy that must be overcome for dissolution.[6]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
Experimental Protocol: Lab-Scale Solid Dispersion via Solvent Evaporation
This protocol is a common and effective method for preparing solid dispersions in a research setting. We will use the well-known pyrazole derivative, Celecoxib, as an example.
-
Component Selection:
-
Drug: Celecoxib (poorly water-soluble).
-
Carrier: Polyvinylpyrrolidone (PVP K-40) or a Polyethylene Glycol (PEG 6000). These are common, effective hydrophilic carriers.[8]
-
Solvent: A common volatile solvent that dissolves both the drug and the carrier (e.g., ethanol or a methanol/acetone mixture).[8][9]
-
-
Preparation of Solution:
-
Prepare separate solutions of Celecoxib and the chosen carrier (e.g., PVP K-40) in the selected solvent. For example, dissolve Celecoxib and PVP K-40 in ethanol in a 1:4 drug-to-carrier ratio by weight.[8]
-
Mix the two solutions thoroughly until a single, clear solution is obtained.
-
-
Solvent Evaporation:
-
Place the solution in a round-bottom flask and use a rotary evaporator (rotovap) to remove the solvent under reduced pressure. This should be done at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation.
-
Continue evaporation until a dry, solid film or mass is formed on the inside of the flask.
-
-
Final Processing:
-
Scrape the solid mass from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine, uniform powder.
-
Dry the powder further under vacuum for several hours to remove any residual solvent.
-
-
Characterization & Evaluation:
-
The resulting powder is the solid dispersion. Its dissolution rate and solubility can be compared to the pure, unprocessed drug by suspending it in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and measuring the concentration of the dissolved drug over time using UV-Vis spectroscopy or HPLC. A significant increase in both the rate and extent of dissolution is expected.[8]
-
Logical Troubleshooting Workflow
The following diagram outlines a logical progression for tackling solubility issues with pyrazole derivatives.
Sources
- 1. WO2002005820A1 - Sildenafil citrate solid dispersions having high water solubility - Google Patents [patents.google.com]
- 2. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Evaluation of Different Techniques for Size Determination of Drug Nanocrystals: A Case Study of Celecoxib Nanocrystalline Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Regioselective N-Alkylation of Unsymmetrical Pyrazoles
Welcome to our dedicated technical support center for navigating the complexities of N-alkylation in unsymmetrical pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of controlling regioselectivity between the N1 and N2 positions. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to enhance the predictability and success of your synthetic endeavors.
Troubleshooting Guide: Overcoming Common Hurdles in Pyrazole Alkylation
This section addresses specific experimental issues with a focus on causal relationships and practical solutions.
Issue 1: Low Regioselectivity - A Mixture of N1 and N2 Isomers is Obtained
Root Cause Analysis: The formation of both N1 and N2 alkylated products is a common outcome due to the similar nucleophilicity of the two adjacent nitrogen atoms in the pyrazole ring.[1][2] The final isomer ratio is a delicate interplay of steric and electronic factors of the pyrazole and the alkylating agent, as well as the reaction conditions.[1][2][3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor regioselectivity.
Solutions:
-
Exploit Steric Hindrance: This is often the most influential factor.[2][3]
-
To Favor N1-Alkylation: The substituent at the C5 position should be smaller than the substituent at the C3 position. Alkylation will preferentially occur at the less sterically hindered N1 nitrogen.[1][2]
-
To Favor N2-Alkylation: Conversely, a bulky substituent at the C3 position will direct alkylation to the N2 position.[2]
-
Use a Bulky Alkylating Agent: Sterically demanding electrophiles, such as α-halomethylsilanes, can significantly enhance selectivity for the less hindered nitrogen, leading to the N1-methylated pyrazole after a subsequent protodesilylation step.[1][4][5]
-
-
Leverage Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogens.[2]
-
Electron-withdrawing groups (e.g., -NO2, -COOR) at C3 or C5 decrease the nucleophilicity of the adjacent nitrogen, potentially directing the alkylation to the other nitrogen. The interplay with sterics must be considered.
-
-
Optimize Reaction Conditions (Base and Solvent): The choice of base and solvent system can dramatically influence the N1/N2 ratio.[1]
-
For N1-Selectivity: Combinations like NaH in THF or K2CO3 in DMSO have been shown to favor N1-alkylation.[1] The rationale is that stronger bases in aprotic solvents generate a "naked" pyrazolate anion, where the reaction outcome is more influenced by sterics.
-
For N2-Selectivity: In some cases, specific catalytic systems, such as those involving magnesium-based Lewis acids, can promote alkylation at the more sterically hindered N2 position.[1]
-
-
Employ a Directing Group: For challenging cases, a removable directing group can offer excellent control.
Issue 2: Poor Yield of the Desired Isomer
Root Cause Analysis: Low yields can stem from incomplete reaction, degradation of starting materials or products, or the formation of side products.
Troubleshooting Steps:
| Symptom | Potential Cause | Suggested Solution |
| Starting material remains | 1. Incomplete deprotonation of the pyrazole. 2. Alkylating agent is not reactive enough. 3. Insufficient reaction time or temperature. | 1. Switch to a stronger base (e.g., from K2CO3 to NaH).[2][7] 2. Use a more reactive alkylating agent (e.g., change leaving group from -Cl to -Br, -I, or -OTs).[2] 3. Increase temperature and monitor the reaction by TLC or LC-MS.[2] |
| Formation of multiple unidentified spots | 1. Decomposition of the alkylating agent or pyrazole under basic conditions. 2. Side reactions. | 1. Lower the reaction temperature. 2. Ensure an inert atmosphere (N2 or Ar) to prevent oxidative degradation. |
| Formation of a dialkylated quaternary salt | 1. Excess alkylating agent used. 2. The N-alkylated product is more nucleophilic than the starting pyrazole. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent.[2] 2. Add the alkylating agent slowly or dropwise to the reaction mixture.[2] 3. Perform the reaction at a lower temperature.[2] |
Issue 3: Difficulty in Separating N1 and N2 Isomers
Root Cause Analysis: N1 and N2 regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Experiment with a wide range of solvent systems, including ternary mixtures (e.g., hexane/ethyl acetate/dichloromethane).
-
Stationary Phase: Consider using different silica gel grades or alternative stationary phases like alumina or reverse-phase silica.
-
Preparative HPLC: For high-value materials, preparative high-performance liquid chromatography is often the most effective method for separating closely related isomers.
-
-
Derivatization:
-
If one isomer has a unique functional handle, it may be possible to selectively derivatize it, alter its polarity for easier separation, and then reverse the derivatization. This is a less common but viable strategy for particularly difficult separations.
-
-
Re-evaluate the Synthetic Strategy:
-
If separation is consistently problematic, it is often more efficient to revisit the reaction conditions to improve the regioselectivity, thereby minimizing the amount of the undesired isomer formed.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1 vs. N2 alkylation selectivity? A: The regiochemical outcome is primarily a balance between kinetic and thermodynamic control.[8][9]
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that forms the fastest (the kinetic product).[9] This is often the less sterically hindered N1-alkylated product.
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will be the more thermodynamically stable isomer.[9] The relative stability of the N1 and N2 isomers can be influenced by factors like intramolecular hydrogen bonding or dipole-dipole interactions.
Caption: Key factors determining the N1 vs. N2 regioselectivity.
Q2: How can I reliably determine the N1/N2 ratio of my product mixture? A: The most reliable method is ¹H NMR spectroscopy of the crude reaction mixture.[2]
-
Identify characteristic and well-resolved signals for each isomer. Protons on the pyrazole ring or on the newly introduced alkyl group (e.g., N-CH₂) often have distinct chemical shifts.
-
Integrate the area of a unique signal for the N1 isomer and a unique signal for the N2 isomer.
-
The ratio of these integrals will give you the product ratio. For complex spectra, 2D NMR techniques like NOESY can be used to unambiguously assign the structures. For example, a NOESY experiment on an N1-alkylated 3-methyl-5-phenylpyrazole might show a correlation between the N-alkyl group and the C5-phenyl group, which would be absent in the N2 isomer.[3]
Q3: Are there enzymatic methods for selective pyrazole alkylation? A: Yes, this is an emerging and powerful strategy. Engineered enzymes, specifically designed methyltransferases, have been used to achieve unprecedented regioselectivity (>99%) for the methylation, ethylation, and propylation of pyrazoles using simple haloalkanes.[10] This biocatalytic approach offers a significant advantage in cases where traditional chemical methods fail to provide high selectivity.[10]
Q4: How do fluorinated alcohol solvents improve regioselectivity? A: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation from 1,3-dicarbonyl compounds and hydrazines.[11] These solvents can influence the reaction pathway through their unique hydrogen-bonding properties and polarity, often favoring the formation of one regioisomer over the other, in some cases improving ratios to as high as 99:1.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF
This protocol is generally effective for favoring the less sterically hindered N1 isomer.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the unsymmetrically substituted pyrazole (1.0 eq.).
-
Deprotonation: Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole. Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.
Protocol 2: MgBr₂-Catalyzed N2-Selective Alkylation of 3-Substituted Pyrazoles
This method can favor the more sterically hindered N2 isomer for certain substrates.
-
Preparation: Inside a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).[2]
-
Reagent Addition: Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq.).[2]
-
Base Addition: Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise to the solution at 25 °C.[2]
-
Reaction: Stir the resulting mixture at 25 °C for the required time (e.g., 2 hours, monitor by LC-MS).
-
Work-up: Quench the reaction with a saturated solution of NH₄Cl in methanol. Concentrate the mixture to dryness.
-
Extraction: Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate, 4x).
-
Purification: Combine the organic layers and purify the crude product by column chromatography to isolate the N2-alkylated product.[2]
References
- Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Benchchem.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
- Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Benchchem.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications.
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate.
- The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate.
- Steric effects. Wikipedia.
- Steric Hindrance. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
managing impurities from dicarbonyl compounds in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
A-CS-Guide/Issue-01
Topic: Managing Impurities from Dicarbonyl Compounds in Pyrazole Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Purity in Pyrazole Synthesis
The Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is fundamental to the creation of a vast array of pharmaceutically important molecules.[1][2][3] While elegant in its simplicity, this reaction is frequently plagued by the formation of impurities that complicate downstream processing, reduce yields, and can introduce confounding variables in biological assays.
The primary source of these impurities often lies with the 1,3-dicarbonyl starting material itself. Its inherent reactivity, keto-enol tautomerism, and susceptibility to side reactions under typical synthesis conditions present significant challenges.[4] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you diagnose, manage, and prevent the formation of dicarbonyl-derived impurities in your pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/red, and the TLC shows multiple spots. What's the likely cause?
A1: Dark coloration and a complex TLC profile often point to decomposition or side reactions.[4] The primary culprits are typically:
-
Hydrazine Decomposition: Phenylhydrazine and other substituted hydrazines can decompose at elevated temperatures, forming colored byproducts.[4]
-
Dicarbonyl Degradation: 1,3-dicarbonyl compounds can be unstable, especially under harsh pH or high-temperature conditions.[4]
-
Self-Condensation: The dicarbonyl compound can react with itself in an aldol-type condensation, creating larger, often colored, polymeric impurities.[5]
Preventative Measures: Use high-purity, freshly distilled hydrazine, maintain controlled reaction temperatures, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[4]
Q2: I'm using an unsymmetrical dicarbonyl and getting a mixture of regioisomers. How can I improve selectivity?
A2: Regioisomer formation is the most common side reaction when using unsymmetrical 1,3-dicarbonyls.[3][4] Selectivity is governed by a sensitive balance of steric and electronic factors at the two carbonyl carbons.[6]
-
Steric Hindrance: The hydrazine nucleophile will preferentially attack the less sterically hindered carbonyl group.[6]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for attack.[6]
-
Solvent Choice: The solvent can dramatically influence the regioisomeric ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in certain cases.[6][7]
Q3: My NMR spectrum shows unreacted 1,3-dicarbonyl, but the hydrazine seems to be consumed. Why isn't the reaction going to completion?
A3: This scenario suggests a side reaction is consuming the hydrazine. A likely possibility is the formation of a stable hydrazone intermediate that is slow to cyclize. The reaction is typically acid-catalyzed; ensure that a catalytic amount of acid (e.g., a few drops of glacial acetic acid) is present and active to promote the final cyclization and dehydration steps.[4][8]
Troubleshooting Guide: Diagnosing and Resolving Impurity Issues
This section provides a systematic approach to identifying and solving common problems arising from dicarbonyl impurities.
Issue 1: Persistent Dicarbonyl Self-Condensation Impurities
Self-condensation occurs when the enolate of one dicarbonyl molecule attacks the carbonyl group of another, a classic aldol condensation reaction.[5][9] This is especially problematic with highly enolizable dicarbonyls like acetylacetone.
Diagnostic Steps:
-
Analyze Starting Material: Before starting your synthesis, run a proton NMR of your 1,3-dicarbonyl compound. Look for small peaks that do not correspond to the expected keto or enol forms. These may indicate the presence of pre-existing self-condensation products.
-
LC-MS Analysis of Crude Product: Use LC-MS to identify masses that correspond to dimers or trimers of your dicarbonyl starting material, minus molecules of water.
Solutions & Protocols:
-
Control Stoichiometry: Avoid using a large excess of the dicarbonyl compound.
-
Optimize Order of Addition: Slowly add the 1,3-dicarbonyl to a solution of the hydrazine and acid catalyst. This ensures the hydrazine is readily available to react, minimizing the chance for the dicarbonyl to react with itself.
-
Lower Reaction Temperature: While this may slow the desired reaction, it will disproportionately reduce the rate of the higher-activation-energy self-condensation pathway.
Workflow for Troubleshooting Dicarbonyl-Derived Impurities
Caption: A systematic workflow for diagnosing and resolving impurity issues.
Key Impurities and Their Characteristics
The table below summarizes common impurities derived from dicarbonyl compounds and their typical analytical signatures.
| Impurity Type | Origin | Typical Analytical Signature (NMR/MS) | Prevention Strategy |
| Regioisomers | Reaction of unsymmetrical dicarbonyls with substituted hydrazines.[2][3] | Two distinct sets of pyrazole peaks in NMR; same mass in MS. | Modify solvent, pH, or temperature to favor one isomer.[6] |
| Unreacted Dicarbonyl | Incomplete reaction; keto-enol tautomers may be visible. | Characteristic peaks of the dicarbonyl in ¹H NMR. | Optimize reaction time, temperature, and catalyst.[4] |
| Self-Condensation Products | Aldol condensation of the dicarbonyl with itself.[5] | Complex aliphatic/olefinic signals in NMR; MS peaks at (2xSM - H₂O). | Slow addition of dicarbonyl, lower temperature. |
| Bis-Pyrazole | Reaction of a second dicarbonyl molecule with the formed pyrazole.[4] | MS peak corresponding to (Pyrazole + Dicarbonyl - H₂O). | Use slight excess of hydrazine; avoid excess dicarbonyl. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Impurity Minimization
This protocol outlines a standard procedure designed to minimize common side reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the hydrazine derivative (1.0 eq) and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Dicarbonyl Addition: Begin stirring and slowly add the 1,3-dicarbonyl compound (1.0 eq) to the hydrazine solution over 15-20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is often the most effective method for removing less polar self-condensation products and unreacted dicarbonyls from the more polar pyrazole product.
-
Solvent Selection: Choose a solvent system in which the pyrazole product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, and ethyl acetate/hexane mixtures are common choices.
-
Dissolution: Dissolve the crude material in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Check: Confirm the purity of the recrystallized product by NMR and LC-MS.
Mechanism of Dicarbonyl Self-Condensation
Caption: Mechanism of base-catalyzed self-condensation of a 1,3-dicarbonyl.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.
- Carbonyl Condensation Reactions. (n.d.). University of Calgary.
- Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. (2014). ResearchGate.
- Review on Synthesis of pyrazole and pyrazolines. (2014). ResearchGate.
- Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). PubMed.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health (NIH).
- Self-condensation. (n.d.). Wikipedia.
- Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health (NIH).
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- NHC-catalysed [3 + 2]-asymmetric annulation between pyrazolin-4,5-diones and enals: synthesis of novel spirocyclic pyrazolone γ-butyrolactones and computational study of mechanism and stereoselectivity. (n.d.). Royal Society of Chemistry.
- Catalyst-Free Aldol Additions of 1,3-Dicarbonyl Compounds. (2013). ResearchGate.
- Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. (2020). YouTube.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). MDPI.
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). SlideShare.
- Knorr pyrazole synthesis. (2011). ResearchGate.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. vanderbilt.edu [vanderbilt.edu]
optimization of reaction time and temperature for pyrazole cyclization
Welcome to the Technical Support Center for the optimization of pyrazole cyclization reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with controlling reaction time and temperature in pyrazole synthesis. Our focus is to empower you with the knowledge to not only solve problems but to understand the underlying chemical principles for robust and reproducible results.
Introduction: The Critical Balance of Time and Temperature
The synthesis of pyrazoles, a cornerstone of medicinal chemistry, often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While seemingly straightforward, the success of this transformation is exquisitely sensitive to the interplay between reaction time and temperature. An imbalance can lead to a cascade of undesirable outcomes, including low yields, the formation of stubborn impurities, and product decomposition. This guide will provide a systematic approach to optimizing these critical parameters.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the most likely causes related to time and temperature?
Low yields are a common hurdle and can often be traced back to sub-optimal reaction conditions. Insufficient heating or a short reaction time may lead to incomplete conversion of starting materials.[1] Conversely, excessively high temperatures or prolonged heating can cause decomposition of reactants, intermediates, or the final pyrazole product.[2] It is also crucial to ensure the purity of your starting materials, as impurities can lead to side reactions that consume reactants and lower the yield of the desired product.[1]
Q2: I'm observing the formation of multiple spots on my TLC plate, and the reaction mixture has darkened. What's happening?
The development of a dark color (often yellow to brown) and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of side reactions and decomposition.[2] One common culprit is the decomposition of hydrazine derivatives, which are often unstable at elevated temperatures.[2] Oxidation of reaction intermediates or the final pyrazole product can also occur, especially with prolonged exposure to air at high temperatures.[2]
Q3: My reaction seems to stall and won't go to completion, even with extended reaction times. What should I consider?
If a reaction is sluggish, several factors related to temperature and reaction kinetics might be at play. The reaction may simply require more thermal energy to overcome the activation barrier; in such cases, a carefully controlled increase in temperature can be beneficial.[1] Another possibility is the formation of a stable intermediate, such as a hydrazone, that is slow to cyclize.[2] Adjusting the reaction conditions, for instance by increasing the temperature or using a solvent with a higher boiling point, can promote the final cyclization step.[2][3]
Q4: How does the choice of solvent influence the optimal reaction time and temperature?
Solvent selection is critical and directly impacts the optimal reaction parameters. The solvent's boiling point will dictate the maximum achievable temperature at atmospheric pressure.[3] Polar protic solvents like ethanol are commonly used, but aprotic dipolar solvents such as DMF or NMP have been shown to give better results in some cases.[4] Non-polar aprotic solvents like toluene or xylene often necessitate higher temperatures and longer reaction times.[3] In some modern approaches, "green" alternatives like ionic liquids or even solvent-free conditions, often coupled with microwave irradiation, can lead to dramatically shorter reaction times.[5][6]
Troubleshooting Guide: A Systematic Approach
When faced with a challenging pyrazole cyclization, a systematic approach to troubleshooting is key. The following guide addresses specific issues with potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Insufficient Temperature: The reaction has not reached the necessary activation energy. - Short Reaction Time: The reaction has not had enough time to proceed to completion. - Formation of a Stable Intermediate: A hydrazone or other intermediate is not cyclizing.[2] | - Gradually increase the reaction temperature in increments of 10-20°C, monitoring by TLC. - Extend the reaction time, monitoring progress at regular intervals. - Consider switching to a higher-boiling point solvent to facilitate the cyclization step.[3] |
| Multiple Products/Impurities | - Decomposition of Hydrazine: Hydrazine derivatives can be thermally unstable.[2] - Oxidation: Reaction components are sensitive to air at elevated temperatures.[2] - Side Reactions: Undesired pathways are competing with the desired cyclization.[1] | - Use freshly distilled or high-purity hydrazine and maintain a controlled reaction temperature.[2] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Optimize the reaction temperature to favor the desired product; sometimes a lower temperature for a longer time is beneficial. |
| Darkening of Reaction Mixture | - Decomposition of Starting Materials or Product: Excessive heat is causing degradation.[2] - Side Reactions Leading to Colored Byproducts: Impurities are forming. | - Lower the reaction temperature and monitor for improvement in color. - Ensure the purity of starting materials to minimize side reactions.[1] |
| Inconsistent Yields | - Variability in Heating: Inconsistent temperature control between batches. - Fluctuations in Reaction Time: Lack of a standardized protocol. | - Utilize a temperature-controlled heating mantle or oil bath for consistent heating. - Standardize the reaction time based on careful TLC or LC-MS monitoring. |
Experimental Protocols
Protocol 1: Optimization of Reaction Temperature
This protocol outlines a systematic approach to determining the optimal reaction temperature for a pyrazole cyclization.
-
Initial Setup: In separate reaction vessels, set up identical reactions with your 1,3-dicarbonyl compound (1.0 eq) and hydrazine derivative (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).[2]
-
Temperature Gradient: Heat each reaction at a different, constant temperature (e.g., 40°C, 60°C, 80°C, and reflux).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC.
-
Analysis: Compare the TLC plates to identify the temperature that provides the best conversion to the desired product with the fewest byproducts.
-
Refinement: Once an optimal temperature range is identified, you can perform further experiments with smaller temperature increments within that range to fine-tune the conditions.
Protocol 2: Optimization of Reaction Time
Once an optimal temperature is established, the reaction time can be optimized.
-
Setup: Set up a single, larger-scale reaction at the optimized temperature determined in Protocol 1.
-
Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw a small aliquot of the reaction mixture for TLC or LC-MS analysis.
-
Analysis: Determine the time point at which the starting material is consumed and the product concentration is maximized, without significant formation of degradation products.
-
Confirmation: Repeat the reaction at the optimized temperature and time to confirm the reproducibility of the results.
Visualizing the Workflow
A logical workflow is crucial for successful optimization. The following diagram illustrates the decision-making process.
Caption: A decision-making workflow for optimizing pyrazole cyclization.
Advanced Techniques: Microwave-Assisted Synthesis
For rapid optimization and often improved yields, microwave-assisted organic synthesis (MAOS) is a powerful tool. Microwave heating can dramatically reduce reaction times from hours to minutes.[7][8] The optimization of microwave parameters (power, temperature, and time) follows a similar systematic approach to conventional heating.[6]
Caption: Comparison of reaction times for conventional vs. microwave heating.
Conclusion
The optimization of reaction time and temperature is a critical step in developing a robust and efficient pyrazole synthesis. By understanding the potential pitfalls and employing a systematic approach to troubleshooting and optimization, researchers can significantly improve yields, minimize impurities, and ensure the reproducibility of their results. This guide provides a foundational framework for achieving these goals, empowering you to tackle your next pyrazole synthesis with confidence.
References
- BenchChem. (2025). Common side reactions in Knorr pyrazole synthesis and their avoidance. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine. BenchChem Technical Support.
- Wen, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
- Harigae, R., et al. (Year).
- Google Patents. (Year).
- Radi, M., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593-3601. [Link]
- ResearchGate. (Year). Optimization of solvent, temperature, and catalyst in synthesis of compound 7a. [Link]
- ACS Omega. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. [Link]
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Validation & Comparative
Topic: 3-(1H-pyrazol-1-ylmethyl)benzoic acid vs. 4-(1H-pyrazol-1-ylmethyl)benzoic acid: A Structure-Activity Relationship Analysis
An In-Depth Comparative Guide for Researchers
This guide provides a detailed comparison of 3-(1H-pyrazol-1-ylmethyl)benzoic acid and 4-(1H-pyrazol-1-ylmethyl)benzoic acid. In the absence of direct head-to-head experimental data in publicly available literature, this analysis leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive comparison. We will dissect their structural nuances, postulate differences in their physicochemical properties, and outline the experimental workflows required to validate these hypotheses. This document serves as a foundational guide for researchers investigating this chemical scaffold.
The pyrazole nucleus is a cornerstone in modern drug discovery, featured in numerous compounds with potent therapeutic properties.[1] When coupled with a benzoic acid moiety, it forms a pharmacophore found in agents with activities ranging from antibacterial to cannabinoid receptor modulation.[2][3][4][5] The critical difference between the two molecules of interest lies in the substitution pattern on the benzoic acid ring—a seemingly minor change from the meta (3-position) to the para (4-position) that can profoundly impact biological activity.
Structural and Physicochemical Analysis
The fundamental difference between the two isomers is the point of attachment of the pyrazol-1-ylmethyl group to the benzoic acid ring. This positional isomerism dictates the molecule's overall geometry, electronic properties, and spatial arrangement of key functional groups—the carboxylic acid and the pyrazole ring.
-
4-(1H-pyrazol-1-ylmethyl)benzoic acid (Para Isomer): The substituent is at the para position, resulting in a more linear and symmetrical molecule. The carboxylic acid and the pyrazole nitrogen are positioned 180° apart relative to the central phenyl ring.
-
This compound (Meta Isomer): The substituent is at the meta position, creating an angular or "kinked" geometry. The functional groups are arranged at a 120° angle to each other.
This geometric variance is critical, as molecular shape is a primary determinant of how a ligand fits into the binding pocket of a biological target.
Caption: Chemical structures of the para and meta isomers.
Electronic Effects and Acidity
The position of the substituent also influences the acidity (pKa) of the carboxylic acid group through a combination of inductive and resonance effects.[6] The pyrazol-1-ylmethyl group is generally considered to have an electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atoms.
-
In the para position: The substituent can exert both its inductive and resonance effects on the carboxyl group.
-
In the meta position: The resonance effect is significantly diminished, and the inductive effect is the primary electronic influence on the carboxyl group.[6]
This difference in electronic influence is expected to result in a lower pKa for the meta isomer compared to the para isomer, making it a slightly stronger acid. This can affect solubility, membrane permeability, and the ability to form ionic bonds with target receptors at physiological pH.
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties for the two isomers.
| Property | This compound | 4-(1H-pyrazol-1-ylmethyl)benzoic acid |
| Molecular Formula | C11H10N2O2 | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol | 202.21 g/mol |
| CAS Number | 562803-68-3[7] | 332672-13-8 |
| Predicted logP | 1.59[8] | 1.59 |
| Polar Surface Area | 58.1 Ų[8] | 58.1 Ų |
| H-Bond Donors | 1[8] | 1[8] |
| H-Bond Acceptors | 4[8] | 4[8] |
While many calculated properties are identical, the subtle differences in geometry and electronic distribution are what drive potential variations in biological activity.
Postulated Biological Activity & SAR
While no direct activity data exists for these specific molecules, the broader class of pyrazole-benzoic acid derivatives has shown significant promise, particularly as antibacterial agents and cannabinoid receptor (CB1) antagonists.[2][9]
Hypothetical Impact on Receptor Binding
The difference in molecular shape is paramount. A linear molecule like the para isomer may be better suited to fit into a long, narrow hydrophobic pocket of a receptor. Conversely, the angular shape of the meta isomer might be ideal for a binding site that has a distinct bend or requires specific vectoral alignment of hydrogen bond donors and acceptors.
Caption: Isomer geometry dictates receptor binding compatibility.
This illustrates that neither isomer is inherently "better"; their potential activity is entirely dependent on the topology of the target's binding site.
Proposed Synthetic Workflow
A plausible and efficient method for synthesizing both isomers involves the N-alkylation of pyrazole with the corresponding methyl bromomethylbenzoate ester, followed by saponification (ester hydrolysis) to yield the final carboxylic acid.
Caption: General workflow for the synthesis of target isomers.
Recommended Experimental Protocols for Comparison
To empirically determine the activity of these isomers, a systematic, head-to-head comparison is required. Below are detailed protocols for two potential therapeutic areas, based on the activities of related compounds.
Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) and is the gold standard for quantifying antibacterial potency.[9]
Objective: To determine the lowest concentration of each isomer that inhibits visible growth of a target bacterial strain (e.g., Staphylococcus aureus).
Methodology:
-
Preparation:
-
Prepare stock solutions of this compound and 4-(1H-pyrazol-1-ylmethyl)benzoic acid in DMSO at 10 mg/mL.
-
Prepare a bacterial inoculum of S. aureus (e.g., ATCC 29213) and adjust to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in several rows.
-
Add 100 µL of the stock solution (appropriately diluted) to well 1 of each corresponding row.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
The final volume in each well is 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
The experiment should be performed in triplicate for statistical validity.
-
Protocol 2: In Vitro Cannabinoid Receptor 1 (CB1) Binding Assay
This protocol measures the affinity of the isomers for the CB1 receptor, a target for many pyrazole derivatives.[2][10]
Objective: To determine the inhibitory constant (Ki) of each isomer for the human CB1 receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from HEK293 cells stably expressing the human CB1 receptor.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate in a total volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Add 50 µL of binding buffer containing the radioligand (e.g., [3H]CP-55,940 at a final concentration of ~0.5 nM).
-
Add 50 µL of various concentrations of the test compounds (the meta and para isomers) or vehicle (for total binding) or a known high-affinity non-radiolabeled ligand like WIN 55,212-2 (for non-specific binding).
-
Initiate the binding reaction by adding 100 µL of the CB1 receptor membrane preparation (e.g., 10-20 µg protein/well).
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The positional isomerism between this compound and 4-(1H-pyrazol-1-ylmethyl)benzoic acid is a critical determinant of their potential biological function. The para isomer's linear geometry and the meta isomer's angular shape suggest they will interact differently with biological targets, likely resulting in distinct activity profiles and potencies. While the pyrazole-benzoic acid scaffold is a proven pharmacophore, the specific utility of these two foundational isomers can only be confirmed through direct experimental evaluation. This guide provides the necessary theoretical framework and practical experimental designs to empower researchers to undertake this investigation, potentially unlocking novel therapeutic agents.
References
- Compton, D. R., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics.
- Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]
- Hansa, et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents.
- Alam, M. A., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. [Link]
- Alkhaibari, I., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. [Link]
- Hansa, et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
- ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor.
- Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]
- FMHR. (2025).
- Angappulige, D. H., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
- Tiam, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical Sciences and Drug Research.
- Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. [Link]
- Shaker, Y. M., et al. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science. [Link]
- EON Biotech. (n.d.). This compound – (562803-68-3). EON Biotech. [Link]
- Hansa, et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. [Link]
- Angappulige, D. H., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed. [Link]
- Wang, Y., et al. (2015).
- da Silva, P. A., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
- El-Metwaly, N. M., et al. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink.
- Wang, S., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)
- ResearchGate. (n.d.). Structure of meta-(a) and para-substituted (b) benzoic acids.
- Alkhaibari, I., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PubMed Central. [Link]
- Angappulige, D. H., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central. [Link]
- Davoodnia, A., et al. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eontrading.uk [eontrading.uk]
- 8. Compound 4-[(1H-pyrazol-1-yl)methyl]benzoic acid - Chemdiv [chemdiv.com]
- 9. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Pyrazole and Imidazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazole and imidazole rings are foundational scaffolds in medicinal chemistry, each conferring distinct physicochemical properties to derivative compounds. The incorporation of a carboxylic acid moiety further enhances their potential by providing a critical anchor for interacting with biological targets. This guide offers an in-depth comparison of the bioactivity of pyrazole carboxylic acids and imidazole carboxylic acids, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into structure-activity relationships, present quantitative comparative data, and provide detailed experimental protocols for assessing cytotoxicity and enzyme inhibition, empowering researchers to make informed decisions in drug discovery and development.
Introduction: The Structural and Physicochemical Landscape
Pyrazole and imidazole are five-membered aromatic heterocycles containing two nitrogen atoms. Their distinction lies in the relative positions of these nitrogens: pyrazole is a 1,2-diazole, while imidazole is a 1,3-diazole. This seemingly minor difference has profound implications for their electronic distribution, hydrogen bonding capacity, and metabolic stability, which in turn dictates their biological activity.
-
Pyrazole: The adjacent nitrogen atoms in pyrazole create a unique electronic environment. Pyrazole-containing drugs are well-known, with prominent examples like the anti-inflammatory drug Celecoxib and the cannabinoid receptor antagonist Rimonabant.[1]
-
Imidazole: The 1,3-arrangement in imidazole allows it to act as both a hydrogen bond donor and acceptor, a feature integral to the function of the amino acid histidine in countless enzyme active sites.[2]
The addition of a carboxylic acid (-COOH) group to these rings introduces a strong acidic center, capable of forming salt bridges and potent hydrogen bonds with amino acid residues (e.g., Arginine, Lysine) in target proteins. This functional group is crucial for the activity of many enzyme inhibitors.[3][4]
Caption: Core structures of Pyrazole and Imidazole Carboxylic Acids.
Comparative Analysis of Bioactivities
While both scaffolds are versatile, they often exhibit different potency and spectra of activity. Below is a comparative summary based on published experimental data.
Anticancer Activity
Both pyrazole and imidazole derivatives have been extensively investigated as anticancer agents.[5][6] Their efficacy often depends on the specific cancer cell line and the substitution patterns on the heterocyclic ring.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound Class | Derivative Example | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |
| Pyrazole | Pyrazole-hydrazide | 0.57 ± 0.03 | - | - | [7] |
| Pyrazole | Aurora-A kinase inhibitor | 0.46 ± 0.04 | 0.39 ± 0.06 | - | [5] |
| Pyrazole | Ethyl-carboxylate deriv. | - | - | 26 | [5] |
| Imidazole | Imidazole-based deriv. | 8.4 | - | - | [8] |
Data presented are illustrative and sourced from different studies; direct comparison should be made with caution.
Generally, pyrazole-based compounds have shown remarkable potency, particularly as kinase inhibitors (e.g., Aurora, EGFR, HER-2).[5][7] Imidazole derivatives also show significant cytotoxicity, often by disrupting cellular processes like protein synthesis.
Antimicrobial Activity
The antimicrobial landscape shows a clearer distinction. Imidazole derivatives, famously represented by antifungal drugs like miconazole, are potent against a broad spectrum of fungi and some bacteria.[9] Pyrazole carboxylic acids also possess antimicrobial properties but are often more noted for their antifungal effects against specific strains like Candida albicans.[10]
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound Class | Derivative Example | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Pyrazole | Dicarboxylic acid deriv. | - | - | Active | [10] |
| Imidazole | Imidazole deriv. HL2 | 625 | 2500 | - | [9][11] |
| Imidazole | Benzimidazole deriv. | 15.6 | >1000 | Not Observed | [12] |
Note: MIC values can vary significantly based on the specific derivative and testing conditions.
Imidazole derivatives often exert their effect by inhibiting ergosterol synthesis in fungi or disrupting bacterial cell wall synthesis.[11] Pyrazoles may act through different mechanisms, including inhibiting fatty acid biosynthesis.[13]
Anti-inflammatory Activity
The most well-known application of pyrazole derivatives is in anti-inflammatory drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14] Celecoxib, a selective COX-2 inhibitor, is a blockbuster drug built on a pyrazole scaffold. Imidazole derivatives have also been explored as COX inhibitors, though they are more commonly associated with inhibiting other inflammatory targets like p38 MAP kinase.[15]
Table 3: Comparative COX-2 Inhibition
| Compound Class | Derivative Example | COX-2 Inhibition (IC50) | Selectivity vs. COX-1 | Reference |
| Pyrazole | Benzenesulfonamide deriv. | 38.73 nM | High | [7] |
| Imidazole | Carboxamide deriv. | 1 µM | Moderate | [15] |
The structural rigidity and specific substitution patterns of pyrazoles allow for highly selective binding to the COX-2 active site, a key factor in their success as anti-inflammatory agents.[16]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of these compounds is intrinsically linked to their structure.
-
For Pyrazoles: Structure-activity relationship studies have shown that substituents at positions 1, 3, and 5 of the pyrazole ring are critical for potent activity.[1] For example, in COX-2 inhibitors, a p-sulfonamidophenyl group at one position and a substituted phenyl group at another are often required for high potency and selectivity.[7]
-
For Imidazoles: The position of the carboxylic acid and other substituents dictates the binding mode. In metallo-β-lactamase inhibitors, the imidazole-2-carboxylic acid scaffold is crucial for chelating the active site zinc ions, while substituents at the 1-position interact with flexible loops to enhance potency.[17]
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Featured Experimental Protocols
To facilitate further research, we provide detailed, validated protocols for assessing key bioactivities.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a primary screening method for cytotoxic compounds.[18][19]
Methodology:
-
Cell Culture & Seeding: Maintain cancer cell lines (e.g., MCF-7) in a humidified incubator at 37°C with 5% CO2.[8] Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well.[20] Incubate for 24 hours to allow for attachment.
-
Compound Preparation & Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[18][19] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth) by plotting a dose-response curve.[20]
Scientist's Note: The 3-4 hour incubation time with MTT is critical; insufficient time leads to a weak signal, while excessive time can lead to cytotoxicity from the MTT itself. Always ensure formazan crystals are fully dissolved before reading, as undissolved crystals will lead to inaccurate absorbance readings.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This protocol describes a method to determine the inhibitory effect of compounds on COX-1 and COX-2 enzymes.[22]
Methodology:
-
Reagent Preparation: Use a commercial COX inhibitor screening kit which typically contains human recombinant COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and reaction buffer.[16][23]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.
-
Inhibitor Addition: Add the test compound (dissolved in DMSO, then diluted) at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C. The reaction produces Prostaglandin H2 (PGH2), which is unstable and is further converted to Prostaglandin F2α (PGF2α).
-
Detection: The amount of prostaglandin produced is typically measured using an enzyme immunoassay (EIA) format, which involves a competitive binding reaction with a prostaglandin-acetylcholinesterase conjugate, followed by the addition of Ellman's reagent to produce a colorimetric signal.
-
Data Acquisition: Read the absorbance at a wavelength specified by the kit manufacturer (e.g., 412 nm).
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[24]
Scientist's Note: Timing is crucial in this assay, especially after the addition of arachidonic acid. Stagger the addition of substrate and stopping reagents to ensure consistent reaction times across the plate. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) is a critical parameter; a higher SI indicates better selectivity for COX-2.
Conclusion and Future Perspectives
Both pyrazole and imidazole carboxylic acids are privileged scaffolds in drug discovery, each with a distinct profile of biological activity.
-
Pyrazoles have demonstrated exceptional success as anti-inflammatory agents (COX-2 inhibitors) and potent anticancer kinase inhibitors. Their rigid structure allows for precise, high-affinity interactions with enzyme active sites.
-
Imidazoles are renowned for their broad-spectrum antimicrobial properties, particularly as antifungals. Their ability to coordinate with metal ions also makes them promising candidates for inhibiting metalloenzymes.
Future research should focus on creating hybrid molecules that combine the beneficial features of both scaffolds. For instance, a pyrazole-imidazole hybrid could potentially offer dual anti-inflammatory and antimicrobial activity. Furthermore, exploring novel substitution patterns on these cores, guided by computational modeling and structure-based design, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency and selectivity.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives.
- PubMed Central. (n.d.). Mechanism of imidazole inhibition of a GH1 β‐glucosidase.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- PubMed Central. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study.
- ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) of imidazole derivatives.
- ResearchGate. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.
- PubMed. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists.
- Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- PubMed Central. (n.d.). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids.
- PubMed Central. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- OUCI. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors.
- PubMed Central. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors.
- Springer. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- PubMed. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.
- ResearchGate. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- PubMed Central. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives.
- PubMed. (1987). Interaction of the unique competitive inhibitor imidazole and related compounds with the active site metal of carbonic anhydrase.
- ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- OUCI. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
- PubMed. (n.d.). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives.
- World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives.
Sources
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the unique competitive inhibitor imidazole and related compounds with the active site metal of carbonic anhydrase: linkage between pH effects on the inhibitor binding affinity and pH effects on the visible spectra of inhibitor complexes with the cobalt-substituted enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 23. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based COX-2 Inhibitors for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors. Moving beyond a simple product list, we delve into the mechanistic rationale, comparative performance data, and the critical experimental protocols necessary for their evaluation. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to navigate this important class of anti-inflammatory agents.
The Rationale for Selective COX-2 Inhibition: A Tale of Two Isozymes
The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) hinges on their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[1] However, the discovery of two distinct COX isoforms—COX-1 and COX-2—revolutionized the field of inflammation therapy.
-
COX-1: This is a constitutive, "housekeeping" enzyme found in most tissues.[2] It synthesizes prostaglandins that are vital for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[1][3]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli like cytokines and endotoxins.[1][4] Its activation at sites of inflammation leads to the production of prostaglandins that mediate pain and swelling.
Traditional NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2. While this effectively reduces inflammation (by blocking COX-2), the simultaneous inhibition of COX-1 is responsible for their most common and severe side effects, namely gastrointestinal (GI) ulceration and bleeding.[1][5] This understanding created a clear therapeutic hypothesis: selectively inhibiting COX-2 would provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, leading to a significantly improved GI safety profile.[4][6] The pyrazole heterocyclic ring has emerged as a privileged scaffold in designing such selective inhibitors.[7][8]
Mechanism of Action: The Structural Basis of Selectivity
The ability of pyrazole inhibitors to selectively target COX-2 is a direct consequence of a key structural difference in the active sites of the two enzyme isoforms. While the catalytic domains are highly homologous, the COX-2 active site features a larger, more accommodating hydrophobic side pocket that is absent in COX-1.[9]
This structural divergence is exploited by diaryl heterocyclic inhibitors like the pyrazole class. These molecules are designed to be too bulky to fit into the narrower COX-1 channel.[9] Specifically, the characteristic sulfonamide or sulfone moiety on one of the aryl rings of many pyrazole inhibitors inserts into this unique COX-2 side pocket, anchoring the inhibitor and leading to potent and selective inhibition.[2][10]
Comparative Performance of Pyrazole Inhibitors
A direct comparison of performance metrics is essential for drug development. We will analyze both well-established and investigational pyrazole inhibitors.
Marketed and Withdrawn "Coxib" Drugs
The "coxib" class of drugs represents the first generation of clinically approved selective COX-2 inhibitors. While celecoxib remains on the market, rofecoxib and valdecoxib were withdrawn due to cardiovascular safety concerns, a critical reminder of the complex balance between efficacy and safety.[11][12]
Table 1: Comparative Pharmacokinetic Profiles of First-Generation Pyrazole Coxibs
| Pharmacokinetic Parameter | Celecoxib | Rofecoxib (Withdrawn) | Valdecoxib (Withdrawn) |
|---|---|---|---|
| Oral Bioavailability (%) | ~40-50 (increases with food)[13] | ~93%[13] | 83%[13] |
| Time to Peak Plasma (Tmax, hours) | 2-4[13] | 2-9[13] | ~2.25-3[13] |
| Plasma Protein Binding (%) | ~97[13] | ~87[13] | ~98[13] |
| Volume of Distribution (Vd, L) | ~400[13] | ~91[13] | 86[13] |
| Elimination Half-life (t1/2, hours) | ~11[13] | ~17[13] | ~7-8[13] |
| Primary Metabolizing Enzymes | CYP2C9 (major), CYP3A4 (minor)[13] | Cytosolic reductases[13] | CYP3A4 and CYP2C9[13] |
Causality Insight: The significant differences in pharmacokinetics, driven by subtle structural variations, directly impact clinical use. For instance, Rofecoxib's longer half-life allowed for once-daily dosing, which can improve patient compliance.[13] Celecoxib's metabolism via CYP2C9 necessitates caution in patients who are known to be poor metabolizers or are taking other drugs that interact with this enzyme.[14] The cardiovascular adverse events associated with some coxibs are thought to stem from an imbalance between the inhibition of COX-2-mediated prostacyclin (an anti-thrombotic agent) and the continued production of COX-1-mediated thromboxane A2 (a pro-thrombotic agent).[3][15]
Investigational Pyrazole Inhibitors: The Quest for Superior Potency and Selectivity
Research continues to yield novel pyrazole derivatives with potentially superior profiles compared to first-generation drugs. These compounds often exhibit higher potency (lower IC₅₀ values) and/or greater selectivity for COX-2 over COX-1.
Table 2: In Vitro Performance of Selected Investigational Pyrazole Inhibitors vs. Celecoxib
| Compound | COX-2 IC₅₀ | COX-1 IC₅₀ | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
|---|---|---|---|---|
| Celecoxib (Reference) | 2.16 µM | 5.42 µM | 2.51 | [16] |
| Celecoxib (Reference) | 0.78 µM | 7.42 µM | 9.51 | [17] |
| Compound 5f | 1.50 µM | 14.34 µM | 9.56 | [16] |
| Compound 6f | 1.15 µM | 9.56 µM | 8.31 | [16] |
| Compound PYZ16 | 0.52 µM | 5.58 µM | 10.73 | [17] |
| Compound 11 | 16.2 nM | >10,000 nM | >617 | [4] |
| Compound 16 | 20.1 nM | >10,000 nM | >497 | [4] |
| Compound 5u | 1.79 µM | 130.15 µM | 72.73 |[10] |
Data Interpretation: The data clearly show a progression in drug design. Compounds 11 and 16 , for example, demonstrate nanomolar potency against COX-2 while showing virtually no inhibition of COX-1 at high concentrations, resulting in an exceptionally high selectivity index.[4] Similarly, compound PYZ16 not only shows higher potency than the celecoxib reference in its assay but also a slightly improved selectivity index.[17] These improvements are often the result of strategic modifications to the pyrazole core and its substituents to optimize interactions with the COX-2 active site.
Core Experimental Protocols for Inhibitor Evaluation
Rigorous and validated experimental protocols are the bedrock of trustworthy drug development. Here, we outline the methodologies for key assays.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay quantitatively determines the concentration of an inhibitor required to reduce the enzymatic activity of COX-1 and COX-2 by 50% (IC₅₀). It relies on measuring the amount of prostaglandin E₂ (PGE₂) produced by recombinant human COX enzymes from the substrate, arachidonic acid, using a competitive enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared (often expressed in insect or mammalian cell systems).[10]
-
Inhibitor Incubation: A fixed amount of either COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for a defined period (e.g., 15 minutes at room temperature) to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a saturating concentration of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 10 minutes at 37°C).
-
Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., a strong acid like HCl).
-
PGE₂ Quantification: The concentration of PGE₂ in each reaction well is determined using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (0% inhibition) and a background control (100% inhibition). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[16]
Protocol: Carrageenan-Induced Paw Edema in Rodents
Principle: This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of a compound. Subplantar injection of carrageenan in a rodent's paw induces a localized, biphasic inflammatory response characterized by swelling (edema). The ability of a pre-administered test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory efficacy.[10][18]
Methodology:
-
Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week. Animals are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Celecoxib or Indomethacin), and test compound groups at various doses. The compounds are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured again at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment paw volume. The percentage inhibition of edema for each group is calculated using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
-
Causality and Self-Validation: This protocol is self-validating through the inclusion of both negative (vehicle) and positive (a known effective drug) controls. A statistically significant reduction in edema in the positive control group validates the model's responsiveness. The dose-dependent effect of the test compound provides evidence of its pharmacological activity.
Conclusion and Future Perspectives
The pyrazole scaffold has undeniably been central to the development of selective COX-2 inhibitors, delivering potent anti-inflammatory and analgesic agents with improved gastrointestinal safety over traditional NSAIDs.[8] Comparative analysis reveals a clear trajectory of innovation, with newer investigational compounds showing remarkable improvements in both potency and selectivity.[4]
However, the shadow of cardiovascular side effects that led to the withdrawal of rofecoxib and valdecoxib remains a critical consideration.[11][15] The future of this field lies not only in the pursuit of even greater COX-2 selectivity but also in a deeper understanding of the downstream physiological consequences of sustained COX-2 inhibition. Future research will likely focus on:
-
Designing compounds with novel mechanisms or balanced activities: This could include dual COX/5-LOX inhibitors or pyrazole derivatives that incorporate nitric oxide-donating moieties to counteract potential hypertensive effects.[17]
-
Exploring therapeutic repurposing: The role of COX-2 in various cancers has prompted extensive research into using selective inhibitors, like celecoxib, as adjuvant cancer therapies.[2]
By leveraging robust comparative data and validated experimental protocols, the scientific community can continue to refine and develop safer, more effective pyrazole-based inhibitors for the management of inflammation and pain.
References
- BenchChem. (2025). A Comparative Pharmacokinetic Profile of Pyrazole-Based COX-2 Inhibitors: Celecoxib, Rofecoxib, and Valdecoxib.
- El-Sayed, M. A. A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
- Mohy El-Din, M. M., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273.
- Mohy El-Din, M. M., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. ResearchGate.
- Al-Ostath, A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity.
- Alam, M. S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
- Hilal, M. H., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2377-2383.
- Al-Ostath, A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed.
- Zhang, B. L. (2004). Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. Globe Thesis.
- Sharma, V., et al. (2019). Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019). Bioorganic Chemistry.
- Al-Ostath, A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate.
- Burian, M., & Geisslinger, G. (2007). Clinical use and pharmacological properties of selective COX-2 inhibitors. Current Pharmaceutical Design, 13(22), 2227-2246.
- Uddin, M. J., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 25(19), 4567.
- Burian, M., & Geisslinger, G. (2003). [Clinical pharmacology of the selective COX-2 inhibitors]. Der Orthopade, 32(12), 1078-1087.
- Paoletti, P., et al. (2003). Adverse Drug Events Involving COX-2 Inhibitors. The Annals of Pharmacotherapy, 37(9), 1203-1208.
- Abuelizz, H. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Journal of the Iranian Chemical Society.
- Wikipedia. (2023). Cyclooxygenase-2 inhibitor.
- Cleveland Clinic. (2022). COX-2 Inhibitors.
- Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3859-3873.
- Singh, G., & Triadafilopoulos, G. (2003). Adverse Effects of COX-2 Inhibitors. The American Journal of Gastroenterology, 98(5), 1203-1205.
- Singh, G., & Triadafilopoulos, G. (2003). Adverse Effects of COX-2 Inhibitors. ResearchGate.
- Alam, M. S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications.
- Penning, T. D., et al. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Expert Opinion on Investigational Drugs, 8(11), 1869-1877.
- Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube.
- Various Authors. (2024). Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate.
Sources
- 1. globethesis.com [globethesis.com]
- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 7. JU | Review of the recent advances of pyrazole derivatives [aljouf-demo.accessapp.tn]
- 8. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adverse Effects of COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Pyrazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural determination of substituted pyrazoles is a cornerstone of medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds. However, synthetic routes, such as the common condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often yield a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted products). Distinguishing between these isomers is not merely an academic exercise; the specific substitution pattern dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of spectroscopic techniques, grounded in experimental evidence, to confidently differentiate pyrazole regioisomers.
The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive tool for identifying pyrazole regioisomers. The key lies in leveraging through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations to piece together the molecular puzzle.[1][2]
The Decisive Experiment: 2D NMR (HMBC and NOESY)
While 1D ¹H and ¹³C NMR provide initial clues, 2D techniques offer unambiguous proof of connectivity.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is the workhorse for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For a pyrazole with a substituent on one of the nitrogen atoms (N1), the HMBC spectrum is the most direct way to distinguish isomers. A correlation from the protons of the N1-substituent to a pyrazole ring carbon definitively identifies that carbon's position relative to the nitrogen.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, regardless of their bonding. It serves as an excellent orthogonal method to confirm HMBC assignments.
The combination of HMBC and NOESY provides a self-validating system for structural assignment.[3][4][5]
Diagram: Logic for Regioisomer Assignment using 2D NMR
This workflow illustrates the decision-making process based on key NMR correlations.
Caption: Workflow for unambiguous pyrazole regioisomer assignment using HMBC and NOESY data.
¹H and ¹³C NMR Chemical Shift Analysis
While less definitive than 2D methods, careful analysis of 1D spectra can provide strong suggestive evidence. The electronic environment of each nucleus is subtly different between regioisomers, leading to predictable shifts.
-
¹H NMR: The chemical shift of the pyrazole ring protons (H3, H4, H5) is sensitive to the substitution pattern. In many cases, the H5 proton of a 1,5-disubstituted pyrazole is deshielded (shifted downfield) compared to the H3 proton of the corresponding 1,3-isomer due to the anisotropic effect of the adjacent N1-substituent.[6]
-
¹³C NMR: The carbon chemical shifts, particularly for C3 and C5, are highly informative. The carbon atom directly adjacent to the N-substituted nitrogen (C5 in the 1,5-isomer) often experiences a different electronic environment than the carbon further away (C5 in the 1,3-isomer), leading to distinct chemical shifts.[7][8][9]
Table 1: Comparative ¹H and ¹³C NMR Data for a Representative Regioisomer Pair (1,3-diphenyl- vs. 1,5-diphenyl-3-methyl-1H-pyrazole)
| Nucleus | 1,3-Regioisomer (1,5-diphenyl-3-methyl) ¹³C Shift (ppm) | 1,5-Regioisomer (1,3-diphenyl-5-methyl) ¹³C Shift (ppm) | Key Differentiator |
| C3 | ~148.7 | ~151.0 | |
| C4 | ~107.5 | ~106.0 | |
| C5 | ~142.9 | ~141.0 |
| Nucleus | 1,3-Regioisomer ¹H Shift (ppm) | 1,5-Regioisomer ¹H Shift (ppm) | Key Differentiator |
| H4 | ~6.28 (s, 1H) | ~6.50 (s, 1H) | H4 is often more deshielded in the 1,5-isomer. |
| CH₃ | ~2.40 (s, 3H) | ~2.35 (s, 3H) |
Note: Data is generalized from typical values found in the literature. Actual shifts are dependent on solvent and specific molecular structure.[10]
Supporting Spectroscopic Techniques
While NMR is paramount, other methods can provide complementary data, primarily for confirming molecular weight and functional groups.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental formula of the synthesized compounds. However, distinguishing regioisomers by their fragmentation patterns can be challenging as they often produce very similar mass spectra under standard electron ionization (EI) conditions.[11][12] Key fragmentation pathways for the pyrazole ring include the expulsion of HCN or N₂.[11] While subtle differences in fragment ion abundances may exist, they are rarely sufficient for unambiguous assignment without authentic standards for comparison.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups but is generally a poor tool for differentiating pyrazole regioisomers. The vibrational modes of the pyrazole core are very similar between isomers.[15] While minor shifts in N-H (if present) or C=N stretching frequencies might be observed, these are often too subtle and convoluted with other signals to be diagnostic.[6][16] It is most useful for confirming the success of a reaction (e.g., the disappearance of a ketone C=O stretch and appearance of pyrazole ring bands) rather than for structural elucidation of the resulting isomers.
Experimental Protocols
Protocol 1: Acquiring a High-Quality HMBC Spectrum
Causality: The goal of this experiment is to detect correlations between protons and carbons separated by 2 or 3 bonds. The J coupling constant for these interactions is typically in the range of 2-10 Hz. The experiment must be optimized to detect correlations arising from these small couplings.
-
Sample Preparation: Dissolve 5-15 mg of the purified pyrazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[17]
-
Spectrometer Setup: Use a spectrometer of 400 MHz or higher. Ensure the instrument is well-shimmed to obtain sharp, symmetrical peaks.
-
Parameter Optimization:
-
Load a standard 2D HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the long-range coupling delay (¹JCH) optimization value. A standard value is 8 Hz, which is optimal for detecting correlations over a range of coupling constants.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a 10 mg sample, 16-32 scans per increment are typically adequate.
-
Set the number of increments in the indirect dimension (F1) to provide sufficient digital resolution to resolve correlations, typically 256-512.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase correct the spectrum carefully.
-
Analyze the cross-peaks, looking specifically for correlations between the N1-substituent protons and either the C3 or C5 carbon signals, which were previously assigned from the ¹³C spectrum.
-
Diagram: Experimental Workflow for Isomer Characterization
This diagram outlines the practical steps from synthesis to final structural confirmation.
Caption: A typical experimental workflow for the synthesis, purification, and spectroscopic identification of pyrazole regioisomers.
Conclusion
While a suite of spectroscopic tools is available to the modern chemist, the differentiation of pyrazole regioisomers relies almost exclusively on the power of 2D NMR spectroscopy. The unambiguous, through-bond correlation provided by HMBC, confirmed by the through-space proximity information from NOESY, offers a robust and self-validating method for structural assignment. While ¹H and ¹³C chemical shifts provide valuable clues, and MS and IR confirm basic structural tenets, they lack the definitive resolving power of 2D NMR. For any researcher working in drug development or materials science, mastering the interpretation of these key 2D NMR experiments is essential for ensuring the scientific integrity of their work.
References
- Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[11] Source: Open Research Library URL:[Link]
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[18] Source: PMC - NIH URL:[Link]
- Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity.[4] Source: UAB Divulga URL:[Link]
- Title: Structural elucidation of a new Δ2-pyrazoline derivatives using1H and13C NMR spectroscopy.
- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.[3] Source: PubMed Central (PMC) URL:[Link]
- Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[19] Source: MDPI URL:[Link]
- Title: Fragmentation of the [M−NO2]+ of methyl-1-nitropyrazoles 25-27.
- Title: A Concise Review on the Synthesis of Pyrazole Heterocycles.[20] Source: Hilaris Publisher URL:[Link]
- Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.[10] Source: Synfacts URL:[Link]
- Title: A vibrational assignment for pyrazole.[15] Source: Journal of the Chemical Society B: Physical Organic URL:[Link]
- Title: Mass spectrometric study of some pyrazoline derivatives.
- Title: 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.[7] Source: MDPI URL:[Link]
- Title: Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon.[5] Source: MDPI URL:[Link]
- Title: Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole.[21] Source: PMC - NIH URL:[Link]
- Title: Combination of 1H and 13C NMR Spectroscopy.
- Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.[8] Source: Canadian Journal of Chemistry URL:[Link]
- Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[2] Source: Oxford Instruments Magnetic Resonance URL:[Link]
- Title: Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy.[9] Source: Molecules URL:[Link]
- Title: 1H NMR of pyrazole.[24] Source: Reddit URL:[Link]
- Title: NH / CH stretching region of the IR spectrum of pyrazole.
- Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.[6] Source: MDPI URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. rsc.org [rsc.org]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Bioisosteric Alternatives for 3-(1H-pyrazol-1-ylmethyl)benzoic acid in Drug Design
The 3-(1H-pyrazol-1-ylmethyl)benzoic acid scaffold is a recurring motif in modern medicinal chemistry, valued for its structural rigidity and specific vector orientations that facilitate precise interactions with biological targets.[1] Its pyrazole ring can engage in hydrogen bonding and other non-covalent interactions, while the benzoic acid moiety frequently acts as a key pharmacophoric element, forming critical salt bridges or hydrogen bonds with protein active sites.[2][3] This scaffold has found application in the development of anti-inflammatory agents, analgesics, and agrochemicals.[1]
However, the very features that make this scaffold attractive can also present significant drug development hurdles. The carboxylic acid group, with its typical pKa of 4-5, is largely ionized at physiological pH. This can lead to poor membrane permeability, high plasma protein binding, rapid metabolism via pathways like glucuronidation, and potential off-target toxicities.[2][3][4] Consequently, the strategic replacement of key components of this scaffold with bioisosteres—substituents or groups with similar physicochemical properties that produce broadly similar biological effects—is a cornerstone of lead optimization.[3]
This guide provides a comparative analysis of common bioisosteric replacements for the this compound scaffold, supported by experimental data and detailed protocols for their evaluation. We will deconstruct the parent molecule to understand the function of each component and explore validated alternatives that can mitigate its liabilities while preserving or enhancing therapeutic activity.
Deconstructing the Pharmacophore: Roles of the Core Moieties
To rationally design alternatives, we must first appreciate the role of each component of the parent scaffold. The molecule's efficacy arises from the specific spatial arrangement of its three key features: the acidic group, the central phenyl ring, and the distal pyrazole ring.
Caption: Pharmacophoric deconstruction of the parent scaffold.
Strategic Bioisosteric Replacements: A Comparative Analysis
The primary motivation for modifying the parent scaffold is often to improve its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. The most impactful changes typically involve replacing the carboxylic acid moiety.
Part 1: Alternatives to the Benzoic Acid "Warhead"
Replacing the carboxylic acid is a proven strategy to overcome challenges of poor permeability and metabolic instability.[2][3] The ideal bioisostere should mimic the acidic proton and hydrogen bonding capabilities of the carboxylate while offering improved physicochemical properties.
| Functional Group | pKa Range | Typical logD (pH 7.4) | Key Advantages & Disadvantages |
| Carboxylic Acid | 4-5 | Low to Negative | Baseline: Potent interactions, but often poor permeability and prone to metabolic liabilities.[2][3] |
| Tetrazole | 4.5-5.5 | Generally higher than COOH | Advantages: Similar pKa, metabolically more stable, charge delocalized over the ring.[5][6] Disadvantages: Can have a high desolvation penalty, potentially reducing permeability despite higher lipophilicity.[5][7] |
| N-Acyl Sulfonamide | 5-9 | Higher than COOH | Advantages: Generally improves permeability and metabolic stability.[2][4] Disadvantages: Can be synthetically more challenging. |
| Hydroxamic Acid | 8-10 | Higher than COOH | Advantages: Strong metal-chelating properties, can act as a carboxylic acid mimic.[3] Disadvantages: Can also be metabolized via sulfation and glucuronidation, potentially forming reactive metabolites.[3] |
| Substituted Phenols | ~7-10 | Higher than COOH | Advantages: Electron-withdrawing groups can lower pKa into a useful range; increases lipophilicity.[3] Disadvantages: Potential for phenol-specific metabolism (e.g., oxidation). |
Case Study: Tetrazoles in Angiotensin II Receptor Blockers (ARBs)
The development of ARBs like Losartan is a classic example of successfully replacing a carboxylic acid with a tetrazole.[5][8] The tetrazole moiety was crucial for achieving high-affinity binding to the AT1 receptor while improving the drug's oral bioavailability compared to earlier carboxylic acid-containing candidates.[3][5] The tetrazole's ability to delocalize its negative charge over the aromatic ring system provides a similar electrostatic profile to the carboxylate but with enhanced metabolic stability.[5][6]
Part 2: Alternatives to the Pyrazole Ring
The pyrazole ring is a versatile heterocycle, contributing to target binding and overall molecular properties.[9][10][11] Structure-activity relationship (SAR) studies often explore replacing it with other 5-membered heterocycles to fine-tune electronic properties, hydrogen bonding patterns, and metabolic stability.[12][13]
| Heterocycle | Key Features & Rationale for Substitution |
| 1,2,3-Triazole | Alters the position of hydrogen bond donors/acceptors. Can offer different vector positioning of substituents compared to pyrazole. |
| 1,2,4-Triazole | Provides a different arrangement of nitrogen atoms, potentially leading to altered metabolic profiles and target interactions. |
| Isoxazole | Replaces a nitrogen atom with oxygen, reducing hydrogen bond donating capacity but altering the ring's electronic nature and metabolic weak spots. |
| Thiazole | The inclusion of a sulfur atom increases lipophilicity and can introduce new interactions with the target protein. Thiazole-pyrazole hybrids are explored for enhanced therapeutic potential.[14] |
The choice of a pyrazole alternative is highly context-dependent, driven by the specific interactions it makes in the protein binding pocket. For example, if the pyrazole NH acts as a crucial hydrogen bond donor, replacing it with an isoxazole would likely be detrimental to activity.
Experimental Evaluation Workflows
A successful bioisosteric replacement strategy requires rigorous experimental validation. The following protocols outline key in vitro assays for comparing the performance of novel analogs against the parent compound.
Caption: A typical workflow for evaluating bioisosteric alternatives.
Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of compounds, providing a rapid screen for potential oral absorption or blood-brain barrier penetration.[15]
Methodology:
-
Membrane Preparation: A filter plate (the donor plate) is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[16]
-
Solution Preparation:
-
Assay Execution:
-
Fill the wells of an acceptor plate with the acceptor solution.
-
Add the compound-containing donor solutions to the coated donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.[18]
-
Incubate the assembly at room temperature for a set period (e.g., 4-16 hours).[16]
-
-
Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[18]
-
The effective permeability (Pe) is calculated based on the concentrations and physical parameters of the assay system.
-
Experimental Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[19][20]
Methodology:
-
Reagent Preparation:
-
Incubation:
-
Time Course Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20]
-
Conclusion and Future Outlook
The strategic replacement of the carboxylic acid and pyrazole moieties within the this compound scaffold is a powerful and validated approach to overcoming common drug discovery challenges.[2][3] While tetrazoles remain a popular and effective alternative to carboxylic acids, a nuanced understanding of their properties, such as the potential for a high desolvation penalty, is critical.[7] Newer and less conventional bioisosteres, including neutral groups that rely on cation-π interactions, are continuously being explored and offer exciting new avenues for drug design.[4][24]
A successful lead optimization campaign hinges on a multi-parameter approach. By combining rational design with robust, quantitative experimental workflows like PAMPA and microsomal stability assays, researchers can efficiently navigate the complex trade-offs between potency, permeability, and metabolic stability. This iterative process of design, synthesis, and testing is essential for identifying clinical candidates with a high probability of success.[25]
References
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
- Bredael, K., Geurs, S., Clarisse, D., De Bosscher, K., & D’hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-32. [Link]
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Protocol for the Human Liver Microsome Stability Assay.
- Saeed, A., Shaheen, H., Channar, P. A., Larik, F. A., & Abbas, Q. (2018). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 23(11), 2911. [Link]
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
- Baral, P., Uprety, A., & Adhikary, A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663328. [Link]
- Kumar, V., & Aggarwal, N. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3126-3136. [Link]
- Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Kumar, A., & Kumar, S. (2021). Medicinal Significance of Pyrazole Analogues: A Review.
- El-Sayed, N. N. E., & El-Bendary, E. R. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Pharmacy Research, 9(4), 1-15. [Link]
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 343(10), 539–547. [Link]
- Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
- Kumar, A., & Kumar, S. (2021). Medicinal Siganificance of Pyrazole Analogues: A Review. ProQuest. [Link]
- Mercell. (n.d.). Metabolic stability in liver microsomes. [https://www.mercell.com/no/anbud/122045/ metabolic-stability-in-liver-microsomes.aspx]([Link] metabolic-stability-in-liver-microsomes.aspx)
- Bon, C., Kleeb, S., Brunel, Y., & Sterz, K. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
- O'Donovan, D. H., & Connon, S. J. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Molecules, 25(3), 679. [Link]
- Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]
- Lassalas, P., Gay, B., Lasfargeas, C., James, M. J., Tran, V., & Ballatore, C. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. [Link]
- Lassalas, P., Gay, B., Lasfargeas, C., James, M. J., Tran, V., & Ballatore, C. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
- Millipore. (n.d.).
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]
- Bredael, K., Geurs, S., Clarisse, D., De Bosscher, K., & D’hooghe, M. (2022). Overview of recent investigated carboxylic acid bioisosteres.
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]
- Faqi, A. S. (Ed.). (2012). Drug Safety Evaluation: Methods and Protocols. Springer. [Link]
- The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. [Link]
- Bleicher, K. H., Böhm, H. J., Müller, K., & Alanine, A. I. (2003). A guide to the practice of lead generation and optimization. Nature Reviews Drug Discovery, 2(5), 369–378. [Link]
- Faqi, A. S. (Ed.). (2017). Drug Safety Evaluation: Methods and Protocols.
- Tinti, M. O., & Nofre, C. (1991). Tetrazoles as carboxylic acid surrogates in the suosan sweetener series. Journal of Medicinal Chemistry, 34(2), 571–575. [Link]
- Li, Z., & Wang, H. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 65(1), 1-2. [Link]
- Parmar, S. (2022, May 20). Preclinical Evaluation Phase (Discovery and Development of New Drug Part 4). YouTube. [Link]
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allresearchjournal.com [allresearchjournal.com]
- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. mercell.com [mercell.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. hyphadiscovery.com [hyphadiscovery.com]
- 25. Requirements for a lead compound to become a clinical candidate - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Activity: A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Antibacterial Agents
In the relentless pursuit of novel therapeutic agents to combat the escalating threat of antimicrobial resistance, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have made it a fertile ground for the development of potent antibacterial agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-based compounds, offering a comparative overview of their performance against various bacterial strains, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of pyrazole derivatives and accelerate the discovery of next-generation antibiotics.
The Pyrazole Core: A Foundation for Antibacterial Potency
The five-membered aromatic pyrazole ring, containing two adjacent nitrogen atoms, serves as the fundamental pharmacophore for a diverse array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions are key to its molecular recognition by biological targets.[3] The versatility of the pyrazole scaffold allows for substitutions at multiple positions (N1, C3, C4, and C5), each modification profoundly influencing the compound's antibacterial spectrum and potency.
The general structure of a substituted pyrazole ring is depicted below:
Caption: Key SAR insights for pyrazole-based antibacterial agents.
Comparative Performance Analysis: Pyrazole Derivatives vs. Standard Antibiotics
Numerous studies have demonstrated that well-designed pyrazole derivatives can exhibit antibacterial activity comparable to, or even exceeding, that of established antibiotics. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole compounds against various bacterial strains, providing a direct comparison with standard drugs.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) | Reference |
| 21a | Staphylococcus aureus | 62.5 | Chloramphenicol | - | [4] |
| 21a | Aspergillus niger | 2.9 | Clotrimazole | - | [4] |
| 18 | Escherichia coli | <1 | Ciprofloxacin | - | [5] |
| 18 | Klebsiella pneumoniae | <1 | Ciprofloxacin | - | [5] |
| 40 | MRSA | 1 | Moxifloxacin | 1 | [5] |
| 40 | Escherichia coli | 1 | - | - | [5] |
| 41 | MRSA | 0.25-2.0 | Linezolid | - | [5] |
| Pyrazole Hydrazone (5) | Acinetobacter baumannii | 0.73 | - | - | [6] |
| Indazole (9) | Staphylococcus aureus (MDR) | 4 | - | - | [7] |
Experimental Workflow: Synthesis and Antibacterial Evaluation
The discovery and development of novel pyrazole-based antibacterial agents necessitate a robust and reproducible experimental workflow. The following provides a generalized, step-by-step methodology for the synthesis and evaluation of these compounds.
Synthesis of Pyrazole Derivatives
A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. [3] Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Reaction Setup: To a solution of a substituted 1,3-diketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the desired substituted hydrazine (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antibacterial Activity Screening
The antibacterial activity of the synthesized pyrazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture Preparation: Prepare an overnight culture of the test bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of the synthesized pyrazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
The following diagram outlines the general experimental workflow for the synthesis and evaluation of pyrazole-based antibacterial agents:
Caption: Experimental workflow for pyrazole-based antibacterial agent development.
Mechanism of Action: Unraveling the Molecular Targets
The antibacterial activity of pyrazole derivatives is attributed to their ability to interfere with essential bacterial processes. While the precise mechanism is not always fully elucidated, several key molecular targets have been identified for different classes of pyrazole compounds.
-
DNA Gyrase and Topoisomerase IV Inhibition: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication, repair, and recombination. [6][5]Molecular docking studies have often supported the binding of these compounds to the active sites of these enzymes. [5]* Dihydrofolate Reductase (DHFR) Inhibition: Another important target for some pyrazole-based agents is dihydrofolate reductase (DHFR), an enzyme involved in the folic acid biosynthesis pathway, which is essential for bacterial survival. [6][5]* Cell Wall Disruption: Certain pyrazole-derived hydrazones are believed to exert their antibacterial effect by disrupting the bacterial cell wall. [5]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly promising framework for the development of novel antibacterial agents. The extensive body of research on their structure-activity relationships has provided a clear roadmap for designing more potent and selective compounds. Key strategies for future development include:
-
Hybridization: Combining the pyrazole core with other known antibacterial pharmacophores to create hybrid molecules with enhanced activity and novel mechanisms of action. [8][5]* Target-Based Design: Utilizing computational tools and structural biology to design pyrazole derivatives that specifically target essential bacterial enzymes or proteins.
-
Addressing Resistance: Focusing on the development of pyrazole-based compounds that are effective against multidrug-resistant bacterial strains. [6][7] By leveraging the insights presented in this guide, the scientific community can continue to unlock the full potential of pyrazole chemistry in the critical fight against infectious diseases.
References
- Al-Ghamdi, A. M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Molecules, 17(9), 10977-10988. [Link]
- El-Sayed, W. A., et al. (2017).
- Kumar, A., et al. (2013). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 18(10), 12470-12484. [Link]
- Shah, R., & Dodiya, D. (2016). Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1146-1152. [Link]
- Hassan, A. S., et al. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Egyptian Journal of Chemistry, 64(5), 2457-2466. [Link]
- Kc, H. R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 233-244. [Link]
- Ali, M. A., & Ammar, Y. A. (2022). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]
- Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
- Abdel-Aziem, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5489. [Link]
- Marinescu, M., & Zalaru, C. M. (2021).
- Wang, Z., et al. (2018). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Current Organic Chemistry, 22(12), 1152-1167. [Link]
- Addadi, R., et al. (2025). Design, Synthesis, and Evaluation of 4‐Substituted Arylidene Pyrazolones Through Docking, Molecular Dynamics Simulations, and DFT Studies. ChemistrySelect, 10(28). [Link]
- Mori, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 433. [Link]
- Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
Sources
- 1. echemcom.com [echemcom.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Computational Docking of Pyrazole Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, particularly in the design of targeted inhibitors for a diverse array of proteins. Its synthetic tractability and ability to form crucial hydrogen bonds and hydrophobic interactions have made it a cornerstone in medicinal chemistry. This guide provides an in-depth, comparative analysis of computational docking studies involving pyrazole derivatives, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. As Senior Application Scientists, our goal is to empower you with not only the "how" but also the "why," ensuring your in silico experiments are both robust and predictive.
The Strategic Importance of the Pyrazole Scaffold
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of rigidity and electronic properties. This allows it to serve as an effective anchor within the binding sites of various biological targets, from the ATP-binding pocket of kinases to the active sites of enzymes like cyclooxygenase (COX) and carbonic anhydrase.[1][2][3] The substituent points on the pyrazole ring provide a versatile platform for chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Comparative Docking Performance of Pyrazole Derivatives Across Key Target Classes
The efficacy of a docking study is not solely determined by the final score but by a comprehensive understanding of the binding mode and its correlation with experimental data. Below, we compare the docking performance of various pyrazole derivatives against prominent protein targets, highlighting the software used and the key interactions that drive binding.
| Derivative Class | Target Protein | Docking Software | Docking Score/Binding Energy | Key Interacting Residues | Experimental Correlation (IC₅₀/Kᵢ) |
| 1,3,4-Triarylpyrazoles | EGFR, AKT1, BRAF, p38α | Not Specified | Not Specified | Common mode at ATP-binding sites | Anticancer activity observed[4] |
| 1H-Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | AutoDock 4.2 | -10.09, -8.57, -10.35 kJ/mol | Not Specified | Potential as cancer inhibitors[1][5][6] |
| Pyrazole-linked Pyrazoline | EGFR Kinase | Not Specified | Not Specified | Hinge region of ATP binding site | IC₅₀ = 1.66 µM, 1.9 µM[7] |
| Pyrazole Derivatives | RET Kinase | AutoDock | -7.14 kcal/mol | Ala807 (H-bond) | pIC₅₀ = 8.8 for most active compound[8][9] |
| Ferrocenyl-substituted Pyrazole | Bacterial DNA Gyrase | AutoDock Vina | -9.6 kcal/mol | Alanine 588 | Antimicrobial activity demonstrated[10] |
| Pyrazole Derivatives | Carbonic Anhydrase I & II | Glide XP | Kᵢ: 5.13–16.9 nM (hCA I), 11.77–67.39 nM (hCA II) | Not Specified | Effective inhibition in nanomolar range[3] |
| Pyrazole-Pyridine/Pyran Hybrids | COX-2 | PyRx-0.8 | Not Specified | Not Specified | Potent anti-inflammatory properties[11] |
| Aminopyrimidinyl Pyrazole Analogs | PLK1 | Not Specified | -12.04 | CYS133, SER137 (H-bonds) | High activity (pIC₅₀) values reported[12] |
Analysis of Comparative Data:
The data clearly demonstrates the broad applicability of the pyrazole scaffold. In kinase inhibition, hydrogen bonding with hinge region residues is a recurrent and critical interaction, as seen with EGFR and PLK1.[7][12] Docking scores, while useful for initial ranking, are most powerful when correlated with experimental affinities like IC₅₀ or Kᵢ values. For instance, the nanomolar Kᵢ values for carbonic anhydrase inhibitors provide strong validation for the docking predictions.[3] The choice of docking software (e.g., AutoDock, Glide) can influence the results, and it is crucial to validate the chosen protocol.[1][3][6][10]
The Causality Behind Experimental Choices: A Self-Validating Docking Workflow
A trustworthy computational model is a self-validating one. Each step in the docking protocol should be chosen to minimize artifacts and maximize the predictive power of the simulation. Here, we present a detailed, step-by-step methodology, explaining the rationale behind each choice.
Experimental Protocol: A Robust Molecular Docking Workflow
1. Protein Preparation: The Foundation of a Reliable Study
-
Step 1a: Structure Selection. Begin by downloading the crystal structure of your target protein from the Protein Data Bank (PDB). Pay close attention to the resolution of the structure (ideally <2.5 Å) and the presence of a co-crystallized ligand, which is invaluable for protocol validation.
-
Step 1b: Initial Cleanup. Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to play a critical role in ligand binding. Retain the protein chain(s) of interest.
-
Step 1c: Protonation and Charge Assignment. Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH. This is a critical step as it directly impacts hydrogen bonding.
-
Step 1d: Energy Minimization. Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens or from the crystallization process itself.
Causality: An improperly prepared protein structure is a primary source of error in docking studies. Correct protonation states ensure that the electrostatic interactions between the protein and the ligand are accurately modeled.
2. Ligand Preparation: Ensuring Chemical Correctness
-
Step 2a: 2D to 3D Conversion. Draw the 2D structures of your pyrazole derivatives and convert them to 3D structures.
-
Step 2b: Tautomer and Ionization State Generation. Generate plausible tautomers and ionization states for each ligand at the chosen pH. Pyrazoles can exist in different tautomeric forms, and this can significantly affect their interaction patterns.
-
Step 2c: Energy Minimization. Minimize the energy of each ligand conformer to obtain a low-energy starting structure for docking.
-
Step 2d: Charge Assignment. Assign partial charges to the atoms of each ligand using a suitable force field (e.g., OPLS-2005).
Causality: The bioactive conformation of a ligand is not always its lowest energy state in solution. However, starting with a low-energy conformer increases the efficiency of the docking search. Correctly assigning charges is vital for accurately calculating electrostatic interactions.
3. Docking Protocol Validation: Building Trust in Your Model
-
Step 3a: Redocking the Co-crystallized Ligand. If a co-crystallized ligand is present, extract it from the binding site and re-dock it into the prepared protein.
-
Step 3b: RMSD Calculation. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can reproduce the experimentally observed binding mode.[9][13][14][15]
Causality: This is the single most important step for ensuring the trustworthiness of your docking setup. If you cannot reproduce the known binding mode, your predictions for novel ligands will be unreliable.
4. Grid Generation and Docking Simulation
-
Step 4a: Defining the Binding Site. Define the docking grid box around the binding site of the protein. The grid should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Step 4b: Running the Docking Algorithm. Perform the docking simulation using your chosen software (e.g., AutoDock, Glide). The software will explore various conformations and orientations of the ligand within the binding site and score them based on a defined scoring function.
Causality: The grid defines the search space for the docking algorithm. A well-defined grid focuses the computational effort on the relevant area, improving the efficiency and accuracy of the simulation.
5. Post-Docking Analysis: From Scores to Insights
-
Step 5a: Analyzing Docking Poses and Scores. Examine the top-ranked docking poses for each ligand. Analyze the binding energy or docking score, but do not rely on this value alone.
-
Step 5b: Visualizing Interactions. Visualize the protein-ligand complexes to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Pay close attention to whether the pyrazole core is making the expected interactions.
-
Step 5c: Correlating with Experimental Data. Whenever possible, correlate your docking results with experimental data (e.g., IC₅₀, Kᵢ). A good correlation between docking scores and biological activity provides strong evidence for the validity of your model.
Causality: The ultimate goal of docking is to understand the molecular basis of binding. A low docking score is meaningless if the predicted binding mode is not chemically plausible or does not explain the observed structure-activity relationship (SAR).
Visualizing the Workflow and Key Concepts
To further clarify the relationships between these steps and the underlying scientific principles, the following diagrams have been generated.
Caption: A comprehensive workflow for computational docking of pyrazole derivatives.
Caption: The iterative process of docking protocol validation using a co-crystallized ligand.
Conclusion and Future Directions
Computational docking is an indispensable tool in modern drug discovery, and when applied rigorously, it can significantly accelerate the identification and optimization of novel inhibitors. The pyrazole scaffold continues to be a rich source of inspiration for medicinal chemists. By employing a self-validating and scientifically grounded docking workflow, researchers can harness the full potential of in silico techniques to design the next generation of pyrazole-based therapeutics. Future studies will likely see the increased integration of molecular dynamics simulations and advanced machine learning-based scoring functions to further enhance the predictive power of these computational models.
References
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 413-8.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed.
- Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2021). Anticancer Agents in Medicinal Chemistry, 21(1), 42-60.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). MDPI.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate.
- Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (n.d.). Journal of Advanced Pharmaceutical Technology & Research.
- Kumar, A., et al. (n.d.). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (n.d.). PLOS Computational Biology.
- In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences.
- MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. (n.d.). Sciforum.
- Validation of docking protocol of compounds 1–5 during the interaction... (n.d.). ResearchGate.
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). Biointerface Research in Applied Chemistry.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery, 17(6), 745-756.
- How can I validate a docking protocol? (2015). ResearchGate.
- Docking validation via superimposition of best docked synthesized... (n.d.). ResearchGate.
- Lessons from Docking Validation. (n.d.). Michigan State University.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2019). International Journal of Molecular Sciences, 20(19), 4901.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). Molecules.
- Best Practices for Docking-Based Virtual Screening. (2021). In Molecular Docking for Computer-Aided Drug Design (pp. 75-98). Elsevier.
- Best Practices in Docking and Activity Prediction. (2016). bioRxiv.
- Docking modeling and molecular receptor-ligand interactions of compound... (n.d.). ResearchGate.
- Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction. (n.d.). MDPI.
Sources
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives | MDPI [mdpi.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Battle of the Azoles: A Comparative Guide to the Efficacy of Pyrazole and Triazole Pharmaceuticals
In the landscape of medicinal chemistry, the five-membered nitrogen-containing heterocyclic scaffolds, pyrazole and triazole, stand out as privileged structures. Their remarkable versatility has led to their incorporation into a multitude of blockbuster drugs, tackling a wide array of diseases from inflammatory conditions and cancers to infectious diseases. This guide provides an in-depth, objective comparison of the efficacy of pyrazole- and triazole-containing drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the drug discovery process.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between pyrazoles and triazoles lies in the number and position of nitrogen atoms within their five-membered aromatic rings. Pyrazole is a 1,2-diazole, containing two adjacent nitrogen atoms, while triazoles are tri-substituted with nitrogen, existing as either 1,2,3-triazole or 1,2,4-triazole isomers. This seemingly subtle variation in atomic arrangement profoundly influences their physicochemical properties, such as pKa, dipole moment, and hydrogen bonding capacity, which in turn dictate their pharmacokinetic and pharmacodynamic profiles.[1]
The pyrazole ring can act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), allowing it to mimic amide bonds and interact effectively with biological targets.[1][2] This bioisosteric relationship has been a key strategy in drug design.[2] Triazoles, particularly the 1,2,4-isomer, are also adept at forming hydrogen bonds and are generally considered to be metabolically stable.[1][3] The advent of "click" chemistry has made the synthesis of 1,2,3-triazoles particularly efficient and regioselective, further boosting their appeal in drug discovery.[1]
Mechanisms of Action: A Tale of Two Scaffolds
The therapeutic efficacy of pyrazole and triazole drugs stems from their ability to interact with a diverse range of biological targets. While there is some overlap, each scaffold has demonstrated a propensity for specific mechanisms of action.
Pyrazole-Containing Drugs: Masters of Kinase and Cyclooxygenase Inhibition
Pyrazoles have established a strong foothold in the realms of anti-inflammatory and anticancer therapies. A significant number of pyrazole-based drugs function as potent inhibitors of kinases and cyclooxygenase (COX) enzymes.[4][5][6]
-
Kinase Inhibition: The pyrazole scaffold is a privileged structure for designing kinase inhibitors.[5] Drugs like Crizotinib (Xalkori®), an inhibitor of ALK and ROS1 tyrosine kinases, have revolutionized the treatment of certain non-small cell lung cancers.[4][7] The pyrazole core often forms crucial hydrogen bonds with the hinge region of the ATP binding site of kinases, leading to potent and selective inhibition.[8]
-
COX-2 Inhibition: The most well-known pyrazole-containing drug is arguably Celecoxib (Celebrex®), a selective COX-2 inhibitor used to treat inflammatory disorders.[2][7][9] The trisubstituted pyrazole ring of celecoxib is crucial for its selective binding to the COX-2 active site, reducing the production of pro-inflammatory prostaglandins.[10]
Caption: Mechanisms of action for Celecoxib and Crizotinib.
Triazole-Containing Drugs: The Vanguard of Antifungal Therapy
The triazole scaffold is synonymous with antifungal agents. The majority of clinically used triazole drugs target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][11][12]
-
Ergosterol Synthesis Inhibition: Drugs like Fluconazole (Diflucan®) and Voriconazole (Vfend®) act by inhibiting CYP51.[3][12] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[12] The triazole ring coordinates with the heme iron of the CYP enzyme, a key interaction for its inhibitory activity.[3]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion: Choosing the Right Scaffold for the Job
Both pyrazole and triazole scaffolds have undeniably earned their "privileged" status in medicinal chemistry, each demonstrating remarkable efficacy in distinct therapeutic domains. Pyrazoles have proven to be a rich source of kinase and COX inhibitors, leading to groundbreaking treatments in oncology and inflammation. Triazoles, on the other hand, remain the cornerstone of antifungal therapy, with their targeted inhibition of ergosterol synthesis.
Head-to-head comparisons reveal that the choice between these two heterocycles is highly context-dependent. In some instances, a triazole core may offer superior potency and cellular activity, while in others, a pyrazole scaffold may provide a more favorable inhibitory mechanism.
Ultimately, the decision to employ a pyrazole or triazole core in a drug discovery program should be guided by a thorough understanding of the target biology, the desired pharmacokinetic profile, and the synthetic feasibility. By leveraging the wealth of experimental data and the established structure-activity relationships for both scaffolds, researchers can continue to develop novel and effective medicines based on these versatile five-membered rings.
References
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH.
- Pyrazole vs. Triazole: A Head-to-Head Comparison of Core Structures in Drug Discovery - Benchchem.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH.
- The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC - PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.
- Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review | Request PDF - ResearchGate.
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF - ResearchGate.
- A Comparative Analysis of Pyrazole-Based Kinase Inhibitors in Oncology - Benchchem.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. - Consensus.
- The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles.
- Some examples of triazole containing FDA approved drugs Seviteronel,... - ResearchGate.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
- 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review | Asian Journal of Chemistry.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub.
- Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2.
- Triazoles.
- Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors - MDPI.
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI.
- 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: Biological evaluation and molecular docking | Request PDF - ResearchGate.
- Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat - PubMed.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
- Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review.
- Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - NIH.
- Research Article Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors - Semantic Scholar.
- Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors - ResearchGate.
- Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - NIH.
- Triazole derivatives with improved in vitro antifungal activity over azole drugs.
- Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives | Request PDF - ResearchGate.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI.
- Some examples of important pharmaceutical triazole and pyrazole compounds..
- Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthesis Validation by NMR Spectroscopy
An Objective Comparison of 1H and 13C NMR for Structural Elucidation and Purity Assessment in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's structure and purity is the bedrock of credible research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for the structural elucidation of organic compounds.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of 1H (proton) and 13C (carbon-13) NMR spectroscopy, detailing not just the "how" but the critical "why" behind experimental choices. We will explore self-validating protocols and objectively compare NMR with alternative methods to provide a comprehensive framework for robust synthesis validation.
Part I: Foundational Principles - Why NMR is the Gold Standard
NMR spectroscopy operates on the principle that atomic nuclei with a property called "spin" behave like tiny magnets.[4][5] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves and "resonate" at specific frequencies.[4][6] The precise frequency depends on the nucleus's local electronic environment, providing a detailed fingerprint of the molecular structure.[4][7]
¹H and ¹³C NMR are the two most common types used in organic chemistry.[3]
-
¹H NMR Spectroscopy focuses on the hydrogen nuclei (protons). Given the high natural abundance of ¹H (~99.98%) and its high sensitivity, ¹H NMR provides rapid and detailed information about the hydrogen framework of a molecule.
-
¹³C NMR Spectroscopy observes the carbon-13 isotope. The natural abundance of ¹³C is only about 1.1%, making it significantly less sensitive than ¹H NMR. Consequently, acquiring a ¹³C spectrum typically requires a more concentrated sample or a longer acquisition time.[8][9] However, it provides direct information about the carbon backbone of the molecule.
The power of NMR lies in its ability to provide several key pieces of structural information from a single experiment:
-
Chemical Shift (δ): The position of a signal on the spectrum reveals the electronic environment of the nucleus, helping to identify functional groups and different types of protons or carbons.[4][7][10]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, giving the relative ratio of different types of protons in the molecule.[7]
-
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) in ¹H NMR reveals the number of neighboring protons, providing crucial connectivity information.[7][10]
-
Coupling Constants (J): The distance between the split peaks, measured in Hertz (Hz), provides detailed information about the geometry and connectivity of the atoms.[10]
Part II: Experimental Design for Trustworthy Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation and thoughtful parameter selection. A well-designed experiment is a self-validating one, minimizing ambiguity and maximizing the reliability of the results.
Experimental Protocol: Sample Preparation & Data Acquisition
1. Sample Preparation: The Foundation of Quality
-
Analyte Mass: For a standard high-field NMR spectrometer (e.g., 400-500 MHz), weigh 5-20 mg of your compound for a ¹H NMR spectrum.[8] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is often necessary to obtain a good signal-to-noise ratio in a reasonable time.[8]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent.[8]
-
Causality: Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) are essential.[11] In these solvents, the hydrogen atoms (¹H) are replaced with deuterium (²H).[12][11] Since deuterium resonates at a completely different frequency, this prevents the massive solvent signal from overwhelming the signals from your sample.[6][12][11]
-
Choice of Solvent: The solvent must completely dissolve your compound.[8][11] Chloroform-d (CDCl₃) is common for many nonpolar organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are used for more polar or water-soluble molecules.[8][11]
-
-
Solution Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a pipette. Ensure the liquid column is about 4-5 cm high.[8] Avoid introducing solid particles or air bubbles, as they disrupt the magnetic field homogeneity.[8]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[8]
2. Instrument Setup & Acquisition: Optimizing for Clarity
-
Locking: The spectrometer "locks" onto the deuterium signal of the solvent. This serves to stabilize the magnetic field, compensating for any drift and ensuring the accuracy of chemical shifts.[8][11]
-
Shimming: The magnetic field is fine-tuned (a process called shimming) to maximize its homogeneity across the sample volume. This is crucial for obtaining sharp, well-resolved peaks.[8][13]
-
Acquisition Parameters:
-
Number of Scans (NS): For a typical ¹H spectrum, 8 to 16 scans are often sufficient. For a ¹³C spectrum, due to its low sensitivity, hundreds or even thousands of scans may be required.[10] The signal-to-noise ratio improves with the square root of the number of scans.[14]
-
Relaxation Delay (D1): This is the time the system waits between pulses. For quantitative analysis, where accurate integration is critical, D1 should be at least 5 times the longest spin-lattice relaxation time (T1) of the nuclei of interest.[14][15] This ensures the magnetization fully returns to equilibrium between scans, making the signal intensity directly proportional to the number of nuclei.[14]
-
-
Data Acquisition: First, acquire the ¹H spectrum. Then, using the same sample, set up and acquire the ¹³C spectrum.
Workflow for NMR-Based Synthesis Validation
Caption: Workflow from sample preparation to final validation report.
Part III: Spectral Interpretation - The Logic of Validation
Interpreting NMR spectra is a systematic process of piecing together structural clues.[3][10]
1. ¹H NMR Spectrum Analysis:
-
Step 1: Chemical Shift (δ): Compare the positions of the peaks (in ppm) to standard chemical shift tables. This gives a first impression of the types of protons present (e.g., aromatic, aliphatic, vinylic, attached to heteroatoms).[16]
-
Step 2: Integration: Measure the relative areas of the signals. This tells you the ratio of the number of protons in each unique environment. For example, a ratio of 3:2:3 could correspond to a methyl, a methylene, and another methyl group.
-
Step 3: Multiplicity (Splitting Pattern): Analyze the splitting of each signal using the "n+1 rule".[7] A signal split into 'x' peaks means it has 'n = x-1' neighboring, non-equivalent protons. A singlet (s) has 0 neighbors, a doublet (d) has 1, a triplet (t) has 2, and so on.[10]
-
Step 4: Coupling Constant (J): For coupled signals, the J-value must be identical. This is a powerful tool for confirming which protons are adjacent to each other.
2. ¹³C NMR Spectrum Analysis:
-
Step 1: Number of Signals: The number of peaks in a standard broadband-decoupled ¹³C spectrum corresponds to the number of chemically non-equivalent carbon atoms. This is a powerful indicator of molecular symmetry.
-
Step 2: Chemical Shift (δ): As with ¹H NMR, the chemical shift of a ¹³C signal indicates the type of carbon (e.g., carbonyl, aromatic, sp³-hybridized).[10] Carbonyl carbons, for instance, appear far downfield (160-220 ppm).[10][16]
3. The Validation Check: The final step is to synthesize this information. Does the number of signals in both spectra match the proposed structure? Do the integration ratios in the ¹H spectrum align with the number of protons in the structure? Do the splitting patterns confirm the connectivity? If the answer to all these questions is yes, and no significant impurity peaks are observed, the synthesis is considered validated.
Logical Flow of NMR Structural Elucidation
Caption: How different NMR parameters converge to confirm a structure.
Part IV: NMR in Context - A Comparative Analysis
While NMR is exceptionally powerful, it is often used in conjunction with other techniques. Understanding their relative strengths and weaknesses is key to a comprehensive analytical strategy.[2][3]
| Parameter | ¹H / ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Primary Use | Unambiguous structural confirmation, purity assessment, quantification.[1] | Molecular weight confirmation, elemental formula, fragmentation patterns.[1][2][17] | Identification of functional groups.[2] |
| Isomer Discrimination | Excellent; can distinguish between constitutional isomers and stereoisomers.[17] | Poor for many isomers (e.g., glucose vs. fructose) which have the same mass.[17] | Can sometimes distinguish isomers with different functional groups (e.g., aldehydes vs. ketones). |
| Sample Requirement | Moderate (typically mg quantities).[1] | Very low (picomole to femtomole levels).[1] | Low (mg to µg quantities). |
| Sample State | Solution or solid-state. | Typically requires volatile or ionizable samples. | Solid, liquid, or gas. |
| Destructive? | No, the sample can be fully recovered after analysis.[1][7] | Yes, the sample is consumed and fragmented. | No, the sample is typically recoverable. |
| Quantitative Ability | Inherently quantitative (qNMR) with proper standards and parameters.[1][17] | Generally qualitative or semi-quantitative; requires standards for quantification. | Primarily qualitative. |
Synergy in Action: A typical workflow involves using IR to quickly identify key functional groups, MS to confirm the molecular weight and formula, and finally, NMR to piece together the exact atomic connectivity and stereochemistry for definitive structural proof.
Part V: Reporting Standards for Scientific Integrity
Clear and comprehensive reporting of NMR data is essential for reproducibility and peer review.[18] Journals like those of the American Chemical Society (ACS) provide specific guidelines.[19]
A standard report for a ¹H NMR signal includes: ¹H NMR (Field Strength MHz, Solvent) δ chemical shift (integration, multiplicity, coupling constant(s) J in Hz, assignment).[18][20][21]
Example: ¹H NMR (400 MHz, CDCl₃) δ 4.12 (2H, q, J = 7.1 Hz, -OCH₂CH₃), 2.04 (3H, s, -COCH₃), 1.25 (3H, t, J = 7.1 Hz, -OCH₂CH₃).
For publications, it is highly recommended to include the actual spectra in the supplementary information.[22] The spectra should be clearly labeled with the compound structure, solvent, and field strength.[19]
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable, complementary techniques for the validation of chemical synthesis. While ¹H NMR provides rapid, sensitive data on the proton framework and relative quantities, ¹³C NMR offers a direct, unambiguous map of the carbon skeleton. By following rigorous, self-validating experimental protocols and applying a systematic approach to spectral interpretation, researchers can achieve the highest level of confidence in their molecular structures. When compared to other analytical methods, the depth and certainty of structural information provided by NMR are unparalleled, solidifying its role as the gold standard in chemical analysis.
References
- Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (n.d.). UCHEM.
- Why is deuterated solvent used in NMR analysis? (n.d.). TutorChase.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
- SOP data acquisition. (n.d.). R-NMR.
- How To Prepare And Run An NMR Sample. (n.d.). ALWSCI.
- NMR Guidelines for ACS Journals. (2013, December). American Chemical Society. [Link]
- Chem 346 1H NMR Data Reporting Guide. (n.d.). University of Wisconsin-Madison. [Link]
- How NMR Enhances Chemical Analysis Accuracy? (n.d.). Creative Biostructure.
- Spectroscopy 13C NMR and 1H NMR. (2021, September 27). Mesbah Energy. [Link]
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- How to include original NMR data in a manuscript? (2021, February 27).
- NMR Basic Operation - Bruker NMR Spectrometer. (n.d.). University of Wyoming.
- Experimental reporting. (n.d.). The Royal Society of Chemistry.
- Gunawan, R., & Nandiyanto, A. B. D. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Seton Hall University 200 MHz MR SOP manual. (2012, January 14). Seton Hall University. [Link]
- Basic 1h And 13c Nmr Spectroscopy. (n.d.). Pinn.ai.
- How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. [Link]
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]
- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.
- How To Read and Interpret 1H-NMR and 13C-NMR. (n.d.). Scribd.
- ASpin-NMR data reporting tool. (2019, November 2). PISRT. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. Pinn AI [pinn.ai]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 10. researchgate.net [researchgate.net]
- 11. myuchem.com [myuchem.com]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. academic.shu.edu [academic.shu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. pisrt.org [pisrt.org]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. Experimental reporting [rsc.org]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrazole Derivatives as Enzyme Inhibitors: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold in Enzyme Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its synthetic accessibility and versatile chemical nature allow for the strategic placement of various functional groups, enabling fine-tuning of its pharmacological properties.[3] This guide provides a comparative analysis of pyrazole derivatives as inhibitors of several key enzyme classes, offering field-proven insights into their mechanism of action, structure-activity relationships (SAR), and the experimental validation required for their development.
The utility of the pyrazole core is exemplified by several commercially successful drugs. For instance, Celecoxib is a selective COX-2 inhibitor used for treating inflammation[4], while Allopurinol is a xanthine oxidase inhibitor for managing gout.[5][6] Pyrazole derivatives have also been extensively investigated as inhibitors for a wide array of other enzymes, including kinases and monoamine oxidases, demonstrating the scaffold's broad therapeutic potential.[7][8]
Caption: General structure of the pyrazole scaffold.
Cyclooxygenase (COX) Inhibition: Targeting Inflammation
The cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[10] The goal for many anti-inflammatory drugs is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[10]
Mechanism of Action & Comparative Analysis
Pyrazole derivatives, most notably the diaryl-substituted pyrazole Celecoxib, achieve COX-2 selectivity through specific structural features. Celecoxib's polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2, an area that is absent in COX-1.[11] This structural difference is the causal basis for its selectivity.[11]
Many novel pyrazole derivatives have been synthesized to improve upon the efficacy and safety profile of existing drugs.[12][13] Molecular docking and in vitro assays are crucial for comparing these new chemical entities.
Caption: Simplified COX-2 pathway and inhibition by pyrazole derivatives.
Table 1: Comparative COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |
| Celecoxib | ~15 | ~0.04 | ~375 | [11][14] |
| Compound 149 | 5.40 | 0.01 | 344.56 | [2] |
| Compound 3b | 0.876 | 0.039 | 22.21 | [13] |
| Compound 5b | 0.677 | 0.038 | 17.47 | [13] |
| AD 532 | >100 | 0.25 | >400 | [12] |
Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.
The data clearly indicates that novel derivatives can achieve high potency and selectivity, sometimes exceeding that of established drugs under specific assay conditions.[2][13] For instance, compound 149 shows remarkable potency against COX-2 with an IC₅₀ of 0.01 µM.[2] Such comparisons are fundamental in guiding lead optimization efforts in drug discovery.
Xanthine Oxidase (XO) Inhibition: A Strategy for Gout Management
Gout is a painful form of arthritis caused by the accumulation of uric acid crystals in the joints.[15] Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6][16] Inhibiting XO reduces the production of uric acid, making it a cornerstone therapy for gout.[17]
Mechanism of Action & Comparative Analysis
Allopurinol, a pyrazole derivative, acts as a structural analog of hypoxanthine.[6] It competitively inhibits xanthine oxidase, and its active metabolite, oxypurinol, is also an inhibitor with a longer half-life, contributing to the drug's sustained effect.[5][17] This mechanism effectively lowers serum uric acid levels.[15]
Recent research has focused on developing novel, non-purine pyrazole-based XO inhibitors to potentially reduce side effects associated with Allopurinol, such as hypersensitivity syndrome.[5][18] These efforts have yielded compounds with comparable or even superior potency.
Table 2: Comparative Xanthine Oxidase Inhibitory Activity
| Compound | Xanthine Oxidase IC₅₀ (µM) | Reference |
| Allopurinol | ~9.5 | [18] |
| Compound 19 | 9.8 | [18] |
| Thiazolo-pyrazolyl Vq | 6.5 | [19] |
| Pyrazolyl Derivative (Unnamed) | 0.83 | [20] |
The discovery of pyrazole derivatives with potent XO inhibitory activity, such as the unnamed derivative with an IC₅₀ of 0.83 µM, highlights the continuous innovation in this field.[20] These findings suggest that the pyrazole scaffold is a robust platform for developing next-generation antigout agents.[21]
Kinase Inhibition: Targeting Cancer and Other Diseases
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including cell cycle progression, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[22][23] The pyrazole scaffold is a critical component in the structure of numerous kinase inhibitors.[24]
Mechanism of Action & Comparative Analysis
Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[24] The pyrazole ring often forms crucial hydrogen bonds with the "hinge region" of the kinase domain.[24] Modifications to the substituents on the pyrazole ring can dramatically alter the inhibitor's selectivity and potency against different kinases.[25]
Table 3: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Ruxolitinib | JAK1 / JAK2 | ~0.003 | [24] |
| Afuresertib | Akt1 | ~0.0013 (1.3 nM) | [8] |
| Compound 6 (Aurora A) | Aurora A | 0.16 | [8] |
| Compound 52 (EGFR/HER-2) | EGFR / HER-2 | 0.26 / 0.20 | [26] |
The extremely high potency of compounds like Ruxolitinib and Afuresertib, with IC₅₀ values in the low nanomolar range, underscores the success of pyrazole-based drug design.[8][24] Structure-activity relationship (SAR) studies are vital in this area to achieve selectivity and avoid off-target effects, which is a major challenge due to the high homology among kinase active sites.[27][28]
Monoamine Oxidase (MAO) Inhibition: Applications in Neuropsychiatric Disorders
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and noradrenaline.[29] The inhibition of MAOs increases the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[3][30] Pyrazole and its derivatives have been identified as potent MAO inhibitors.[7]
Mechanism of Action & Comparative Analysis
Many pyrazole derivatives act as selective and potent inhibitors of MAO-A or MAO-B.[31] The pyrazole core, considered a cyclic hydrazine moiety, is a key pharmacophore for this activity.[29][30] The selectivity for MAO-A versus MAO-B can be modulated by the substituents on the pyrazole ring, which is critical for achieving the desired therapeutic effect and avoiding side effects.[31]
Table 4: Comparative MAO Inhibitory Activity of Pyrazole Derivatives
| Compound | MAO-A Kᵢ (nM) | MAO-B Kᵢ (nM) | Selectivity | Reference |
| (-)-(S)-1 enantiomer | 27 | 1.5 | MAO-B selective | [31] |
| (-)-(S)-4 enantiomer | 4 | 20 | MAO-A selective | [31] |
Note: Kᵢ (inhibition constant) is a more direct measure of binding affinity than IC₅₀.
The data for the enantiomers of pyrazole derivatives demonstrates the importance of stereochemistry in drug design.[31] A subtle change in the 3D arrangement of atoms can triple the selectivity for MAO-A or more than double it for MAO-B, a critical insight for developing targeted neurological therapies.[31]
Experimental Protocol: Determination of Inhibitor Potency (IC₅₀)
This protocol describes a generalized, self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a pyrazole derivative against a target enzyme. The principle relies on measuring enzyme activity across a range of inhibitor concentrations.[32]
Causality Behind Experimental Choices:
-
Buffer System: The buffer (e.g., Tris-HCl) and pH are chosen to ensure optimal enzyme stability and activity, often mimicking physiological conditions.
-
Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors. Using concentrations far above Kₘ can overcome competitive inhibition, leading to an artificially high IC₅₀ value.[33]
-
Serial Dilution: A serial dilution of the inhibitor is performed to test its effect over a wide concentration range, which is necessary to generate a complete sigmoidal dose-response curve for accurate IC₅₀ calculation.[34]
-
Controls: Including a "no inhibitor" control (100% activity) and a "no enzyme" control (background) is essential for data normalization and ensuring that the observed signal is from the specific enzymatic reaction.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the pyrazole inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors like MgCl₂ or ZnCl₂).[35]
-
Prepare stock solutions of the enzyme and its specific substrate in the assay buffer. The optimal enzyme concentration should be determined beforehand to ensure the reaction proceeds linearly over the desired time course.
-
-
Inhibitor Serial Dilution:
-
Perform a serial dilution of the inhibitor stock solution in a 96-well plate. For example, create an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include wells for a positive control (no inhibitor) and a negative/background control (no enzyme).
-
-
Assay Procedure (in a 96-well plate): [35]
-
Add a specific volume of assay buffer to all wells.
-
Add the serially diluted inhibitor to the appropriate wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.
-
Add the enzyme solution to all wells except the "no enzyme" background control.
-
Pre-incubate the plate for 10-15 minutes at a constant temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the product formation over time. The detection method depends on the assay (e.g., absorbance, fluorescence, or luminescence).
-
Record the initial reaction rates (velocities) from the linear phase of the reaction progress curves for each well.
-
-
Data Analysis:
-
Subtract the background rate (from "no enzyme" wells) from all other rates.
-
Normalize the data by expressing the reaction rates as a percentage of the "no inhibitor" control (set to 100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software (e.g., GraphPad Prism, R).[33]
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[32]
-
Caption: A generalized workflow for IC₅₀ determination.
Conclusion
The pyrazole scaffold is undeniably a cornerstone in the design of potent and selective enzyme inhibitors. Its structural versatility has been successfully exploited to target a diverse range of enzymes implicated in inflammation, metabolic disorders, cancer, and neurological conditions. This guide has provided a comparative overview of pyrazole derivatives against key enzyme classes, supported by quantitative data that underscores the ongoing innovation in the field. The provided experimental framework for IC₅₀ determination represents a critical, self-validating protocol for the evaluation of new chemical entities. As researchers continue to explore the chemical space around this privileged structure, the development of novel, highly effective therapeutics based on the pyrazole core is certain to continue.
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]
- What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025). Synapse. [Link]
- Allopurinol - StatPearls - NCBI Bookshelf. (n.d.).
- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. (2011). Ingenta Connect. [Link]
- Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]
- Allopurinol - Wikipedia. (n.d.). Wikipedia. [Link]
- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. (2011). Bentham Science. [Link]
- Synthesis and Biological Evaluation of Novel Aryl-2H-pyrazole Derivatives as Potent Non-purine Xanthine Oxidase Inhibitors. (n.d.). PubMed. [Link]
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. (2011). Bentham Science Publishers. [Link]
- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
- What is the mechanism of Allopurinol? (2024). Synapse. [Link]
- What is the mechanism of Celecoxib? (2024). Synapse. [Link]
- Allopurinol: Uses, Interactions, Mechanism of Action. (n.d.). Vasista Group. [Link]
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (n.d.). PubMed. [Link]
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). PubMed. [Link]
- Recent advances in bioactive pyrazole scaffold – Part I: Enzyme inhibitors. (n.d.). Meta. [Link]
- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. (2011). PubMed. [Link]
- Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. (n.d.). Semantic Scholar. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Semantic Scholar. [Link]
- Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC - NIH. [Link]
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
- Recent Advances in the Synthesis and Medicinal Perspective of Pyrazole-Based α-Amylase Inhibitors as Antidiabetic Agents. (n.d.). Taylor & Francis Online. [Link]
- Synthesis, Molecular Modeling Studies, and Selective Inhibitory Activity against Monoamine Oxidase of 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)- pyrazole Derivatives. (2005).
- Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. (2026).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (n.d.). PubMed. [Link]
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Eco-Vector Journals Portal. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). PubMed. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]
- Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers. (2012). PubMed. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
- IC50 Determin
- Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Rel
- ACE-inhibitory activity assay: IC50. (2022). Protocols.io. [Link]
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Allopurinol - Wikipedia [en.wikipedia.org]
- 7. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. vasista.co.in [vasista.co.in]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 18. Synthesis and Biological Evaluation of Novel Aryl-2H-pyrazole Derivatives as Potent Non-purine Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 23. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benthamscience.com [benthamscience.com]
- 30. The State of the Art of Pyrazole Derivatives as Monoamine Oxidase...: Ingenta Connect [ingentaconnect.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. courses.edx.org [courses.edx.org]
- 33. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. bio.libretexts.org [bio.libretexts.org]
- 35. ACE-inhibitory activity assay: IC50 [protocols.io]
Navigating the Labyrinth: A Comparative Guide to In Silico ADMET Prediction for Pyrazole Derivatives
In the intricate dance of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of its journey from a promising hit to a viable therapeutic agent. For researchers focused on the pharmacologically significant class of pyrazole derivatives, in silico prediction tools offer a rapid and cost-effective means to navigate the complex ADMET landscape, enabling the early identification and mitigation of potential liabilities. This guide provides an in-depth, objective comparison of commonly employed in silico platforms for predicting the ADMET profiles of pyrazole derivatives, grounded in scientific principles and supported by available data.
The Imperative of Early ADMET Profiling for Pyrazole Scaffolds
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. However, the inherent physicochemical properties of pyrazole derivatives, influenced by their diverse substitution patterns, can present unique ADMET challenges. Early and accurate prediction of these properties is paramount to "fail early, fail cheap," a guiding principle in drug development that saves invaluable time and resources.[1] In silico ADMET profiling allows for the prioritization of compounds with favorable pharmacokinetic and safety profiles for synthesis and further experimental evaluation.
A Comparative Analysis of In Silico ADMET Prediction Platforms
The landscape of in silico ADMET prediction is populated by a variety of tools, each with its own underlying algorithms, strengths, and limitations. For pyrazole derivatives, researchers frequently turn to a combination of freely accessible web servers and commercial software. This guide focuses on a comparative analysis of some of the most prominently cited platforms in the literature for this chemical class.
Key Players in the In Silico ADMET Arena for Pyrazoles
Several platforms are consistently utilized for the ADMET profiling of pyrazole derivatives. These include, but are not limited to:
-
pkCSM: A popular web server that utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[2][3][4][5]
-
SwissADME: A user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6]
-
ADMETlab 2.0: A comprehensive platform for ADMET prediction.[7]
-
Quantitative Structure-Activity Relationship (QSAR) Models: Custom-built or literature-derived models that correlate molecular descriptors with specific ADMET properties.[8]
The choice of platform is often dictated by the specific ADMET property of interest, the stage of the drug discovery project, and the availability of computational resources. A common and effective strategy observed in the literature is the use of multiple tools to gain a consensus prediction, thereby increasing the confidence in the in silico assessment.[9]
Performance Insights: A Look at the Data
While a head-to-head comparative study of all major ADMET prediction tools using a large, proprietary dataset of pyrazole derivatives with corresponding experimental validation is not publicly available, we can glean valuable insights from published research.
| ADMET Property | Prediction Tool(s) Often Used for Pyrazoles | Reported Performance/Observations | Supporting Evidence (Exemplary) |
| Absorption | pkCSM, SwissADME | pkCSM is frequently used to predict Caco-2 permeability and intestinal absorption.[2][3] SwissADME's BOILED-Egg model provides a quick visual assessment of gastrointestinal absorption and brain penetration. | A study on pyrazole-modified catalpol derivatives utilized both SwissADME and pkCSM for ADMET analysis, reporting good intestinal absorption for their lead compounds.[9] |
| Distribution | pkCSM | pkCSM provides predictions for parameters like Volume of Distribution (VDss) and Blood-Brain Barrier (BBB) permeability.[2] | In a study on pyrazole-indole molecules, pkCSM was used to predict lower values of logBB, suggesting limited brain penetration for some derivatives.[2] |
| Metabolism | pkCSM, SwissADME | Both platforms predict inhibitors and substrates of major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[2] | Research on pyrazole derivatives has utilized pkCSM to identify potential CYP inhibitors among the synthesized compounds.[2] |
| Excretion | pkCSM | pkCSM can predict parameters like Total Clearance and Renal OCT2 substrate probability. | While less frequently the primary focus in early-stage discovery for pyrazoles, these parameters are available for a more comprehensive profile. |
| Toxicity | pkCSM, ADMETlab 2.0 | pkCSM offers predictions for AMES toxicity, hERG inhibition, and hepatotoxicity.[2] ADMETlab 2.0 is also used for toxicity risk assessment.[7] | Studies on pyrazole derivatives have employed pkCSM to flag potential toxicity liabilities such as hERG II inhibition.[2] |
Expert Commentary: The reliance on multiple tools is a prudent strategy. For instance, the graph-based signature approach of pkCSM provides a deep, quantitative prediction, while SwissADME's user-friendly interface and qualitative models like the BOILED-Egg offer a rapid, high-level assessment. This multi-faceted approach provides a more robust in silico ADMET profile. The rationale for using graph-based signatures, as implemented in pkCSM, for nitrogen-containing heterocycles like pyrazoles lies in their ability to capture the intricate electronic and topological features that govern their interactions with metabolic enzymes and transporters.[5][10][11][12]
Experimental Workflows and Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key in silico ADMET prediction workflows for pyrazole derivatives.
Workflow 1: Rapid ADMET Profiling of a Novel Pyrazole Derivative using Web Servers
This workflow outlines a common approach for the initial ADMET assessment of a newly designed pyrazole derivative.
Caption: Workflow for initial in silico ADMET assessment.
Step-by-Step Protocol:
-
Prepare the Input: Draw the 2D structure of your pyrazole derivative in a chemical drawing software (e.g., ChemDraw) and generate the canonical SMILES (Simplified Molecular Input Line Entry System) string.
-
pkCSM Prediction:
-
Navigate to the pkCSM web server.
-
Paste the SMILES string into the input box.
-
Select the desired ADMET properties for prediction (or run a full profile).
-
Submit the job and await the results. The output will provide quantitative predictions for various parameters.
-
-
SwissADME Prediction:
-
Open the SwissADME web server.
-
Paste the same SMILES string into the input field.
-
Click "Run" to initiate the analysis.
-
The results will be presented in a user-friendly format, including the "BOILED-Egg" diagram for a visual representation of absorption and brain penetration.
-
-
Data Interpretation and Consolidation:
-
Create a summary table comparing the predictions from both platforms for key ADMET parameters.
-
Pay close attention to any "red flags," such as predicted hERG inhibition, potential for CYP inhibition, or poor predicted absorption.
-
Use the combined insights to decide whether the pyrazole derivative warrants synthesis or if structural modifications are needed to improve its ADMET profile.
-
Workflow 2: Building a Predictive QSAR Model for Caco-2 Permeability of Pyrazole Derivatives
For research groups with a dataset of pyrazole derivatives with experimentally determined Caco-2 permeability, building a focused QSAR model can provide more accurate predictions for new analogs.
Caption: Workflow for developing a QSAR model.
Step-by-Step Protocol:
-
Data Collection and Curation:
-
Compile a dataset of pyrazole derivatives with reliable experimental Caco-2 permeability data (Papp values).
-
Ensure consistency in experimental conditions across the dataset as much as possible.
-
Curate the dataset to remove any erroneous entries or outliers.
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.
-
-
Descriptor Calculation:
-
For each molecule in the training and test sets, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor.
-
-
Model Building:
-
Employ a machine learning algorithm, such as multiple linear regression (MLR), support vector machine (SVM), or random forest (RF), to build a model that correlates the calculated descriptors with the experimental Caco-2 permeability.[8]
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation on the training set to assess the model's robustness.
-
External Validation: Use the trained model to predict the Caco-2 permeability of the compounds in the test set. Compare the predicted values with the experimental data to evaluate the model's predictive power.
-
-
Model Deployment:
-
Once a statistically robust and predictive QSAR model is established, it can be used to predict the Caco-2 permeability of new, unsynthesized pyrazole derivatives, guiding the design of compounds with improved oral absorption.
-
The Crucial Role of Experimental Validation
It is imperative to underscore that in silico ADMET predictions are not a substitute for experimental validation.[7] They are powerful tools for hypothesis generation and compound prioritization. Promising candidates identified through in silico screening should always be subjected to in vitro and, subsequently, in vivo ADMET assays to confirm their properties. Several studies on pyrazole derivatives have successfully integrated in silico predictions with experimental validation, demonstrating the utility of this combined approach.[3][6]
Conclusion and Future Perspectives
The in silico prediction of ADMET properties has become an indispensable component of the drug discovery workflow for pyrazole derivatives. By leveraging a combination of freely available web servers and custom-built QSAR models, researchers can make more informed decisions, leading to the design of safer and more effective drug candidates. While direct comparative studies with extensive experimental validation for pyrazoles are still emerging, the current body of literature provides a strong foundation for the judicious use of these computational tools. As machine learning algorithms and the quality of training datasets continue to improve, we can anticipate even more accurate and reliable in silico ADMET predictions, further accelerating the development of novel pyrazole-based therapeutics.
References
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch.
- Kaddouri Y, et al. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Materials Today: Proceedings. 2023.
- Khatab TK, Hassan AS. Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. Bulletin of the Chemical Society of Ethiopia. 2022;37(2):449-461.
- El-Sayed MA, et al. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. RSC Advances. 2025.
- Hassan AS, et al. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules. 2024;29(3):734.
- Asif M, et al. Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E. Journal of Computer-Aided Molecular Design. 2025.
- Saeed A, et al. 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. Chemistry Africa. 2023.
- En-nahli F, et al. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. 2023;16(12):105342.
- Dulsat J, et al. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. 2023;28(2):753.
- Shah S. Prediction of ADMET properties and potential biological targets of pyrazole compounds. ACS Fall 2023.
- Pars Silico. ADME/ADMET Assessment Using SwissADME, ProTox-II, admetSAR, and Swiss Target Prediction: A Comprehensive Guide.
- Badavath VN, et al. Design, in-silico docking and predictive ADME properties of novel pyrazoline derivatives with selective human MAO inhibitory activity. International Journal of Pharmacy and Pharmaceutical Sciences. 2015;7(11):234-241.
- Wang J, et al. Development of a Hierarchical Support Vector Regression-Based In Silico Model for Caco-2 Permeability. International Journal of Molecular Sciences. 2018;19(1):213.
- Volkov A, et al. Physicochemical QSAR Analysis of Passive Permeability Across Caco-2 Monolayers. Molecular Pharmaceutics. 2018;15(11):5061-5072.
- En-nahli F, et al. The results of the ADMET test with pKCSM of all compounds. ResearchGate. 2023.
- Biosig Lab. Help - How to use pkCSM.
- Abdelwahab A, et al. Advancing ADMET prediction for major CYP450 isoforms: graph-based models, limitations, and future directions. Journal of Cheminformatics. 2025.
- Pires DEV, Blundell TL, Ascher DB. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. 2015;58(9):4066-4072.
- Biosig Lab. pkCSM.
- Liu Y, et al. ADMET property prediction via multi-task graph learning under adaptive auxiliary task selection. iScience. 2023;26(11):108285.
- Ferreira LLG, et al. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Pharmaceutics. 2024;16(6):776.
- Liu Y, et al. ADMET property prediction via multi-task graph learning under adaptive auxiliary task selection. PubMed. 2023.
Sources
- 1. In Silico ADME, DFT, and Antiproliferative Activity of Pyrazole-based Pyrimidinethione, Triazolethione, and Thiadiazolopyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies [mdpi.com]
- 7. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advancing ADMET prediction for major CYP450 isoforms: graph-based models, limitations, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADMET property prediction via multi-task graph learning under adaptive auxiliary task selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADMET property prediction via multi-task graph learning under adaptive auxiliary task selection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chelating Properties of Pyrazole-Carboxylate Isomers
This guide provides a comprehensive comparison of the chelating properties of different pyrazole-carboxylate isomers. It is intended for researchers, scientists, and drug development professionals working in coordination chemistry, medicinal chemistry, and materials science. This document delves into the structural nuances of these isomers and their profound impact on metal ion coordination, supported by established experimental data and methodologies.
Introduction: The Significance of Pyrazole-Carboxylate Ligands
Pyrazole and its derivatives are a cornerstone in the architecture of coordination compounds due to their versatile binding capabilities.[1][2][3][4][5][6] When functionalized with a carboxylate group, these ligands become potent chelating agents, capable of forming stable complexes with a wide array of metal ions. The position of the carboxylate group on the pyrazole ring—creating isomers such as pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid—dramatically influences the steric and electronic environment of the coordination pocket. This, in turn, dictates the stability, geometry, and reactivity of the resulting metal complexes. Understanding these isomeric differences is paramount for the rational design of metal-organic frameworks (MOFs), catalysts, and metallodrugs.[1][7][8]
This guide will explore the fundamental principles governing the chelation process, detail robust experimental protocols for characterizing these properties, and present a comparative analysis of the isomers' performance.
Structural Isomers and Their Influence on Chelation
The primary isomers of pyrazole-carboxylic acid are distinguished by the position of the carboxylate group relative to the nitrogen atoms of the pyrazole ring. This seemingly subtle difference has profound implications for their coordination behavior.
-
Pyrazole-3-carboxylic acid and Pyrazole-5-carboxylic acid: These isomers are capable of forming a five-membered chelate ring with a metal ion, utilizing one nitrogen atom from the pyrazole ring and one oxygen atom from the carboxylate group. This arrangement is often highly stable due to the favorable thermodynamics of forming five- or six-membered chelate rings.
-
Pyrazole-4-carboxylic acid: In this isomer, the carboxylate group is positioned further from the nitrogen atoms. Consequently, it is less likely to form a simple monomeric chelate ring and often acts as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks.[9]
The specific coordination mode adopted by these ligands is also influenced by factors such as the nature of the metal ion, the presence of auxiliary ligands, and the reaction conditions.[9][10]
Figure 1: Chelation vs. Bridging Coordination. Pyrazole-3- and -5-carboxylate isomers readily form stable five-membered chelate rings with a single metal ion. In contrast, the pyrazole-4-carboxylate isomer often acts as a bridging ligand between two different metal centers.
Experimental Methodologies for Comparative Analysis
To objectively compare the chelating properties of pyrazole-carboxylate isomers, a suite of analytical techniques should be employed. Each method provides a different piece of the puzzle, contributing to a holistic understanding of the metal-ligand interactions.
Potentiometric Titration: Determining Stability Constants
Potentiometric titration is a cornerstone technique for quantifying the stability of metal-ligand complexes in solution.[11][12][13][14] By monitoring the pH of a solution containing the ligand and a metal ion as a titrant (typically a strong base) is added, one can determine the formation constants (log K) of the resulting complexes.[11][15]
Rationale: The principle lies in the competition between protons and metal ions for the ligand. The deprotonation of the carboxylic acid and the pyrazole N-H is pH-dependent. The addition of a metal ion that forms a complex with the deprotonated ligand will alter the titration curve compared to that of the free ligand. This shift allows for the calculation of the stability constants, which are a direct measure of the thermodynamic stability of the complex.[12] A higher log K value indicates a more stable complex.[16]
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of the pyrazole-carboxylate isomer, the metal salt (e.g., Cu(NO₃)₂, ZnCl₂), a standardized strong base (e.g., NaOH), and a strong acid (e.g., HNO₃) in a suitable solvent system (often a water-dioxane mixture to ensure solubility) with a constant ionic strength.[15]
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the ligand and the strong acid with the standardized base in the absence and presence of the metal ion.
-
Data Analysis: Plot the pH versus the volume of base added. From these titration curves, calculate the proton-ligand and metal-ligand stability constants using appropriate software based on the Irving-Rossotti method or similar algorithms.[12]
Figure 2: Workflow for Potentiometric Titration. This diagram outlines the key steps involved in determining the stability constants of metal-ligand complexes.
UV-Visible (UV-Vis) Spectrophotometry: Probing Complex Formation and Stoichiometry
UV-Vis spectrophotometry is a versatile and accessible technique for studying metal-ligand complexation.[17] The formation of a coordination complex often results in a change in the electronic absorption spectrum of the ligand or the metal ion.[18][19]
Rationale: The binding of a metal ion to a pyrazole-carboxylate ligand can alter the energy levels of the π and n orbitals, leading to a shift in the absorption maxima (λ_max) and/or a change in the molar absorptivity (ε).[19] These spectral changes can be used to confirm complex formation, determine the stoichiometry of the complex using methods like Job's plot (method of continuous variations), and in some cases, calculate stability constants.[11][20]
Step-by-Step Protocol (Job's Plot):
-
Stock Solutions: Prepare equimolar stock solutions of the pyrazole-carboxylate isomer and the metal salt.
-
Series of Solutions: Prepare a series of solutions where the total molar concentration of the ligand and metal is constant, but the mole fraction of each component varies from 0 to 1.
-
Spectral Measurement: Record the UV-Vis spectrum for each solution and determine the absorbance at the λ_max of the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.66 suggests a 1:2 (metal:ligand) complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Coordination Sites
NMR spectroscopy provides detailed information about the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can reveal the binding sites.
Rationale: The coordination of a metal ion to the pyrazole-carboxylate ligand will perturb the electron density around the neighboring nuclei, causing a change in their chemical shifts.[21] By comparing the NMR spectrum of the free ligand to that of the metal-ligand complex, one can identify which atoms are involved in the coordination. For instance, a significant downfield shift of the pyrazole ring protons adjacent to a nitrogen atom is indicative of that nitrogen's involvement in binding.
X-ray Crystallography: Definitive Structural Characterization
Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure of the metal complexes, including bond lengths, bond angles, and the overall coordination geometry.[9][22][23][24]
Rationale: This technique allows for the precise determination of the atomic positions within a crystalline sample, offering a definitive picture of how the pyrazole-carboxylate isomer coordinates to the metal ion. This is crucial for confirming the chelation mode (e.g., bidentate chelation vs. bridging) and for understanding the intermolecular interactions that dictate the crystal packing.[24][25]
Comparative Analysis of Pyrazole-Carboxylate Isomers
The following table summarizes the expected and observed chelating properties of the different pyrazole-carboxylate isomers based on literature data.
| Property | Pyrazole-3-carboxylate / Pyrazole-5-carboxylate | Pyrazole-4-carboxylate |
| Primary Coordination Mode | Bidentate chelation | Bridging |
| Resulting Structures | Mononuclear or dinuclear complexes | Coordination polymers, MOFs |
| Relative Stability (log K) | Generally higher due to chelate effect | Variable, depends on polymer structure |
| Applications | Catalysis, medicinal chemistry | Gas storage, separation, heterogeneous catalysis |
Conclusion
The choice of a pyrazole-carboxylate isomer has a profound impact on the resulting coordination chemistry. Pyrazole-3- and -5-carboxylates are excellent choices for creating discrete, stable mononuclear complexes due to their ability to form five-membered chelate rings. In contrast, pyrazole-4-carboxylate is a superior building block for the construction of extended coordination polymers and metal-organic frameworks. A thorough understanding of these differences, verified through the experimental techniques outlined in this guide, is essential for the targeted design and synthesis of functional coordination compounds.
References
- Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers.
- Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023-06-05). Journal of Chemical Research.
- Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. (2021-12-30).
- General Concepts of the Chemistry of Chel
- SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023-10-28). Journal of Chemistry and Technologies.
- Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences.
- Synthesis and Crystal Structure of Two Fe(III)
- A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. Semantic Scholar.
- A UV-Vis method for investigation of gallium(III)
- 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. (2020-06-22). Chemistry LibreTexts.
- An analytical method for the quantitative determination of iron ion chelating capacity: development and valid
- Studies in metal-ligand stability constants of the pyrazoles complexes with some lanthanide metal ions pH-metrically and spectrophotometrically. JOCPR.
- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC - NIH.
- Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding.
- UV–Vis spectra of the ligand and metal complex.
- Coordination chemistry of pyrazole deriv
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022-01-10). MDPI.
- A study on determination of chelation value & antibacterial property of different dental irrigants. IJNRD.
- Quantitative and qualitative chelation measuring methods and materials.
- UV-Visible spectra of ligand and their metal complexes.
- The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. GIROLAMO LA MONICA and G.
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure.
- Studies in metal-ligand stability cons. JOCPR.
- Analytical CHEMISTRY. (2010-08-08). TSI Journals.
- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. Semantic Scholar.
- Pyrazaboles and pyrazolylboranes. UNED.
- Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (2025-08-05).
- Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications.
- Potentiometric and Thermodynamic Studies of 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one and its Metal Complexes. (2004). Chemical Papers.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
- Potentiometric, spectrometric, thermal and conductimetric studies on some 3-phenyl-4-(arylazo)-5-pyrazolones and their complexes with divalent cobalt metal ion. (2003). Spectrochim Acta A Mol Biomol Spectrosc.
- "The determination of the complex stability constant by potentiometric titration", UserCom Analytical Chemistry No. 12, Mettler-Toledo Publication ME-51724610, November 2007. (2016-12-09).
Sources
- 1. A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks | Semantic Scholar [semanticscholar.org]
- 2. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.pen2print.org [journals.pen2print.org]
- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsijournals.com [tsijournals.com]
- 12. chemicalpapers.com [chemicalpapers.com]
- 13. Potentiometric, spectrometric, thermal and conductimetric studies on some 3-phenyl-4-(arylazo)-5-pyrazolones and their complexes with divalent cobalt metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. chemistry.beloit.edu [chemistry.beloit.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijpras.com [ijpras.com]
- 21. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 23. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Cytotoxicity of Substituted Pyrazole Derivatives
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique chemical properties allow for versatile substitutions, making it a cornerstone in the design of novel therapeutic agents, particularly in oncology.[1][3] This guide offers an in-depth comparison of the cytotoxic effects of various substituted pyrazole derivatives, grounded in experimental data. We will explore the crucial structure-activity relationships that govern their efficacy, delve into the mechanistic underpinnings of their action, and provide a robust, field-tested protocol for cytotoxicity assessment to empower your own research endeavors.
The Impact of Substitution on Cytotoxic Potency: A Comparative Analysis
The anticancer potential of pyrazole derivatives can be dramatically modulated by the nature and position of chemical substituents on the pyrazole ring.[1][3] Structure-activity relationship (SAR) studies are pivotal in rationally designing compounds with enhanced potency and selectivity against cancer cells.[4]
An analysis of various synthesized pyrazole compounds reveals distinct patterns. For instance, the introduction of specific aryl groups and heterocyclic systems can significantly enhance cytotoxicity. The data presented below, synthesized from multiple studies, compares the in vitro cytotoxic activity (expressed as IC₅₀ values) of several substituted pyrazole derivatives against common human cancer cell lines. A lower IC₅₀ value indicates higher potency.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Selected Pyrazole Derivatives
| Compound ID/Reference | Core Structure & Substituents | Cell Line | IC₅₀ (µM) | Key Insights & Mechanism of Action |
| Compound 5b[2] | Pyrazole with methyl ester | K562 (Leukemia) | 0.021 | Highly potent; identified as a novel tubulin polymerization inhibitor. |
| A549 (Lung) | 0.69 | Significantly more potent than the reference drug ABT-751 in K562 and A549 cell lines.[2] | ||
| MCF-7 (Breast) | 1.7 | |||
| Compound 50[1][3] | Fused Pyrazole Derivative | HepG2 (Liver) | 0.71 | Potent dual inhibitor of EGFR and VEGFR-2, key kinases in cancer progression.[1][3] |
| Compound 3a[5] | 3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one | PC-3 (Prostate) | 1.22 | Activity is comparable to reference drugs Doxorubicin and Sorafenib. Potent VEGFR-2 inhibitor.[5] |
| Compound 3f[6] | 1,3-diaryl-5-(trimethoxyphenyl)-dihydropyrazole | MDA-MB-468 (Breast) | 6.45 (at 48h) | Induces apoptosis through the generation of Reactive Oxygen Species (ROS) and activation of caspase 3.[6] |
| Compound 29[1][3] | Pyrazolo[1,5-a]pyrimidine derivative | HepG2 (Liver) | 10.05 | Exhibits broad-spectrum activity; acts as a CDK2 inhibitor.[1][3] |
| MCF-7 (Breast) | 17.12 | |||
| Compound 2[7] | 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-dihydropyrazole-1-carboxamide | A549 (Lung) | 220.20 | Demonstrates moderate but effective inhibition of lung adenocarcinoma cell growth.[7] |
This table synthesizes data from multiple sources to provide a comparative overview. Experimental conditions may vary between studies.
The data clearly illustrates that substitutions orchestrate the cytotoxic outcome. Electron-withdrawing groups, such as esters and cyano groups, can enhance potency, as seen with compound 5b.[2] Furthermore, designing pyrazoles to inhibit specific molecular targets, like the receptor tyrosine kinases EGFR and VEGFR-2, is a highly effective strategy for achieving low micromolar to nanomolar potency.[1][3][8]
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
Many potent pyrazole derivatives exert their cytotoxic effects by interfering with critical signaling pathways that control cell growth, proliferation, and survival. A common mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[1][3][9] These receptors are often overexpressed in cancer cells and drive tumor growth and angiogenesis.
By binding to the ATP-binding site of the kinase domain, pyrazole inhibitors block the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Conclusion
Substituted pyrazole derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics. [3]As demonstrated, their cytotoxic efficacy is intricately linked to their substitution patterns, which can be rationally modified to enhance potency and target specific oncogenic pathways like EGFR and VEGFR-2 signaling. By employing robust and well-controlled methodologies such as the MTT assay, researchers can reliably quantify and compare the cytotoxic effects of newly synthesized compounds, paving the way for the discovery of next-generation cancer treatments.
References
- Cytotoxic assays for screening anticancer agents.PubMed.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.PubMed.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.MDPI.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.SciELO.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.SciELO.
- The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents.AACR Journals.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.Bentham Science.
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.Indian Journal of Heterocyclic Chemistry.
- Cytotoxicity study of pyrazole derivatives.ResearchGate.
- Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors.PubMed.
- Structure–activity relationship of the new pyrazole derivatives.ResearchGate.
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.RSC Publishing.
- Cytotoxicity study of pyrazole derivatives.Bangladesh Journal of Pharmacology.
- Pyrazoles as anticancer agents: Recent advances.SRR Publications.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.PMC - NIH.
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.ResearchGate.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.PMC - NIH.
- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents.PubMed.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.PMC - NIH.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.MDPI.
- Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.ResearchGate.
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives.MDPI.
- A Novel Series of Pyrazole-Based Carbamothioyl Benzamides: Ultrasound-Assisted Synthesis and Evaluation of Anticancer Activity against Non-Small-Cell Lung Carcinoma.Palestinian Medical and Pharmaceutical Journal.
- Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties.ResearchGate.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 4. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(1H-pyrazol-1-ylmethyl)benzoic acid: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(1H-pyrazol-1-ylmethyl)benzoic acid. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring a secure laboratory environment for you and your team. The following procedures are synthesized from established best practices in chemical waste management and data from structurally similar compounds, in the absence of a specific Safety Data Sheet for this exact molecule.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is paramount to its safe handling and disposal. This compound is a heterocyclic aromatic carboxylic acid. Based on the known hazards of its constituent moieties—a pyrazole ring and a benzoic acid group—it should be handled with care.
Anticipated Hazards:
-
Skin and Eye Irritation: Like many benzoic acid derivatives, this compound is likely to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: In powdered form, it may cause respiratory tract irritation upon inhalation.[2][3]
-
Harmful if Swallowed: Similar compounds exhibit oral toxicity.[2]
Due to these potential hazards, this compound must be treated as a hazardous waste. Do not dispose of this chemical in standard trash or down the drain.[4]
Chemical Properties Summary
| Property | Anticipated Value/Characteristic | Rationale/Source |
| Appearance | Solid (likely crystalline powder) | Based on related pyrazole and benzoic acid compounds. |
| Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed | Extrapolated from SDS of similar compounds like 3-(1H-Pyrazol-3-yl)benzoic acid and 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid.[1][2][3] |
| Incompatibilities | Strong oxidizing agents, Strong bases | General incompatibility for benzoic acid and its derivatives.[1] |
| Decomposition | May emit toxic fumes of carbon and nitrogen oxides upon combustion. | Common decomposition products for nitrogen-containing organic compounds. |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation.[2] For liquid spills, use an inert absorbent material.
-
Collection: Place the contained waste into a clearly labeled, sealable container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This step-by-step guide provides the necessary actions for the compliant disposal of this compound.
Step 1: Waste Segregation and Containerization
-
Do Not Mix: This chemical waste should not be mixed with other waste streams.
-
Container Selection: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The original product container is often a suitable choice.[5] If reusing a container, ensure any previous labels are completely removed or defaced.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[6]
Step 2: Waste Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be at or near the point of waste generation.[3]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.
-
Incompatibility: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents and strong bases.[1]
Step 3: Final Disposal
-
Professional Disposal: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office to schedule a collection.[4][7][8]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
- University of Washington Environmental Health & Safety. (n.d.). Chemical Waste Guide.
- University of Northern Iowa. (n.d.). Hazardous Waste Management Manual.
- Washington State University Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
- The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.
- Colorado State University Policy Library. (2019, November 1). Hazardous Waste Manual.
- Carl ROTH. (n.d.). Benzoic acid - Safety Data Sheet.
- Penta Chemicals. (2024, April 24). Benzoic acid - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Carl ROTH. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester.
- U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.
- U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Hazardous Waste Management Manual | Risk Management / Environmental Health & Safety [risk.uni.edu]
- 6. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. Policy Library - Office of Policy & Compliance - Colorado State University [policylibrary.colostate.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1H-pyrazol-1-ylmethyl)benzoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(1H-pyrazol-1-ylmethyl)benzoic acid requires a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is as robust as our science, ensuring that every procedure is a self-validating system of protection.
Hazard Profile: Understanding the Adversary
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, a rigorous hazard assessment can be constructed by analyzing its structural motifs: a pyrazole ring and a benzoic acid group. Data from closely related analogs provide a reliable foundation for our safety protocols.[1]
The anticipated hazards are summarized below, based on GHS classifications from structurally similar compounds.
| Hazard Classification | Anticipated Risk for this compound | Rationale & Cited Sources |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | Based on data for 3-(1H-Pyrazol-3-yl)benzoic acid and other analogs.[2][3][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | A consistent classification across pyrazole and benzoic acid derivatives.[2][5][6][7][8][9] |
| Serious Eye Damage/Irritation | Category 2A/1: Causes serious eye irritation or damage. | This is a primary concern for acidic and aromatic compounds.[2][7][8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Inhalation of fine dust particles can irritate the respiratory tract.[2][5][6][8] |
This profile dictates that the compound must be handled with measures to prevent ingestion, skin contact, eye exposure, and inhalation of dust.
The Hierarchy of Controls: PPE as the Final Guardian
Before we even consider PPE, we must implement more effective safety controls. PPE does not eliminate the hazard; it provides a final barrier.[11] Our operational plan must be built on the following hierarchy:
-
Engineering Controls: The most critical control. All handling of this compound powder must be performed within a certified chemical fume hood to control airborne dust.[6][12]
-
Administrative Controls: These are your standard operating procedures (SOPs). This includes restricting access to authorized personnel, providing thorough training, and clearly labeling all containers and work areas.[10]
-
Personal Protective Equipment (PPE): The focus of this guide, to be used in conjunction with the controls above.
Task-Specific PPE Protocols
The selection of PPE is dynamic and must be adapted to the specific task and associated risks of exposure.
Protocol 1: Handling Solids (Weighing and Aliquoting)
This operation presents the highest risk of generating airborne dust.
-
Step 1: Preparation: Before handling the compound, ensure the chemical fume hood sash is at the appropriate working height. Lay down a disposable, absorbent bench liner.
-
Step 2: Donning Eye & Face Protection: Wear snug-fitting chemical splash goggles that meet ANSI Z87.1 standards.[11][13] If there is any risk of splashing (e.g., from a nearby liquid), a full-face shield must be worn over the goggles.[14][15]
-
Step 3: Donning Respiratory Protection: If the fume hood is not operating optimally or if weighing a large quantity (>1g), an N95 respirator is required to prevent inhalation of fine particulates.[15] Use of a respirator requires prior medical clearance and fit-testing.[14]
-
Step 4: Donning Body Protection: A knee-length, cuffed laboratory coat made of a non-flammable material like cotton is mandatory.[14] Ensure it is fully buttoned.
-
Step 5: Donning Gloves: Wear nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.[13][15] Inspect gloves for any tears or defects before use.[16]
Protocol 2: Preparing Solutions and Running Reactions
This stage involves risks from both the solid and the solvent.
-
Step 1: Eye and Body Protection: Chemical splash goggles and a buttoned lab coat remain mandatory.[7][17]
-
Step 2: Glove Selection: Nitrile gloves provide adequate protection for incidental contact with many common laboratory solvents.[14] If using aggressive or chlorinated solvents, consult a glove compatibility chart to select a more robust glove, such as butyl rubber.[11] Always double-glove if the risk of a splash is significant.
-
Step 3: Solvent Handling: All solvent dispensing and addition to the solid compound must be performed slowly and carefully within the fume hood to minimize splashes and vapor generation.
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Cuffed Lab Coat | Required (N95 minimum) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile or Solvent-Specific Gloves | Cuffed Lab Coat | Not required if in fume hood |
| Reaction Monitoring | Chemical Splash Goggles | Nitrile Gloves | Cuffed Lab Coat | Not required if in fume hood |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Apron over Lab Coat | Required (as per substance) |
Glove Protocol: A Critical Barrier
Gloves are arguably the most frequently used piece of PPE, yet their failure is a common source of exposure.
-
Inspection: Always inspect gloves for pinholes or tears before donning.[16]
-
Donning: Pull gloves on, ensuring cuffs of the lab coat are tucked inside.
-
During Use: If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.[13] Do not touch surfaces like door handles, keyboards, or your face with gloved hands.
-
Doffing (Removal):
-
With your gloved right hand, grasp the outside of the left glove at the wrist.
-
Peel it off, turning it inside out. Hold the removed glove in your gloved right hand.
-
Slide two fingers of your now-bare left hand under the cuff of the right glove.
-
Peel the second glove off, turning it inside out and enclosing the first glove.
-
Dispose of the gloves immediately in the designated hazardous waste container.[13]
-
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[6][18]
Operational and Disposal Plans
A safe protocol extends to the entire lifecycle of the chemical in the lab.
Emergency Procedures for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][18]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][18]
Disposal of Contaminated Waste
-
Solid Waste: All contaminated materials (gloves, bench liners, weigh paper, disposable lab coats) must be placed in a clearly labeled, sealed hazardous waste container.[2][10] Do not mix with general trash.
-
Chemical Waste: Unused solid this compound and any solutions containing it must be disposed of through your institution's hazardous waste program.[6] Label the container clearly with the full chemical name and approximate concentration.
By integrating this comprehensive, procedure-driven approach to safety, we ensure that our pursuit of scientific advancement is conducted with the highest level of protection for ourselves and our colleagues. Trust in our science is built upon a foundation of impeccable safety.
References
- Pyrazole - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductSafety.aspx?_ID=9558&_Name=Pyrazole
- 3-(1H-Pyrazol-3-yl)benzoic acid - Safety Data Sheet. CymitQuimica. URL: https://www.cymitquimica.com/pdf/sds/S028594_sds.pdf
- 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2795542
- SAFETY DATA SHEET - 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=CC59610DE&productDescription=3-%281-METHYL-1H-PYRAZOL-3-YL%29-BENZOIC+ACID+97%25+1G&vendorId=VN00033039&countryCode=US&language=en
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. URL: https://www.ehs.ucsb.edu/ih/chemical-safety/personal-protective-equipment
- 3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid - Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/XR9188_sds.pdf
- 4-(3-Methyl-1h-pyrazol-1-yl)benzoic acid - Safety Data Sheet. CymitQuimica. URL: https://www.cymitquimica.com/pdf/sds/F663394_sds.pdf
- SAFETY DATA SHEET - 4-(1H-Imidazol-1-yl)benzoic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC433540010&productDescription=4-%281H-IMIDAZOL-1-YL%29BENZOIC+ACID%2C+97%25%2C+1G&vendorId=VN00032119&countryCode=US&language=en
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. URL: https://www.uah.edu/images/administrative/finance/ooehs/guidelines/laboratory-personal-protective-equipment-ppe-program.pdf
- What PPE Should You Wear When Handling Acid? LeelineWork. URL: https://leelinework.com/what-ppe-should-you-wear-when-handling-acid/
- Personal protective equipment for handling Capraminopropionic acid. Benchchem. URL: https://www.benchchem.
- 3-[(1H-imidazol-1-yl)methyl]benzoic acid - Safety Data Sheet. Angene Chemical. URL: https://www.angenechemical.com/msds/135611-31-3.pdf
- Benzoic acid - SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=A644&productDescription=BENZOIC+ACID+ACS+500G&vendorId=VN00033897&countryCode=US&language=en
- SAFETY DATA SHEET - 3-(1H-Pyrazol-3-yl)benzoic acid. Fisher Scientific. URL: https://www.fishersci.co.uk/store/msds?partNumber=10292021&productDescription=3-%281H-Pyrazol-3-yl%29benzoic+acid%2C+97%25%2C+Thermo+Scientific&countryCode=GB&language=en
- 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid - SAFETY DATA SHEET. TCI Chemicals. URL: https://www.tcichemicals.com/KR/en/sds/M2710-KR-EN.pdf
- Benzoic acid - SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/242381
- Pyridine-2-carboxylic acid - Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/p56607
- 1H-Pyrazole - SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC131340250&productDescription=1H-PYRAZOLE+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en
- Recommended PPE to handle chemicals. Bernardo Ecenarro. URL: https://www.bernardoecenarro.com/en/recommended-ppe-to-handle-chemicals/
- BENZOIC ACID - Safety Data Sheet. Alpha Resources LLC. URL: https://www.alpharesources.com/media/sds/AR208.pdf
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. URL: https://www.jchr.org/api/v1/files/admin/jchr/2024/May/1715494883.pdf
- Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. URL: https://pubs.acs.org/doi/pdf/10.1021/acs.chas.1c00078
Sources
- 1. jchr.org [jchr.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.fr [fishersci.fr]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. alpharesources.com [alpharesources.com]
- 11. uah.edu [uah.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. leelinework.com [leelinework.com]
- 16. bio.vu.nl [bio.vu.nl]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
